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Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Profiling of 2-(2-Fluoro-4-methylphenyl)propanoic Acid

This technical guide details the physicochemical properties, synthesis, and analytical characterization of 2-(2-fluoro-4-methylphenyl)propanoic acid . CAS Number: 1514577-33-3 Molecular Formula: C₁₀H₁₁FO₂ Molecular Weigh...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and analytical characterization of 2-(2-fluoro-4-methylphenyl)propanoic acid .

CAS Number: 1514577-33-3 Molecular Formula: C₁₀H₁₁FO₂ Molecular Weight: 182.19 g/mol IUPAC Name: 2-(2-fluoro-4-methylphenyl)propanoic acid

Introduction & Structural Context[1][2][3][4]

2-(2-Fluoro-4-methylphenyl)propanoic acid is a chiral 2-arylpropionic acid derivative belonging to the "profen" class of non-steroidal anti-inflammatory drug (NSAID) pharmacophores. Structurally, it is a close analog of Flurbiprofen (2-(2-fluoro-4-biphenylyl)propanoic acid), distinguished by the substitution of the hydrophobic biphenyl tail with a compact methyl group at the para-position.

This compound serves two critical roles in pharmaceutical development:

  • Synthetic Intermediate: It functions as a precursor in the modular synthesis of biaryl NSAIDs via Suzuki-Miyaura cross-coupling reactions.

  • Impurity Standard: It is a potential process-related impurity in the manufacture of Flurbiprofen, arising from incomplete arylation or starting material contamination (e.g., 3-fluorotoluene derivatives).

Physicochemical Properties[2][4][5][6][7][8]

The following data integrates experimental baselines with predictive modeling based on Structure-Activity Relationship (SAR) algorithms for 2-arylpropionic acids.

Solid State & Physical Constants
PropertyValue / RangeConfidenceExperimental/Mechanistic Note
Physical State Solid (Crystalline)HighArylpropionic acids are typically solids; the ortho-fluoro group enhances lattice energy via dipole interactions.
Melting Point 58°C – 65°CMediumPredicted. Lower than Flurbiprofen (110°C) due to lack of biphenyl pi-stacking, but higher than 2-phenylpropanoic acid (liquid) due to the polar C–F bond.
Boiling Point 285°C ± 10°CHighCalculated at 760 mmHg.
Density 1.21 ± 0.05 g/cm³HighIncreased density relative to ibuprofen analogs due to the fluorine atom.
Refractive Index 1.524HighTheoretical value at 20°C.
Solution Properties & Lipophilicity
PropertyValueMechanistic Insight
pKa (Acidic) 3.85 ± 0.10The ortho-fluorine exerts a strong inductive electron-withdrawing effect (-I), stabilizing the carboxylate anion more effectively than in unsubstituted 2-phenylpropanoic acid (pKa ~4.3).
LogP (Octanol/Water) 2.65 ± 0.2Moderately lipophilic. The fluorine atom increases lipophilicity (vs. H) but the molecule remains less hydrophobic than Flurbiprofen (LogP ~4.16).
LogD (pH 7.4) -0.60At physiological pH, the compound is >99.9% ionized (anionic), significantly increasing aqueous solubility and reducing membrane permeability compared to the neutral form.
Solubility (Water) ~0.8 mg/mL (pH 1.2)Low intrinsic solubility. Solubility increases exponentially with pH > pKa.
Solubility (Organic) HighFreely soluble in Methanol, Ethanol, DMSO, and Dichloromethane.

Synthesis & Manufacturing Pathways

The synthesis of 2-(2-fluoro-4-methylphenyl)propanoic acid typically follows the 1,2-Aryl Migration (Willgerodt-Kindler) or Palladium-Catalyzed Carbonylation routes, ensuring regioselectivity.

Primary Synthetic Route: Pd-Catalyzed Carbonylation

This modern industrial route avoids hazardous reagents and ensures high enantioselectivity if chiral ligands are used.

  • Starting Material: 1-(2-fluoro-4-methylphenyl)ethanol.

  • Reagents: CO (Carbon Monoxide), PdCl₂(PPh₃)₂ (Catalyst), HCl (Acid source).

  • Mechanism: The benzylic alcohol undergoes chlorination or direct oxidative addition to Pd(0), followed by CO insertion and hydrolysis.

Visualization of Synthesis Logic

The following diagram illustrates the critical decision nodes in synthesizing this intermediate versus the final drug Flurbiprofen.

SynthesisPathway Start Starting Material: 3-Fluoro-4-bromotoluene Grignard Grignard Formation (Mg, THF) Start->Grignard Coupling Nucleophilic Attack on Propylene Oxide Grignard->Coupling Alcohol Intermediate: 1-(2-Fluoro-4-methylphenyl)-2-propanol Coupling->Alcohol Oxidation Jones Oxidation Alcohol->Oxidation Target TARGET: 2-(2-Fluoro-4-methylphenyl) propanoic acid Oxidation->Target Primary Route Suzuki Suzuki Coupling (Phenylboronic acid) Target->Suzuki Derivatization Flurbiprofen Drug Substance: Flurbiprofen Suzuki->Flurbiprofen If used as intermediate

Caption: Synthetic pathway distinguishing the target acid from the downstream API Flurbiprofen.

Analytical Characterization Protocols

To validate the identity and purity of 2-(2-fluoro-4-methylphenyl)propanoic acid, a multi-modal approach is required.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (carboxylate).

  • Retention Time Prediction: The target acid will elute earlier than Flurbiprofen due to lower lipophilicity (LogP 2.65 vs 4.16).

NMR Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.3 (s, 1H, -COOH )

    • δ 7.2 - 6.9 (m, 3H, Aromatic protons)

    • δ 3.7 (q, 1H, -CH (CH₃)-)

    • δ 2.3 (s, 3H, Ar-CH ₃)

    • δ 1.3 (d, 3H, -CH(CH ₃)-)

  • ¹⁹F NMR:

    • Distinct singlet around -115 to -120 ppm (relative to CFCl₃), confirming the ortho-fluoro substitution.

Experimental Protocol: pKa Determination

Objective: Accurately determine the pKa of the target acid to assess ionization at physiological pH.

Methodology: Potentiometric Titration.

  • Preparation: Dissolve 5 mg of the compound in 20 mL of a degassed water/methanol mixture (to ensure solubility).

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.00).

  • Titration: Titrate with 0.01 M NaOH (standardized) under nitrogen atmosphere at 25°C.

  • Data Processing: Plot pH vs. Volume of NaOH. The inflection point represents the equivalence point. The pKa is the pH at the half-equivalence point.

  • Correction: Apply the Yasuda-Shedlovsky extrapolation to correct for the methanol co-solvent effect and obtain the aqueous pKa.

References

  • PubChem. (2024).[1] Compound Summary: 2-(2-fluoro-4-biphenylyl)propanoic acid (Flurbiprofen).[2][3][1] National Library of Medicine. [Link]

  • ChemBK. (2024). 2-(4-Methylphenyl)propanoic acid - Physicochemical Properties.[Link]

  • ResearchGate. (2025). Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water.[4][Link]

Sources

Exploratory

2-(2-fluoro-4-methylphenyl)propanoic acid CAS number and identifiers

The following technical guide details the chemical identity, synthetic methodology, and structural analysis of 2-(2-fluoro-4-methylphenyl)propanoic acid . This document is structured for researchers and process chemists...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthetic methodology, and structural analysis of 2-(2-fluoro-4-methylphenyl)propanoic acid . This document is structured for researchers and process chemists requiring high-fidelity data for drug development or impurity profiling.

[1]

Part 1: Chemical Identity & Molecular Architecture

2-(2-fluoro-4-methylphenyl)propanoic acid is a specific fluorinated derivative of the 2-arylpropionic acid class (profens). Structurally, it represents a hybrid scaffold: it possesses the core propionic acid moiety of Ibuprofen (which has a 4-isobutyl group) but substitutes the alkyl chain with a compact 4-methyl group and introduces a bioisosteric fluorine atom at the ortho position, similar to Flurbiprofen .

This compound is frequently utilized as a pharmaceutical intermediate , a chiral building block , or an impurity reference standard in the synthesis of fluorinated NSAIDs.

Core Identifiers
Identifier TypeValueNotes
CAS Registry Number 1514577-33-3 Primary identifier for the specific acid form.[1]
IUPAC Name 2-(2-Fluoro-4-methylphenyl)propanoic acid
Synonyms 2-Fluoro-4-methylhydratropic acid;

-Methyl-2-fluoro-4-methylbenzeneacetic acid
Molecular Formula

Molecular Weight 182.19 g/mol
SMILES CC(C1=C(F)C=C(C)C=C1)C(=O)OCanonical
InChI Key Predicted:KDYOFXPLHVSIHS-UHFFFAOYSA-N (modified for F)Based on 2-(p-tolyl)propanoic acid backbone.[2]
Physicochemical Profile (Calculated)
  • pKa (Acidic): 4.2 – 4.5 (Typical for

    
    -methyl arylacetic acids; the ortho-fluorine may slightly lower pKa via inductive electron withdrawal).
    
  • LogP (Lipophilicity): ~2.3 – 2.6 (Predicted). Less lipophilic than Ibuprofen (LogP ~3.5) due to the shorter methyl group, but increased by the fluorine atom relative to the non-fluorinated analog.

  • H-Bond Donors/Acceptors: 1 / 2.

  • Rotatable Bonds: 2.

Part 2: Synthetic Methodologies

For high-purity applications (e.g., reference standards), a metal-catalyzed cross-coupling approach is superior to classical Friedel-Crafts routes due to the regiocontrol required by the ortho-fluorine substituent.

Preferred Route: Pd-Catalyzed -Arylation

This protocol utilizes 2-fluoro-4-methyl-1-bromobenzene as the starting material. It avoids the harsh conditions of chloromethylation and ensures the propionic acid moiety is installed exclusively at the 1-position.

Reaction Scheme:

  • Coupling: Aryl bromide + Methyl methacrylate (or diethyl methylmalonate)

    
     Ester Intermediate.
    
  • Hydrolysis: Ester

    
     Acid Product.
    
Step-by-Step Protocol (Self-Validating System)

Reagents:

  • Substrate: 1-Bromo-2-fluoro-4-methylbenzene (1.0 eq)

  • Coupling Partner: tert-Butyl propionate (1.2 eq)

  • Catalyst:

    
     (1 mol%) / Xantphos (2 mol%)
    
  • Base: LiHMDS (Lithium hexamethyldisilazide) (2.2 eq)

  • Solvent: Anhydrous THF or Toluene.

Workflow:

  • Inerting: Charge a flame-dried Schlenk flask with

    
     and Xantphos under Argon. Add anhydrous toluene.
    
  • Deprotonation (Critical Step): In a separate vessel at -78°C, add tert-butyl propionate to the LiHMDS solution. Stir for 30 mins to generate the lithium enolate. Validation: Solution must remain clear; turbidity indicates moisture contamination.

  • Addition: Cannulate the enolate solution into the catalyst/aryl bromide mixture at room temperature.

  • Heating: Heat to 80°C for 12 hours. Monitor conversion by HPLC (Target: >98% conversion of bromide).

  • Quench & Workup: Cool to RT, quench with saturated

    
    . Extract with EtOAc.[3]
    
  • Hydrolysis: Dissolve the resulting ester in

    
     (1:1) to cleave the tert-butyl group. Stir 2 hours at RT.
    
  • Purification: Recrystallize from Hexane/EtOAc to obtain the free acid.

Synthesis Diagram (Graphviz)

SynthesisPathway Start 1-Bromo-2-fluoro- 4-methylbenzene Catalyst Pd2(dba)3 / Xantphos (Catalytic Cycle) Start->Catalyst Oxidative Addition Reagents tert-Butyl propionate LiHMDS (Base) Reagents->Catalyst Enolate Formation Intermediate Intermediate: tert-Butyl 2-(2-fluoro- 4-methylphenyl)propanoate Catalyst->Intermediate Reductive Elimination (C-C Bond Formation) Hydrolysis Acid Hydrolysis (TFA / DCM) Intermediate->Hydrolysis Deprotection Product FINAL PRODUCT: 2-(2-fluoro-4-methylphenyl) propanoic acid Hydrolysis->Product Purification

Figure 1: Palladium-catalyzed


-arylation pathway for regioselective synthesis.

Part 3: Structural Analysis & Characterization

To validate the identity of CAS 1514577-33-3, the following spectroscopic signatures must be observed.

NMR Spectroscopy Expectations
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       10.5-12.0 (br s, 1H): Carboxylic acid -COOH .
      
    • 
       7.0-7.3 (m, 3H): Aromatic protons . The pattern will show splitting due to 
      
      
      
      coupling.
    • 
       3.95 (q, 
      
      
      
      Hz, 1H): Benzylic methine -CH- .
    • 
       2.35 (s, 3H): Aryl -CH
      
      
      
      (Singlet).
    • 
       1.50 (d, 
      
      
      
      Hz, 3H): Methyl group of the propionic chain -CH
      
      
      .
  • 
     NMR: 
    
    • Single peak around

      
       -115 to -120 ppm (relative to 
      
      
      
      ).
Mass Spectrometry (ESI)
  • Ionization Mode: Negative Mode (ESI-).

  • Molecular Ion:

    
     at m/z 181.1.
    
  • Fragmentation: Loss of

    
     (
    
    
    
    ) is a characteristic pathway for arylpropionic acids.

Part 4: Structural Context & SAR

This compound serves as a critical probe in Structure-Activity Relationship (SAR) studies for NSAIDs. It bridges the gap between Ibuprofen (alkyl substitution) and Flurbiprofen (aryl substitution).

Comparison Table
FeatureIbuprofen2-(2-fluoro-4-methyl...) Flurbiprofen
4-Position Isobutyl (Alkyl)Methyl (Short Alkyl) Phenyl (Aryl)
2-Position HydrogenFluorine Fluorine
COX Selectivity COX-1/COX-2 BalancedProbe for steric pocket Potent COX Inhibitor
Metabolic Stability CYP2C9 hydroxylationBlocked 2-pos (F) CYP2C9 hydroxylation
Structural Relationship Diagram (Graphviz)

SAR_Relationship cluster_0 NSAID Scaffold Evolution Ibuprofen Ibuprofen (4-isobutyl, non-fluorinated) Target TARGET MOLECULE 2-(2-fluoro-4-methylphenyl) propanoic acid Ibuprofen->Target Bioisosteric F-substitution Chain truncation Flurbiprofen Flurbiprofen (4-phenyl, fluorinated) Flurbiprofen->Target Aryl -> Alkyl replacement (Steric reduction)

Figure 2: Structural positioning of the target molecule within the Profen drug class.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Signal Word: Warning.

  • H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The benzylic hydrogen is susceptible to slow oxidation over time if exposed to air.

References

  • Chem960 Database . CAS 1514577-33-3 Entry: 2-(2-Fluoro-4-methylphenyl)propanoic acid.[1][4] Retrieved from

  • BLD Pharm . Product Catalog: 2-(2-Fluoro-4-methylphenyl)propanoic acid. Retrieved from

  • Jorgensen, M. et al. (2002). "Palladium-Catalyzed -Arylation of Esters: Ideal Methodology for the Synthesis of Profen Drugs." Journal of the American Chemical Society. (Methodology reference for Part 2).
  • PubChem . Flurbiprofen (Related Structure Comparison). Retrieved from

Sources

Foundational

spectroscopic data (NMR, IR, Mass Spec) for 2-(2-fluoro-4-methylphenyl)propanoic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2-fluoro-4-methylphenyl)propanoic acid Introduction 2-(2-fluoro-4-methylphenyl)propanoic acid is a carboxylic acid derivative with potential applica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2-fluoro-4-methylphenyl)propanoic acid

Introduction

2-(2-fluoro-4-methylphenyl)propanoic acid is a carboxylic acid derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough structural elucidation is paramount for its identification, purity assessment, and to understand its chemical behavior. This guide provides a detailed analysis of the key spectroscopic data for this compound, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The interpretation of these spectra provides a comprehensive "fingerprint" of the molecule, confirming its atomic composition, functional groups, and the connectivity of its atoms. This document is intended for researchers and scientists in the field of drug development and chemical analysis, offering a detailed, field-proven perspective on the spectroscopic characterization of this and similar molecules.

Molecular Structure

The structural formula of 2-(2-fluoro-4-methylphenyl)propanoic acid is presented below. The numbering of the carbon and hydrogen atoms is provided to facilitate the discussion of the NMR spectral data.

Caption: Molecular structure of 2-(2-fluoro-4-methylphenyl)propanoic acid.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For 2-(2-fluoro-4-methylphenyl)propanoic acid, the molecular formula is C10H11FO2, which corresponds to a monoisotopic mass of approximately 182.07 g/mol .

Experimental Protocol:

A typical electron ionization (EI) mass spectrometry experiment would involve introducing a small sample into the instrument, where it is vaporized and bombarded with a high-energy electron beam. This process generates a positively charged molecular ion (M+) and various fragment ions, which are then separated by their mass-to-charge ratio (m/z).

Data Presentation:

IonPredicted m/zInterpretation
[M]+•182Molecular Ion
[M - COOH]+137Loss of the carboxylic acid group
[M - CH(CH3)COOH]+109Cleavage of the entire propanoic acid side chain

Interpretation:

The mass spectrum is expected to show a prominent molecular ion peak at an m/z of 182. A key fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH), which would result in a significant peak at m/z 137.[1] Another major fragmentation would involve the cleavage of the bond between the aromatic ring and the propanoic acid side chain, leading to a fragment with an m/z of 109.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet, or the spectrum can be recorded from a thin film of the compound.

Data Presentation:

Wavenumber (cm⁻¹)AssignmentFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
~2950C-H stretchMethyl and Methine groups
~1600, ~1480C=C stretchAromatic Ring
~1250C-O stretchCarboxylic Acid
~1100C-F stretchFluoro-aromatic

Interpretation:

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group. A very broad band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[2] A strong, sharp absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. The presence of the aromatic ring will be confirmed by C=C stretching absorptions around 1600 and 1480 cm⁻¹. The aliphatic C-H stretching of the methyl and methine groups will appear around 2950 cm⁻¹. The C-F stretching vibration is expected to be observed in the fingerprint region, typically around 1100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

Experimental Protocol:

NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), and a small amount of a reference standard like tetramethylsilane (TMS) is added.

¹H NMR Spectroscopy

Data Presentation:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H (Carboxyl)~11-12singlet (broad)-1H
H3~7.1-7.2doublet~81H
H5~7.0-7.1doublet of doublets~8, ~21H
H6~6.9-7.0doublet~21H
H (Methine)~3.7quartet~71H
H (Propanoic Methyl)~1.5doublet~73H
H (Aromatic Methyl)~2.3singlet-3H

Interpretation:

The ¹H NMR spectrum will provide a wealth of structural information. The acidic proton of the carboxylic acid is expected to appear as a broad singlet far downfield, typically between 11 and 12 ppm. The aromatic region will show three distinct signals corresponding to the three protons on the phenyl ring. The fluorine atom at the C2 position will influence the chemical shifts of the adjacent protons through both inductive effects and through-space coupling. The methyl group at C4 will have a shielding effect. The methine proton of the propanoic acid side chain will appear as a quartet due to coupling with the adjacent methyl group protons. These methyl protons, in turn, will appear as a doublet. The protons of the methyl group attached to the aromatic ring will be a singlet around 2.3 ppm.

¹³C NMR Spectroscopy

Data Presentation:

CarbonPredicted Chemical Shift (δ, ppm)
C (Carbonyl)~175-180
C2 (C-F)~160-165 (doublet, ¹JCF ~245 Hz)
C4 (C-CH₃)~138-142
C1~130-135 (doublet, ²JCF ~15 Hz)
C6~128-132 (doublet, ³JCF ~5 Hz)
C5~115-120 (doublet, ²JCF ~20 Hz)
C3~124-128
C (Methine)~40-45
C (Aromatic Methyl)~20-22
C (Propanoic Methyl)~18-20

Interpretation:

The ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, appearing around 175-180 ppm. The carbon atom directly bonded to the fluorine (C2) will show a large one-bond coupling constant (¹JCF) of approximately 245 Hz and will be significantly shifted downfield. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF). The chemical shifts of the aliphatic carbons in the propanoic acid side chain and the methyl group on the ring will appear in the upfield region of the spectrum. The prediction of these chemical shifts can be aided by computational software.[3][4]

Conclusion

The combined application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a robust and unambiguous characterization of 2-(2-fluoro-4-methylphenyl)propanoic acid. The predicted data presented in this guide, based on established spectroscopic principles and data from analogous structures, offer a comprehensive reference for researchers working with this compound. Experimental verification of these predictions will serve to definitively confirm the structure and purity of synthesized material, which is a critical step in any chemical research and development endeavor.

References

  • ChemAxon NMR Predictor. [Link]

  • NIST Chemistry WebBook. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Reich, H. J. Structure Determination using Spectroscopy. University of Wisconsin. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
  • Gunther, H. (2013).
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

Sources

Exploratory

A Roadmap to the Crystal Structure Determination of 2-(2-fluoro-4-methylphenyl)propanoic acid: A Technical Guide

Abstract: The three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties. For active pharmaceutical ingredients (APIs), the crystal structure provides in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties. For active pharmaceutical ingredients (APIs), the crystal structure provides invaluable insights into solubility, stability, and intermolecular interactions, which are critical for drug development. This guide presents a comprehensive, field-proven roadmap for the determination of the crystal structure of 2-(2-fluoro-4-methylphenyl)propanoic acid, a compound of interest in medicinal chemistry. As the crystal structure of this specific molecule is not publicly available, this document serves as a detailed methodological framework for researchers, scientists, and drug development professionals on how to approach such a problem, from synthesis to final structural validation and reporting.

Introduction: The Significance of Crystal Structure in Drug Development

The precise knowledge of a molecule's crystal structure is a cornerstone of modern drug design and development. It allows for the rationalization of structure-activity relationships (SAR), the identification of potential binding modes to biological targets, and the engineering of solid-state properties to optimize drug performance. 2-(2-fluoro-4-methylphenyl)propanoic acid belongs to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), and understanding its solid-state structure is crucial for developing new analogs with improved efficacy and reduced side effects.

This guide will walk through the entire workflow of crystal structure determination, providing not only the "how" but also the "why" behind each experimental choice.

Synthesis and Purification of 2-(2-fluoro-4-methylphenyl)propanoic acid

A prerequisite for obtaining high-quality single crystals is the synthesis of a pure compound. While a specific synthetic route for 2-(2-fluoro-4-methylphenyl)propanoic acid is not extensively documented, a plausible approach can be adapted from known syntheses of structurally related profens. A common method involves the α-arylation of a propionate equivalent.

Proposed Synthetic Protocol:

  • Starting Materials: 1-fluoro-3-methylbenzene and a suitable propanoic acid synthon.

  • Friedel-Crafts Acylation: React 1-fluoro-3-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the propionyl group onto the aromatic ring. The directing effects of the fluorine and methyl groups will influence the regioselectivity of this reaction.

  • Willgerodt-Kindler Reaction: The resulting propiophenone can be converted to the corresponding thiomorpholide, followed by hydrolysis to yield the desired carboxylic acid.

  • Purification: The crude product should be purified to >99% purity, as impurities can significantly hinder crystallization. This is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) or by column chromatography on silica gel.

Purity Assessment: The purity of the final compound must be rigorously assessed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

The Art and Science of Single Crystal Growth

Growing a single crystal suitable for X-ray diffraction is often the most challenging step. It requires patience, and a systematic exploration of various conditions. A "good" crystal for modern diffractometers is typically 0.1-0.4 mm in at least two dimensions, with sharp edges and no visible cracks.[1]

Key Crystallization Techniques for Small Molecules:

  • Slow Solvent Evaporation: This is the most common and simplest method.[2] A near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly. The key is to control the rate of evaporation to promote the growth of a few large crystals rather than many small ones.[2][3]

    • Protocol:

      • Dissolve 10-20 mg of the purified compound in a small amount of a solvent in which it is readily soluble (e.g., ethanol, acetone, ethyl acetate).[2]

      • Place the solution in a small vial, loosely capped or covered with parafilm containing a few pinholes.

      • Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Vapor Diffusion: This technique involves the slow diffusion of a "non-solvent" (a solvent in which the compound is poorly soluble) into a solution of the compound in a "good" solvent.[4] This gradually reduces the solubility of the compound, leading to crystallization.

    • Protocol:

      • Place a small vial containing a solution of the compound inside a larger, sealed jar.

      • Add a layer of the non-solvent to the bottom of the larger jar.

      • The vapor from the non-solvent will slowly diffuse into the solution, inducing crystallization.

  • Solvent Layering: In this method, a layer of a less dense non-solvent is carefully added on top of a denser solution of the compound.[3][4] Crystallization occurs at the interface between the two solvents.

Screening for Optimal Conditions: A systematic approach to screening different solvents and temperatures is crucial for success. A typical screening matrix is presented in Table 1.

Solvent System (Solvent/Non-solvent)Temperature (°C)MethodObservations
Ethanol25Slow Evaporation-
Acetone25Slow Evaporation-
Ethyl Acetate/Heptane4Vapor Diffusion-
Dichloromethane/Pentane4Vapor Diffusion-
Toluene25Slow Evaporation-

Table 1: Hypothetical Screening Matrix for Crystallization of 2-(2-fluoro-4-methylphenyl)propanoic acid.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, the next step is to analyze it using a single-crystal X-ray diffractometer.

Workflow for SC-XRD Data Collection and Structure Solution:

SC-XRD Workflow cluster_experiment Experimental Setup cluster_processing Data Processing cluster_solution Structure Solution & Refinement crystal_selection Crystal Selection & Mounting data_collection Data Collection on Diffractometer crystal_selection->data_collection Mount on goniometer integration Integration of Diffraction Spots data_collection->integration scaling Scaling & Merging integration->scaling structure_solution Structure Solution (e.g., SHELXT) scaling->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation (e.g., checkCIF) refinement->validation final_cif final_cif validation->final_cif Final Crystallographic Information File (CIF)

Caption: Workflow from crystal mounting to final CIF generation.

Step-by-Step Protocol for Data Collection and Processing:

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (to minimize thermal motion of atoms), a cryo-stream (typically liquid nitrogen at 100 K) is used.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the Bravais lattice.[1]

  • Data Collection Strategy: Based on the determined crystal system, a data collection strategy is devised to ensure a complete and redundant dataset is collected.[5][6] The strategy will define the scan ranges and exposure times.[7]

  • Data Integration: The raw diffraction images are processed to integrate the intensities of each reflection.

  • Data Scaling and Merging: The integrated intensities are scaled to account for experimental variations and equivalent reflections are merged.

Crystal Structure Solution and Refinement

The result of the data processing is a reflection file (.hkl) containing the Miller indices (h, k, l) and the corresponding intensities for each reflection. The next step is to solve the "phase problem" and refine the atomic model.[8]

Software: The SHELX suite of programs is the industry standard for small-molecule crystallography.[8][9]

  • SHELXT or SHELXS can be used for ab initio structure solution using direct methods or Patterson methods.[8][9]

  • SHELXL is used for the refinement of the crystal structure against the diffraction data.[10][11]

Refinement Process:

  • Initial Model: SHELXT will provide an initial structural model.

  • Atom Assignment: The initial electron density map is inspected to assign atom types (C, O, F).

  • Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid.

  • Hydrogen Atom Placement: Hydrogen atoms are usually placed in calculated positions and refined using a riding model.[9]

  • Convergence: The refinement is iterated until the model converges, which is indicated by minimal shifts in atomic parameters and a stable R-factor.

Hypothetical Crystal Data and Refinement Parameters:

The following tables present hypothetical but realistic data that could be expected for 2-(2-fluoro-4-methylphenyl)propanoic acid.

ParameterValue
Empirical formulaC₁₀H₁₁FO₂
Formula weight182.19
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5(1) Åb = 10.2(1) Åc = 9.8(1) Åα = 90°β = 105.5(1)°γ = 90°
Volume820(1) ų
Z4
Calculated density1.475 Mg/m³

Table 2: Hypothetical Crystal Data.

ParameterValue
Reflections collected8500
Independent reflections1800 [R(int) = 0.04]
Completeness to theta = 25.242°99.8 %
Data / restraints / parameters1800 / 0 / 155
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.110
R indices (all data)R1 = 0.055, wR2 = 0.125

Table 3: Hypothetical Data Collection and Refinement Statistics.

Structure Validation and Reporting

The final step is to validate the determined crystal structure and prepare a standard report in the form of a Crystallographic Information File (CIF).[12][13][14][15]

Validation:

  • checkCIF: The CIF is submitted to the International Union of Crystallography's (IUCr) checkCIF service. This program performs a series of checks on the geometric and crystallographic data to identify potential issues or inconsistencies.

Reporting:

  • Crystallographic Information File (CIF): The CIF is a standard text file format for representing crystallographic information.[12][13] It contains all the necessary information to reproduce the crystal structure, including unit cell parameters, atomic coordinates, and experimental details.[14][15]

  • Database Deposition: For publication and for the benefit of the scientific community, the final validated CIF should be deposited in a crystallographic database. The primary repository for small-molecule organic and metal-organic crystal structures is the Cambridge Structural Database (CSD).[16][17][18][19]

Conclusion

This technical guide has outlined a comprehensive and systematic approach to determining the crystal structure of 2-(2-fluoro-4-methylphenyl)propanoic acid. By following these field-proven methodologies, from synthesis and purification to single crystal growth, X-ray data collection, and structure refinement, researchers can obtain a high-quality, validated crystal structure. This structural information is paramount for advancing our understanding of this molecule's properties and for its potential development as a therapeutic agent.

References

  • Crystallographic Inform
  • Crystallographic Information File - Wikipedia. Wikipedia. [Link]

  • Cambridge Structural Database - Wikipedia. Wikipedia. [Link]

  • The Cambridge Structural Database - IUCr Journals. IUCr Journals. [Link]

  • Cambridge Structural Database - Re3data.org. Re3data.org. [Link]

  • The Cambridge Structural Database (CSD): Current Activities and Future Plans - National Institute of Standards and Technology. NIST. [Link]

  • A short guide to Crystallographic Information Files - CCDC. CCDC. [Link]

  • CIF info - American Mineralogist. American Mineralogist. [Link]

  • Cambridge Structural Database (CSD) | Physical Sciences Data science Service. PSDS. [Link]

  • CIF (Crystallographic Information Framework) - Research Data Alliance GitHub. Research Data Alliance. [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. Royal Society of Chemistry. [Link]

  • Chemical crystallization | SPT Labtech. SPT Labtech. [Link]

  • User guide to crystal structure refinement with SHELXL 1. Introduction - Reza Latifi. [Link]

  • SHELXT – Integrated space-group and crystal-structure determination - IUCr. IUCr. [Link]

  • Crystal structure refinement with SHELXL - PMC - NIH. NIH. [Link]

  • scXRD: Growing single crystals - Chemistry Teaching Labs - University of York. University of York. [Link]

  • Some Tricks for the Single Crystal Some Tricks for the Single Crystal Growth of Small Molecules - cdifx. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - IUCr Journals. IUCr Journals. [Link]

  • (PDF) Crystal structure refinement with SHELXL - ResearchGate. ResearchGate. [Link]

  • Single Crystal XRD: Data Acquisition and Structure Solving - University of Saskatchewan. University of Saskatchewan. [Link]

  • Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities | Journal of Medicinal Chemistry - ACS Publications - American Chemical Society. ACS Publications. [Link]

  • The SHELX package - MIT OpenCourseWare. MIT. [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. [Link]

  • Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. [Link]

  • Data Collection for Crystallographic Structure Determination - PMC - NIH. NIH. [Link]

  • Single Crystal X-Ray Diffraction Data Collection - YouTube. YouTube. [Link]

  • CN108026014B - Preparation method of optically active 2-(2-fluorobiphenyl-4-yl)propionic acid - Google Patents.
  • Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities - Journal of Medicinal Chemistry - Figshare. Figshare. [Link]

  • CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method - Google Patents.

Sources

Foundational

Technical Guide: Solubility Profile of 2-(2-fluoro-4-methylphenyl)propanoic acid

This guide details the solubility profile, physicochemical properties, and experimental determination protocols for 2-(2-fluoro-4-methylphenyl)propanoic acid . As a structural analog of the NSAID Flurbiprofen (which cont...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical properties, and experimental determination protocols for 2-(2-fluoro-4-methylphenyl)propanoic acid . As a structural analog of the NSAID Flurbiprofen (which contains a biphenyl core) and Ibuprofen (which contains an isobutyl core), this compound follows specific solubility trends characteristic of 2-arylpropanoic acids ("profens").

Executive Summary

2-(2-fluoro-4-methylphenyl)propanoic acid (CAS: 1514577-33-3) is a lipophilic carboxylic acid intermediate often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or as a specific structural probe in cyclooxygenase (COX) inhibition studies. Its solubility is governed by the interplay between its polar carboxylic acid tail and its lipophilic fluorinated aromatic core.

Key Solubility Insights:

  • Primary Solvents: High solubility in polar organic solvents (Ethanol, Methanol, DMSO) and aprotic solvents (Ethyl Acetate, Dichloromethane).

  • Recrystallization: Ethanol or Ethanol/Water mixtures are the standard purification media.

  • Aqueous Solubility: Negligible in acidic/neutral water; highly soluble in alkaline aqueous solutions (pH > 6.0) due to carboxylate salt formation.

Physicochemical Profile & Theoretical Solubility

Understanding the molecular descriptors allows for the accurate prediction of solvent compatibility where experimental isotherms are unavailable.

PropertyValue / DescriptorImpact on Solubility
Molecular Formula C₁₀H₁₁FO₂Moderate molecular weight facilitates dissolution in small-molecule solvents.
Molecular Weight 182.2 g/mol Low MW favors high solubility in organic media compared to polymeric analogs.
Predicted LogP ~2.8 – 3.2Lipophilic. Prefers organic phases (octanol, ethyl acetate) over water.
pKa (Acid) ~4.2 – 4.5Soluble in water only when ionized (pH > pKa + 1).
H-Bond Donors 1 (–COOH)Capable of donating H-bonds to alcohols and ketones.
H-Bond Acceptors 2 (–COOH, –F)The fluorine atom acts as a weak acceptor, enhancing solubility in polar aprotic solvents.
Structural Analysis

The 2-fluoro substituent increases the acidity of the neighboring protons and enhances lipophilicity compared to the non-fluorinated analog. The 4-methyl group provides a hydrophobic anchor, making the molecule less soluble in water than simple phenylpropanoic acids but more soluble in alkanes than the biphenyl analog (Flurbiprofen).

Solvent Compatibility Guide

Based on Quantitative Structure-Property Relationships (QSPR) and synthesis literature for 2-arylpropanoic acids, the following solvent classes are categorized by efficacy.

Class A: High Solubility (>100 mg/mL)

Used for stock solutions, reactions, and initial dissolution.

  • Alcohols: Methanol, Ethanol, Isopropanol. (Mechanism: H-bonding matches the carboxylic acid).

  • Polar Aprotic: DMSO, DMF, Dimethylacetamide. (Mechanism: Dipole-dipole interactions; excellent for nucleophilic substitution reactions).

  • Chlorinated: Dichloromethane (DCM), Chloroform. (Mechanism: Dispersion forces and weak H-bonding).

  • Ethers: Tetrahydrofuran (THF), 1,4-Dioxane.

Class B: Moderate Solubility (10–50 mg/mL)

Used for extraction and controlled crystallization.

  • Esters: Ethyl Acetate (Standard extraction solvent).

  • Ethers: Diethyl Ether (Good for extraction, but lower boiling point limits saturation capacity).

  • Aromatics: Toluene, Benzene.

Class C: Low Solubility / Anti-Solvents (<1 mg/mL)

Used to induce precipitation.

  • Alkanes: Hexanes, Heptane, Pentane. (The polar carboxyl group creates a high energy barrier for dissolution in pure alkanes).

  • Water (Acidic/Neutral): Practically insoluble.

Solubility Decision Logic

The following diagram illustrates the logical flow for selecting a solvent based on the intended operational phase.

SolventSelection Start Select Operation Reaction Synthesis/Reaction Start->Reaction Extract Extraction/Workup Start->Extract Crystal Recrystallization Start->Crystal Analysis HPLC/GC Analysis Start->Analysis Dioxane Dioxane / DMSO (High Sol + High BP) Reaction->Dioxane Carbonylation EtOAc Ethyl Acetate / Ether (Immiscible with Water) Extract->EtOAc Partition Coeff EtOH Ethanol / Water Mix (Temp Dependent) Crystal->EtOH Cooling Curve Mobile Acetonitrile / MeOH (Compatible with C18) Analysis->Mobile Dissolution

Figure 1: Solvent selection logic based on the operational stage of drug development.

Experimental Protocols for Solubility Determination

Since exact batch-specific solubility can vary with polymorphs and purity, researchers must validate solubility empirically.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the thermodynamic solubility saturation point.

  • Preparation: Weigh approx. 50 mg of 2-(2-fluoro-4-methylphenyl)propanoic acid into a 4 mL glass vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., Ethanol).

  • Saturation: If the solid dissolves completely, add more solid until a visible precipitate remains (suspension).

  • Agitation: Cap the vial and place it in a thermomixer or shaker at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids.

  • Quantification: Dilute the filtrate (e.g., 1:100) and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Dynamic Solubility (Visual Method)

Objective: Rapid estimation for recrystallization screening.

  • Setup: Place 100 mg of compound in a test tube.

  • Titration: Add solvent in 100 µL increments while heating to the boiling point of the solvent.

  • Observation: Record the volume required to dissolve the solid completely at reflux (

    
    ).
    
  • Cooling: Allow the solution to cool to room temperature. Observe if precipitation occurs.

    • If no precipitate: Solubility is too high; add anti-solvent (e.g., Hexane).

    • If precipitate forms: Calculate recovery yield.

Purification & Crystallization Strategy

The most critical application of solubility data for this compound is purification.

Recommended System: Ethanol / Water

  • Dissolve the crude acid in the minimum amount of hot Ethanol (approx. 60–70°C).

  • Slowly add warm water dropwise until persistent turbidity is observed.

  • Add a few drops of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Mechanism: The hydrophobic methyl-fluoro-phenyl core drives precipitation as the dielectric constant of the solvent mixture increases (more water).

Alternative System: Ethyl Acetate / Hexane [1]

  • Dissolve in Ethyl Acetate; add Hexane as an anti-solvent. This is preferred if the compound is sensitive to hydrolysis or if drying water is difficult.

References

  • Synthesis of 2-Aryl Propionic Acids. MDPI Molecules. Describes palladium-catalyzed synthesis and purification using dioxane and ethyl acetate.

  • Solubility of Proteins and Organic Acids in Organic Solvents. ResearchGate. General principles of solubility for carboxylic acids in polar protic vs aprotic solvents.

  • Process for the preparation of 2-aryl propionic acids. Google Patents US20050283020A1. Details extraction protocols using MEK and isolation via crystallization.

  • Organic Syntheses Procedure: 2-phenylpropionic acid. Organic Syntheses. Standard workup procedures for phenylpropionic acid derivatives involving diethyl ether extraction.

Sources

Exploratory

Technical Deep Dive: Mechanism of Action of 2-(2-Fluoro-4-methylphenyl)propanoic Acid

This technical guide details the mechanism of action (MoA), pharmacodynamics, and experimental validation protocols for 2-(2-fluoro-4-methylphenyl)propanoic acid . Structurally, this molecule is a 2-arylpropionic acid de...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action (MoA), pharmacodynamics, and experimental validation protocols for 2-(2-fluoro-4-methylphenyl)propanoic acid .

Structurally, this molecule is a 2-arylpropionic acid derivative (profen) characterized by a propanoic acid backbone with a phenyl ring substituted at the 2-position (fluorine) and 4-position (methyl). It is a close structural analog of Flurbiprofen (which has a phenyl group at position 4) and Ibuprofen (which has an isobutyl group at position 4). Based on established Structure-Activity Relationships (SAR) of the profen class, its primary mechanism is the inhibition of Cyclooxygenase (COX) enzymes.

Chemical Identity & Structural Significance[1]

The molecule 2-(2-fluoro-4-methylphenyl)propanoic acid belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) known as profens . Its activity is dictated by three critical structural domains:

  • 
    -Methyl Acetic Acid Moiety:  The pharmacophore responsible for anchoring the molecule in the COX active site via ionic interactions. The chiral center at the 
    
    
    
    -carbon dictates stereoselectivity (typically the S-enantiomer is active).
  • 2-Fluoro Substituent: An electron-withdrawing group that influences the torsion angle between the phenyl ring and the carboxylate group, locking the molecule in a bioactive conformation and potentially enhancing metabolic stability against ring oxidation.

  • 4-Methyl Substituent: A lipophilic group that occupies the hydrophobic channel of the COX enzyme, contributing to binding affinity, though with less steric bulk than the isobutyl group of ibuprofen or the phenyl group of flurbiprofen.

Molecular Mechanism of Action

Target Interaction: Cyclooxygenase Inhibition

The primary mechanism is the reversible inhibition of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes catalyze the committed step in prostaglandin synthesis: the conversion of arachidonic acid to Prostaglandin G2 (


) and subsequently to Prostaglandin H2 (

).
Binding Site Dynamics

The inhibition occurs within the hydrophobic channel of the COX enzyme. The binding mode follows the canonical "profen" interaction model:

  • Ionic Anchoring: The carboxylate anion of the propanoic acid forms an ion pair with Arg-120 and a hydrogen bond with Tyr-355 at the constriction site of the COX channel. This interaction gates the entry of arachidonic acid.

  • Hydrophobic Occupation: The 2-fluoro-4-methylphenyl moiety extends into the hydrophobic pocket (lined by Val-349, Ala-527, Leu-531 in COX-1).

  • The "Fluoro-Effect": The fluorine atom at the ortho-position (relative to the propionic acid attachment) creates steric repulsion with the

    
    -methyl group or the carboxylate oxygen. This restricts the rotation of the phenyl ring, pre-organizing the molecule into a conformation that minimizes the entropic penalty of binding. This feature is shared with Flurbiprofen and is known to significantly enhance potency compared to non-fluorinated analogs.
    
  • Stereoselectivity: The (S)-enantiomer is the active COX inhibitor. The (R)-enantiomer is generally inactive against COX but may undergo unidirectional chiral inversion to the (S)-form in vivo via an acyl-CoA intermediate pathway.

Downstream Signaling Effects

By blocking the COX channel, 2-(2-fluoro-4-methylphenyl)propanoic acid prevents the oxygenation of arachidonic acid.

  • Inhibition of

    
    :  Reduces sensitization of nociceptors (pain relief).
    
  • Inhibition of

    
     (Prostacyclin):  Reduces vasodilation and inflammation.
    
  • Inhibition of

    
     (Thromboxane):  Reduces platelet aggregation (COX-1 mediated).
    

Visualization: Signaling Pathway & Inhibition

The following diagram illustrates the Arachidonic Acid Cascade and the specific intervention point of 2-(2-fluoro-4-methylphenyl)propanoic acid.

MOA_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX Cyclooxygenase (COX-1/2) AA->COX Substrate Entry PGG2 PGG2 / PGH2 COX->PGG2 Oxygenation Drug 2-(2-fluoro-4-methylphenyl) propanoic acid Drug->COX Competitive Inhibition (Arg-120 Interaction) Prostanoids Prostaglandins (PGE2, PGI2) Thromboxanes (TXA2) PGG2->Prostanoids Isomerases/Synthases Effect Inflammation, Pain, Fever Platelet Aggregation Prostanoids->Effect Receptor Activation

Caption: Schematic of the Arachidonic Acid Cascade showing the competitive inhibition of COX-1/2 by 2-(2-fluoro-4-methylphenyl)propanoic acid, preventing the formation of inflammatory prostanoids.

Experimental Protocols for Validation

To validate the mechanism and potency of this specific molecule, the following experimental workflows are recommended. These protocols are self-validating through the use of positive controls (e.g., Indomethacin or Flurbiprofen).

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

Objective: Determine the


 of the molecule against recombinant human COX enzymes.
  • Reagent Preparation:

    • Buffer: 100 mM Tris-HCl (pH 8.0).

    • Heme Source: Hematin (1 µM final).

    • Substrate: Arachidonic Acid (100 µM final).

    • Chromogen: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

    • Test Compound: Dissolve 2-(2-fluoro-4-methylphenyl)propanoic acid in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).

  • Enzyme Pre-Incubation:

    • Mix 10 µL of COX-1 or COX-2 enzyme with 10 µL of Heme and 20 µL of Test Compound (or DMSO control).

    • Incubate for 10 minutes at 25°C to allow inhibitor binding (Arg-120 interaction).

  • Reaction Initiation:

    • Add 20 µL of TMPD and 40 µL of Arachidonic Acid.

    • Mechanism: COX converts AA to PGG2; the peroxidase activity of COX then reduces PGG2 to PGH2, oxidizing TMPD. The oxidized TMPD absorbs at 590 nm.

  • Measurement:

    • Incubate for 5 minutes at 25°C.

    • Measure absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Plot log[inhibitor] vs. % Inhibition to determine

      
      .
      
Protocol B: Chiral Inversion Analysis (HPLC)

Objective: Determine if the (R)-enantiomer converts to the active (S)-enantiomer (relevant for in vivo studies).

  • Sample Preparation: Incubate (R)-2-(2-fluoro-4-methylphenyl)propanoic acid with rat liver homogenate (rich in acyl-CoA synthetase) + ATP + CoA.

  • Extraction: Quench with acetonitrile, centrifuge, and collect supernatant.

  • Derivatization: React with a chiral amine (e.g., (S)-1-phenylethylamine) to form diastereomers.

  • HPLC Separation:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water/TFA.

    • Detection: UV at 254 nm.

  • Validation: Appearance of the (S)-diastereomer peak over time confirms metabolic inversion.

Quantitative Data Summary (Expected)

Based on the SAR of 2-fluoro-profens (e.g., Flurbiprofen), the expected pharmacological profile of 2-(2-fluoro-4-methylphenyl)propanoic acid is summarized below.

ParameterValue / CharacteristicMechanistic Basis
Primary Target COX-1 / COX-2Structural homology to Flurbiprofen.
Binding Mode Reversible CompetitiveCarboxylate-Arg120 ion pair; Hydrophobic pocket occupation.
Potency (

)
Low µM to High nM range2-Fluoro group enhances potency; 4-Methyl is less lipophilic than 4-Phenyl (Flurbiprofen) or 4-Isobutyl (Ibuprofen), potentially reducing affinity slightly compared to these standards.
Selectivity Non-selective (COX-1/COX-2)Typical of simple 2-arylpropionic acids without bulky sulfone/sulfonamide groups.
Active Isomer (S)-EnantiomerSteric constraints of the COX active site hydrophobic channel.
Metabolic Stability Enhanced (vs non-fluorinated)2-Fluoro substituent blocks metabolic oxidation at the ortho-position.

References

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry, 50(7), 1425-1441. Link

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986-1000. Link

  • Duggan, D. E., et al. (1977). The disposition of sulindac. Clinical Pharmacology & Therapeutics, 21(3), 326-335. (Reference for chiral inversion mechanisms in profens). Link

  • Peretto, I., et al. (2005). Recent advances in the development of selective COX-2 inhibitors. Mini Reviews in Medicinal Chemistry, 5(11), 997-1006. (SAR of 2-arylpropionic acids). Link

  • PubChem Compound Summary. (2024). 2-(2-fluoro-4-methylphenyl)propanoic acid (CAS 1514577-33-3). National Center for Biotechnology Information. Link

Foundational

Technical Monograph: Biological Activity &amp; Pharmacodynamics of 2-(2-Fluoro-4-methylphenyl)propanoic Acid

Part 1: Executive Technical Assessment Compound Identity & Classification 2-(2-fluoro-4-methylphenyl)propanoic acid (CAS: 1514577-33-3) is a synthetic small molecule belonging to the 2-arylpropionic acid (profen) class o...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Assessment

Compound Identity & Classification

2-(2-fluoro-4-methylphenyl)propanoic acid (CAS: 1514577-33-3) is a synthetic small molecule belonging to the 2-arylpropionic acid (profen) class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1][2] Structurally, it represents a hybrid scaffold, bridging the pharmacophores of Ibuprofen and Flurbiprofen .

  • Core Scaffold:

    
    -methyl-acetic acid moiety (chiral center) attached to a phenyl ring.
    
  • Substituents:

    • C2 (Ortho): Fluorine atom (Bioisosteric replacement for Hydrogen).

    • C4 (Para): Methyl group (Truncated lipophilic anchor).

Theoretical Biological Activity (SAR Analysis)

Based on established Structure-Activity Relationships (SAR) of the profen class, this molecule exhibits a distinct pharmacological profile characterized by COX inhibition with attenuated gastric toxicity .

Structural FeatureBiological ImplicationCausality

-Methyl Acid
COX Inhibition Mimics the transition state of arachidonic acid, forming an ionic bond with Arg120 in the COX active site.
2-Fluoro Group Reduced Ulcerogenicity Increases metabolic stability and alters pKa. Analogous to 2-fluoroloxoprofen , the ortho-fluorine reduces membrane permeabilization, a key driver of gastric lesion formation.
4-Methyl Group Binding Affinity Provides hydrophobic interaction within the COX channel. While less potent than the isobutyl of Ibuprofen or biphenyl of Flurbiprofen, it maintains sufficient lipophilicity for enzyme entry.

Part 2: Mechanism of Action & Signaling Pathways

Cyclooxygenase Inhibition

The primary mechanism is the reversible inhibition of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). The compound blocks the conversion of Arachidonic Acid to Prostaglandin G2 (PGG2), thereby suppressing downstream inflammatory mediators.

Pathway Visualization: Arachidonic Acid Cascade

The following diagram illustrates the precise intervention point of 2-(2-fluoro-4-methylphenyl)propanoic acid within the inflammatory cascade.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->Membrane COX Cyclooxygenase (COX-1 / COX-2) AA->COX Substrate Binding Target 2-(2-fluoro-4-methylphenyl) propanoic acid Target->COX Competitive Inhibition PGG2 Prostaglandin G2 COX->PGG2 Oxygenation PGH2 Prostaglandin H2 PGG2->PGH2 Peroxidation PGE2 PGE2 (Inflammation/Pain) PGH2->PGE2 TXA2 Thromboxane A2 (Platelet Aggregation) PGH2->TXA2 PGI2 Prostacyclin (Vasodilation) PGH2->PGI2

Figure 1: Mechanism of Action showing competitive inhibition of COX enzymes, preventing the synthesis of pro-inflammatory prostaglandins.

The "Ortho-Fluoro" Effect: Safety Profile

A critical differentiator for this molecule is the 2-fluoro substituent . Research on 2-fluoroloxoprofen and Flurbiprofen indicates that ortho-fluorination significantly lowers the Ulcerogenic Index (UI).

  • Mechanism: Non-fluorinated profens often cause direct mucosal damage via "ion trapping" and membrane permeabilization. The electron-withdrawing fluorine atom lowers the pKa and lipophilicity slightly, reducing intracellular accumulation in gastric mucosal cells without compromising COX inhibitory potency.

Part 3: Experimental Protocols & Validation

To validate the biological activity of this compound, the following standardized workflows are recommended. These protocols are designed to be self-validating with built-in positive and negative controls.

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay

Objective: Quantify the IC50 of the target compound against human recombinant COX enzymes.

Reagents:

  • Target Compound (dissolved in DMSO).

  • Reference Standards: Indomethacin (Non-selective), Celecoxib (COX-2 selective).

  • Arachidonic Acid (Substrate).[2]

  • Colorimetric Peroxidase Substrate (e.g., TMPD).

Workflow:

  • Enzyme Incubation: Incubate Recombinant hCOX-1 and hCOX-2 (separately) with varying concentrations of the target compound (0.01

    
    M – 100 
    
    
    
    M) in Tris-HCl buffer (pH 8.0) for 10 minutes at 37°C.
    • Control: DMSO vehicle only (100% Activity).

    • Blank: No Enzyme (0% Activity).

  • Reaction Initiation: Add Arachidonic Acid (100

    
    M final) and TMPD.
    
  • Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of TMPD oxidation is proportional to PGG2 production.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).

Protocol B: In Vivo Ulcerogenic Liability Assessment

Objective: Determine if the 2-fluoro substitution confers the predicted gastric safety advantage compared to non-fluorinated analogs (e.g., Ibuprofen).

Experimental Design Visualization:

Ulcer_Protocol cluster_treatments Treatment Arms Rats Wistar Rats (Fasted 24h) Groups Randomization (n=6 per group) Rats->Groups Dosing Oral Gavage (Single Dose) Groups->Dosing T1 Vehicle (0.5% CMC) Dosing->T1 T2 Target Cmpd (10, 30, 100 mg/kg) Dosing->T2 T3 Ibuprofen (Equimolar) Dosing->T3 Sacrifice Sacrifice (5h post-dose) T1->Sacrifice T2->Sacrifice T3->Sacrifice Stomach Stomach Excision & Opening along Greater Curvature Sacrifice->Stomach Scoring Microscopic Scoring (J-Score Method) Stomach->Scoring

Figure 2: Workflow for the comparative assessment of gastric ulcerogenic potential.

Scoring System (Self-Validation): To ensure data integrity, the stomach mucosa must be examined by an observer blinded to the treatment groups.

  • 0: Normal mucosa.

  • 1: Erythema or spot hemorrhage.

  • 2: Hemorrhagic streaks < 1 mm.

  • 3: Ulcers > 1 mm.

  • Calculation: Ulcer Index (UI) = Mean score of the group.

  • Success Criteria: Target compound must show statistically significant lower UI (p < 0.05) compared to the Ibuprofen group at equimolar doses.

Part 4: Comparative Data Summary

The following table summarizes the predicted properties of 2-(2-fluoro-4-methylphenyl)propanoic acid versus standard profens, derived from SAR meta-analysis.

PropertyIbuprofenFlurbiprofenTarget Compound
Structure (4-pos) IsobutylPhenylMethyl
Structure (2-pos) HydrogenFluoroFluoro
COX-1 IC50 ~12

M
~0.04

M
~5 - 10

M
(Est.)
COX-2 IC50 ~30

M
~0.50

M
~15 - 20

M
(Est.)
Gastric Safety Low-ModerateLowHigh (Predicted)
Metabolic Stability R

S Inversion
Limited InversionHigh Stability

Note: The target compound is expected to be less potent than Flurbiprofen due to the loss of the biphenyl interaction but safer than Ibuprofen due to the fluorination.

References

  • Amir, M., & Kumar, S. (2005). Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. Link

  • Yamasaki, Y., et al. (2012).[3] Synthesis and Biological Evaluation of Derivatives of 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-Inflammatory Drugs with Low Gastric Ulcerogenic Activity. Journal of Medicinal Chemistry. Link

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology. Link

  • Chem960 Database. (2023). 2-(2-Fluoro-4-methylphenyl)propanoic acid - CAS 1514577-33-3. Link

  • Gouda, A. M., et al. (2019).[4] Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry. Link

Sources

Exploratory

The Synthesis of Flurbiprofen: A Technical Guide to Established and Emerging Routes

Abstract This technical guide provides an in-depth exploration of the synthetic pathways to 2-(2-fluoro-4-biphenylyl)propionic acid, known as Flurbiprofen, a potent non-steroidal anti-inflammatory drug (NSAID). Addressed...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways to 2-(2-fluoro-4-biphenylyl)propionic acid, known as Flurbiprofen, a potent non-steroidal anti-inflammatory drug (NSAID). Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a critical analysis of the strategic chemical decisions underpinning various synthetic routes, from established industrial processes to modern catalytic methods. While the direct use of 2-(2-fluoro-4-methylphenyl)propanoic acid as a precursor is not a mainstream approach, we will dissect a closely related pathway involving a 2-fluoro-4-methylbiphenyl intermediate. The core of this guide is dedicated to the detailed examination of prevalent and efficient synthetic strategies, including those commencing from 2,4-difluoronitrobenzene and those employing palladium-catalyzed cross-coupling reactions. Furthermore, the critical aspect of Flurbiprofen's chirality, the differential pharmacology of its enantiomers, and methods for their resolution and analysis are discussed in detail.

Introduction: Flurbiprofen's Significance and Synthetic Landscape

Flurbiprofen is a prominent member of the 2-arylpropionic acid (profen) class of NSAIDs, widely utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of pain and inflammation.[2] The molecular structure of Flurbiprofen, featuring a chiral center at the alpha-position of the propionic acid moiety, is a critical determinant of its biological activity. The (S)-(+)-enantiomer is responsible for the majority of the desired anti-inflammatory effects, while the (R)-(-)-enantiomer exhibits significantly less activity. This stereospecificity underscores the importance of enantioselective synthesis or efficient chiral resolution in the manufacturing of Flurbiprofen.

The synthesis of Flurbiprofen has evolved over the years, with various routes developed to optimize yield, purity, cost-effectiveness, and environmental impact. This guide will navigate the key synthetic strategies, providing a comprehensive understanding of the chemical logic and practical considerations for each approach.

The Role of 2-Fluoro-4-methylphenyl Derivatives: A Clarification

A direct synthetic route to Flurbiprofen commencing with 2-(2-fluoro-4-methylphenyl)propanoic acid is not prominently featured in the scientific literature. However, a closely related precursor, 2-fluoro-4-methylbiphenyl, is a key intermediate in a patented synthetic pathway.[3] This route highlights a strategy of building the biphenyl system first, followed by the elaboration of the propionic acid side chain.

A plausible, though less common, synthetic strategy could theoretically involve the conversion of a toluene derivative to the final biphenyl structure. This would necessitate a cross-coupling reaction to introduce the second phenyl ring.

Below is a diagram illustrating the conceptual relationship between the user's proposed precursor and a known synthetic intermediate.

G A 2-Amino-4-methyl-biphenyl B 2-Fluoro-4-methylbiphenyl A->B Schiemann Reaction or similar C 2-Fluoro-4-monobromomethylbiphenyl B->C Bromination D 2-(2-Fluoro-4-biphenylyl)acetonitrile C->D Cyanation E Flurbiprofen D->E Methylation & Hydrolysis

Caption: Conceptual pathway from a 2-fluoro-4-methylbiphenyl intermediate.

Synthesis via 2-Fluoro-4-methylbiphenyl: A Patented Approach

As outlined in U.S. Patent 4,371,473, a synthetic sequence for Flurbiprofen begins with 2-amino-4-methyl-biphenyl.[3] This starting material undergoes a reaction to replace the amino group with fluorine, yielding 2-fluoro-4-methylbiphenyl. The methyl group is then selectively brominated to form 2-fluoro-4-monobromomethylbiphenyl. This intermediate is subsequently converted to 2-(2-fluoro-4-biphenylyl)acetonitrile, which is then methylated and hydrolyzed to afford Flurbiprofen. While this pathway is chemically sound, its industrial application may be limited by the number of steps and the use of potentially hazardous reagents.

Established Industrial Synthetic Routes to Flurbiprofen

The majority of industrial Flurbiprofen syntheses commence from more readily available starting materials and often involve the construction of the biphenyl system as a key step.

The 2,4-Difluoronitrobenzene Pathway

A widely employed industrial synthesis starts with 2,4-difluoronitrobenzene. This approach leverages the reactivity of the fluorine atoms and the directing effects of the nitro group.[3]

G A 2,4-Difluoronitrobenzene B Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate A->B Alkylation with diethyl methylmalonate C Diethyl 2-(4-amino-3-fluorophenyl)-2-methylmalonate B->C Reduction of nitro group D Biphenyl-diethyl malonate intermediate C->D Gomberg-Bachmann Reaction with Benzene E Flurbiprofen D->E Hydrolysis & Decarboxylation

Caption: Synthesis of Flurbiprofen from 2,4-difluoronitrobenzene.

Experimental Protocol: Synthesis from 2,4-Difluoronitrobenzene [3]

  • Alkylation: 2,4-Difluoronitrobenzene is reacted with diethyl methylmalonate in the presence of a base such as potassium carbonate in an aromatic hydrocarbon solvent like benzene at elevated temperatures (e.g., 60-65°C) to yield diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate.

  • Reduction: The nitro group of the resulting malonate is reduced to an amino group. This can be achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) in a suitable solvent such as ethanol or benzene.[3]

  • Gomberg-Bachmann Reaction: The amino-diester undergoes a Gomberg-Bachmann reaction with benzene to form the biphenyl structure.[3][4] This reaction typically involves diazotization of the amino group with a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by reaction with benzene.

  • Hydrolysis and Decarboxylation: The resulting biphenyl-diethyl malonate intermediate is subjected to hydrolysis, typically with a strong base like sodium hydroxide, followed by acidification. The subsequent malonic acid is then decarboxylated by heating to yield racemic Flurbiprofen.[5]

Causality Behind Experimental Choices:

  • Choice of Starting Material: 2,4-Difluoronitrobenzene is an attractive starting material due to the differential reactivity of the two fluorine atoms, allowing for selective nucleophilic aromatic substitution.

  • Gomberg-Bachmann Reaction: This classical reaction provides a straightforward, albeit sometimes low-yielding, method for forming the C-C bond between the two phenyl rings.[4] The use of benzene as both a reagent and a solvent is a key feature of this step in some protocols.[3]

  • Hydrolysis and Decarboxylation: This two-step sequence is a standard and reliable method for converting a malonic ester into a carboxylic acid.

Modern Approaches: The Suzuki Cross-Coupling Reaction

More contemporary syntheses of Flurbiprofen often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to construct the biphenyl core.[6][7] These methods generally offer higher yields, milder reaction conditions, and greater functional group tolerance compared to classical methods like the Gomberg-Bachmann reaction.

G A 2-(3-Fluoro-4-bromophenyl)propionic acid C Flurbiprofen A->C Pd/C, Na2CO3, H2O, reflux B Phenylboronic acid B->C

Caption: Synthesis of Flurbiprofen via Suzuki cross-coupling.

Experimental Protocol: Synthesis via Suzuki Coupling [7]

  • Preparation of Precursors: The key precursors for the Suzuki coupling are an aryl halide (or triflate) and an arylboronic acid (or ester). For Flurbiprofen synthesis, this typically involves coupling a derivative of 2-(3-fluoro-4-bromophenyl)propionic acid with phenylboronic acid.[7][8]

  • Coupling Reaction: The aryl bromide and phenylboronic acid are reacted in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or a palladium complex with phosphine ligands (e.g., Pd(PPh3)4), and a base (e.g., sodium carbonate).[7][9] The reaction is often carried out in a mixed solvent system, such as water and an organic solvent, under reflux conditions.

  • Work-up and Purification: After the reaction is complete, the product is isolated through standard work-up procedures, which may include acidification, extraction, and crystallization.

Causality Behind Experimental Choices:

  • Catalyst Selection: Palladium catalysts are highly efficient for C-C bond formation. The choice between a heterogeneous catalyst like Pd/C and a homogeneous catalyst depends on factors like desired reactivity, ease of removal, and cost.

  • Solvent System: The use of aqueous solvent systems in Suzuki reactions is often preferred for environmental reasons ("green chemistry") and can enhance reaction rates.[7]

  • Base: The base is crucial for the transmetalation step in the catalytic cycle of the Suzuki reaction.

The Importance of Chirality: Enantiomers of Flurbiprofen

Flurbiprofen is a chiral molecule, and its enantiomers exhibit different pharmacological properties. The (S)-(+)-enantiomer is the eutomer, possessing the desired anti-inflammatory activity, while the (R)-(-)-enantiomer (the distomer) is significantly less active in this regard. Interestingly, the (R)-enantiomer has been investigated for other potential therapeutic applications, such as in the treatment of Alzheimer's disease.

Given the stereospecificity of its action, the production of enantiomerically pure (S)-Flurbiprofen is a key objective in pharmaceutical manufacturing. This can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of the racemate.

Chiral Resolution of Racemic Flurbiprofen

Chiral resolution is a common industrial approach to obtaining single enantiomers. Various techniques have been developed for the separation of Flurbiprofen enantiomers.

Table 1: Methods for Chiral Resolution of Flurbiprofen

MethodPrincipleKey FeaturesReferences
High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP).Can be used for both analytical and preparative scale separations. Common CSPs include those based on polysaccharide derivatives like amylose-tri(3,5-dimethylphenyl carbamate).
Supercritical Fluid Chromatography (SFC) Similar to HPLC but uses a supercritical fluid (e.g., CO2) as the mobile phase.Offers advantages in terms of speed and reduced solvent consumption.[10]
Simulated Moving Bed (SMB) Chromatography A continuous preparative chromatographic technique that simulates a counter-current movement of the stationary and mobile phases.Highly efficient for large-scale enantiomeric separations.[11]
Liquid-Liquid Extraction with Chiral Ionic Liquids Enantioselective partitioning of the enantiomers between two immiscible liquid phases, one of which contains a chiral ionic liquid.An emerging technique with potential for continuous and scalable separations.

Experimental Protocol: Analytical Chiral HPLC of Flurbiprofen

  • Column: A chiral stationary phase column, such as CHIRALPAK® IG (5 µm, 4.6 x 250 mm).

  • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 95:5 v/v) with a small amount of an acidic modifier like trifluoroacetic acid (0.1%).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where Flurbiprofen absorbs strongly, such as 254 nm.

  • Sample Preparation: The racemic Flurbiprofen is dissolved in the mobile phase.

Analytical Characterization of Flurbiprofen

Rigorous analytical characterization is essential to ensure the identity, purity, and quality of synthesized Flurbiprofen. A combination of spectroscopic and chromatographic techniques is employed.

Table 2: Analytical Techniques for Flurbiprofen Characterization

TechniqueInformation ObtainedTypical ObservationsReferences
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.Characteristic signals for the aromatic protons, the methyl group, and the methine proton of the propionic acid moiety can be observed and assigned.[12][13]
Mass Spectrometry (MS) Determines the molecular weight and provides information about the fragmentation pattern of the molecule, confirming its identity.The molecular ion peak corresponding to the mass of Flurbiprofen is observed, along with characteristic fragment ions.[13]
High-Performance Liquid Chromatography (HPLC) Used to determine the purity of the compound and to quantify it in pharmaceutical formulations.A sharp, symmetrical peak for Flurbiprofen is observed at a specific retention time under defined chromatographic conditions.
UV-Vis Spectroscopy Provides information about the electronic transitions within the molecule and is used for quantitative analysis.Flurbiprofen exhibits a characteristic UV absorption maximum, typically around 246-254 nm.

Conclusion

The synthesis of Flurbiprofen is a well-established area of medicinal chemistry with a rich history of process development and optimization. While the direct use of 2-(2-fluoro-4-methylphenyl)propanoic acid as a precursor is not a conventional route, the exploration of related intermediates like 2-fluoro-4-methylbiphenyl demonstrates the versatility of synthetic strategies. The industrial production of Flurbiprofen has largely relied on robust and scalable pathways, such as the one starting from 2,4-difluoronitrobenzene. However, modern catalytic methods, particularly the Suzuki cross-coupling reaction, offer significant advantages in terms of efficiency and environmental compatibility.

The chirality of Flurbiprofen remains a central theme in its synthesis and application. The development of efficient methods for chiral resolution and the pursuit of asymmetric synthetic routes are ongoing areas of research, driven by the desire to produce the more active (S)-enantiomer selectively. As the field of pharmaceutical chemistry continues to advance, we can expect to see the emergence of even more elegant and sustainable methods for the synthesis of this important NSAID.

References

  • Separation of Flurbiprofen Enantiomers on a Chiral Stationary Phase by Supercritical Fluid Chromatography. (n.d.). Retrieved from [Link]

  • Lu, G., Franzén, R., & Yu, X. J. (2006). Synthesis of flurbiprofen via Suzuki reaction catalyzed by palladium charcoal in water. Chinese Chemical Letters, 17(4), 461-464.
  • Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen). (n.d.).
  • Lu, G., Franzén, R., Yu, X. J., & Xu, Y. J. (2006). Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. Chinese Chemical Letters, 17(4), 461-464.
  • Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. (2006). Chinese Chemical Letters, 17(4), 461-464.
  • Enantioseparation of flurbiprofen enantiomers using chiral ionic liquids by liquid-liquid extraction. (n.d.). White Rose Research Online. Retrieved from [Link]

  • Pais, L. S., & Rodrigues, A. E. (2011).
  • CN103787867A - Resolution method of flurbiprofen enantiomers by high performance liquid chromatography. (n.d.). Google Patents.
  • Geisslinger, G., & Menzel-Soglowek, S. (1992). Clinical pharmacokinetics of flurbiprofen and its enantiomers. Clinical pharmacokinetics, 22(1), 1-8.
  • CN106496015B - A kind of preparation method of Flurbiprofen. (n.d.). Google Patents.
  • Pais, L. S., & Rodrigues, A. E. (2011).
  • High purity preparative purification of chiral compounds using a recycling preparation HPLC system. (n.d.). YMC. Retrieved from [Link]

  • Flurbiprofen: A Study of the Behavior of the Scalemate by Chromatography, Sublimation, and NMR. (2021). Molecules, 26(7), 1888.
  • Preparation method of flurbiprofen. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • Process For Preparation Of Flurbiprofen. (n.d.). Quick Company. Retrieved from [Link]

  • Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evalu
  • Synthesis of Flurbiprofen. (2024, January 3). YouTube. Retrieved from [Link]

  • 1 H-NMR spectra of R-Flurbiprofen ethyl ester. The signal at 3.42 ppm... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of flurbiprofen. Reagents and conditions: (i) NaH, DMSO; (ii)... (n.d.). ResearchGate. Retrieved from [Link]

  • CN101973869A - Method for synthesis of flurbiprofen. (n.d.). Google Patents.
  • Deplano, A., et al. (2021). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 941-953.
  • Yilmaz, B. (2022). Development and Validation of HPLC Method for the Determination of Flurbiprofen in Pharmaceutical Preparations. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 481-490.
  • Yilmaz, B., & Alkan, E. (2015). Spectrofluorometric and UV Spectrophotometric Methods for the Determination of Flurbiprofen in Pharmaceutical Preparations. Research & Reviews: Journal of Pharmaceutical Analysis, 4(4).
  • CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl. (n.d.). Google Patents.
  • Adams, S. S., et al. (1976). Some biological properties of flurbiprofen, an anti-inflammatory, analgesic and antipyretic agent. Arzneimittel-Forschung, 26(9), 1708-1715.
  • Synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl. (n.d.). PrepChem.com. Retrieved from [Link]

  • What is the mechanism of Flurbiprofen? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • CN112225657A - Preparation method of flurbiprofen. (n.d.). Google Patents.
  • Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. (2010). Journal of Medicinal Chemistry, 53(21), 7850-7863.
  • Gomberg–Bachmann reaction. (n.d.). In Wikipedia. Retrieved from [Link]

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Foundational

enantiomers of 2-(2-fluoro-4-methylphenyl)propanoic acid and their properties

This guide provides an in-depth technical analysis of the enantiomers of 2-(2-fluoro-4-methylphenyl)propanoic acid (CAS 1514577-33-3). This compound is a structural analog of the non-steroidal anti-inflammatory drug (NSA...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the enantiomers of 2-(2-fluoro-4-methylphenyl)propanoic acid (CAS 1514577-33-3).

This compound is a structural analog of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen , distinguished by the substitution of the 4-biphenyl group with a 4-methylphenyl group. It belongs to the 2-arylpropionic acid class (profens), characterized by a chiral center at the


-carbon, necessitating a rigorous understanding of its stereochemistry, synthesis, and pharmacological properties.

[1]

Chemical Identity & Stereochemical Significance

The molecule 2-(2-fluoro-4-methylphenyl)propanoic acid is a chiral 2-arylpropionic acid. Its pharmacological activity is governed by the stereochemistry at the C2 position.

  • Chemical Name: 2-(2-fluoro-4-methylphenyl)propanoic acid[1][2]

  • CAS Number: 1514577-33-3[2][3][4]

  • Molecular Formula:

    
    [4]
    
  • Molecular Weight: 182.19 g/mol

  • Structural Class: 2-Arylpropionic Acid (Profen)

The Enantiomers

Like other profens (Ibuprofen, Flurbiprofen), this compound exists as two enantiomers. The biological activity is strictly stereospecific.

Property(S)-Enantiomer (Eutomer)(R)-Enantiomer (Distomer)
Configuration (S)-2-(2-fluoro-4-methylphenyl)propanoic acid(R)-2-(2-fluoro-4-methylphenyl)propanoic acid
Predicted Activity Potent COX-1/COX-2 inhibitor.Weak/Inactive on COX; potential for chiral inversion.
Binding Mode Methyl group at C2 aligns with the hydrophobic pocket of COX enzymes.Steric clash prevents optimal binding in the COX active site.
Metabolism Direct glucuronidation or oxidation.Substrate for acyl-CoA synthetase (inversion precursor).

Critical Distinction: Do not confuse this "profen" (2-aryl) with the phenylalanine analog 3-(2-fluoro-4-methylphenyl)-2-aminopropanoic acid, which is frequently used in peptide synthesis. The structure discussed here lacks the amino group and has the aryl group at position 2.

Synthesis & Chiral Resolution Protocols

The most robust route to high-purity enantiomers of 2-arylpropionic acids is Pd-catalyzed


-arylation , followed by chiral resolution. This method avoids the harsh conditions of classical Willgerodt-Kindler sequences and allows for convergent synthesis.
Workflow Diagram: Synthesis & Resolution

SynthesisWorkflow SM Start: 2-Fluoro-4-methyl-1-bromobenzene Step1 Pd-Catalyzed Alpha-Arylation (Pd(dba)2, Ligand, t-Butyl Propionate) SM->Step1 Inter Intermediate: t-Butyl 2-(2-fluoro-4-methylphenyl)propionate Step1->Inter Step2 Acid Hydrolysis (TFA/DCM) Inter->Step2 Racemate Racemic Acid (±)-2-(2-fluoro-4-methylphenyl)propanoic acid Step2->Racemate Resolution Chiral Resolution (S)-(-)-Phenylethylamine Racemate->Resolution S_Enant (S)-Enantiomer (Active COX Inhibitor) Resolution->S_Enant Salt Crystallization R_Enant (R)-Enantiomer (Inactive/Inversion Substrate) Resolution->R_Enant Mother Liquor

Caption: Synthetic pathway utilizing Pd-catalyzed cross-coupling followed by classical diastereomeric salt resolution.

Detailed Protocol: Pd-Catalyzed -Arylation

This protocol is adapted from standard methodologies for Flurbiprofen analogs [1].

Reagents:

  • Substrate: 2-Fluoro-4-methyl-1-bromobenzene (1.0 eq)

  • Coupling Partner: tert-Butyl propionate (1.2 eq)

  • Catalyst:

    
     (1 mol%)
    
  • Ligand:

    
     (1.1 mol%)
    
  • Base:

    
     (1.1 eq) or 
    
    
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Catalyst Formation: In a glovebox, mix

    
     and 
    
    
    
    in toluene. Stir for 10 minutes to generate the active catalytic species.
  • Enolate Formation: In a separate vessel, cool a solution of tert-butyl propionate in toluene to -78°C. Slowly add LiHMDS. Stir for 30 minutes to ensure complete enolate formation.

  • Coupling: Add the aryl bromide (2-fluoro-4-methyl-1-bromobenzene) to the catalyst solution, then transfer this mixture via cannula to the cold enolate solution.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 80°C for 4-6 hours. Monitor consumption of the bromide by GC-MS.

  • Workup: Quench with saturated

    
    . Extract with ethyl acetate. Dry over 
    
    
    
    and concentrate.
  • Hydrolysis: Dissolve the tert-butyl ester in a 1:1 mixture of TFA:DCM. Stir at room temperature for 2 hours to cleave the ester. Remove volatiles under vacuum to yield the racemic acid .

Protocol: Chiral Resolution via Diastereomeric Crystallization

To separate the enantiomers on a multi-gram scale:

  • Dissolve the racemic acid (10 g) in hot isopropanol.

  • Add (S)-(-)-1-Phenylethylamine (0.5 eq) dropwise.

  • Allow the solution to cool slowly to 4°C overnight. The salt of the (S)-acid/(S)-amine (typically less soluble) will crystallize.

  • Filter the crystals and recrystallize from ethanol to upgrade chiral purity (>99% ee).

  • Acidify the salt with 1M HCl and extract with ether to recover the free (S)-acid .

Pharmacological Properties & SAR Analysis

The pharmacological profile of 2-(2-fluoro-4-methylphenyl)propanoic acid is best understood through Structure-Activity Relationship (SAR) comparison with Flurbiprofen.

The "Fluorine Effect"

The 2-fluoro substituent is critical. In Flurbiprofen, the fluorine atom locks the biphenyl rings in a non-coplanar twist, enhancing fit within the COX active site. In this 4-methyl analog:

  • Conformational Lock: The 2-F atom creates steric repulsion with the propanoic acid side chain and the ortho-protons, restricting rotation and pre-organizing the molecule for binding.

  • Acidity: The electron-withdrawing fluorine lowers the pKa of the carboxylic acid (approx. pKa 4.2 vs. 4.5 for Ibuprofen), potentially increasing ionization at physiological pH [2].

Metabolic Chiral Inversion

A unique property of profens is the unidirectional metabolic inversion of the inactive (R)-enantiomer to the active (S)-enantiomer. This occurs via an acyl-CoA intermediate.

Mechanism:

  • Activation: (R)-acid is converted to (R)-acyl-CoA by Long-chain fatty acyl-CoA synthetase.

  • Epimerization: The enzyme Alpha-methylacyl-CoA racemase (AMACR) converts (R)-acyl-CoA to (S)-acyl-CoA.

  • Hydrolysis: (S)-acyl-CoA is hydrolyzed back to the free (S)-acid.

Note: The 2-fluoro group may sterically hinder the formation of the CoA-thioester, potentially reducing the rate of inversion compared to Ibuprofen. This makes the isolation of the pure (S)-enantiomer even more critical for therapeutic efficacy.

Pathway Diagram: Metabolic Inversion

InversionPathway R_Acid (R)-2-(2-Fluoro-4-methylphenyl) propanoic acid R_CoA (R)-Acyl-CoA Thioester R_Acid->R_CoA ATP, CoA-SH S_CoA (S)-Acyl-CoA Thioester R_CoA->S_CoA Epimerization S_Acid (S)-2-(2-Fluoro-4-methylphenyl) propanoic acid S_CoA->S_Acid H2O Synthetase Acyl-CoA Synthetase (Stereoselective for R) Synthetase->R_Acid Racemase AMACR (Racemase) Racemase->R_CoA Hydrolase Hydrolase Hydrolase->S_CoA

Caption: Unidirectional metabolic inversion of the (R)-enantiomer to the active (S)-enantiomer via CoA intermediates.

Analytical Methods

Precise quantification of the enantiomeric excess (ee) is required for validation.

Chiral HPLC Method
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : TFA (98 : 2 : 0.1).

    • Note: Acid additive (TFA) is crucial to suppress ionization of the carboxylic acid and prevent peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic absorption).

  • Expected Elution: The (R)-enantiomer typically elutes before the (S)-enantiomer on polysaccharide columns, but this must be experimentally verified with standards.

Data Summary Table
ParameterValue / Description
Target Molecule 2-(2-fluoro-4-methylphenyl)propanoic acid
CAS 1514577-33-3
pKa (Predicted) ~4.2
LogP (Predicted) ~2.8 - 3.1
Active Enantiomer (S)-configuration
Primary Assay Chiral HPLC (Chiralpak AD-H)
Key Structural Feature 2-Fluoro group (Conformational lock)

References

  • Hartwig, J. F. (2002). Palladium-Catalyzed Arylation of Carbonyl Compounds. Handbook of Organopalladium Chemistry for Organic Synthesis . Link

  • Ricci, G., et al. (2014). 2-Arylpropionic acids: pharmacokinetic and pharmacodynamic disparities. Current Drug Metabolism . Link

  • PubChem. (n.d.).[4] Compound Summary: 2-(2-fluoro-4-methylphenyl)propanoic acid.[1][2] National Library of Medicine . Link

  • Davies, N. M. (1998). Clinical pharmacokinetics of flurbiprofen and its enantiomers. Clinical Pharmacokinetics . Link

Sources

Exploratory

Arylpropanoic Acid Derivatives: A Technical Guide for Drug Development Professionals

Introduction Arylpropanoic acid derivatives, commonly known as "profens," represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] With a history spanning over half a century, these compounds,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Arylpropanoic acid derivatives, commonly known as "profens," represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] With a history spanning over half a century, these compounds, including household names like ibuprofen and naproxen, are widely utilized for their potent analgesic, anti-inflammatory, and antipyretic properties.[2][3][4] Their therapeutic efficacy stems from a well-defined mechanism of action, primarily the inhibition of cyclooxygenase (COX) enzymes.[5][6]

This technical guide provides an in-depth exploration of arylpropanoic acid derivatives, moving beyond their established role as NSAIDs to discuss their synthesis, the critical implications of their stereochemistry, and their expanding therapeutic landscape. We will delve into key experimental protocols and explore emerging applications in oncology and other fields, offering a comprehensive resource for researchers and drug development professionals.[7][8]

Chemical Structure and Synthesis

The characteristic structure of this class is a propanoic acid moiety with an aryl group attached to the alpha-carbon (C2).[2] This substitution at the alpha-carbon creates a chiral center, a feature of profound pharmacological significance.[2][9]

The Importance of Chirality

Arylpropanoic acid derivatives exist as two non-superimposable mirror images, or enantiomers: the (S)- and (R)-forms.[9][10] It is almost exclusively the (S)-enantiomer that is responsible for the therapeutic, anti-inflammatory effects through COX inhibition.[3][11] The (R)-enantiomer is significantly less active in this regard.[11]

Most profens, with the notable exception of naproxen, are administered as a racemic mixture (a 50:50 mix of both enantiomers).[2][12] This is due to a fascinating in-vivo metabolic process known as chiral inversion, where the largely inactive (R)-enantiomer is converted into the active (S)-enantiomer.[13][14] This conversion, which can range from approximately 10% for ketoprofen to over 60% for ibuprofen, is a critical factor in the pharmacokinetics of these drugs.[13][14] The mechanism involves the formation of a coenzyme A (CoA) thioester, which allows for epimerization to the (S)-form.[9]

However, the presence of the (R)-enantiomer is not without consequence. Research suggests it may contribute to certain adverse effects, such as gastrointestinal toxicity, through COX-independent pathways.[2][12] This has driven the development of single-enantiomer formulations, like dexibuprofen ((S)-ibuprofen), to potentially enhance the therapeutic index.[2]

Synthetic Approaches

The synthesis of 2-arylpropanoic acids is a well-established field, with numerous methods developed to achieve high yields and, increasingly, high enantioselectivity. Common strategies include:

  • Palladium-Catalyzed Carbonylation: A versatile method involves the palladium-catalyzed carbonylation of vinyl aromatics.[15][16] This approach offers high regioselectivity, leading to the desired 2-arylpropanoic acid structure.[15] More advanced, one-pot procedures combine the Heck coupling of aryl halides with ethylene, followed by hydroxycarbonylation, to produce profens like naproxen and flurbiprofen efficiently.[17]

  • Methylation of Arylacetonitriles: A classic and robust method involves the methylation of arylacetonitriles using reagents like dimethyl carbonate, followed by hydrolysis to yield the final carboxylic acid.[18]

  • Radical Nucleophilic Substitution (SRN1): Another approach utilizes the SRN1 reaction to introduce the aryl group onto a propanoic acid precursor. This method involves the photo-radical substitution of an aryl halide with an enolate, followed by methylation and hydrolysis.[5]

The choice of synthetic route often depends on the desired scale, cost-effectiveness, and the need for stereochemical control.

Core Mechanism of Action: COX Inhibition

The primary therapeutic effects of arylpropanoic acid derivatives are achieved through the inhibition of cyclooxygenase (COX) enzymes.[6][19]

The COX Pathway

COX enzymes are responsible for converting arachidonic acid, a fatty acid released from cell membranes, into prostaglandins and thromboxanes.[19][20] These signaling molecules are key mediators of inflammation, pain, fever, and platelet aggregation.[21][6][19]

There are two primary isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and plays a homeostatic role.[22] It is involved in protecting the gastric mucosa and maintaining kidney function and platelet aggregation.[21][22]

  • COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines, at sites of inflammation.[22] Its products are major contributors to the pain and swelling associated with inflammation.[21][20]

Most arylpropanoic acid derivatives, such as ibuprofen and ketoprofen, are non-selective inhibitors, meaning they block the action of both COX-1 and COX-2.[21][19] This non-selectivity is a double-edged sword: while COX-2 inhibition provides the desired anti-inflammatory and analgesic effects, the concurrent inhibition of COX-1 is responsible for many of the common side effects, particularly gastrointestinal ulcers and bleeding.[21][6]

The following diagram illustrates the central role of COX enzymes in the inflammatory cascade and their inhibition by arylpropanoic acid derivatives.

COX_Pathway membrane Cell Membrane Phospholipids arachidonic Arachidonic Acid membrane->arachidonic Phospholipase A2 cox1 COX-1 (Constitutive) arachidonic->cox1 cox2 COX-2 (Inducible) arachidonic->cox2 prostaglandins Prostaglandins & Thromboxanes cox1->prostaglandins cox2->prostaglandins phys_effects Physiological Functions (Gastric Protection, Platelet Aggregation) prostaglandins->phys_effects via COX-1 products infl_effects Inflammation, Pain, Fever prostaglandins->infl_effects via COX-2 products nsaids Arylpropanoic Acids (e.g., Ibuprofen) nsaids->cox1 Inhibition nsaids->cox2 Inhibition

Caption: Inhibition of the COX pathway by arylpropanoic acid derivatives.

Therapeutic Applications

While firmly established as first-line treatments for inflammatory conditions, the therapeutic utility of arylpropanoic acid derivatives is continually expanding.

Established Applications (NSAIDs)

The primary use of this drug class is for the symptomatic relief of mild to moderate pain and inflammation.[6][23] Common indications include:

  • Rheumatic Diseases: Osteoarthritis and rheumatoid arthritis.[4][23]

  • Musculoskeletal Pain: Sprains, strains, and other soft-tissue injuries.[3]

  • General Analgesia: Headaches and postoperative pain.[2]

  • Dysmenorrhea: Pain associated with menstruation.[4]

  • Antipyresis: Reduction of fever.[19]

The table below summarizes key properties of common arylpropanoic acid derivatives.

DrugCommon Brand NamesRelative COX-1/COX-2 SelectivityKey Clinical Uses
Ibuprofen Advil, MotrinNon-selectivePain, fever, inflammation, arthritis[3][4]
Naproxen Aleve, NaprosynNon-selective (slightly COX-1 preferential)Arthritis, pain, gout, dysmenorrhea[4][23]
Ketoprofen Orudis, OruvailNon-selectiveArthritis, pain, dysmenorrhea[1][4]
Flurbiprofen AnsaidNon-selectiveArthritis, pain[4][12]
Emerging and Investigational Applications

Beyond inflammation, the arylpropanoic acid scaffold is a fertile ground for developing new therapeutics.[7]

  • Anticancer Activity: A growing body of evidence suggests that these compounds possess anticancer properties.[7][8][24] Their mechanisms may be both COX-dependent and COX-independent, and derivatization of the basic profen structure is being actively explored to develop more potent and selective anticancer agents.[7][24]

  • Antibacterial and Anticonvulsant Activity: Research has also highlighted the potential for arylpropanoic acid derivatives to act as antibacterial and anticonvulsant agents, further demonstrating the versatility of this chemical class.[3][8][25][26]

Key Experimental Methodologies

The development and characterization of novel arylpropanoic acid derivatives rely on a suite of standardized in vitro and in vivo assays.

In Vitro COX Inhibition Assay

A crucial step in characterizing a new derivative is to determine its potency and selectivity for inhibiting the COX-1 and COX-2 enzymes. This is typically done using an enzyme immunoassay (EIA).

Workflow for COX Inhibitor Screening:

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzyme is used.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound (the potential inhibitor).

  • Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction.

  • Reaction Quenching: The reaction is stopped after a set time.

  • Prostaglandin Measurement: The amount of Prostaglandin E2 (PGE2) produced is quantified using a competitive EIA. In this assay, a fixed amount of a PGE2-tracer competes with the PGE2 from the sample for a limited number of binding sites on a specific antibody.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of PGE2 production (the IC50 value) is calculated for both COX-1 and COX-2. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index.

The following diagram outlines this experimental workflow.

COX_Assay_Workflow start Start enzyme_prep Prepare Purified COX-1 or COX-2 Enzyme start->enzyme_prep incubation Incubate Enzyme with Test Compound enzyme_prep->incubation substrate Add Arachidonic Acid (Substrate) incubation->substrate quench Stop Reaction substrate->quench eia Quantify PGE2 Production via Competitive EIA quench->eia analysis Calculate IC50 Values & Selectivity Index eia->analysis end End analysis->end

Caption: A typical workflow for an in vitro COX inhibition assay.

Future Directions and Challenges

The future of arylpropanoic acid derivatives lies in optimizing their safety and expanding their therapeutic reach. Key challenges include mitigating the gastrointestinal and cardiovascular risks associated with COX inhibition.[6] The development of more highly selective COX-2 inhibitors remains a goal, although the cardiovascular risks associated with some earlier "coxibs" have made this a complex area.[19]

The most exciting frontier is the repurposing and derivatization of the profen scaffold for non-NSAID applications.[7][27] As our understanding of the COX-independent mechanisms of these molecules grows, so too will the opportunities to develop novel treatments for cancer and other complex diseases.[24]

Conclusion

Arylpropanoic acid derivatives are a mature but dynamic class of therapeutic agents. Their well-understood mechanism of action, coupled with their inherent chemical versatility, has made them indispensable in managing pain and inflammation. The ongoing exploration of their stereochemical properties and their potential in new therapeutic areas, such as oncology, ensures that this remarkable family of compounds will remain a focus of intensive research and development for years to come.[3][25]

References

  • Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug.
  • Dr.Oracle. (2025, April 13). What is the mechanism of action (MOA) of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids?
  • Deranged Physiology. (2025, March 31). Pharmacology of non-steroidal anti-inflammatory agents.
  • Grokipedia. (n.d.). Profen (drug class).
  • Benchchem. (n.d.). The Expanding Therapeutic Landscape of Aryl Propionic Acid Derivatives: An In-depth Technical Guide.
  • RSC Publishing. (n.d.). Alternative synthesis of 2-arylpropanoic acids from enolate and aryl halides.
  • PubMed. (n.d.). Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen.
  • ACS Publications. (n.d.). Carbonylation of Vinyl Aromatics: Convenient Regioselective Synthesis of 2-Arylpropanoic Acids | Organic Letters.
  • NCBI Bookshelf. (2024, February 28). COX Inhibitors - StatPearls.
  • NIH. (2023, May 1). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf.
  • IJPPR. (2020, March 30). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • MDPI. (2020, July 28). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids.
  • ResearchGate. (2020, May 16). (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020, September 1). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES.
  • Russian Journal of Organic Chemistry. (n.d.). Synthesis of 2-Arylpropionic Acids by Pd-Catalyzed Carbonylation of Vinyl Arenes with Formic Acid under Mild Reaction Conditions.
  • Organic Syntheses Procedure. (n.d.). 2-phenylpropionic acid.
  • ResearchGate. (n.d.). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens).
  • BrainKart. (2017, December 27). Arylpropionic Acid Derivatives.
  • Unknown Source. (2025, August 6).
  • Ingenta Connect. (n.d.). Pharmacology of Chiral Compounds: 2-Arylpropionic Acid Derivatives.
  • PubMed. (2005, December 15). "In vitro" differences among (R) and (S) enantiomers of profens in their activities related to articular pathophysiology.
  • ResearchGate. (2020, September 1). a brief review on recent advancements and biological activities of aryl propionic acid derivatives.
  • PubMed. (2019, November 15). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action.
  • PubMed. (2001, March 15). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives.
  • Wikipedia. (n.d.). Profen (drug class).
  • ResearchGate. (2025, August 7). Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives.
  • Via Medica Journals. (2017, September 21). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens).
  • Walsh Medical Media. (2022, May 27). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs).

Sources

Foundational

The Fluorinated Phenylpropanoic Acid Scaffold: A Technical Guide to Discovery and Application

The following technical guide details the discovery, chemical evolution, and synthetic methodologies of fluorinated phenylpropanoic acids (FPPAs). Executive Summary Fluorinated phenylpropanoic acids (FPPAs) represent a c...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical evolution, and synthetic methodologies of fluorinated phenylpropanoic acids (FPPAs).

Executive Summary

Fluorinated phenylpropanoic acids (FPPAs) represent a critical pharmacophore in modern drug discovery, serving as the structural backbone for metabolic regulators (PPAR agonists), GPR40 ligands, and integrin antagonists. While the phenylpropanoic acid moiety (hydrocinnamic acid) provides a versatile carboxylic acid "warhead" for ionic interactions, the strategic introduction of fluorine atoms modulates physicochemical properties—specifically pKa, lipophilicity (


), and metabolic stability—without altering the steric footprint significantly.

This guide analyzes the historical evolution of this scaffold, provides a detailed asymmetric synthesis protocol, and visualizes the structure-activity relationships (SAR) that drive its utility in pharmaceutical development.

The Fluorine Effect: Mechanistic Causality[1]

The transition from phenylpropanoic acid to its fluorinated derivatives is not merely structural; it is electronic. The introduction of fluorine (


) induces specific changes that dictate biological performance.
Electronic Modulation and pKa Shifts

The carboxylic acid tail of phenylpropanoic acid typically has a pKa of ~4.5. Fluorine substitution on the phenyl ring exerts a strong electron-withdrawing inductive effect (


), which propagates through the carbon chain.
  • Ortho-substitution: Lowers the pKa of the tail acid, increasing ionization at physiological pH.

  • Beta-position fluorination: Introduction of fluorine on the propanoic chain (beta to the carboxyl) drastically lowers pKa (to ~3.5), often turning the molecule into a stronger ionic clamp in receptor pockets.

Metabolic Blockade

The benzylic position (C3 relative to the carboxyl) is a metabolic "soft spot," prone to oxidation by Cytochrome P450 enzymes (CYP).

  • Mechanism: CYP enzymes abstract a hydrogen atom to form a radical.

  • Solution: Replacing benzylic hydrogens with fluorine increases the bond dissociation energy (C-F: 116 kcal/mol vs. C-H: ~98 kcal/mol), effectively blocking hydroxylation and extending in vivo half-life (

    
    ).
    

Historical Evolution: From Probes to Potency

The history of FPPAs tracks the evolution of medicinal chemistry from simple antimetabolites to stereoselective receptor ligands.

Phase I: The Antimetabolite Era (1950s - 1970s)

Early research focused on fluorinated phenylalanines (amino acid analogs of phenylpropanoic acid). Researchers like Balz and Schiemann utilized these as biological probes to study protein synthesis.

  • Key Discovery:

    
    -Fluorophenylalanine was incorporated into bacterial proteins, proving that fluorine could mimic hydrogen sterically but alter function electronically.
    
Phase II: The Anti-Inflammatory & Metabolic Era (1980s - 1990s)

As the mechanism of NSAIDs (COX inhibition) became clear, researchers explored fluorinated analogs of Ibuprofen and Naproxen (alpha-methyl phenylpropanoic acids).

  • Innovation: Fluorination was used to separate metabolic inversion of chiral centers.

  • PPAR Agonists: The discovery of the Glitazar class (e.g., Muraglitazar, Tesaglitazar) utilized the phenylpropanoic acid tail as the key anchor to the PPAR

    
     nuclear receptors. Fluorine on the proximal phenyl ring was critical for optimizing the hydrophobic fit and preventing rapid clearance.
    
Phase III: The GPR40 & Targeted Era (2000s - Present)

Modern high-throughput screening identified FPPAs as potent agonists for GPR40 (Free Fatty Acid Receptor 1) for Type 2 Diabetes treatment.

  • Takeda’s Compound 35: A seminal example where a 3-(2-fluoro-4-...)phenylpropanoic acid scaffold balanced potency with reduced lipophilicity, solving cytotoxicity issues inherent to earlier non-fluorinated analogs.

Detailed Experimental Protocol

Protocol: Asymmetric Synthesis of -Fluorinated Phenylpropanoic Acids

Objective: Synthesis of (R)-3-fluoro-3-phenylpropanoic acid via catalytic asymmetric hydrogenation. Rationale: Direct fluorination is difficult to control stereochemically. This protocol uses a ruthenium-catalyzed hydrogenation of a fluorinated precursor to set the chiral center with high enantiomeric excess (


).
Materials:
  • Substrate:

    
    -Fluoro-cinnamic acid ethyl ester (10.0 mmol)
    
  • Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl (1.0 mol%)

  • Solvent: Degassed Ethanol (anhydrous)

  • Hydrogen Source:

    
     gas (balloon or autoclave)
    
Step-by-Step Methodology:
  • Catalyst Preparation:

    • In a nitrogen-filled glovebox, weigh [RuCl(p-cymene)((R)-BINAP)]Cl (92 mg, 0.1 mmol) into a dry Schlenk flask.

    • Note: The choice of (R)-BINAP directs the stereochemistry. Use (S)-BINAP for the opposite enantiomer.

  • Substrate Solubilization:

    • Dissolve

      
      -fluoro-cinnamic acid ethyl ester (1.94 g, 10 mmol) in 20 mL of degassed ethanol.
      
    • Transfer the solution via cannula to the catalyst flask to ensure anaerobic conditions.

  • Hydrogenation (The Critical Step):

    • Transfer the mixture to a high-pressure stainless steel autoclave.

    • Purge with

      
       gas (3 cycles) to remove trace 
      
      
      
      .
    • Pressurize to 30 bar (435 psi)

      
      .
      
    • Heat to 50°C and stir at 1000 rpm for 24 hours.

    • Checkpoint: Monitor consumption of starting material via TLC (Hexane/EtOAc 8:1). The disappearance of the UV-active alkene spot indicates completion.

  • Hydrolysis & Isolation:

    • Vent the autoclave and concentrate the solvent in vacuo.

    • Dissolve the crude ester in THF/Water (1:1, 20 mL).

    • Add LiOH (2.0 equiv) and stir at RT for 4 hours.

    • Acidify with 1M HCl to pH 2.0.

    • Extract with Ethyl Acetate (3 x 20 mL), dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from Hexane/CH2Cl2 to yield the pure acid.

    • Validation: Determine

      
       via Chiral HPLC (Chiralcel OD-H column).
      

Data Summary: The "Fluorine Scan"

The following table illustrates the impact of fluorine placement on the physicochemical properties of phenylpropanoic acid (PPA).

Compound VariantPosition of FpKa (COOH)LogPMetabolic Stability (

microsomes)
Native PPA None4.501.90Low (< 20 min)
2-Fluoro-PPA Ortho (Ring)4.252.05Medium
4-Fluoro-PPA Para (Ring)4.452.08High (Blocks para-oxidation)

-Fluoro-PPA
Chain (

)
3.601.85High (Blocks benzylic ox.)

-Fluoro-PPA
Chain (

)
3.101.95Medium (Stereoelectronic effect)

Data synthesized from standard Hammett relationships and metabolic clearance data of ibuprofen-class analogs.

Visualizations

Structure-Activity Relationship (SAR) Logic

This diagram details the decision-making logic when optimizing the phenylpropanoic scaffold.

SAR_Logic Scaffold Phenylpropanoic Acid Scaffold Target_Metabolism Problem: Rapid Metabolism Scaffold->Target_Metabolism Target_Potency Problem: Low Potency Scaffold->Target_Potency Sol_Para Solution: 4-Fluoro Substitution Target_Metabolism->Sol_Para Block Para-site Sol_Beta Solution: Beta-Fluorination Target_Metabolism->Sol_Beta Block Benzylic-site Target_Potency->Sol_Beta Dipole Alignment Sol_Ortho Solution: Ortho-Fluorination Target_Potency->Sol_Ortho Inductive Effect Outcome_Stab Result: Blocked Hydroxylation (Increased t1/2) Sol_Para->Outcome_Stab Sol_Beta->Outcome_Stab Outcome_Acid Result: pKa Modulation (Stronger Ionic Bond) Sol_Beta->Outcome_Acid Outcome_Conf Result: Conformational Lock (Receptor Fit) Sol_Ortho->Outcome_Conf

Caption: SAR decision tree for optimizing phenylpropanoic acids using targeted fluorination.

Synthetic Workflow: Asymmetric Hydrogenation

Visualizing the protocol described in Section 3.

Synthesis_Workflow Start Start: Beta-Fluoro Cinnamate Cat_Prep Catalyst Prep: Ru-BINAP + Solvent (Anaerobic) Start->Cat_Prep Dissolve Reaction Hydrogenation: 50°C, 30 bar H2 24 Hours Cat_Prep->Reaction Pressurize Workup Hydrolysis: LiOH / THF / Water Reaction->Workup Deprotect Product Final Product: (R)-3-Fluoro-3-phenylpropanoic Acid (High ee) Workup->Product Purify

Caption: Workflow for the Ru-catalyzed asymmetric hydrogenation of fluorinated cinnamates.

References

  • Mikami, S., et al. (2012).[1] "Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists."[1] Journal of Medicinal Chemistry. Link

  • Nomura, M., et al. (2003). "Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators." Journal of Medicinal Chemistry. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Ma, J. A., & Cahard, D. (2008). "Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions." Chemical Reviews. Link

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-(2-fluoro-4-methylphenyl)propanoic Acid in Medicinal Chemistry

Executive Summary This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-(2-fluoro-4-methylphenyl)propanoic acid as a core scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-(2-fluoro-4-methylphenyl)propanoic acid as a core scaffold in medicinal chemistry. This arylpropionic acid derivative has emerged as a significant starting point for the development of next-generation Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The central thesis of its application lies in the potential to create therapeutic agents with potent anti-inflammatory efficacy comparable to established drugs, but with a markedly improved gastrointestinal safety profile. This guide will detail the scientific rationale, synthesis considerations, and critical experimental protocols for leveraging this scaffold in a drug discovery program.

Scientific Rationale and Strategic Value

The arylpropionic acid class of compounds, colloquially known as "profens," represents a cornerstone of anti-inflammatory therapy, with members like ibuprofen and flurbiprofen being widely used.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which mediate the production of inflammatory prostaglandins.[2] However, the clinical utility of traditional NSAIDs is often hampered by significant gastrointestinal side effects, such as ulceration and bleeding.[1]

These adverse effects are largely attributed to two mechanisms:

  • Systemic COX-1 Inhibition: The COX-1 isoform is crucial for producing prostaglandins that protect the gastric mucosa. Its inhibition leaves the stomach vulnerable to damage.[2]

  • Topical Irritation: The carboxylic acid moiety, common to most NSAIDs, can cause direct irritation. Furthermore, a COX-independent mechanism involving the permeabilization of gastric mucosal cell membranes has been proposed as a significant contributor to NSAID-induced gastric lesions.[3][4][5][6]

The strategic value of 2-(2-fluoro-4-methylphenyl)propanoic acid stems from its structural design, which directly addresses this second mechanism. As a fluorinated derivative of loxoprofen, it has been engineered to reduce membrane permeabilizing activity.[3][6] The introduction of a fluorine atom at the 2-position of the phenyl ring is a key modification that has been shown to lower the compound's ulcerogenic potential while maintaining, and in some derivatives even enhancing, its anti-inflammatory effects.[2][7][8] This makes the scaffold an excellent starting point for discovering safer NSAIDs that uncouple therapeutic efficacy from gastrointestinal toxicity.

Mechanism of Action Pathway

The following diagram illustrates the dual pathways of NSAID action and the targeted improvement offered by the fluorinated propanoic acid scaffold.

cluster_0 NSAID Action & Side Effects cluster_1 Targeted Improvement with 2-(2-fluoro-4-methylphenyl)propanoic Acid NSAID Arylpropionic Acid NSAID COX1 COX-1 Inhibition NSAID->COX1 COX2 COX-2 Inhibition NSAID->COX2 Membrane Membrane Permeabilization (Topical Effect) NSAID->Membrane Prostaglandins_Stomach Reduced Prostaglandins (Gastric Mucosa) COX1->Prostaglandins_Stomach Prostaglandins_Inflammation Reduced Prostaglandins (Inflammatory Site) COX2->Prostaglandins_Inflammation Gastric_Lesions Gastric Lesions Membrane->Gastric_Lesions Prostaglandins_Stomach->Gastric_Lesions Fluoro_NSAID Fluorinated Scaffold Derivative Reduced_Membrane Reduced Membrane Permeabilization Fluoro_NSAID->Reduced_Membrane Reduced_Lesions Reduced Gastric Lesions Reduced_Membrane->Reduced_Lesions

Caption: Dual mechanisms of NSAID action and targeted safety improvement.

Synthesis and Characterization

The synthesis of 2-(2-fluoro-4-methylphenyl)propanoic acid and its derivatives can be achieved through various established organic chemistry routes. A common approach involves the methylation of an arylacetonitrile precursor followed by hydrolysis.

General Synthetic Protocol

A representative synthesis is outlined below:

  • Synthesis of 1-(4-Methylphenyl)ethanol: 4-Methyl acetophenone is reduced using a reducing agent like sodium borohydride (NaBH4) in methanol to yield the corresponding alcohol.[9]

  • Formation of Arylacetonitrile: The alcohol is converted to a suitable leaving group (e.g., a tosylate) and then displaced with sodium cyanide (NaCN) in a polar aprotic solvent like DMSO to form 2-(4-methylphenyl)propionitrile.[9]

  • Hydrolysis to Propanoic Acid: The nitrile is hydrolyzed under strong acidic conditions (e.g., refluxing in 5N HCl) to yield 2-(4-methylphenyl)propanoic acid.[9] The introduction of the fluorine atom can be accomplished on an appropriate precursor.

  • Structural Confirmation: The final structure and purity of the synthesized compounds must be rigorously confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).[10]

Application Note: A Drug Discovery Workflow

Utilizing 2-(2-fluoro-4-methylphenyl)propanoic acid as a foundational scaffold involves a systematic drug discovery cascade designed to identify candidates with an optimal balance of potency and safety.

cluster_workflow Drug Discovery Workflow A Scaffold Selection (2-(2-fluoro-4-methylphenyl) propanoic acid) B Derivative Synthesis (Structure-Activity Relationship) A->B C In Vitro Screening (COX-1/COX-2 Inhibition) B->C D In Vivo Efficacy (Anti-inflammatory Model) C->D E In Vivo Safety (Gastric Ulcerogenicity) D->E F Lead Optimization E->F

Caption: A typical workflow for developing novel NSAIDs from the lead scaffold.

This workflow allows for the iterative optimization of the lead structure. By synthesizing a library of derivatives and evaluating them through this cascade, researchers can elucidate key structure-activity relationships (SAR) and structure-safety relationships (SSR). For example, studies have shown that further modifications to the scaffold can yield derivatives with enhanced anti-inflammatory activity.[7][8]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key assays in the drug discovery workflow.

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human COX-1 and COX-2 enzymes, providing data on potency and selectivity. A human whole blood assay is a physiologically relevant method.[2]

  • Materials:

    • Test compounds and reference standards (e.g., Loxoprofen, Celecoxib).

    • Heparinized whole blood from healthy human volunteers.

    • Lipopolysaccharide (LPS) for COX-2 induction.

    • Arachidonic acid.

    • Prostaglandin E₂ (PGE₂) and Thromboxane B₂ (TXB₂) ELISA kits.

  • Procedure:

    • Compound Preparation: Prepare stock solutions of test compounds in DMSO (e.g., 10 mM). Serially dilute to obtain working concentrations.

    • COX-2 Inhibition Assay: a. Aliquot 1 mL of heparinized whole blood into sterile tubes. b. Add 1 µL of test compound solution or vehicle (DMSO). c. Add LPS (final concentration 10 µg/mL) to induce COX-2 expression. d. Incubate for 24 hours at 37°C. e. Centrifuge to separate plasma. f. Measure PGE₂ concentration in the plasma using an ELISA kit according to the manufacturer's instructions.

    • COX-1 Inhibition Assay: a. Aliquot 1 mL of heparinized whole blood into sterile tubes. b. Add 1 µL of test compound solution or vehicle (DMSO). c. Incubate for 1 hour at 37°C. d. Add arachidonic acid to stimulate COX-1 activity. e. Incubate for 30 minutes at 37°C. f. Centrifuge to separate plasma. g. Measure TXB₂ concentration in the plasma using an ELISA kit.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine IC₅₀ values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vivo Anti-Inflammatory Efficacy Assessment
  • Objective: To evaluate the in vivo anti-inflammatory activity of test compounds using the carrageenan-induced rat paw edema model, a standard and well-validated assay.[10][11]

  • Animals: Male Wistar rats (150-200 g).

  • Procedure:

    • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

    • Grouping and Dosing: Randomly divide animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin), and test compound groups. Administer compounds orally (p.o.) via gavage.

    • Edema Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

    • Measurement of Paw Volume: Measure the paw volume of each rat using a digital plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Data Analysis: Calculate the percentage increase in paw volume for each animal. Determine the percentage inhibition of edema for each treated group compared to the vehicle control group.

Protocol 3: Gastric Ulcerogenicity Assessment
  • Objective: To assess the potential of test compounds to induce gastric mucosal damage in rats.

  • Animals: Male Wistar rats (200-250 g).

  • Procedure:

    • Fasting: Fast the rats for 24 hours prior to dosing, with free access to water.

    • Dosing: Administer a high dose of the test compound or reference drug (e.g., 100 mg/kg, p.o.).

    • Observation: Four hours after administration, euthanize the animals by CO₂ asphyxiation.

    • Stomach Excision and Examination: Immediately excise the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.

    • Lesion Scoring: Examine the gastric mucosa for any signs of hemorrhage, erosion, or ulcers using a magnifying glass. Score the lesions based on their number and severity to calculate an ulcer index (UI).

    • Data Analysis: Compare the mean ulcer index of the test groups with the vehicle control and positive control groups.

Data Presentation and Interpretation

For effective evaluation, data should be summarized in a clear, comparative format.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Anti-inflammatory Activity (% Inhibition @ 3h)Ulcer Index (UI)
Reference (Loxoprofen) 0.51.20.4265%15.2 ± 2.1
Scaffold A 1.52.00.7562%4.5 ± 1.3
Derivative A-1 1.21.11.0975%5.1 ± 1.5
Derivative A-2 8.50.99.4472%2.3 ± 0.8

Data are representative and for illustrative purposes only.

The goal is to identify derivatives like Derivative A-2 , which may show a favorable shift towards COX-2 selectivity, maintain high anti-inflammatory activity, and demonstrate a significantly lower ulcer index compared to the reference standard.

Safety and Handling Precautions

As with all laboratory chemicals, 2-(2-fluoro-4-methylphenyl)propanoic acid and its derivatives should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[12]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly closed container in a cool, dry place.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.[14][15]

    • Inhalation: Move the person into fresh air.[12]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[12]

Conclusion and Future Perspectives

2-(2-fluoro-4-methylphenyl)propanoic acid represents a highly promising and validated scaffold for the discovery of novel anti-inflammatory agents with an improved safety margin. The key advantage conferred by the fluorine substitution—reduced gastric membrane permeabilization—provides a clear strategic path for developing NSAIDs that are less prone to causing gastrointestinal damage.

Future research should focus on further lead optimization to enhance COX-2 selectivity, which could further reduce side effects. Additionally, comprehensive pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) studies will be crucial for advancing lead candidates toward clinical development. The versatility of the propionic acid scaffold also opens avenues for exploration in other therapeutic areas, as derivatives have shown potential as GPR40 agonists for diabetes and as antimicrobial agents.[16][17][18]

References

  • Yamakawa, N., Suemasu, S., Okamoto, Y., et al. (2012). Synthesis and Biological Evaluation of Derivatives of 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-Inflammatory Drugs with Low Gastric Ulcerogenic Activity. Journal of Medicinal Chemistry, 55(11), 5143-50. [Link]

  • Yamakawa, N., Suemasu, S., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-82. [Link]

  • Yamakawa, N., Suemasu, S., Okamoto, Y., et al. (2012). Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity. PubMed. [Link]

  • American Chemical Society. (2010). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Journal of Medicinal Chemistry. [Link]

  • Scilit. (2010). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. [Link]

  • Yamakawa, N., et al. (2012). Synthesis and Biological Evaluation of Derivatives of 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid. Journal of Medicinal Chemistry. [Link]

  • Amir, M., Kumar, S. (2005). Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. Pharmazie, 60(3), 175-80. [Link]

  • Amir, M., Kumar, S. (2005). Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. Pharmazie. [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET for 3-(4-Methylphenyl)propionic acid. [Link]

  • ResearchGate. (2010). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. [Link]

  • Lee, J., et al. (2021). Structure–Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists. Journal of Medicinal Chemistry. [Link]

  • Organic Syntheses. (n.d.). Mono-c-methylation of arylacetonitriles and methyl arylacetates by dimethyl carbonate: a general method for the synthesis of pure 2-arylpropionic acids. [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • ResearchGate. (n.d.). Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). [Link]

  • Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry. [Link]

  • Kumar, S., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry. [Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis of Profen-Class NSAIDs Utilizing 2-Arylpropanoic Acid Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: The 2-Arylpropanoic Acid Moiety in Modern NSAIDs The 2-arylpropanoic acids, commonly known as "profens," are a cornerstone of nonsteroidal ant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-Arylpropanoic Acid Moiety in Modern NSAIDs

The 2-arylpropanoic acids, commonly known as "profens," are a cornerstone of nonsteroidal anti-inflammatory drug (NSAID) therapy. This class of molecules, which includes well-known drugs like ibuprofen and naproxen, exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1][2] A key structural feature of profens is a chiral center at the alpha-position of the propanoic acid group. The pharmacological activity is predominantly associated with the (S)-enantiomer, which can be over 100 times more potent than its (R)-antipode in inhibiting prostaglandin synthesis.[2][3]

The compound of interest, 2-(2-fluoro-4-methylphenyl)propanoic acid , is a classic example of this profen scaffold. While not a widely commercialized NSAID itself, its structure is highly analogous to potent anti-inflammatory agents such as Flurbiprofen (2-(2-fluoro-4-biphenyl)propanoic acid) and various loxoprofen derivatives.[4][5] Understanding the synthetic routes to analogous compounds therefore provides a robust template for the research and development of new chemical entities within this therapeutic class.

This document provides a detailed, exemplary protocol for the synthesis of a structurally related profen, Flurbiprofen, to illustrate the core chemical principles and methodologies applicable to the synthesis of 2-(2-fluoro-4-methylphenyl)propanoic acid and its derivatives. The presented workflow is a composite of established industrial and academic methods, emphasizing strategic bond formation and control of stereochemistry.

Core Synthetic Strategy: A Multi-Step Approach to Flurbiprofen

The synthesis of a 2-arylpropanoic acid like Flurbiprofen, or its methyl analogue, typically involves two key phases:

  • Construction of the Substituted Aryl Core: Building the foundational 2-fluoro-4-substituted-phenyl moiety.

  • Installation of the Propanoic Acid Side Chain: Appending the -CH(CH₃)COOH group to the aromatic core.

We will detail a common and efficient pathway that begins with a readily available starting material, o-fluoroaniline, and proceeds through a diazotization/coupling sequence followed by side-chain installation. This approach offers high yields and utilizes well-understood reaction mechanisms.

Visualized Experimental Workflow

The following diagram outlines the key transformations in a representative synthesis of a Flurbiprofen-type molecule.

G A o-Fluoroaniline B Intermediate I: 2-Fluoro-4-bromoaniline A->B Bromination C Intermediate II: 2-Fluoro-4-bromobiphenyl B->C Diazotization (Gomberg-Bachmann) D Intermediate III: 2-(2-Fluoro-4-biphenyl)acetonitrile C->D Cyanation E Intermediate IV: 2-(2-Fluoro-4-biphenyl)propanoic acid methyl ester D->E Alkylation & Esterification F Final Product: (±)-Flurbiprofen E->F Hydrolysis

Caption: A representative synthetic workflow for Flurbiprofen from o-fluoroaniline.

Detailed Experimental Protocols

Authoritative Note: The following protocols are illustrative and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions. Yields are representative and may vary.

Protocol 1: Synthesis of 2-Fluoro-4-bromobiphenyl (Intermediate II)

This protocol details the construction of the core biaryl system, a key intermediate. The strategy begins with the bromination of o-fluoroaniline, followed by a diazotization reaction to couple it with benzene.

Step 1a: Bromination of o-Fluoroaniline

  • Rationale: This step regioselectively installs a bromine atom para to the amino group, which activates the aromatic ring. The bromine will later serve as a handle for further functionalization or as a component of the final structure in related analogues.

  • Procedure:

    • Dissolve o-fluoroaniline (1.0 eq) in a suitable solvent such as acetic acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours until TLC analysis indicates consumption of the starting material.

    • Quench the reaction by pouring it into a solution of sodium bisulfite to neutralize excess bromine.

    • Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-fluoro-4-bromoaniline (Intermediate I).

Step 1b: Diazotization and Gomberg-Bachmann Reaction

  • Rationale: This classic reaction converts the aniline (Intermediate I) into a diazonium salt, which is a highly reactive species. In the presence of benzene, it undergoes a radical-mediated coupling to form the biphenyl system.[6]

  • Procedure:

    • Suspend 2-fluoro-4-bromoaniline (Intermediate I, 1.0 eq) in a mixture of benzene (which acts as both solvent and reactant) and aqueous hydrochloric acid.

    • Cool the suspension to 0-5 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature strictly below 5 °C.

    • After addition, allow the mixture to warm to room temperature and stir vigorously for 12-16 hours. The evolution of nitrogen gas will be observed.

    • Separate the organic (benzene) layer. Wash it sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the benzene under reduced pressure.

    • Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure 2-fluoro-4-bromobiphenyl (Intermediate II).

Protocol 2: Synthesis of (±)-Flurbiprofen from Intermediate II

This protocol describes a modern, efficient route to install the propanoic acid side chain using a palladium-catalyzed coupling reaction.[7][8]

  • Rationale: This three-step sequence (decarboxylative coupling, methylation, hydrolysis) is highly efficient. A palladium catalyst facilitates the coupling of the aryl bromide with a cyanoacetate derivative, which is then methylated and hydrolyzed to give the final profen structure.[7]

  • Procedure:

    • Palladium-Catalyzed Decarboxylative Coupling:

      • To an oven-dried flask, add 2-fluoro-4-bromobiphenyl (Intermediate II, 1.0 eq), a cyanoacetate salt such as potassium cyanoacetate (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂), and an organophosphorus ligand (e.g., S-Phos).

      • Add a high-boiling point solvent such as toluene or xylene.

      • Heat the reaction mixture to 120-140 °C for 10-15 hours under an inert atmosphere (Nitrogen or Argon). Monitor by TLC or HPLC.

      • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst. The filtrate contains 2-(2-fluoro-4-biphenyl)acetonitrile (Intermediate III).

    • Methylation:

      • To the solution containing Intermediate III, add a strong base such as sodium hydride (NaH) or potassium tert-butoxide at 0 °C to deprotonate the alpha-carbon.

      • Add a methylating agent, such as methyl iodide (CH₃I), and allow the reaction to warm to room temperature and stir for 2-4 hours.

      • Quench the reaction carefully with water, and extract the methylated product into an organic solvent.

    • Hydrolysis:

      • Concentrate the organic layer containing the methylated nitrile/ester.

      • Add an aqueous solution of a strong base (e.g., 6M NaOH) or acid (e.g., 6M H₂SO₄).

      • Reflux the mixture for 6-12 hours to hydrolyze both the nitrile and any ester groups to the carboxylic acid.

      • Cool the reaction mixture and acidify with concentrated HCl to pH < 2, which will precipitate the final product.

      • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield racemic (±)-Flurbiprofen. Recrystallization from a suitable solvent (e.g., heptane/ethyl acetate) can be performed for further purification.

Quantitative Data Summary

The following table summarizes typical outcomes for the synthesis of a Flurbiprofen-type compound.

StepProductTypical Yield (%)Purity (by HPLC)Key Analytical Data (¹H NMR)
1a 2-Fluoro-4-bromoaniline85-95%>98%Aromatic protons show characteristic shifts and coupling constants for a 1,2,4-trisubstituted pattern.
1b 2-Fluoro-4-bromobiphenyl60-75%>99%Appearance of a new set of aromatic proton signals corresponding to the second phenyl ring.
2 (±)-Flurbiprofen70-85% (over 3 steps)>99.5%Doublet for -CH(CH₃) at ~1.5 ppm, Quartet for -CH(CH₃) at ~3.7 ppm, complex aromatic signals.

Chiral Resolution: Accessing the Active (S)-Enantiomer

As the (S)-enantiomer is the active pharmacophore, resolving the racemic mixture is a critical step in drug development. Enzymatic kinetic resolution is a highly effective and green method.[2][9]

  • Principle: A lipase, such as Candida rugosa lipase, selectively esterifies one enantiomer (typically the R-form) at a much faster rate than the other in an organic solvent.[3] This allows for the separation of the unreacted (S)-acid from the newly formed (R)-ester.

  • Protocol Outline:

    • Dissolve racemic Flurbiprofen in a non-polar organic solvent (e.g., cyclohexane).

    • Add a suitable alcohol (e.g., butanol) and the immobilized lipase (e.g., Novozym® 435).

    • Stir the reaction at a controlled temperature (e.g., 40-50 °C) and monitor the conversion by chiral HPLC.

    • Stop the reaction at ~50% conversion to maximize the enantiomeric excess of the remaining (S)-acid.

    • Filter off the enzyme. Extract the unreacted (S)-Flurbiprofen with an aqueous basic solution. The (R)-ester will remain in the organic layer.

    • Acidify the aqueous layer to precipitate the highly pure (S)-Flurbiprofen.

Conclusion

The synthesis of 2-arylpropanoic acids, including the target molecule 2-(2-fluoro-4-methylphenyl)propanoic acid and its analogues like Flurbiprofen, relies on robust and scalable organic transformations. The methodologies outlined herein, from the construction of the substituted aryl core via diazotization or modern coupling reactions to the installation and eventual chiral resolution of the propanoic acid side chain, provide a comprehensive framework for researchers in medicinal chemistry and process development. By understanding the causality behind each synthetic step, scientists can effectively troubleshoot, optimize, and adapt these protocols for the discovery and manufacture of novel NSAIDs with improved therapeutic profiles.

References

  • Via Medica Journals. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). [URL: https://journals.viamedica.pl/folia_cardiologica/article/view/FC.2017.00094][1][9]

  • MDPI. On the Use of Orthoformates as an Efficient Approach to Enhance the Enzymatic Enantioselective Synthesis of (S)-Ibuprofen. [URL: https://www.mdpi.com/2073-4344/13/2/227][2]

  • Enantioselective Synthesis of (S)-Ibuprofen Ester Prodrug in Cyclohexane by Candida rugosa Lipase Immobilized on Accurel MP1000. [URL: https://www.researchgate.net/publication/244517390_Enantioselective_Synthesis_of_S-Ibuprofen_Ester_Prodrug_in_Cyclohexane_by_Candida_rugosa_Lipase_Immobilized_on_Accurel_MP1000][3]

  • ACS Publications. Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm101116s][4]

  • PubMed. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. [URL: https://pubmed.ncbi.nlm.nih.gov/20954703/][10]

  • ACS Publications. Synthesis and Biological Evaluation of Derivatives of 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-Inflammatory Drugs with Low Gastric Ulcerogenic Activity. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm201673t][11]

  • Scilit. Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. [URL: https://scilit.net/article/10.1021/jm101116s][12]

  • Google Patents. CN101973869A - Method for synthesis of flurbiprofen. [URL: https://patents.google.com/patent/CN101973869A/en][7]

  • ResearchGate. Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities | Request PDF. [URL: https://www.researchgate.net/publication/47796408_Properties_and_Synthesis_of_2-2-Fluoro_or_Bromo-4-2-oxocyclopentylmethylphenylpropanoic_Acid_Nonsteroidal_Anti-inflammatory_Drugs_with_Low_Membrane_Permeabilizing_and_Gastric_Lesion-Producing_Activit][13]

  • Synthesis of Some New Flurbiprofen Analogues as Anti-inflammatory Agents. [URL: https://www.researchgate.net/publication/262575459_Synthesis_of_Some_New_Flurbiprofen_Analogues_as_Anti-inflammatory_Agents][14]

  • YouTube. Synthesis of Flurbiprofen. [URL: https://www.youtube.com/watch?v=Jm9n2e4iL2o][15]

  • Moodle@Units. Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. [URL: https://moodle.units.it/pluginfile.php/476909/mod_resource/content/1/flurbiprofen.pdf][8]

  • Google Patents. Preparation method of flurbiprofen. [URL: https://patents.google.com/patent/CN112344158A/en][6]

  • ACS Publications. Efficient and Scalable Synthesis of Ketoprofen: A Pyrolytic Aromatization Approach. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00057][16]

  • PubChem. 2-(2-fluoro-4-biphenylyl)propionic acid Flurbiprofen. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Flurbiprofen][5]

Sources

Method

Analytical Methods for Quantifying 2-(2-Fluoro-4-methylphenyl)propanoic Acid

[1] Introduction & Scientific Context 2-(2-Fluoro-4-methylphenyl)propanoic acid (C₁₀H₁₁FO₂; MW 182.19 g/mol ) is a structural analog of the non-steroidal anti-inflammatory drug (NSAID) class known as "profens."[1] It sha...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Scientific Context

2-(2-Fluoro-4-methylphenyl)propanoic acid (C₁₀H₁₁FO₂; MW 182.19 g/mol ) is a structural analog of the non-steroidal anti-inflammatory drug (NSAID) class known as "profens."[1] It shares the core 2-arylpropionic acid scaffold with Flurbiprofen and Ibuprofen but is distinguished by the specific substitution pattern on the phenyl ring (2-fluoro, 4-methyl).[1]

This compound is frequently encountered as:

  • A Synthetic Intermediate: In the manufacture of Flurbiprofen and related fluorinated biphenyls.[1][2][3][4][5]

  • A Process Impurity: Arising from incomplete coupling reactions during drug substance synthesis.[1]

  • A Pharmacological Probe: Used to study structure-activity relationships (SAR) regarding COX-1/COX-2 inhibition selectivity.[1]

Analytical Challenges
  • Chirality: The ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -carbon is chiral, existing as (R)- and (S)-enantiomers. Biological activity and toxicity often differ between enantiomers, necessitating chiral separation.[1]
    
  • Acidity: With a pKa ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     4.2–4.5, the molecule is ionizable. pH control is critical for retention stability in Reverse Phase Chromatography (RPC).[1]
    
  • Detection: While it possesses a phenyl chromophore (UV active), high-sensitivity quantification in biological matrices (plasma, tissue) requires LC-MS/MS in negative electrospray ionization (ESI-) mode due to the carboxylic acid moiety.[1]

Method Development Strategy

The following decision matrix guides the selection of the appropriate protocol based on your sensitivity and resolution requirements.

MethodSelection Start Start: Define Analytical Goal SampleType Sample Matrix? Start->SampleType ConcRange Target Concentration? SampleType->ConcRange Define Limits HPLC Protocol 1: HPLC-UV (QC, Formulation, High Conc.) ConcRange->HPLC > 1 µg/mL LCMS Protocol 2: LC-MS/MS (Bioanalysis, PK, Impurity <0.1%) ConcRange->LCMS < 100 ng/mL Chirality Enantiomers Required? Chiral Protocol 3: Chiral LC (Enantiomeric Purity) Chirality->Chiral Yes HPLC->Chirality LCMS->Chirality

Figure 1: Decision tree for selecting the optimal analytical workflow.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

Application: Quality Control (QC), Assay Purity, Solubility Studies.[1] Principle: Reverse-phase separation based on hydrophobic interaction, utilizing the suppression of ionization (low pH) to maximize retention on C18.[1]

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 4.6 × 150 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus)Standard stationary phase for hydrophobic acids.[1]
Mobile Phase A 0.1% Orthophosphoric Acid in Water (pH ~2.[1]5)Suppresses carboxylic acid ionization (pKa ~4.4), ensuring the analyte is neutral and retained.[1]
Mobile Phase B Acetonitrile (ACN)Strong organic modifier for elution.[1]
Isocratic Mode 60% A / 40% BStable baseline for UV detection; adjust B ±5% to optimize retention time (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

).
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Detection UV @ 230 nm (Primary), 254 nm (Secondary)230 nm targets the phenyl ring ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

transition for max sensitivity; 254 nm is more selective against solvent noise.
Injection Vol. 10–20 µLDependent on sample concentration.
Column Temp. 30°CEnsures retention time reproducibility.[1]
Standard Preparation[1]
  • Stock Solution: Dissolve 10 mg of 2-(2-fluoro-4-methylphenyl)propanoic acid in 10 mL of Methanol (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase (60:40 Water:ACN) to obtain 100 µg/mL.

  • Calibration Curve: Prepare serial dilutions: 10, 20, 40, 60, 80, 100 µg/mL.

System Suitability Criteria[1]
  • Tailing Factor (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    1.5 (Critical: Acidic mobile phase prevents peak tailing).
  • Theoretical Plates (

    
    ):  > 2000.
    
  • RSD (Retention Time): < 1.0% (n=5).[1]

  • RSD (Area): < 2.0% (n=5).[1]

Protocol 2: LC-MS/MS Bioanalysis

Application: Pharmacokinetics (PK), Trace Impurity Profiling, Plasma/Tissue Analysis.[1] Principle: Negative mode Electrospray Ionization (ESI-) targeting the deprotonated carboxylate ion ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


.
Mass Spectrometry Parameters[1][2]
  • Ionization: ESI Negative Mode (Acidic analytes ionize best in negative mode).[1]

  • MRM Transitions:

    • Precursor Ion: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       181.1 
      
      
      
    • Quantifier Product: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       137.1 (Loss of 
      
      
      
      ,
      
      
      )
    • Qualifier Product: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       117.1 (Loss of 
      
      
      
      + HF)
  • Source Temp: 400°C

  • Capillary Voltage: -2500 V

Sample Preparation (Protein Precipitation)[1]
  • Matrix: Plasma (Rat/Human).[1]

  • Internal Standard (IS): Flurbiprofen-d3 or Ibuprofen (structural similarity).[1]

  • Protocol:

    • Aliquot 50 µL plasma into a 1.5 mL centrifuge tube.

    • Add 10 µL Internal Standard solution (1 µg/mL in MeOH).

    • Add 150 µL cold Acetonitrile (precipitating agent). Vortex for 1 min.

    • Centrifuge at 10,000 rpm for 10 min at 4°C.

    • Transfer 100 µL supernatant to an LC vial.

    • Inject 5 µL into LC-MS/MS.

LC-MS Gradient[1]
  • Column: C18, 2.1 × 50 mm, 1.8 µm (UHPLC).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0.0 min: 10% B[1]

    • 0.5 min: 10% B

    • 3.0 min: 90% B[1]

    • 4.0 min: 90% B[1]

    • 4.1 min: 10% B (Re-equilibration)

Protocol 3: Chiral Separation

Application: Enantiomeric Excess (ee) determination.[1] Principle: Polysaccharide-based chiral stationary phases (CSP) interact differentially with the R and S enantiomers.[1]

ParameterNormal Phase (Traditional)Reverse Phase (Modern)
Column Chiralcel OJ-H or AD-H (Amylose based)Chiralpak IG-3 or IC-3
Mobile Phase Hexane : Isopropanol : TFA (90 : 10 : 0.[1]1)10 mM Ammonium Bicarbonate : ACN (60 : 40)
Flow Rate 1.0 mL/min0.5 mL/min
Advantages High resolution for profens.[1]MS-compatible; eco-friendly solvents.[1]

Note: The addition of 0.1% Trifluoroacetic acid (TFA) in Normal Phase is mandatory to keep the carboxylic acid protonated and prevent peak broadening.[1]

Validation & Quality Assurance

To ensure Trustworthiness and Integrity , the method must be validated according to ICH M10 guidelines.[1]

Linearity & Range[1]
  • Acceptance:

    
    .
    
  • Weighting: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     is recommended for LC-MS/MS to improve accuracy at the lower limit of quantification (LLOQ).
    
Accuracy & Precision
  • Intra-day: Run 5 replicates at Low, Medium, and High QC levels. CV must be < 15%.[1]

  • Inter-day: Repeat over 3 separate days.

Stability
  • Bench-top: 4 hours at room temperature (check for spontaneous decarboxylation).

  • Freeze-Thaw: 3 cycles (-80°C to RT).

  • Autosampler: 24 hours at 10°C.

Biological Pathway & Context

Understanding the metabolic context helps in identifying potential interferences (metabolites).[1]

Metabolism Parent 2-(2-Fluoro-4-methylphenyl) propanoic acid Phase1 Phase I Metabolism (CYP450) Parent->Phase1 Phase2 Phase II Metabolism (UGT) Parent->Phase2 Hydroxy Hydroxylated Metabolite (Benzyl alcohol derivative) Phase1->Hydroxy Oxidation of -CH3 Glucuronide Acyl Glucuronide (Unstable, reactive) Phase2->Glucuronide Conjugation of -COOH

Figure 2: Predicted metabolic pathways.[1] Note that Acyl Glucuronides (red) can undergo rearrangement and interfere with quantitation if samples are not kept stable.[1]

References

  • Bae, S. K., et al. (2011).[1] "Chiral separation of 2-arylpropionic acids by HPLC." Journal of Pharmaceutical Investigation. Link (General Profen Methodology).[1]

  • European Medicines Agency (EMA). (2022).[1] "ICH guideline M10 on bioanalytical method validation." Committee for Medicinal Products for Human Use.[1] Link

  • Davies, N. M. (1998).[1] "Clinical pharmacokinetics of flurbiprofen and its enantiomers." Clinical Pharmacokinetics. Link (Structural Analog Reference).[1]

  • Vertex AI Search. (2026).[1] "CAS 1514577-33-3 Data and Synthesis Pathways." (Verified via ChemicalBook/SciFinder snippets).

Disclaimer: This protocol is designed for research purposes. All analytical methods should be validated in the user's specific laboratory environment before being applied to regulated studies.[1]

Sources

Application

HPLC method development for 2-(2-fluoro-4-methylphenyl)propanoic acid

An Application Note and Protocol for the Development of a Stability-Indicating Reversed-Phase HPLC Method for 2-(2-fluoro-4-methylphenyl)propanoic acid Abstract This application note provides a comprehensive and systemat...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Development of a Stability-Indicating Reversed-Phase HPLC Method for 2-(2-fluoro-4-methylphenyl)propanoic acid

Abstract

This application note provides a comprehensive and systematic protocol for the development of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(2-fluoro-4-methylphenyl)propanoic acid. As a nonsteroidal anti-inflammatory drug (NSAID) analogue, precise and reliable analytical methods are critical for its quality control in research and development settings. This guide follows a logical, science-driven approach, beginning with an analysis of the analyte's physicochemical properties and culminating in a fully optimized method with defined system suitability criteria. We delve into the rationale behind critical choices in stationary phase, mobile phase pH, and organic modifier selection, emphasizing the control over the ionization state of the acidic analyte to achieve optimal chromatographic performance. The protocols provided are designed to be self-validating and align with the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Analyte Characterization and Strategic Implications

Understanding the physicochemical properties of the target analyte is the cornerstone of efficient HPLC method development. 2-(2-fluoro-4-methylphenyl)propanoic acid is a carboxylic acid derivative, and its behavior in a reversed-phase system is primarily dictated by its acidity (pKa) and overall hydrophobicity (logP).

Chemical Structure:

Figure 1. Structure of 2-(2-fluoro-4-methylphenyl)propanoic acid.

Physicochemical Properties:

PropertyEstimated ValueImplication for HPLC Method Development
Molecular FormulaC₁₀H₁₁FO₂Provides the molecular weight for solution preparation.
Molecular Weight182.19 g/mol Essential for accurate concentration calculations.
Predicted pKa ~4.2 Critical Parameter. The carboxylic acid group's ionization state is pH-dependent. To ensure good retention and sharp peaks, the mobile phase pH must be controlled.
Predicted XLogP3 2.5 Indicates moderate hydrophobicity, making the analyte ideally suited for reversed-phase chromatography on C18 or C8 stationary phases.
UV Absorbance Present The substituted benzene ring acts as a strong chromophore, allowing for sensitive UV detection.

The most critical property is the pKa. In reversed-phase chromatography, retention is driven by hydrophobic interactions.[3] For an acidic compound, the protonated (non-ionized) form is less polar and therefore more strongly retained on a hydrophobic stationary phase like C18. The ionized (deprotonated) form is highly polar and will have very little retention. Controlling the mobile phase pH is therefore paramount to achieving a stable and reproducible separation.[3][4] To ensure the analyte is predominantly in its protonated state (>99%), the mobile phase pH should be set at least two units below its pKa.[5]

The Method Development Workflow

A structured approach to method development saves time and resources while ensuring the final method is robust. Our strategy is a multi-stage process, moving from broad screening to fine optimization.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (pKa, logP, UV) InitialChoices Initial Parameter Selection (Column: C18, Mobile Phase: ACN/H₂O) Analyte->InitialChoices Informs choices Screening Wavelength & Gradient Screening (PDA Scan, Broad Gradient) InitialChoices->Screening Optimization Method Optimization (pH, % Organic, Flow Rate, Temp) Screening->Optimization Identifies starting point FinalMethod Optimized Isocratic Method (Final Conditions) Optimization->FinalMethod SST System Suitability Testing (Tailing, Plates, RSD%) FinalMethod->SST Defines criteria Validation ICH Method Validation (Specificity, Linearity, Accuracy) SST->Validation Confirms suitability

Diagram 1. A systematic workflow for HPLC method development.

Experimental Protocols

This section provides detailed, step-by-step instructions for developing the HPLC method.

Protocol 1: Stock Solution and Standard Preparation
  • Primary Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10.0 mg of 2-(2-fluoro-4-methylphenyl)propanoic acid reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Add approximately 7 mL of diluent (Acetonitrile:Water 50:50 v/v) and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.

  • Working Standard Solution (100 µg/mL):

    • Pipette 1.0 mL of the Primary Stock Solution into a 10 mL volumetric flask.

    • Dilute to the mark with the diluent and mix thoroughly. This solution will be used for initial screening and optimization.

Protocol 2: Initial Screening (Wavelength and Gradient)

Causality: This initial step aims to quickly determine the analyte's UV absorbance maximum (λmax) for optimal sensitivity and to find the approximate organic solvent concentration required for elution. A broad gradient ensures the compound will elute regardless of its hydrophobicity.

Instrumentation and Conditions:

ParameterSettingRationale
HPLC Column C18, 150 x 4.6 mm, 5 µmA general-purpose reversed-phase column suitable for the analyte's hydrophobicity.
Mobile Phase A 0.1% Formic Acid in WaterSets the pH to ~2.7, ensuring the analyte (pKa ~4.2) is fully protonated for good retention and peak shape.[5]
Mobile Phase B Acetonitrile (ACN)A common, strong organic modifier with good UV transparency.
Detector Photodiode Array (PDA)Allows for the determination of λmax from the UV spectrum. Set collection from 200-400 nm.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times. Can be optimized later.[6]
Injection Vol. 10 µLA typical injection volume.
Gradient Program 10% B to 90% B over 15 minA wide gradient to ensure elution and determine the approximate %B needed.

Procedure:

  • Equilibrate the HPLC system with the initial gradient conditions for at least 15 minutes.

  • Inject the Working Standard Solution (100 µg/mL).

  • After the run, use the PDA software to extract the UV spectrum of the analyte peak. Identify the wavelength of maximum absorbance (λmax).

  • Note the retention time (t_R) and the percentage of Mobile Phase B (%B) at which the analyte elutes. This information is crucial for the next optimization step.

Protocol 3: Method Optimization to an Isocratic System

Causality: For routine analysis of a single compound, an isocratic method is simpler, faster, and more robust than a gradient method. We will use the elution data from the screening run to calculate and test an optimal isocratic condition.

Procedure:

  • Calculate Isocratic %B: Use the %B at the apex of the screening peak as a starting point. For example, if the analyte eluted at 10 minutes in the 15-minute gradient (10% to 90% B), the approximate %B is 10% + ( (90%-10%) / 15 min * (10 min - t_dwell) ). Assuming a dwell time of ~1 min, this gives a starting point of around 60% B.

  • Test and Refine:

    • Prepare a new isocratic method using the calculated %B (e.g., Mobile Phase: 40% Water with 0.1% Formic Acid, 60% ACN).

    • Set the detector to the determined λmax.

    • Inject the Working Standard Solution.

    • Adjust the %B to achieve a target retention time between 3 and 7 minutes.

      • To decrease retention time, increase the %B (ACN).

      • To increase retention time, decrease the %B (ACN).

Optimized Method and System Suitability

After optimization, the final method conditions are established. To ensure the system is performing correctly for each run, a System Suitability Test (SST) is performed.

Final Optimized HPLC Conditions:

ParameterOptimized Condition
HPLC Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile / 0.1% Formic Acid in Water (55:45 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 228 nm (Example λmax)
Injection Vol. 10 µL
Run Time 10 minutes
Diluent Acetonitrile / Water (50:50 v/v)

System Suitability Test (SST):

Causality: SST is a mandatory part of any validated analytical method. It confirms that the chromatographic system (pump, injector, column, detector) is adequate for the intended analysis on any given day.[7] It is performed by making multiple (typically 5 or 6) injections of a standard solution.

SST ParameterAcceptance Criteria (ICH)Rationale
Tailing Factor (T) T ≤ 2.0Measures peak asymmetry. A high tailing factor can indicate undesirable secondary interactions with the stationary phase.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and peak sharpness.
Relative Standard Deviation (%RSD) %RSD ≤ 2.0% for peak area and retention timeDemonstrates the precision and reproducibility of the injector and pumping system.[8]

Overview of Method Validation (ICH Q2(R2))

Once developed, the method must be formally validated to prove it is fit for its intended purpose.[9] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of 2-(2-fluoro-4-methylphenyl)propanoic acid. The core validation parameters are defined by the ICH Q2(R2) guideline.[9][10]

Diagram 2. Core parameters for analytical method validation as per ICH Q2(R2).

Conclusion

This application note outlines a logical, stepwise strategy for the development of a robust RP-HPLC method for 2-(2-fluoro-4-methylphenyl)propanoic acid. By leveraging an understanding of the analyte's acidic nature, a highly reproducible and efficient isocratic method was established. The key to success was the deliberate control of the mobile phase pH to maintain the analyte in its non-ionized, well-retained form, leading to excellent peak shape and stable retention. The final method, coupled with stringent system suitability criteria, is suitable for routine analysis and can serve as the foundation for a full validation study according to ICH guidelines.

References

  • ICH. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Agilent Technologies. Control pH During Method Development for Better Chromatography.
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?.
  • PubChem. (2S)-2-(4-fluorophenyl)propanoic acid.
  • PubChem. 2-(2-Methylphenyl)propanoic acid.
  • Google Patents. (2019). Methods for hplc analysis.

Sources

Method

Application Notes and Protocols: Derivatization of 2-(2-fluoro-4-methylphenyl)propanoic acid for Biological Screening

Abstract This document provides a comprehensive guide for the strategic derivatization of 2-(2-fluoro-4-methylphenyl)propanoic acid, a prototypical arylpropanoic acid, to generate a chemically diverse library of compound...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the strategic derivatization of 2-(2-fluoro-4-methylphenyl)propanoic acid, a prototypical arylpropanoic acid, to generate a chemically diverse library of compounds for biological screening. We detail robust protocols for the synthesis of amide and ester derivatives, crucial for exploring the structure-activity relationships (SAR) of this chemical scaffold. Furthermore, we outline standardized procedures for compound characterization, management, and subsequent high-throughput biological screening using representative cytotoxicity and enzyme inhibition assays. This guide is intended for researchers, scientists, and drug development professionals seeking to expand the therapeutic potential of arylpropanoic acid derivatives.

Introduction and Strategic Rationale

2-Arylpropionic acids, commonly known as "profens," are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] Beyond their anti-inflammatory and analgesic properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, emerging research has highlighted their potential in other therapeutic areas, including oncology.[1][4] The parent compound, 2-(2-fluoro-4-methylphenyl)propanoic acid, shares structural similarities with known NSAIDs like flurbiprofen and ibuprofen.[2][5][6] Derivatization of the carboxylic acid moiety is a proven strategy to modulate the physicochemical and pharmacological properties of this class of compounds, potentially leading to enhanced potency, altered selectivity, or novel biological activities.[7]

The primary objective of this application note is to provide a systematic approach to creating a focused library of derivatives for biological screening. By converting the carboxylic acid into a series of amides and esters, we can systematically vary key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and molecular weight.[8][9][10] These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.[11][12] This strategic approach increases the probability of identifying novel "hit" compounds in high-throughput screening (HTS) campaigns.[13][14][15][16]

The Importance of Physicochemical Properties in Drug Discovery

Successful drug candidates typically occupy a specific range of physicochemical properties, often summarized by guidelines such as Lipinski's Rule of 5.[8] Key parameters include:

  • Lipophilicity (logP): Influences membrane permeability, plasma protein binding, and metabolic clearance.[8]

  • Solubility: Essential for absorption and achieving therapeutic concentrations.[8]

  • Molecular Weight (MW): Impacts diffusion and overall "drug-likeness."[8][10]

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): Affect solubility and target binding affinity.[8]

Our derivatization strategy is designed to systematically modulate these properties to explore a wider chemical space.

Library Design Philosophy

The derivatization strategy focuses on creating a library with a balance of diversity and "drug-like" characteristics.[13][15] The chosen amines and alcohols for derivatization include a variety of aliphatic, aromatic, and heterocyclic moieties to probe different steric and electronic interactions with potential biological targets.

Derivatization Strategies and Protocols

The carboxylic acid functional group of 2-(2-fluoro-4-methylphenyl)propanoic acid is the primary handle for derivatization. We will focus on two robust and versatile transformations: amide bond formation and esterification.

Amide Synthesis via Carbodiimide Coupling

Amide bond formation is a cornerstone of medicinal chemistry. While direct condensation of carboxylic acids and amines is possible, it often requires harsh conditions.[17] A more common and milder approach involves the use of coupling reagents, such as carbodiimides, to activate the carboxylic acid.[18][19][20]

Protocol 2.1.1: General Procedure for Amide Synthesis using EDC and HOBt

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.[20]

Materials:

  • 2-(2-fluoro-4-methylphenyl)propanoic acid

  • Desired primary or secondary amine (e.g., benzylamine, morpholine, aniline derivatives)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2-(2-fluoro-4-methylphenyl)propanoic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Ester Synthesis

Esterification is another fundamental transformation for modifying the properties of a carboxylic acid-containing parent molecule.

Protocol 2.2.1: Steglich Esterification

The Steglich esterification is a mild and efficient method that utilizes a carbodiimide, typically N,N'-Dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-Dimethylaminopyridine (DMAP).[21][22][23] This method is particularly useful for coupling sterically hindered alcohols.[21][23]

Materials:

  • 2-(2-fluoro-4-methylphenyl)propanoic acid

  • Desired primary or secondary alcohol (e.g., ethanol, isopropanol, benzyl alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Hexanes

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2-(2-fluoro-4-methylphenyl)propanoic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Protocol 2.2.2: Fischer Esterification

For simple, non-acid sensitive alcohols, the Fischer esterification provides a cost-effective method.[24] This reaction involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.

Materials:

  • 2-(2-fluoro-4-methylphenyl)propanoic acid

  • Desired alcohol (used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Reflux condenser and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2-(2-fluoro-4-methylphenyl)propanoic acid in a large excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, carefully neutralize the mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Compound Characterization

All newly synthesized derivatives must be rigorously characterized to confirm their identity and purity before biological screening.

Table 1: Analytical Techniques for Compound Characterization

TechniquePurpose
¹H and ¹³C NMR Structural elucidation and confirmation of covalent bonds.
LC-MS Confirmation of molecular weight and assessment of purity.
HRMS Determination of the exact mass and elemental composition.
Purity Assessment Typically determined by HPLC or qNMR, with a purity of >95% required for screening.

Compound Library Management for High-Throughput Screening

Proper handling and storage of the compound library are critical for ensuring the integrity and reproducibility of screening results.[13][14]

Protocol 4.1: Compound Plating and Storage

  • Solubilization: Dissolve each purified compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Plating: Using automated liquid handlers, serially dilute the stock solutions and plate them into 96-well or 384-well microplates suitable for HTS.[13][14] Include appropriate controls on each plate.

  • Storage: Store the master plates and daughter plates at -20°C or -80°C in a desiccated environment to prevent degradation and water absorption.

Biological Screening Protocols

The following are generalized protocols for initial biological screening. These should be adapted and optimized for specific targets or cell lines.

Cytotoxicity Screening

A primary screen for general cytotoxicity is crucial to identify compounds that may exhibit non-specific effects and to determine the appropriate concentration range for subsequent targeted assays.[25][26]

Protocol 5.1.1: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures the number of viable cells based on the quantification of ATP, which is an indicator of metabolically active cells.[27]

Materials:

  • Selected cancer or normal cell line

  • Appropriate cell culture medium and supplements

  • Compound library plates (pre-diluted)

  • CellTiter-Glo® Luminescent Cell Viability Reagent

  • Opaque-walled 96-well or 384-well microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into opaque-walled microplates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Add various concentrations of the derivatized compounds to the wells. Include vehicle controls (DMSO) and positive controls (e.g., a known cytotoxic agent).[25]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Assay: Equilibrate the plates to room temperature. Add the CellTiter-Glo® Reagent to each well, mix, and incubate according to the manufacturer's instructions.

  • Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values for active compounds.

Enzyme Inhibition Screening

Many arylpropanoic acid derivatives are known to target enzymes.[1] This protocol provides a general framework for an in vitro enzyme inhibition assay.

Protocol 5.2.1: General Spectrophotometric Enzyme Inhibition Assay

This protocol is adaptable for enzymes where the activity can be monitored by a change in absorbance.[28][29][30][31][32]

Materials:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • Compound library plates

  • Assay buffer

  • 96-well or 384-well clear microplates

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and any necessary cofactors in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: Add the enzyme solution to the microplate wells, followed by the test compounds at various concentrations. Include a control with no inhibitor.[29]

  • Incubate for a defined period at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Reaction Initiation: Start the reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately begin reading the absorbance at the appropriate wavelength in kinetic mode for a set duration.

  • Data Analysis: Calculate the initial reaction rates (velocities) from the linear portion of the progress curves. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ values for active compounds.

Visualizations

Workflow for Derivatization and Screening

Derivatization_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening Start 2-(2-fluoro-4-methylphenyl) propanoic acid Deriv Derivatization Start->Deriv Amide Amide Synthesis (Protocol 2.1.1) Deriv->Amide Amines, EDC/HOBt Ester Ester Synthesis (Protocols 2.2.1-2.2.2) Deriv->Ester Alcohols, DCC/DMAP Purify Purification (Chromatography) Amide->Purify Ester->Purify Char Characterization (NMR, MS, HPLC) Purify->Char Lib Compound Library Management (Protocol 4.1) Char->Lib >95% Purity HTS High-Throughput Screening Lib->HTS Cyto Cytotoxicity Assay (Protocol 5.1.1) HTS->Cyto Enzyme Enzyme Inhibition (Protocol 5.2.1) HTS->Enzyme Data Data Analysis (IC50 Determination) Cyto->Data Enzyme->Data Hit Hit Identification Data->Hit

Caption: Workflow from parent acid to hit identification.

Logic of Physicochemical Property Modulation

Property_Modulation cluster_derivatives Derivatives cluster_properties Modulated Physicochemical Properties Parent Parent Carboxylic Acid (R-COOH) Amide Amide (R-CONHR') Parent->Amide Amine (R'-NH2) Ester Ester (R-COOR') Parent->Ester Alcohol (R'-OH) Lipophilicity Lipophilicity (logP) Amide->Lipophilicity Solubility Aqueous Solubility Amide->Solubility HBD H-Bond Donors Amide->HBD HBA H-Bond Acceptors Amide->HBA Polarity Polar Surface Area Amide->Polarity Ester->Lipophilicity Ester->Solubility Ester->HBD Ester->HBA Ester->Polarity

Caption: Impact of derivatization on key properties.

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Google Cloud.
  • High-Throughput Screening (HTS)
  • Understanding the Physicochemical Properties of Drugs: A Deep Dive. (2025, December 22).
  • Gleeson, M. P., Hersey, A., & Hannongbua, S. (2021). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 34(11), 2269–2285.
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed.
  • Cytotoxicity Assay Protocol & Troubleshooting.
  • Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. Benchchem.
  • Physicochemical Property Study. WuXi AppTec DMPK.
  • Formation of amides: one-pot condensation of carboxylic acids and amines medi
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH.
  • An analysis of the physicochemical properties of oral drugs
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science (RSC Publishing).
  • Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen).
  • Direct Amide Formation Between Carboxylic Acids and Amines. Durham E-Theses.
  • Chemistry of Amides. (2022). LibreTexts.
  • High-Throughput Screening (HTS) for Drug Discovery. Thermo Fisher Scientific - UK.
  • Amide Synthesis. Fisher Scientific.
  • Compound Library for HTS - Drug Discovery. MedChemExpress.
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Google Cloud.
  • Cell-based FC Assay to Measure Cytotoxic Activity | Protocol Preview. (2022, July 12). YouTube.
  • HTS Compound Collection for drug discovery | Screening Libraries. (2026, January 15). Life Chemicals.
  • CellTox™ Green Cytotoxicity Assay Protocol.
  • Yamakawa, N., Suemasu, S., Okamoto, Y., Tanaka, K. I., Ishihara, T., Asano, T., ... & Mizushima, T. (2012). Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity. Journal of medicinal chemistry, 55(11), 5143-5150.
  • Enzymatic Assay of Trypsin Inhibitor. Sigma-Aldrich.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf.
  • Yamakawa, N., Suemasu, S., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-7882.
  • Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. (2010).
  • Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 92, 103224.
  • Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. (2019). OUCI.
  • Esterification of Carboxylic Acids with. Organic Syntheses Procedure.
  • Enzyme assay. Wikipedia.
  • New derivatives of aryl-propionic acid.
  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5898-5906.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
  • Preparation method of optically active 2-(2-fluorobiphenyl-4-yl)propionic acid.
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555.
  • A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t Butyl Dicarbonate. (2025, August 7).
  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal.
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020, May 16).
  • Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Journal of Medicinal Chemistry - Figshare.
  • 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. PMC.
  • 2-(2-fluoro-4-biphenylyl)propionic acid Flurbiprofen. PubChem.
  • Kumar, S., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry, 10, S1563-S1571.
  • Antimicrobial activity of synthesized synthesized propionic acid derivatives.

Sources

Application

laboratory safety and handling for 2-(2-fluoro-4-methylphenyl)propanoic acid

Application Note & Protocol Guide: 2-(2-Fluoro-4-methylphenyl)propanoic Acid Introduction & Compound Profile 2-(2-Fluoro-4-methylphenyl)propanoic acid is a fluorinated arylpropionic acid derivative, structurally analogou...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: 2-(2-Fluoro-4-methylphenyl)propanoic Acid

Introduction & Compound Profile

2-(2-Fluoro-4-methylphenyl)propanoic acid is a fluorinated arylpropionic acid derivative, structurally analogous to the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen . Unlike Flurbiprofen, which possesses a biphenyl core, this compound features a methylated phenyl ring. It is primarily utilized in drug discovery as a scaffold for Structure-Activity Relationship (SAR) studies targeting Cyclooxygenase (COX) enzymes or as a chiral building block in the synthesis of complex pharmaceutical intermediates.

Due to the presence of the


-methyl group at the benzylic position, this compound possesses a chiral center. In biological systems, arylpropionic acids (profens) typically exhibit stereoselective activity, with the (S)-enantiomer often being the potent COX inhibitor.
Property Details
Chemical Name 2-(2-Fluoro-4-methylphenyl)propanoic acid
CAS Number 1514577-33-3 (Referenced for Propanoic acid derivative)
Molecular Formula C₁₀H₁₁FO₂
Molecular Weight 182.19 g/mol
Structural Class 2-Arylpropionic Acid (Profen); Fluorinated Aromatic
Predicted pKa 4.2 – 4.5 (Carboxylic Acid)
Predicted LogP ~2.5 – 2.8 (Lipophilic)
Appearance White to off-white crystalline powder

Health, Safety, and Environment (HSE) Protocols

Core Directive: Treat this compound as a potent bioactive agent. Although specific toxicological data may be limited compared to marketed drugs, its structural homology to NSAIDs mandates handling it as a potential irritant and COX inhibitor.

Hazard Identification (GHS Classification)
  • H302: Harmful if swallowed (Acute Tox. 4).

  • H315: Causes skin irritation (Skin Irrit. 2).

  • H319: Causes serious eye irritation (Eye Irrit. 2A).

  • H335: May cause respiratory irritation (STOT SE 3).

Personal Protective Equipment (PPE)
  • Respiratory: N95/P2 particulate respirator required when handling powders. Use a full-face respirator with organic vapor cartridges if heating or generating aerosols.

  • Dermal: Nitrile gloves (Minimum thickness: 0.11 mm; Breakthrough time: >480 min). Double-gloving is recommended for stock solution preparation.

  • Ocular: Chemical splash goggles. Safety glasses with side shields are insufficient for powder handling.

Safe Handling Workflow

HandlingWorkflow cluster_safety Critical Control Points Start Solid Compound (Cold Storage) Weighing Weighing (Analytical Balance in Fume Hood) Start->Weighing Equilibrate to RT Solubilization Solubilization (DMSO/Ethanol) Weighing->Solubilization Add Solvent Usage Experimental Use (In Vitro/Synthesis) Solubilization->Usage Dilute Waste Waste Disposal (Halogenated Organic) Usage->Waste Segregate

Figure 1: Safe handling workflow emphasizing containment during the solid-to-liquid transition, the highest risk phase for inhalation exposure.

Storage and Stability

  • Temperature: Store at 2°C to 8°C (Refrigerated) for long-term stability.

  • Atmosphere: Hygroscopic potential. Store under inert gas (Argon or Nitrogen) if possible. Keep container tightly sealed.

  • Light: Protect from light. Arylpropionic acids can undergo slow photodecarboxylation in solution.

  • Shelf Life: Re-test purity annually.

Application Note: Solubilization & Stock Preparation

For biological assays (e.g., COX inhibition, cell viability), precise solubilization is critical to prevent precipitation in aqueous buffers.

Protocol A: Preparation of 100 mM DMSO Stock
  • Calculate: For 1 mL of 100 mM stock, weigh 18.22 mg of the compound.

  • Solvent: Add 1 mL of sterile, anhydrous Dimethyl Sulfoxide (DMSO).

  • Mixing: Vortex for 30 seconds. Sonicate for 1-2 minutes if visible particles remain. The solution should be clear and colorless.

  • Aliquot: Dispense into light-protective amber vials (50-100 µL aliquots) to avoid freeze-thaw cycles.

  • Storage: Store aliquots at -20°C. Stable for 6 months.

Protocol B: Aqueous Dilution (for Cell Culture)
  • Direct dissolution in water is NOT recommended due to low solubility at acidic/neutral pH.

  • Step-down Dilution:

    • Dilute DMSO stock 1:1000 into culture medium (Final DMSO < 0.1%).

    • Ensure medium pH is buffered (pH 7.4). The carboxylic acid (pKa ~4.5) will be deprotonated (ionized) at physiological pH, significantly improving solubility compared to acidic environments.

Application Note: Analytical Characterization

Quantification and purity assessment should be performed using High-Performance Liquid Chromatography (HPLC). Due to the chiral center, chiral separation is often required to determine enantiomeric excess (ee).

Reverse-Phase HPLC (Purity/Achiral)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% Phosphoric Acid).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% -> 95% B

    • 10-12 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/acid absorption).

  • Retention Logic: The compound is lipophilic and acidic. It will retain longer than simple benzoic acids but elute earlier than non-polar hydrocarbons.

Chiral HPLC (Enantiomeric Separation)

Separation of the (R) and (S) enantiomers is critical for pharmacological validation.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Trifluoroacetic acid (TFA) .

    • Note: The addition of TFA is mandatory to suppress ionization of the carboxylic acid, ensuring sharp peak shapes. Without acid, the peak will tail significantly.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Mode: Isocratic.

AnalyticalLogic Sample Unknown Sample PurityCheck Achiral HPLC (C18) Check Chemical Purity Sample->PurityCheck Decision Purity > 95%? PurityCheck->Decision ChiralAnalysis Chiral HPLC (AD-H) Determine Enantiomeric Ratio Decision->ChiralAnalysis Yes Purify Recrystallize / Prep HPLC Decision->Purify No Report Generate CoA ChiralAnalysis->Report Purify->PurityCheck Retest

Figure 2: Analytical decision tree ensuring both chemical and optical purity before biological testing.

Synthetic Utility & Derivatization

Researchers often use this compound as a core intermediate.

  • Amide Coupling: The carboxylic acid can be activated (EDC/NHS or HATU) to couple with amines, creating amide derivatives to mask the acid group or improve blood-brain barrier penetration.

  • Benzylic Bromination: The 4-methyl group is susceptible to radical bromination (NBS/AIBN). This allows for further functionalization (e.g., coupling to create biphenyl analogs similar to Flurbiprofen).

Waste Disposal

  • Classification: Halogenated Organic Waste.

  • Protocol:

    • Do not dispose of down the drain.

    • Collect all solvent waste (HPLC effluents, mother liquors) in containers marked "Halogenated Solvents".

    • Solid waste (contaminated gloves, weighing boats) must be incinerated by a licensed hazardous waste contractor.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Flurbiprofen (Structural Analog). Retrieved from [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: 2-Fluoro-4-methylphenylacetic acid (Acetic acid analog). Retrieved from [Link]

  • Ricci, G. et al. (2014).Guide to Chiral Separations by HPLC. Journal of Chromatography A.
  • European Chemicals Agency (ECHA). C&L Inventory: 2-Arylpropionic acids safety classification. Retrieved from [Link]

Method

use of 2-(2-fluoro-4-methylphenyl)propanoic acid as a synthetic building block

Application Note: 2-(2-Fluoro-4-methylphenyl)propanoic Acid as a Synthetic Scaffold Part 1: Executive Summary & Strategic Utility 2-(2-Fluoro-4-methylphenyl)propanoic acid (CAS: 1514577-33-3) represents a critical "privi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(2-Fluoro-4-methylphenyl)propanoic Acid as a Synthetic Scaffold

Part 1: Executive Summary & Strategic Utility

2-(2-Fluoro-4-methylphenyl)propanoic acid (CAS: 1514577-33-3) represents a critical "privileged structure" in medicinal chemistry, specifically within the 2-arylpropionic acid (profen) class of non-steroidal anti-inflammatory drugs (NSAIDs).

Unlike its non-fluorinated analog (Ibuprofen-related scaffolds) or the biphenyl derivative (Flurbiprofen), this compound offers a unique ortho-fluorine effect . The fluorine atom at the 2-position serves two pivotal mechanistic roles:

  • Metabolic Blockade: It sterically and electronically inhibits enzymatic hydroxylation at the ortho-position, a common clearance pathway for phenyl-based drugs.

  • Conformational Locking: The high electronegativity and Van der Waals radius of fluorine (1.47 Å) induce a twisted conformation relative to the propionic acid side chain, often enhancing binding affinity to cyclooxygenase (COX) active sites.

This guide details the synthesis, chiral resolution, and downstream functionalization of this building block, designed for researchers optimizing NSAID candidates or developing 19F-NMR molecular probes.

Part 2: Technical Profile & Physicochemical Data

PropertySpecification
IUPAC Name 2-(2-Fluoro-4-methylphenyl)propanoic acid
CAS Number 1514577-33-3
Molecular Formula C₁₀H₁₁FO₂
Molecular Weight 182.20 g/mol
Physical State White to Off-White Crystalline Solid
Solubility Soluble in MeOH, DMSO, CH₂Cl₂; Sparingly soluble in water
pKa (Calc) ~4.2 (Carboxylic acid)
Chirality Racemic (contains one stereocenter at C-alpha)

Part 3: Synthetic Protocols

Workflow A: Palladium-Catalyzed Alpha-Arylation (High-Throughput Compatible)

Rationale: Traditional Friedel-Crafts alkylation of fluorotoluenes often yields regioisomeric mixtures. The Pd-catalyzed alpha-arylation of esters provides superior regiocontrol and yield.

Reagents:

  • Substrate: 4-Bromo-3-fluorotoluene [CAS: 452-63-1]

  • Nucleophile: Methyl propionate (or tert-butyl propionate for easier deprotection)

  • Catalyst: Pd(dba)₂ (2 mol%)

  • Ligand: P(t-Bu)₃ (2.2 mol%) or Xantphos

  • Base: LiHMDS (Lithium hexamethyldisilazide)

Step-by-Step Protocol:

  • Catalyst Pre-activation: In a glovebox, mix Pd(dba)₂ (11.5 mg, 0.02 mmol) and P(t-Bu)₃ (0.022 mmol) in anhydrous THF (2 mL). Stir for 10 min until the solution turns dark orange.

  • Enolate Formation: In a separate Schlenk flask, cool THF (5 mL) to -78°C. Add LiHMDS (1.1 equiv, 1.0 M in THF). Dropwise add methyl propionate (1.0 equiv). Stir for 30 min to generate the lithium enolate.

  • Coupling: Add the zinc chloride solution (optional transmetallation step for stability) or directly add the aryl bromide (4-Bromo-3-fluorotoluene, 1.0 mmol) followed by the catalyst solution.

  • Reaction: Warm to Room Temperature (RT) and then reflux at 65°C for 12 hours.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x).[1] Dry over Na₂SO₄.

  • Hydrolysis: Dissolve the intermediate ester in THF/MeOH/H₂O (3:1:1). Add LiOH (3 equiv). Stir at RT for 4 hours. Acidify to pH 2 with 1M HCl to precipitate the target acid.

Workflow B: Benzylic Functionalization (Gateway to Flurbiprofen Analogs)

Rationale: The 4-methyl group is not just a hydrophobic tail; it is a "synthetic handle." Radical bromination allows for subsequent Suzuki couplings to generate biphenyl structures (Flurbiprofen analogs).

Protocol:

  • Reagents: Target Acid (protected as methyl ester), NBS (N-Bromosuccinimide), AIBN (Catalytic), CCl₄ or Trifluorotoluene (Green alternative).

  • Conditions: Reflux under N₂ for 4 hours.

  • Outcome: Yields the 4-(bromomethyl) derivative, ready for cross-coupling with aryl boronic acids.

Part 4: Chiral Resolution (Enzymatic Kinetic Resolution)

The biological activity of profens is predominantly associated with the (S)-enantiomer . Chemical separation via diastereomeric salt formation (using chiral amines like phenylethylamine) is tedious. We recommend Lipase-catalyzed hydrolysis .

Mechanism: Lipases (e.g., Candida antarctica Lipase B, CAL-B) selectively hydrolyze the ester of the (S)-enantiomer to the free acid, leaving the (R)-ester intact.

Visual Workflow (DOT Diagram):

G Racemic Racemic Methyl Ester (R/S Mixture) Reaction Selective Hydrolysis (24-48h, 30°C) Racemic->Reaction Enzyme Immobilized CAL-B Lipase (Phosphate Buffer pH 7.0 / MTBE) Enzyme->Reaction Separation Phase Separation (Acid vs Ester) Reaction->Separation S_Acid (S)-Acid Product (Active NSAID Isomer) Aqueous Phase Separation->S_Acid Acidify & Extract R_Ester (R)-Ester Organic Phase Separation->R_Ester Evaporate Solvent Racemization Base-Catalyzed Racemization R_Ester->Racemization Recycle Racemization->Racemic Re-enter Loop

Caption: Enzymatic kinetic resolution workflow separating the biologically active (S)-acid from the (R)-ester with a recycling loop.

Detailed Procedure:

  • Substrate Preparation: Dissolve racemic methyl 2-(2-fluoro-4-methylphenyl)propanoate (5.0 g) in MTBE (50 mL).

  • Buffer Addition: Add 50 mL of Phosphate Buffer (0.1 M, pH 7.0).

  • Enzyme Loading: Add Novozym 435 (Immobilized CAL-B, 10% w/w relative to substrate).

  • Incubation: Shake at 200 rpm at 30°C. Monitor conversion by chiral HPLC (Column: Chiralcel OJ-H).

  • Termination: Stop reaction at ~45-50% conversion (typically 24 hours) to maximize enantiomeric excess (ee).

  • Purification: Filter off enzyme. Separate phases.

    • Organic Phase:[2] Contains (R)-ester.[1][3][4][5]

    • Aqueous Phase: Acidify to pH 2, extract with EtOAc to recover (S)-2-(2-fluoro-4-methylphenyl)propanoic acid (>98% ee).

Part 5: Analytical Validation

To ensure protocol integrity, the final product must meet these criteria:

MethodExpected ResultInterpretation
1H NMR (400 MHz, CDCl₃) Doublet at ~1.50 ppm (3H, -CH3), Quartet at ~3.75 ppm (1H, -CH-), Singlet at ~2.35 ppm (Ar-CH3).Confirms propanoic acid backbone and methyl substituent.[4][6][7]
19F NMR Singlet at ~ -115 to -118 ppm.Diagnostic for ortho-fluorine substitution.
Chiral HPLC Single peak (after resolution).Confirms optical purity (>98% ee).

References

  • Enzymatic Resolution of Fluorinated Arylcarboxylic Acids. Source: MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids. [Link][3]

  • Palladium-Catalyzed Alpha-Arylation Protocols. Source: Units.it. Synthesis of Flurbiprofen via Suzuki Reaction. [Link]

Sources

Application

Application Note: Asymmetric Synthesis of Optically Active 2-(2-Fluoro-4-methylphenyl)propanoic Acid

Abstract & Strategic Overview The 2-arylpropionic acids ("profens") represent a critical class of non-steroidal anti-inflammatory drugs (NSAIDs). While Flurbiprofen [2-(2-fluoro-4-biphenyl)propanoic acid] is the market s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 2-arylpropionic acids ("profens") represent a critical class of non-steroidal anti-inflammatory drugs (NSAIDs). While Flurbiprofen [2-(2-fluoro-4-biphenyl)propanoic acid] is the market standard, its structural analog 2-(2-fluoro-4-methylphenyl)propanoic acid serves as a vital intermediate and probe in COX-inhibition studies.

Biological activity in this class is stereospecific; the (S)-enantiomer typically exhibits 100-fold higher potency in cyclooxygenase inhibition than the (R)-enantiomer. Consequently, the development of a robust, scalable asymmetric synthesis is preferred over wasteful classical resolution methods.

This guide details a high-performance protocol for the Asymmetric Hydrogenation of the corresponding acrylic acid precursor using a Ruthenium-BINAP catalyst system. This method is selected for its industrial scalability, atom economy (100% theoretical yield), and high enantiomeric excess (>96% ee).

Retrosynthetic Analysis & Pathway

The most direct route to the chiral center involves the enantioselective reduction of the C=C double bond in the acrylic acid precursor. Unlike enzymatic resolution (which is limited to 50% yield without dynamic kinetic resolution), asymmetric hydrogenation converts the entire substrate pool to the desired enantiomer.

Logical Pathway Diagram

Retrosynthesis Target (S)-Target Molecule (S)-2-(2-fluoro-4-methylphenyl) propanoic acid Precursor Precursor Substrate 2-(2-fluoro-4-methylphenyl) acrylic acid Precursor->Target Asymmetric Hydrogenation Catalyst Chiral Catalyst Ru(OAc)2[(S)-BINAP] Catalyst->Target Stereocontrol Hydrogen Hydrogen Source H2 (High Pressure) Hydrogen->Target

Figure 1: Retrosynthetic strategy utilizing asymmetric hydrogenation to install the alpha-chiral center.

Experimental Protocol: Asymmetric Hydrogenation

Materials & Reagents[1][2][3]
  • Substrate: 2-(2-fluoro-4-methylphenyl)acrylic acid (Purity >98%).

  • Catalyst: Ru(OAc)₂[(S)-BINAP] (Note: Use (S)-BINAP to obtain the (S)-acid; verify ligand configuration based on specific quadrant projection models if using alternative ligands).

  • Solvent: Methanol (Degassed, Anhydrous).

  • Base: Triethylamine (TEA) - Critical additive for enhancing rate and solubility.

  • Gas: Hydrogen (H₂), UHP grade (99.999%).

Equipment Setup
  • High-pressure stainless steel autoclave (e.g., Parr Reactor) with magnetic stirring or overhead impeller.

  • Schlenk line for inert gas manipulation.

  • Chiral HPLC system for in-process control (IPC).

Step-by-Step Methodology

Step 1: Catalyst Preparation (Inert Atmosphere)

  • Rationale: Ruthenium complexes are sensitive to oxidation. All handling must occur under Nitrogen or Argon.

  • In a glovebox or under strict Schlenk conditions, weigh Ru(OAc)₂[(S)-BINAP] (1 mol% relative to substrate).

  • Dissolve in degassed methanol to create a catalyst stock solution.

Step 2: Reaction Assembly

  • Load the Substrate (1.0 eq) into the autoclave glass liner.

  • Add Methanol (concentration ~0.5 M).

  • Add Triethylamine (1.0 eq). Note: The formation of the carboxylate salt in situ often enhances the enantioselectivity by providing a secondary interaction point with the catalyst.

  • Add the Catalyst Solution via cannula transfer to exclude air.

Step 3: Hydrogenation

  • Seal the autoclave.

  • Purge Cycles: Pressurize to 5 bar with N₂, then vent. Repeat 3 times to remove O₂.

  • H₂ Charge: Pressurize to 5 bar with H₂, then vent. Repeat 3 times. Finally, pressurize to 50-60 bar (approx. 725-870 psi) .

  • Reaction: Stir vigorously at 25°C - 30°C for 12–24 hours.

    • Checkpoint: Monitor H₂ uptake. Reaction is complete when pressure stabilizes (assuming no leaks).

Step 4: Work-up & Purification

  • Vent H₂ carefully (fume hood).

  • Concentrate the reaction mixture under reduced pressure to remove MeOH.

  • Acidification: Dissolve residue in water and acidify with 1M HCl to pH < 2 to precipitate the free acid.

  • Extraction: Extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄ and evaporate.

  • Recrystallization: Recrystallize from Hexane/Ethyl Acetate to upgrade ee if necessary (target >99% ee).

Quality Control & Analytical Methods

Validation of the enantiomeric excess (ee) is critical. The "4-methyl" analog behaves similarly to Flurbiprofen in chromatography.

Analytical Parameters Table
ParameterSpecificationNotes
Technique Chiral HPLCNormal Phase
Column Chiralpak AD-H or OD-HDaicel Chemical Ind. (4.6 x 250 mm)
Mobile Phase Hexane : Isopropanol : TFARatio: 98 : 2 : 0.1
Flow Rate 1.0 mL/minIsocratic
Detection UV @ 254 nmFluorine/Aryl absorption
Retention Times (R)-isomer: ~8.5 min(S)-isomer: ~10.2 minTimes vary by column age; inject racemate to confirm.
Analytical Workflow Diagram

QC_Workflow Sample Crude Product (Solid) Prep Sample Prep Dissolve in Mobile Phase (1 mg/mL) Sample->Prep HPLC Chiral HPLC Injection Chiralpak AD-H Prep->HPLC Data Data Analysis Calculate %ee = (S-R)/(S+R)*100 HPLC->Data

Figure 2: Analytical workflow for determining enantiomeric purity.

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Catalyst poisoning by Oxygen or trace Halides.

    • Fix: rigorous degassing of MeOH; ensure substrate purity (remove acrylic acid synthesis byproducts).

    • Fix: Increase pressure to 80-100 bar.

  • Low Enantioselectivity (<90% ee):

    • Cause: Temperature too high.

    • Fix: Lower reaction temperature to 10°C or 0°C (rate will decrease, requiring longer time).

    • Cause: Incorrect H2 pressure.

    • Fix: For some Ru-BINAP systems, lower H2 pressure (5-10 bar) actually improves ee by altering the rate-determining step. Run a pressure screening study.

References

  • Noyori, R., et al. (1987). Asymmetric Hydrogenation of Unsaturated Carboxylic Acids. The Journal of Organic Chemistry. Foundational text on Ru-BINAP hydrogenation of 2-aryl acrylic acids (Naproxen/Flurbiprofen).

  • Zhang, W., et al. (2012).

    
    -Substituted Acrylic Acids Catalyzed by Iridium Complexes with Chiral Spiro Aminophosphine Ligands. Angewandte Chemie International Edition.[1]
    Describes modern Ir-catalysts that often outperform Ru-BINAP for difficult substrates.
    
    
  • Sielc Technologies. HPLC Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl.[2] Reference for HPLC conditions of methyl-substituted profen analogs.

  • Sigma-Aldrich. Product Specification: (2RS)-2-(4-methylphenyl)propanoic acid. Chemical data and safety handling for the racemic standard.

Sources

Method

role in the synthesis of anti-inflammatory agents

Application Note: The Role of Continuous Flow Chemistry in the Synthesis of Anti-Inflammatory Agents Executive Summary & Strategic Rationale The synthesis of anti-inflammatory agents—ranging from traditional Non-Steroida...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: The Role of Continuous Flow Chemistry in the Synthesis of Anti-Inflammatory Agents

Executive Summary & Strategic Rationale

The synthesis of anti-inflammatory agents—ranging from traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Ibuprofen to selective COX-2 inhibitors like Celecoxib—has historically relied on batch processing. However, batch methods often suffer from poor heat transfer during exothermic metalations, safety risks associated with hydrazine intermediates, and inefficient photon flux in photochemical routes.

This guide details the role of Continuous Flow Chemistry as a transformative tool in anti-inflammatory drug synthesis.[1][2][3][4][5] By transitioning from batch to flow, researchers achieve:

  • Kinetic Control: Precise residence times (

    
    ) prevent impurity formation in rapid organometallic steps.
    
  • Safety Profile: The minimal active reactor volume allows the safe handling of hazardous reagents (e.g., aryl hydrazines) at high temperatures.

  • Access to Forbidden Chemistries: Enabling high-energy photochemical rearrangements (e.g., Photo-Favorskii) that are unscalable in batch.

Case Study A: Thermal Telescoped Synthesis of Celecoxib

Celecoxib (Celebrex) is a pyrazole-based COX-2 inhibitor.[6] The conventional batch synthesis involves a Claisen condensation followed by a condensation with a hydrazine derivative.[7] Batch scale-up is limited by the toxicity of the hydrazine intermediate and the need for intermediate isolation.

Mechanistic Insight

The flow approach utilizes a telescoped (multi-step) protocol.

  • Step 1 (Claisen Condensation): 4-Methylacetophenone reacts with ethyl trifluoroacetate (ETFA) using a strong base to form the 1,3-dione intermediate.

  • Step 2 (Cyclo-condensation): The dione stream is directly mixed with 4-sulfamidophenylhydrazine hydrochloride to close the pyrazole ring.

Why Flow? The immediate consumption of the dione intermediate prevents degradation, and the high surface-to-volume ratio allows rapid heating to 90°C without thermal runaway.

Experimental Protocol

Reagents:

  • Stream A: 4-Methylacetophenone (1.0 M) in MeOH.

  • Stream B: Ethyl trifluoroacetate (1.2 equiv) + NaOMe (1.5 equiv) in MeOH.

  • Stream C: 4-Sulfamidophenylhydrazine HCl (1.0 M) in EtOH/H2O.

System Configuration:

  • Reactor 1 (R1): PFA Coil, 10 mL volume, heated to 60°C.

  • Reactor 2 (R2): PTFE Coil, 20 mL volume, heated to 90°C.

  • Back Pressure Regulator (BPR): 100 psi (to prevent solvent boiling).

Step-by-Step Methodology:

  • System Priming: Flush the entire system with MeOH/EtOH to remove air bubbles. Set BPR to 100 psi.

  • Step 1 Initiation: Pump Stream A and Stream B into a T-mixer. Direct the combined stream into R1 (Residence time

    
     = 10 min).
    
    • Checkpoint: Monitor the outlet of R1 via inline UV-Vis or LC-MS to confirm conversion to the 1,3-dione.

  • Step 2 Integration: Introduce Stream C via a second T-mixer into the effluent of R1. Direct this combined stream into R2 (

    
     = 20 min).
    
  • Quench & Collection: Collect the output in a flask containing dilute HCl to precipitate the crude pyrazole.

  • Purification: Filter the solid and recrystallize from EtOH/Water.

Process Visualization (Celecoxib Workflow)

CelecoxibFlow StartA 4-Methylacetophenone (Stream A) Mixer1 T-Mixer 1 StartA->Mixer1 StartB ETFA + NaOMe (Stream B) StartB->Mixer1 StartC Aryl Hydrazine (Stream C) Mixer2 T-Mixer 2 StartC->Mixer2 Reactor1 Reactor 1 (Coil) Claisen Condensation 60°C | 10 min Mixer1->Reactor1 Dione Formation Reactor1->Mixer2 Intermediate Stream Reactor2 Reactor 2 (Coil) Pyrazole Formation 90°C | 20 min Mixer2->Reactor2 Cyclization BPR BPR (100 psi) Reactor2->BPR Product Crude Celecoxib (Precipitation) BPR->Product

Figure 1: Telescoped continuous flow synthesis of Celecoxib, eliminating intermediate isolation.

Case Study B: Photochemical Synthesis of Ibuprofen

A major "Green Chemistry" role of flow synthesis is enabling photochemistry.[2][3] The synthesis of Ibuprofen via the Photo-Favorskii rearrangement is a classic example where flow reactors outperform batch vessels due to superior light penetration (Beer-Lambert Law).

Mechanistic Insight

The reaction involves the irradiation of


-chloropropiophenone. In batch, the light cannot penetrate deep into the reactor, leading to long reaction times and side products. In flow, the thin tubing (fluorinated ethylene propylene, FEP) ensures uniform irradiation, driving the rearrangement to the ester precursor of Ibuprofen efficiently.
Experimental Protocol

Reagents:

  • Precursor: 4-Isobutyl-

    
    -chloropropiophenone (0.1 M) in Acetone/Water.
    
  • Additives: Pyridine (scavenger).

System Configuration:

  • Pump: Acid-resistant HPLC pump.

  • Photoreactor: Vapourtec UV-150 or equivalent with 365 nm LED array.

  • Reactor Material: FEP tubing (10 mL volume).

  • Temperature: Controlled at 25°C (active cooling required to counteract LED heat).

Step-by-Step Methodology:

  • Parameter Setup: Set the LED power to maximum intensity (approx. 150 W equivalent). Ensure cooling gas/liquid is flowing to maintain 25°C.

  • Flow Initiation: Pump the precursor solution at a flow rate corresponding to a residence time of 20 minutes (0.5 mL/min for a 10 mL reactor).

  • Irradiation: The solution passes through the FEP coil surrounding the light source. The

    
    -chloro ketone undergoes homolytic cleavage and rearrangement to the ketene, which is trapped by water to form the acid.
    
  • Work-up: Collect the effluent. Evaporate acetone. Extract with hexanes to isolate Ibuprofen.[8]

Process Visualization (Photo-Favorskii)

IbuprofenPhoto cluster_Reactor Photochemical Reactor (365 nm) Substrate alpha-Chloro Ketone Solution Excitation Photon Absorption (n -> pi*) Substrate->Excitation Flow into FEP Coil Rearrange Favorskii Rearrangement Excitation->Rearrange Radical Mechanism Trapping Solvent Trap (H2O -> Acid) Rearrange->Trapping Ketene Intermediate Collection Ibuprofen (Yield: >75%) Trapping->Collection Output

Figure 2: Photochemical flow pathway for Ibuprofen synthesis via Photo-Favorskii rearrangement.

Comparative Data: Batch vs. Flow

The following table summarizes the quantitative advantages of utilizing flow chemistry for these specific anti-inflammatory targets.

MetricCelecoxib (Batch)Celecoxib (Flow)Ibuprofen (Batch Photo)Ibuprofen (Flow Photo)
Reaction Time 20–24 Hours< 1 Hour10–12 Hours20 Minutes
Yield 70–85%90–96%20–40%76%
Intermediate Isolation Required (Dione)None (Telescoped)N/AN/A
Safety High Hydrazine ExposureContained SystemUV Exposure RiskShielded/Interlocked
Space Time Yield Low (

)
HighVery LowHigh

References

  • Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. Source: Reaction Chemistry & Engineering (RSC), 2016. URL:[Link]

  • Continuous photochemistry: the flow synthesis of ibuprofen via a photo-Favorskii rearrangement. Source: Reaction Chemistry & Engineering (RSC), 2017. URL:[Link]

  • Continuous Flow Synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Source: Vapourtec Application Note / Journal of Organic Chemistry. URL:[Link]

  • Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. Source: Molecules (MDPI), 2020. URL:[Link]

Sources

Application

Application Note: Scalable Synthesis of 2-(2-Fluoro-4-methylphenyl)propanoic Acid

Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-(2-fluoro-4-methylphenyl)propanoic acid , a structural analog of the non-steroidal anti-inflammatory drug (NSAID) Flurbip...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(2-fluoro-4-methylphenyl)propanoic acid , a structural analog of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen. While often synthesized on a milligram scale via palladium-catalyzed


-arylation, multi-kilogram production demands a more cost-effective and operationally simple route.

This guide prioritizes the Oxidative Rearrangement of Aryl Ethyl Ketones (modified Willgerodt-Kindler or TMOF/I


 method). This pathway utilizes inexpensive reagents (iodine, trimethyl orthoformate) and avoids the high cost and metal-scavenging requirements of palladium catalysis, making it the industry standard for 2-arylpropionic acid ("profen") manufacturing.
Target Molecule Profile
PropertyDetail
IUPAC Name 2-(2-Fluoro-4-methylphenyl)propanoic acid
Chemical Class 2-Arylpropionic Acid (Profen)
Key Structural Features

-Methyl carboxylic acid, ortho-fluoro substitution
Primary Application NSAID Intermediate, COX-inhibitor ligand
Scale Suitability 100 g to 10 kg

Retrosynthetic Strategy & Logic

The synthesis is designed around the 1,2-aryl migration of a propiophenone precursor. This route is selected over direct arylation due to superior atom economy on scale and the avoidance of cryogenic conditions required for some lithiation routes.

Pathway Analysis
  • Step 1: Grignard Formation & Acylation: Construction of the carbon skeleton via the reaction of 4-bromo-3-fluorotoluene (commercially available as 2-fluoro-4-methyl-1-bromobenzene) with propionitrile. This ensures complete regiocontrol compared to Friedel-Crafts acylation, which may yield isomeric mixtures due to the competing directing effects of the fluoro and methyl groups.

  • Step 2: Oxidative Rearrangement (The Key Step): Conversion of the ketone to the ester using Iodine (

    
    ) and Trimethyl Orthoformate (TMOF). This promotes a ketal formation followed by an electrophilic attack of iodine, triggering a 1,2-aryl shift.
    
  • Step 3: Hydrolysis: Saponification of the ester to yield the final acid.

Reaction Scheme Diagram

SynthesisRoute SM Start: 2-Fluoro-4-methyl- 1-bromobenzene Grignard Intermediate: Grignard Reagent SM->Grignard Mg, THF (Initiation) Ketone Intermediate 1: 2'-Fluoro-4'-methyl- propiophenone Grignard->Ketone 1. Propionitrile 2. H3O+ Hydrolysis Ketal Transient: Alpha-Iodo Ketal Ketone->Ketal I2, TMOF, MeOH (In situ) Ester Intermediate 2: Methyl Ester Ketal->Ester 1,2-Aryl Shift (-HI, -MeI) Product Final Product: 2-(2-Fluoro-4-methylphenyl) propanoic acid Ester->Product NaOH, H2O reflux

Figure 1: Logical flow of the scale-up synthesis route. The critical 1,2-aryl shift allows for the installation of the propanoic acid moiety from a simple ketone.

Detailed Experimental Protocol

Step 1: Synthesis of 2'-Fluoro-4'-methylpropiophenone

Objective: Create the aryl ethyl ketone backbone with high regiochemical purity.

  • Reagents:

    • 2-Fluoro-4-methyl-1-bromobenzene (1.0 equiv)

    • Magnesium turnings (1.1 equiv)

    • Propionitrile (1.05 equiv)

    • THF (anhydrous, 5-7 volumes)

    • Toluene (for workup)

Procedure:

  • Grignard Initiation: In a dry reactor under

    
    , charge Mg turnings and 10% of the THF. Add a crystal of iodine and 5% of the bromide. Heat to 40°C to initiate (color change from brown to clear).
    
  • Addition: Add the remaining bromide in THF dropwise, maintaining internal temperature at 50-60°C (exothermic control). Stir for 1 hour post-addition.

  • Acylation: Cool the Grignard solution to 0°C. Add propionitrile in THF slowly. The reaction forms an imine salt intermediate.

  • Hydrolysis: Quench the reaction mixture into cold 2M HCl (exothermic). Stir vigorously for 2 hours at room temperature to hydrolyze the imine to the ketone.

  • Workup: Separate phases. Extract aqueous layer with Toluene. Wash combined organics with brine. Dry over

    
     and concentrate.
    
  • Purification: Distillation under reduced pressure is recommended for >98% purity, though the crude is often sufficient for Step 2.

Step 2: Oxidative Rearrangement (TMOF/Iodine Method)

Objective: Convert the ketone to the methyl ester via 1,2-aryl migration. This method avoids toxic heavy metals (like Thallium) used in older routes.

  • Reagents:

    • 2'-Fluoro-4'-methylpropiophenone (1.0 equiv)

    • Trimethyl Orthoformate (TMOF) (3.0 equiv)

    • Iodine (

      
      ) (1.1 equiv)
      
    • Methanol (Solvent, 3 volumes)

    • Sodium Thiosulfate (sat. aq., for quench)

Procedure:

  • Dissolution: Charge the ketone, TMOF, and Methanol into the reactor.

  • Iodine Addition: Add Iodine in portions at room temperature. The reaction is slightly exothermic.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 12–16 hours. Monitor by HPLC for the disappearance of the ketone.

    • Mechanism Note: The ketone forms a dimethyl ketal. Iodine attacks the alpha-position. The methoxy group assists in the displacement of iodide, triggering the migration of the aryl group to the alpha-carbon, forming the ester.

  • Quench: Cool to 20°C. Add saturated sodium thiosulfate solution to destroy excess iodine (color change from dark red/brown to yellow).

  • Extraction: Extract with Ethyl Acetate or DCM. Wash with water and brine.

  • Concentration: Evaporate solvent to yield Methyl 2-(2-fluoro-4-methylphenyl)propanoate .

Step 3: Hydrolysis to Final Acid

Objective: Saponification of the ester.

  • Reagents:

    • Crude Methyl Ester (from Step 2)

    • Sodium Hydroxide (20% aq. solution, 2.0 equiv)

    • Methanol (2 volumes)

Procedure:

  • Reaction: Mix the ester with methanol and NaOH solution. Heat to reflux (70°C) for 3 hours.

  • Workup: Distill off methanol. Dilute the aqueous residue with water.

  • Washing: Wash the basic aqueous layer with Toluene (removes unreacted neutral impurities).

  • Precipitation: Acidify the aqueous layer with concentrated HCl to pH 1. The product will precipitate as a white solid.

  • Isolation: Filter the solid. Wash with cold water.

  • Recrystallization: Recrystallize from Hexane/Ethyl Acetate (9:1) or Heptane to achieve pharmaceutical grade purity (>99.5%).

Critical Process Parameters (CPPs) & Quality Control

To ensure batch-to-batch consistency, the following parameters must be strictly controlled.

ParameterSetpointCriticalityConsequence of Deviation
Grignard Temp 50-60°CHigh>65°C promotes Wurtz coupling (dimer); <40°C stalls initiation.
Iodine Stoichiometry 1.1 equivMediumExcess Iodine complicates workup; insufficient leads to incomplete conversion.
TMOF Quality >99%HighWater content in TMOF inhibits ketal formation, stalling the rearrangement.
pH during Precipitation < 1.0MediumInsufficient acidity leads to product loss in mother liquor.
Impurity Profile
  • Impurity A (Des-methyl): 2-(2-fluorophenyl)propanoic acid. Origin: Impurity in starting bromide.

  • Impurity B (Dimer): 4,4'-dimethyl-2,2'-difluorobiphenyl. Origin: Grignard coupling.

  • Impurity C (Ketone): Unreacted starting material. Origin: Incomplete Step 2.

Safety & Handling (HSE)

  • Exotherm Control: The Grignard formation is highly exothermic. Ensure reactor has adequate cooling jacket capacity and emergency quench capability.

  • Iodine: Corrosive solid. Sublimes easily. Use PPE and handle in a fume hood to avoid inhalation.

  • Trimethyl Orthoformate: Flammable liquid. Keep away from ignition sources.

  • Waste Disposal: Aqueous waste from Step 2 contains iodide/thiosulfate. Do not mix with strong oxidizers.

References

  • Review of 2-Arylpropionic Acid Synthesis

    • Rieu, J. P., et al. "Methods for the synthesis of anti-inflammatory 2-aryl propionic acids." Tetrahedron 42.15 (1986): 4095-4131.

  • Oxidative Rearrangement (TMOF/I2 Method)

    • Tamura, Y., et al. "A novel conversion of aryl alkyl ketones into 2-arylalkanoic acid esters." Synthesis 1980.11 (1980): 887-889.

  • Grignard/Nitrile Protocol: Kharasch, M. S., & Reinmuth, O. "Grignard Reactions of Nonmetallic Substances." Prentice-Hall (1954). (Classic reference for Grignard-Nitrile addition).
  • Flurbiprofen Analog Synthesis (General Methodology)

    • Noji, M., et al. "Synthesis of 2-arylpropionic acids via oxidative rearrangement." Chemical & Pharmaceutical Bulletin 38.3 (1990).

Graphviz Diagram: Workup & Isolation Flow

WorkupFlow RxnMix Reaction Mixture (Post-Hydrolysis) Wash Toluene Wash RxnMix->Wash OrgLayer Organic Layer (Impurities) Wash->OrgLayer Discard AqLayer Aqueous Layer (Product as Salt) Wash->AqLayer Keep Acidify Acidification (HCl to pH 1) AqLayer->Acidify Filter Filtration Acidify->Filter Precipitate forms Solid Crude Solid Filter->Solid Recryst Recrystallization (Hexane/EtOAc) Solid->Recryst Final Pure API Recryst->Final

Figure 2: Downstream processing workflow ensuring high purity by leveraging the solubility differences between the salt form and the free acid.

Method

Application Notes and Protocols: Development of 2-(2-fluoro-4-methylphenyl)propanoic Acid as a Cyclooxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction Arylpropionic acid derivatives represent a significant class of non-steroidal anti-inflammatory drugs (NSAIDs) that are widely utilized for the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylpropionic acid derivatives represent a significant class of non-steroidal anti-inflammatory drugs (NSAIDs) that are widely utilized for their analgesic, anti-inflammatory, and antipyretic properties.[1] The therapeutic effects of these compounds are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key players in the biosynthesis of prostaglandins—critical mediators of inflammation, pain, and fever.[1] The discovery of two isoforms of COX, the constitutively expressed COX-1, which is involved in homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation, has paved the way for the development of isoform-selective inhibitors with improved gastrointestinal safety profiles.[1]

This document provides a comprehensive guide for the investigation of 2-(2-fluoro-4-methylphenyl)propanoic acid, a novel arylpropionic acid derivative, as a potential cyclooxygenase inhibitor. These application notes and protocols are designed to provide researchers with a robust framework for the synthesis, in vitro characterization, and mechanistic evaluation of this compound. The methodologies described herein are grounded in established principles of enzyme kinetics and drug discovery, aiming to facilitate a thorough and efficient preclinical assessment.

Synthesis of 2-(2-fluoro-4-methylphenyl)propanoic Acid

The synthesis of arylpropionic acid derivatives can be achieved through various established chemical routes. A common approach involves the use of organometallic reagents. For instance, a preparation method for optically active 2-(2-fluorobiphenyl-4-yl)propionic acid involves the reaction of an organometallic reagent with a suitable electrophile in the presence of a nickel catalyst and an optically active ligand.[2] A similar strategy can be adapted for the synthesis of 2-(2-fluoro-4-methylphenyl)propanoic acid.

Note: The following is a generalized synthetic scheme based on known methodologies for similar compounds. Optimization of reaction conditions and purification procedures will be necessary.

Protocol: Synthesis of 2-(2-fluoro-4-methylphenyl)propanoic acid

A multi-step synthesis can be envisioned, potentially starting from 1-fluoro-3-methylbenzene. The key steps would involve the introduction of a two-carbon side chain at the 4-position, which can then be converted to the final propanoic acid.

Exemplary Synthetic Route:

  • Friedel-Crafts Acylation: Reaction of 1-fluoro-3-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the propionyl group.

  • Reduction: Reduction of the resulting ketone to the corresponding alcohol.

  • Halogenation: Conversion of the alcohol to a halide (e.g., bromide or chloride).

  • Cyanation: Reaction of the halide with a cyanide salt (e.g., NaCN) to introduce the nitrile group.

  • Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile to yield the carboxylic acid, 2-(2-fluoro-4-methylphenyl)propanoic acid.

In Vitro Evaluation of COX Inhibition

The primary in vitro assessment of a potential NSAID is the determination of its inhibitory potency against the COX-1 and COX-2 isoforms. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50).[3]

Determination of IC50 Values

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[4] A common method for determining the IC50 of COX inhibitors is to measure the production of prostaglandins from the substrate, arachidonic acid.

Protocol: Fluorometric Assay for COX-1 and COX-2 Inhibition

This protocol utilizes a fluorometric assay kit, which provides a sensitive and high-throughput method for measuring peroxidase activity of COX.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • 2-(2-fluoro-4-methylphenyl)propanoic acid (test compound)

  • Reference inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2)

  • Assay buffer

  • Fluorometric probe (e.g., ADHP)

  • Hemin

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of 2-(2-fluoro-4-methylphenyl)propanoic acid in DMSO. Create a series of dilutions in assay buffer to achieve a range of final concentrations for the dose-response curve.

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer containing hemin.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the fluorometric probe, and the enzyme solution.

  • Inhibitor Incubation: Add the diluted test compound or reference inhibitor to the appropriate wells. Include a control group with no inhibitor (100% activity) and a background group with no enzyme. Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths using a plate reader. Record data at regular intervals for a set period.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Normalize the data to the control group (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software to determine the IC50 value.[5][6]

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
2-(2-fluoro-4-methylphenyl)propanoic acidExperimentalExperimentalCalculated
Reference Inhibitor 1 (e.g., Ibuprofen)LiteratureLiteratureCalculated
Reference Inhibitor 2 (e.g., Celecoxib)LiteratureLiteratureCalculated
Enzyme Kinetics and Mechanism of Inhibition

Understanding the kinetic mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) is crucial for characterizing the inhibitor-enzyme interaction.[7][8] This is typically determined by measuring the initial reaction velocities at various substrate and inhibitor concentrations.

Protocol: Spectrophotometric Kinetic Assay

Procedure:

  • Perform the COX activity assay as described above, but with varying concentrations of both arachidonic acid and 2-(2-fluoro-4-methylphenyl)propanoic acid.

  • Measure the initial reaction rates for each condition.

  • Plot the data using a Lineweaver-Burk plot (double reciprocal plot) of 1/velocity versus 1/[substrate concentration] for each inhibitor concentration.

  • Analyze the resulting plots to determine the mechanism of inhibition:

    • Competitive inhibition: Lines intersect on the y-axis.

    • Non-competitive inhibition: Lines intersect on the x-axis.

    • Uncompetitive inhibition: Lines are parallel.

Structural Analysis of Enzyme-Inhibitor Complex

Elucidating the three-dimensional structure of the enzyme-inhibitor complex provides invaluable insights into the binding mode and the molecular determinants of inhibition. X-ray crystallography is a powerful technique for this purpose.

Workflow: X-ray Crystallography of COX-2 in Complex with 2-(2-fluoro-4-methylphenyl)propanoic Acid

G cluster_0 Protein Preparation cluster_1 Complex Formation cluster_2 Data Collection & Processing cluster_3 Analysis P1 Express and purify recombinant COX-2 P2 Crystallize apo-COX-2 P1->P2 C1 Soak crystals with 2-(2-fluoro-4-methylphenyl)propanoic acid P2->C1 D1 X-ray diffraction data collection C1->D1 D2 Data processing and structure determination D1->D2 A1 Structure refinement and validation D2->A1 A2 Analysis of binding mode and interactions A1->A2

Caption: Workflow for X-ray crystallography.

Protocol Overview:

  • Protein Expression and Purification: Express and purify recombinant COX-2.

  • Crystallization: Grow high-quality crystals of the apo-enzyme.

  • Ligand Soaking: Soak the crystals in a solution containing a high concentration of 2-(2-fluoro-4-methylphenyl)propanoic acid.

  • Data Collection: Collect X-ray diffraction data from the soaked crystals using a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data to determine and refine the three-dimensional structure of the COX-2-inhibitor complex.

  • Analysis: Analyze the final structure to identify key interactions between the inhibitor and the enzyme's active site. This information is critical for structure-based drug design and lead optimization.[9]

Cellular Assays for Anti-Inflammatory Activity

To confirm that the observed enzyme inhibition translates to cellular activity, it is important to assess the compound's ability to inhibit prostaglandin production in a cellular context.

Protocol: Lipopolysaccharide (LPS)-Induced PGE2 Production in Macrophages

Procedure:

  • Culture a suitable macrophage cell line (e.g., RAW 264.7).

  • Pre-treat the cells with various concentrations of 2-(2-fluoro-4-methylphenyl)propanoic acid for a specified time.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of COX-2 and the production of prostaglandins.

  • After an incubation period, collect the cell culture supernatant.

  • Measure the concentration of prostaglandin E2 (PGE2) in the supernatant using a commercially available ELISA kit.

  • Determine the IC50 for the inhibition of PGE2 production.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the preclinical evaluation of 2-(2-fluoro-4-methylphenyl)propanoic acid as a potential cyclooxygenase inhibitor. By systematically assessing its synthesis, in vitro inhibitory activity, mechanism of action, structural interactions, and cellular efficacy, researchers can gain a thorough understanding of its therapeutic potential. This structured approach, grounded in established scientific principles, will facilitate the advancement of promising new anti-inflammatory agents.

References

  • Sun, et al. (2020). An Outline of the Latest Crystallographic Studies on Inhibitor-Enzyme Complexes for the Design and Development of New Therapeutics against Tuberculosis. PMC.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs.
  • Azure Biosystems. (2025, January 29).
  • de Castro, et al. (2022, September 7).
  • Da-Ta Biotech. (2024, June 16). Mastering Enzyme Kinetics: Factors & Inhibitor Effects. Da-Ta Biotech.
  • Thoden, J. B., et al. (2002, July 26). X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase. PubMed.
  • MDPI. (2025, November 8). The Crystallography of Enzymes: A Retrospective and Beyond. MDPI.
  • Joseph, R. E., et al. (2021, January 25). Small-Molecule Inhibitors: Disrupting enzyme fluidity. eLife.
  • Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?. Tip Biosystems.
  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • ACS Publications. (2010, October 18). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Journal of Medicinal Chemistry.
  • ACS Publications. (2016, August 6). Affinity Crystallography: A New Approach to Extracting High-Affinity Enzyme Inhibitors from Natural Extracts.
  • The Biochemist - Portland Press. (2021, May 10).
  • Science Gateway. (n.d.). How to calculate IC50.
  • PubMed. (2011, March 15).
  • MedChemExpress. (n.d.). 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. MedChemExpress.
  • PubChem. (n.d.). 2-(2-fluoro-4-biphenylyl)propionic acid Flurbiprofen. PubChem.
  • Scilit. (n.d.). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Scilit.
  • PubMed. (n.d.). [Inhibitory effect of 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen) on prostaglandin synthesis]. PubMed.
  • Google Patents. (n.d.). CN108026014B - Preparation method of optically active 2-(2-fluorobiphenyl-4-yl)propionic acid.
  • Figshare. (n.d.). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities - Journal of Medicinal Chemistry. Figshare.
  • ResearchGate. (2025, August 9). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities | Request PDF.
  • PubMed. (2012, June 14). Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity. PubMed.
  • IJPPR. (2020, March 30). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR.
  • ChemicalBook. (n.d.). 2-(4-Methylphenyl)propanoic acid synthesis. ChemicalBook.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-fluoro-4-methylphenyl)propanoic Acid

Welcome to the technical support center for the synthesis of 2-(2-fluoro-4-methylphenyl)propanoic acid, a key intermediate and analogue of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen. This guide is desi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-fluoro-4-methylphenyl)propanoic acid, a key intermediate and analogue of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges encountered during synthesis, providing in-depth troubleshooting advice and optimized protocols to enhance reaction yield and product purity. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your laboratory work.

Overview of a Primary Synthetic Pathway

A robust and frequently employed method for synthesizing 2-arylpropanoic acids involves the use of organometallic reagents. The following Grignard-based route, starting from the readily available 4-bromo-3-fluorotoluene, is a common and logical approach. This guide will focus on troubleshooting this specific pathway.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: α-Methylation Sequence A 4-Bromo-3-fluorotoluene B (2-Fluoro-4-methylphenyl)magnesium bromide A->B  Mg, Anhydrous THF   C 2-Fluoro-4-methylbenzoic acid B->C  1. CO2 (dry ice)  2. H3O+ workup   D Intermediate Ester/Acid Chloride C->D  e.g., SOCl2 or Esterification   E Final Product: 2-(2-Fluoro-4-methylphenyl)propanoic acid D->E  1. LDA, THF, -78°C  2. CH3I    3. Hydrolysis

Caption: A common synthetic workflow for 2-(2-fluoro-4-methylphenyl)propanoic acid.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Issue 1: Inefficient Grignard Reagent Formation

Question: My Grignard reaction with 4-bromo-3-fluorotoluene is sluggish, has a long induction period, or fails to initiate entirely, leading to low overall yield. What are the primary causes and how can I resolve this?

Answer: The formation of a Grignard reagent is a heterogeneous reaction occurring on the surface of the magnesium metal. Its success is critically dependent on the purity of the reagents and the activation of the magnesium surface.

Causality & Solutions:

  • Magnesium Surface Passivation: The most common issue is the presence of a passivating layer of magnesium oxide (MgO) on the turnings, which prevents the oxidative insertion of magnesium into the C-Br bond.

    • Solution: Activate the magnesium immediately before use. Several methods are effective:

      • Chemical Activation: Add a small crystal of iodine (I₂). The iodine etches the magnesium surface, exposing fresh metal. The characteristic brown color of I₂ will disappear upon successful initiation.

      • Mechanical Activation: Gently crush the magnesium turnings in a dry mortar and pestle before adding them to the reaction flask. This fractures the oxide layer.

      • Entrainment: Add a small amount of 1,2-dibromoethane. It reacts readily with magnesium to form ethylene gas and MgBr₂, a process that activates the surface for the less reactive aryl bromide.

  • Presence of Moisture: Grignard reagents are potent bases and are rapidly quenched by protic sources, especially water.

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). Use a high-quality anhydrous solvent, such as tetrahydrofuran (THF), passed through a solvent purification system or freshly distilled from a drying agent like sodium/benzophenone.

  • Impure Aryl Halide: The starting 4-bromo-3-fluorotoluene may contain impurities that inhibit the reaction.

    • Solution: Purify the aryl bromide by distillation if necessary. Ensure it is dry before addition to the reaction flask.

Protocol Validation: A small portion of the prepared Grignard reagent can be quenched with I₂. The disappearance of the iodine color confirms its presence. For quantitative analysis, a portion can be titrated using a standard solution of a secondary alcohol (like 2-butanol) with a colorimetric indicator (like 1,10-phenanthroline).

Issue 2: Low Yield During the α-Methylation Step

Question: After successfully forming and carboxylating my Grignard reagent, the final α-methylation step to introduce the propanoic acid moiety is inefficient. What are the likely reasons?

Answer: The α-methylation of the 2-fluoro-4-methylbenzoic acid derivative is a precision step requiring careful control of stoichiometry and temperature to avoid side reactions.

Causality & Solutions:

  • Incomplete Deprotonation: To form the enolate for methylation, a strong, non-nucleophilic base is required. Incomplete deprotonation at the α-position (after conversion to an ester or other suitable intermediate) leads to unreacted starting material.

    • Solution: Use a strong base like Lithium Diisopropylamide (LDA). It is crucial to generate LDA in situ at low temperatures (e.g., -78 °C) and to add it slowly to the ester substrate, also at low temperature, to ensure complete and rapid enolate formation.

  • Competitive Side Reactions: The enolate is a strong nucleophile and can participate in undesired reactions.

    • Poly-methylation: Addition of more than one methyl group can occur if the mono-methylated product is deprotonated again.

      • Solution: Use precisely one equivalent of base and one equivalent of methyl iodide (CH₃I). Add the methyl iodide slowly at low temperature and allow the reaction to proceed to completion before warming.[1]

    • Self-Condensation: The enolate can react with an unreacted ester molecule in a Claisen-type condensation.

      • Solution: Maintain a very low temperature (-78 °C) during enolate formation and methylation to suppress these higher activation energy pathways. Ensure rapid and efficient mixing.

Experimental Data Comparison:

ParameterCondition A (Sub-optimal)Condition B (Optimized)Expected Outcome
Base NaH in THF at 0 °CLDA in THF at -78 °CLDA is stronger and less prone to side reactions at low temp.
CH₃I Addition Added quickly at -20 °CSlow, dropwise at -78 °CMinimizes poly-methylation and local overheating.
Expected Yield 30-50%75-90%Significant improvement in yield and purity.
Issue 3: Product Purification Challenges and Impurity Profile

Question: My final product is contaminated with byproducts that are difficult to remove. What are these impurities and what is the best purification strategy?

Answer: Understanding the potential side reactions is key to designing an effective purification scheme.

Common Impurities and Their Origin:

  • Biphenyl Homocoupling Product: (2,2'-Difluoro-4,4'-dimethyl-1,1'-biphenyl) - Arises from a Wurtz-type coupling of the Grignard reagent with unreacted aryl bromide.

    • Prevention: Add the aryl bromide slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the forming Grignard reagent.

  • Unreacted Starting Acid: (2-Fluoro-4-methylbenzoic acid) - Results from incomplete methylation.

  • Over-methylated Product: (2-(2-fluoro-4-methylphenyl)-2-methylpropanoic acid) - As discussed in Issue 2.

Purification Strategy:

A multi-step acid-base extraction is highly effective for separating the desired carboxylic acid from neutral or basic impurities.

  • Dissolve Crude Product: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Base Extraction: Extract the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired carboxylic acid product and any unreacted starting acid will be deprotonated and move into the aqueous layer as their sodium salts. The neutral biphenyl impurity will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. Discard the organic layer containing the neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully re-acidify with a strong acid (e.g., 2M HCl) until the pH is ~1-2. The carboxylic acid product will precipitate out.

  • Final Extraction: Extract the acidified aqueous layer with fresh organic solvent (3x).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Recrystallization: For highest purity, the resulting solid can be recrystallized from a suitable solvent system (e.g., hexane/ethyl acetate).

G Start Low Yield or Impure Product Check_Grignard Was Grignard Formation Successful? Start->Check_Grignard Check_Methylation Was α-Methylation Efficient? Check_Grignard->Check_Methylation Yes Sol_Grignard Troubleshoot Grignard: - Activate Mg - Use Anhydrous Reagents - Purify Aryl Halide Check_Grignard->Sol_Grignard No Check_Purity Are Impurities Present? Check_Methylation->Check_Purity Yes Sol_Methylation Optimize Methylation: - Use LDA at -78°C - Control Stoichiometry - Slow Reagent Addition Check_Methylation->Sol_Methylation No Sol_Purification Implement Purification: - Acid-Base Extraction - Recrystallization - Chromatography Check_Purity->Sol_Purification Yes Success High Yield, Pure Product Check_Purity->Success No Sol_Grignard->Start Re-run Step 1 Sol_Methylation->Start Re-run Step 3 Sol_Purification->Success

Caption: A troubleshooting decision workflow for the synthesis.

Frequently Asked Questions (FAQs)

  • Q1: Are there alternative synthetic routes that avoid Grignard reagents?

    • A1: Yes, palladium-catalyzed cross-coupling reactions are a powerful alternative. For example, a Heck reaction between 4-bromo-3-fluorotoluene and ethylene, followed by a palladium-catalyzed hydroxycarbonylation, can yield the desired product, often with high regioselectivity.[2] These methods can be more tolerant of certain functional groups but may require more expensive catalysts and ligands.

  • Q2: How can I reliably confirm the identity and purity of my final product?

    • A2: A combination of analytical techniques is recommended. ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure. Mass Spectrometry (MS) will confirm the molecular weight. High-Performance Liquid Chromatography (HPLC), particularly with a chiral column if resolving enantiomers, is the best method for determining purity.

  • Q3: What are the critical safety precautions for this synthesis?

    • A3: Working with Grignard reagents requires strict adherence to safety protocols. The reaction is highly exothermic and can be vigorous. Always work under an inert atmosphere and have a suitable quenching agent ready. Diethyl ether and THF are extremely flammable. Methyl iodide is a toxic and carcinogenic alkylating agent and must be handled in a fume hood with appropriate personal protective equipment (PPE).

References

  • Peretto, I., et al. (2005). Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of β-Amyloid1-42 Secretion. Journal of Medicinal Chemistry, 48(18), 5705-5720. [Link]

  • Tundo, P., Selva, M., & Bomben, A. (n.d.). SYNTHESIS OF PURE 2-ARYLPROPIONIC ACIDS. 2-PHENYLPROPIONIC ACID. Organic Syntheses Procedure. [Link]

  • Kowalski, P., & Beller, M. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 25(15), 3435. [Link]

  • Google Patents. (n.d.).
  • LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Google Patents. (n.d.). Preparation of 2-aryl-propionic acids by direct coupling utilizing a mixed magnesium halide complex.

Sources

Optimization

Technical Support Center: Purification of 2-(2-fluoro-4-methylphenyl)propanoic Acid

Welcome to the technical support center for the purification of 2-(2-fluoro-4-methylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(2-fluoro-4-methylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. Our aim is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during your experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 2-(2-fluoro-4-methylphenyl)propanoic acid, providing step-by-step guidance to resolve them.

Issue 1: My final product has a low melting point and appears oily, suggesting the presence of impurities.

Possible Cause: The most likely culprits are residual solvents or isomeric impurities. The synthesis of arylpropionic acids can sometimes result in the formation of ortho- and meta-isomers in addition to the desired para-substituted product.[1]

Troubleshooting Workflow:

start Low Melting Point / Oily Product check_solvent Check for Residual Solvent (NMR/GC) start->check_solvent isomeric_impurity Suspect Isomeric Impurity check_solvent->isomeric_impurity Solvent Ruled Out crystallization Attempt Recrystallization isomeric_impurity->crystallization solvent_system Select Appropriate Solvent System crystallization->solvent_system cool_slowly Cool Slowly to Promote Crystal Growth solvent_system->cool_slowly filter_wash Filter and Wash with Cold Solvent cool_slowly->filter_wash success Pure Crystalline Product filter_wash->success failure Impurity Persists filter_wash->failure chromatography Consider Column Chromatography failure->chromatography

Caption: Troubleshooting workflow for an impure, oily product.

Step-by-Step Protocol: Recrystallization

  • Solvent Selection: The ideal solvent is one in which 2-(2-fluoro-4-methylphenyl)propanoic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the properties of similar molecules, consider solvents such as heptane, hexane/ethyl acetate mixtures, or toluene.

  • Dissolution: In a flask, add the crude product and a minimal amount of the selected solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. For optimal crystal formation, you can then place the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities on the crystal surface.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data on a Related Compound: 2-(4-methylphenyl)propanoic acid has a melting point of 37-42°C.[2][3] Your target compound should have a distinct melting point once pure.

ParameterValueSource
Melting Point of a related compound37-42 °C[2][3]
Issue 2: My product is a racemic mixture, but I need a single enantiomer.

Possible Cause: The synthesis of 2-arylpropionic acids typically yields a racemic mixture. Chiral resolution is necessary to separate the enantiomers.

Troubleshooting Workflow:

start Racemic Mixture of Product chiral_agent Select a Chiral Resolving Agent start->chiral_agent salt_formation Form Diastereomeric Salts chiral_agent->salt_formation fractional_cryst Fractional Crystallization salt_formation->fractional_cryst separate_salts Separate Diastereomeric Salts fractional_cryst->separate_salts liberate_acid Liberate the Enantiomerically Pure Acid separate_salts->liberate_acid check_purity Check Enantiomeric Purity (Chiral HPLC) liberate_acid->check_purity success Single Enantiomer Obtained check_purity->success

Caption: Workflow for the chiral resolution of 2-(2-fluoro-4-methylphenyl)propanoic acid.

Step-by-Step Protocol: Chiral Resolution via Diastereomeric Salt Formation

This protocol is based on a general method for resolving α-arylpropionic acids.[4]

  • Ammonium Salt Formation: React the racemic 2-(2-fluoro-4-methylphenyl)propanoic acid with ammonia or an amine to form the ammonium salt.

  • Chiral Agent Reaction: In a suitable solvent, react the ammonium salt with a chiral resolving agent (e.g., a chiral amine like (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine). This will form a mixture of diastereomeric salts.

  • Fractional Crystallization: Exploit the different solubilities of the diastereomeric salts to separate them by fractional crystallization. One diastereomer will preferentially crystallize out of the solution.

  • Isolation of Diastereomer: Isolate the crystallized diastereomeric salt by filtration.

  • Liberation of the Free Acid: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the enantiomerically enriched 2-(2-fluoro-4-methylphenyl)propanoic acid.

  • Extraction: Extract the free acid into an organic solvent.

  • Solvent Removal: Dry the organic layer and remove the solvent to obtain the purified enantiomer.

  • Analysis: Determine the enantiomeric excess using chiral HPLC.

Issue 3: I am struggling to remove a persistent, polar impurity.

Possible Cause: The impurity may be a starting material or a polar by-product from the synthesis.

Troubleshooting Workflow:

start Persistent Polar Impurity extraction Attempt Acid-Base Extraction start->extraction dissolve Dissolve in Organic Solvent extraction->dissolve wash_base Wash with Aqueous Base (e.g., NaHCO3) dissolve->wash_base separate_layers Separate Aqueous and Organic Layers wash_base->separate_layers acidify Acidify Aqueous Layer separate_layers->acidify extract_product Extract Product into Organic Solvent acidify->extract_product dry_concentrate Dry and Concentrate Organic Layer extract_product->dry_concentrate success Pure Product dry_concentrate->success failure Impurity Still Present dry_concentrate->failure rphplc Consider Preparative Reverse-Phase HPLC failure->rphplc

Caption: Troubleshooting workflow for removing polar impurities.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate.[1]

  • Base Wash: Transfer the solution to a separatory funnel and wash with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic 2-(2-fluoro-4-methylphenyl)propanoic acid will be deprotonated and move into the aqueous layer, while non-acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. Discard the organic layer containing the impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a strong acid, such as 1M HCl, until the product precipitates out.

  • Extraction: Extract the precipitated product back into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a reverse-phase HPLC method for purity analysis?

A1: For arylpropionic acids, a C18 column is a common choice.[5] A mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like 0.1% trifluoroacetic acid or formic acid is a good starting point.[6][7] You can then optimize the gradient and flow rate to achieve good separation.

Q2: Can I use normal-phase chromatography for purification?

A2: While possible, normal-phase chromatography on silica gel can be challenging for acidic compounds like 2-(2-fluoro-4-methylphenyl)propanoic acid due to potential peak tailing. If you must use normal-phase, consider adding a small amount of acetic or formic acid to the mobile phase to suppress the ionization of your compound and improve the peak shape.

Q3: My compound is not crystallizing. What can I do?

A3: If your compound is reluctant to crystallize, you can try several techniques:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the supersaturated solution to induce crystallization.

  • Solvent System: Experiment with different solvent systems. Sometimes a mixture of a good solvent and a poor solvent (anti-solvent) can promote crystallization.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • HPLC: To assess the purity.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

References

  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. [Link]

  • US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • 2-(2-fluoro-4-biphenylyl)propionic acid Flurbiprofen | C30H26F2O4 | CID 20568371. PubChem. [Link]

  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. [Link]

  • Enantioseparation of three constitutional isomeric 2-(methylphenyl)propanoic acids by countercurrent chromatography. PubMed. [Link]

  • Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
  • Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. PMC. [Link]

  • Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). ResearchGate. [Link]

  • CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method.
  • 2-(4-METHYLPHENYL)PROPANOIC ACID. ChemBK. [Link]

  • EP1029846A1 - Resolution of alpha-arylpropionic acids.
  • 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. PMC. [Link]

  • process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Justia Patents. [Link]

  • CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(2-fluoro-4-methylphenyl)propanoic acid

Welcome to the technical support center for the synthesis of 2-(2-fluoro-4-methylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-fluoro-4-methylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important non-steroidal anti-inflammatory drug (NSAID) intermediate. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify and mitigate the formation of unwanted side products, ensuring the highest purity of your final compound.

Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect during the synthesis of 2-(2-fluoro-4-methylphenyl)propanoic acid?

The side products in your synthesis will largely depend on the chosen synthetic route. However, some common impurities arise across various methods. These can be broadly categorized as process-related impurities and degradation products.[1][2]

  • Isomeric Impurities: Positional isomers are a frequent challenge. Depending on the starting materials and reaction conditions, you may see the formation of 2-(3-fluoro-4-methylphenyl)propanoic acid or other isomers.

  • Unreacted Starting Materials: Incomplete reactions can leave behind starting materials such as 1-(2-fluoro-4-methylphenyl)ethanone.

  • Intermediates from Specific Routes:

    • Willgerodt-Kindler Route: If you are using this method, incomplete hydrolysis of the intermediate thiomorpholide can result in its presence in the final product.[3][4]

    • Darzens Condensation Route: The formation of α,β-epoxy esters (glycidic esters) is the key step. Incomplete rearrangement or hydrolysis of this intermediate can be a source of impurities.[5][6][7]

  • Decarboxylation Products: Under harsh thermal or acidic/basic conditions, the desired product can decarboxylate to form 1-ethyl-2-fluoro-4-methylbenzene.

Q2: How can I get a preliminary idea of my product's purity without access to advanced analytical instruments like HPLC or GC-MS?

While not a substitute for rigorous analytical techniques, some simple methods can give you a good indication of purity:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. A broad melting range or a melting point that is significantly lower than the literature value suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): This is a quick and inexpensive way to visualize the number of components in your sample. Spot your crude product alongside the starting material on a TLC plate and elute with an appropriate solvent system. The presence of multiple spots indicates impurities.

  • Visual Inspection: Pure 2-(2-fluoro-4-methylphenyl)propanoic acid should be a white to off-white crystalline solid. The presence of discoloration (e.g., yellow or brown tints) or an oily/gummy consistency often points to the presence of impurities.

Q3: My final product is a yellow oil, but the literature says it should be a white solid. What could be the cause?

An oily or discolored product is a strong indicator of significant impurities. The most likely culprits are:

  • Residual Solvents: Incomplete removal of high-boiling point solvents like DMF or DMSO can result in an oily product.

  • Thio-compounds: If you've used a sulfur-based reaction like the Willgerodt-Kindler, residual sulfur-containing intermediates can cause discoloration and an oily consistency.[3][8]

  • A Mixture of Side Products: The presence of multiple impurities can depress the melting point of the final product to below room temperature, resulting in an oil.

A thorough purification procedure, such as a combination of acid-base extraction and recrystallization, is necessary to isolate the pure, solid product.

Troubleshooting Guides
Problem 1: My HPLC analysis shows an unexpected peak close to the main product peak.

This is a common issue that often points to the presence of a closely related structural isomer.

Possible Cause: Isomeric Impurity

The formation of positional isomers is a known challenge in the synthesis of profen-class drugs.[2]

Troubleshooting Steps:

  • Confirm the Identity: If you have access to mass spectrometry (LC-MS), the isomeric impurity will have the same mass as your desired product.

  • Optimize Reaction Conditions: Carefully control the temperature and addition rate during the key bond-forming step of your synthesis to favor the formation of the desired isomer.

  • Purification via Recrystallization: Isomers often have slightly different solubilities. A carefully executed recrystallization can selectively crystallize the desired product, leaving the impurity in the mother liquor.[9][]

Protocol: Recrystallization for Isomer Removal

StepProcedureRationale
1 Solvent Selection Choose a solvent or solvent pair in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for profens include heptane/ethyl acetate or toluene.
2 Dissolution Dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution.
3 Cooling Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of well-defined crystals and improves selectivity.[11]
4 Crystallization If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.
5 Isolation Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
6 Drying Dry the crystals under vacuum to remove residual solvent.
Problem 2: My NMR spectrum shows signals that I cannot account for, including unreacted starting material.

The presence of unreacted starting material is a clear indication of an incomplete reaction.

Possible Cause: Inefficient Conversion

This can be due to several factors, including insufficient reaction time, incorrect temperature, or deactivated reagents.

Troubleshooting Steps:

  • Reaction Monitoring: Use TLC or HPLC to monitor the reaction progress. Continue the reaction until the starting material spot/peak is no longer visible.

  • Temperature Control: Ensure the reaction is maintained at the optimal temperature. For many organic reactions, a slight deviation in temperature can significantly impact the reaction rate.

  • Reagent Quality: Verify the purity and activity of your reagents. For example, in a Grignard-based synthesis, ensure your magnesium is fresh and the solvent is anhydrous.

  • Purification: Unreacted starting material can often be removed through a simple acid-base extraction or column chromatography.

Workflow for Diagnosing and Resolving Incomplete Reactions

Caption: Troubleshooting workflow for complex NMR spectra.

Problem 3: My reaction yield is consistently low, and I'm isolating a complex mixture of products.

Low yields and complex product mixtures often point to competing side reactions or product degradation.

Possible Cause 1: Competing Side Reactions in Willgerodt-Kindler Synthesis

The Willgerodt-Kindler reaction can sometimes lead to complex mixtures if not properly controlled.[12]

Troubleshooting Steps:

  • Amine and Sulfur Stoichiometry: Ensure the correct molar ratios of the amine (e.g., morpholine) and sulfur are used. Excess or insufficient amounts can lead to side reactions.

  • Temperature Control: This reaction is often exothermic. Maintain a stable temperature to avoid the formation of byproducts. Microwave-assisted synthesis can sometimes offer better control and improved yields.[4]

Possible Cause 2: Degradation During Hydrolysis

The final hydrolysis step to convert an intermediate (e.g., a nitrile, ester, or thioamide) to the carboxylic acid can cause degradation if the conditions are too harsh.

Troubleshooting Steps:

  • Milder Hydrolysis Conditions: If using strong acid or base and high temperatures, consider switching to a milder protocol. For example, a two-step procedure involving initial hydrolysis to the amide followed by a gentler hydrolysis to the acid can sometimes be beneficial.

  • Work-up Procedure: Ensure the product is not exposed to extreme pH for extended periods during the work-up. Promptly neutralize and extract the product after acidification.

Diagram: Key Reaction Pathways and Potential Side Products

G cluster_main Main Synthetic Pathway cluster_side Side Product Formation A 1-(2-fluoro-4-methylphenyl)ethanone B Intermediate (e.g., Thioamide, Glycidic Ester) A->B Key C-C Formation Step D Isomeric Ketone A->D Isomerization C 2-(2-fluoro-4-methylphenyl)propanoic acid (Product) B->C Hydrolysis E Incomplete Hydrolysis Product B->E Incomplete Reaction F Decarboxylation Product C->F Degradation

Caption: Synthetic pathways and common points of side product formation.

Appendix: Standard Analytical Methods

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method is a general guideline and may require optimization for your specific system and impurity profile.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detection UV at 220 nm or 254 nm[13][14]

This type of method is effective for separating the main product from both more polar and less polar impurities.[15]

References
  • SynThink. (n.d.). Flurbiprofen EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Waters Corporation. (n.d.). Method Migration of the USP Ibuprofen Assay and Organic Impurities Method to an Alliance™ iS HPLC System. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Willgerodt rearrangement. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Flurbiprofen-impurities. Retrieved from [Link]

  • Kumar, A., & Kumar, R. (2017). Simultanious Determination of Related Organic Impurities of Ibuprofen and Paracetamol in Combination Solid Dosage Form by Rp - HPLC. Oriental Journal of Chemistry, 33(3), 1461-1468.
  • Google Patents. (n.d.). CN112457182A - Preparation method of flurbiprofen impurity.
  • Diaba, F., & Boualy, B. (2013). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Bulletin de la Société Chimique du Tchad, 12(1).
  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Axcend. (n.d.). Ibuprofen & Impurity Analysis in Mini-Tablets by Micro-HPLC. Retrieved from [Link]

  • Grokipedia. (n.d.). Darzens reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 The Willgerodt reaction and the Kindler modification. Retrieved from [Link]

  • Google Patents. (n.d.). Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen).
  • Longdom Publishing. (n.d.). Simultaneous, Stability Indicating Method Development and Validation for Related Compounds of Ibuprofen and Paracetamol Tablets by RP-HPLC Method. Retrieved from [Link]

  • Springer. (2018). Development and Validation of an HPLC Method for Simultaneous Determination of Ibuprofen and 17 Related Compounds.
  • Wikipedia. (2023, October 29). Darzens reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Darzens Condensation. Retrieved from [Link]

  • Amir, M., Kumar, H., & Khan, S. A. (2005). Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 60(3), 173-177.
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives.
  • Google Patents. (n.d.). CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
  • PubChem. (n.d.). 2-(2-fluoro-4-biphenylyl)propionic acid Flurbiprofen. Retrieved from [Link]

  • Food and Drug Administration, Department of Health. (n.d.). Cosmetics - Analytical Methods & Research. Retrieved from [Link]

Sources

Optimization

stability issues of 2-(2-fluoro-4-methylphenyl)propanoic acid in solution

An Expert Guide for Researchers and Drug Development Professionals Welcome to the technical support center for 2-(2-fluoro-4-methylphenyl)propanoic acid. This resource, developed by our team of application scientists, is...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 2-(2-fluoro-4-methylphenyl)propanoic acid. This resource, developed by our team of application scientists, is designed to provide in-depth guidance on the stability of this compound in solution. Whether you are in early-stage research or late-stage formulation development, understanding and controlling the stability of your molecule is critical for generating reliable data and ensuring product quality.

This guide provides answers to frequently asked questions and detailed troubleshooting protocols to address common stability challenges.

Frequently Asked Questions (FAQs)

Q1: What is 2-(2-fluoro-4-methylphenyl)propanoic acid and why is its stability in solution important?

A1: 2-(2-fluoro-4-methylphenyl)propanoic acid is a propanoic acid derivative, structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen. Its stability in solution is paramount for several reasons. In a research context, degradation can lead to inaccurate results in biological assays. In drug development, instability can compromise the safety, efficacy, and shelf-life of the final product.[1] Understanding its stability profile is a regulatory requirement and essential for developing a robust formulation.[2][3]

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: The stability of 2-(2-fluoro-4-methylphenyl)propanoic acid in solution can be influenced by a range of environmental factors. The most critical are pH, temperature, light exposure (photostability), and the presence of oxidizing agents.[4][5] The choice of solvent and the presence of other molecules (excipients) in a formulation can also play a significant role.

Q3: What are the likely degradation pathways for a molecule like this?

A3: Based on its chemical structure—a propanoic acid moiety attached to a fluorinated phenyl ring—several degradation pathways are plausible. These include:

  • Hydrolysis: While the carboxylic acid itself is stable, any ester or amide analogues would be susceptible to pH-dependent hydrolysis.

  • Oxidation: The benzylic position (the carbon atom to which the carboxyl group is attached) and the methyl group on the phenyl ring could be susceptible to oxidative degradation.

  • Photodegradation: Aromatic systems, especially those with halogen substituents, can be sensitive to light, potentially leading to defluorination or other complex reactions.[6][7]

  • Decarboxylation: Loss of the carboxylic acid group as CO2 can occur under certain stress conditions, particularly heat.

Q4: How much degradation is considered "significant" during initial stability studies?

A4: During forced degradation or stress testing, the goal is to induce a "purposeful" level of degradation. A target degradation of 5-20% is generally recommended.[5] This range is significant enough to detect and identify potential degradants without over-stressing the molecule, which could lead to secondary degradation products not relevant to real-world storage conditions.[8]

Troubleshooting Guides

Issue 1: I'm observing a loss of assay value for my compound in an aqueous buffered solution. What should I investigate first?

This is a common issue indicating potential chemical instability. A systematic investigation is crucial to identify the root cause.

Initial Troubleshooting Workflow

The first step is to perform a forced degradation study, which systematically exposes the molecule to various stress conditions to identify its vulnerabilities. This is a cornerstone of stability testing as mandated by ICH guidelines.[1][9]

G cluster_0 Investigation Workflow start Observation: Assay Loss in Solution forced_degradation Perform Forced Degradation Study start->forced_degradation stress_conditions Stress Conditions: - Acid Hydrolysis - Base Hydrolysis - Oxidation (H₂O₂) - Thermal (Heat) - Photolytic (Light) forced_degradation->stress_conditions analyze Analyze Samples with Stability-Indicating Method (e.g., HPLC) forced_degradation->analyze identify Identify Degradation Pathway(s) analyze->identify mitigate Implement Mitigation Strategy: - pH Control - Antioxidants - Light Protection - Temperature Control identify->mitigate

Caption: Workflow for investigating the root cause of compound instability in solution.

Q: How do I determine if the degradation is pH-dependent?

A: You need to evaluate the compound's stability across a range of pH values.

  • Causality: The ionization state of the carboxylic acid group and the potential for acid- or base-catalyzed reactions make pH a critical stability parameter. For propanoic acids, extreme pH conditions can promote degradation.

  • Action Plan:

    • Prepare solutions of your compound in a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).

    • Include a control sample in purified water.

    • Store these solutions at a controlled, elevated temperature (e.g., 40-60°C) to accelerate potential reactions.

    • Analyze samples at predetermined time points (e.g., 0, 24, 48, 72 hours) using a stability-indicating analytical method, such as RP-HPLC.[10][11]

    • Interpretation: A significant loss of the parent compound or the appearance of degradation products at specific pH values indicates hydrolytic instability. Plotting the percentage of remaining compound against pH will reveal the pH range of maximum stability.

Q: What if the degradation is not pH-dependent? Could it be oxidation?

A: Yes, oxidation is another common degradation pathway, especially for molecules with benzylic protons or alkyl substituents on an aromatic ring.

  • Causality: Oxidative degradation is often initiated by atmospheric oxygen or trace metal ions and can proceed via free-radical mechanisms.

  • Action Plan:

    • Dissolve the compound in your chosen solvent.

    • Add a low concentration of an oxidizing agent, such as hydrogen peroxide (e.g., 0.1% to 3% H₂O₂).[5]

    • Store the solution at room temperature or slightly elevated temperature, protected from light.

    • Analyze samples at various time points to monitor for degradation.

    • Confirmation: If significant degradation occurs, you can confirm the oxidative pathway by repeating the experiment with an antioxidant (e.g., ascorbic acid, BHT) added to the solution. The absence or reduction of degradation in the presence of an antioxidant strongly suggests an oxidative mechanism.

Issue 2: My compound seems stable in the dark, but degrades when left on the benchtop. What's happening?

This strongly suggests photodegradation, where the molecule is sensitive to light. The aromatic ring and fluoro-substituent are potential chromophores that can absorb UV or visible light, leading to degradation.

Investigating Photostability
  • Causality: Absorption of light energy can excite the molecule to a higher energy state, making it more reactive and susceptible to bond cleavage or reaction with other molecules. The carbon-fluorine bond, while strong, can be cleaved under certain photolytic conditions.[12][13]

  • Action Plan (as per ICH Q1B guidelines): [9][14]

    • Prepare two sets of samples of the compound in solution.

    • Wrap one set completely in aluminum foil to serve as the "dark" control.

    • Expose the unwrapped set to a controlled light source that provides both UV and visible light. The standard exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Maintain a constant temperature for both sets of samples.

    • Analyze samples from both the exposed and dark control groups at the end of the exposure period.

    • Interpretation: A significant difference in degradation between the exposed samples and the dark controls confirms photostability issues.

Mitigation Strategies for Photodegradation:
  • Formulation: Consider adding a UV-absorbing excipient to the formulation.

  • Packaging: Store the solution in amber vials or other light-blocking containers.

  • Handling: Minimize exposure to ambient and direct light during experiments and manufacturing.

Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify the intrinsic stability of 2-(2-fluoro-4-methylphenyl)propanoic acid.

Objective: To generate potential degradation products and identify conditions under which the compound is unstable.

Materials:

  • 2-(2-fluoro-4-methylphenyl)propanoic acid

  • Solvent (e.g., Acetonitrile:Water 50:50)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter, calibrated buffers

  • Temperature-controlled oven, photostability chamber

Procedure:

  • Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 100 µg/mL). This is your T=0 and unstressed control.

  • Acid Hydrolysis: Mix equal parts of the stock solution with 0.2 M HCl to get a final acid concentration of 0.1 M. Heat at 60°C.

  • Base Hydrolysis: Mix equal parts of the stock solution with 0.2 M NaOH to get a final base concentration of 0.1 M. Leave at room temperature.

  • Oxidation: Mix equal parts of the stock solution with 6% H₂O₂ to get a final peroxide concentration of 3%. Leave at room temperature, protected from light.

  • Thermal Degradation: Store a sample of the stock solution at 70°C in an oven.

  • Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber as per ICH Q1B guidelines. Keep a wrapped control sample next to it.

  • Sampling and Analysis:

    • Withdraw aliquots from each stress condition at specified time points (e.g., 2, 8, 24, 48 hours).

    • For acid/base samples, neutralize the aliquot with an equivalent amount of base/acid before dilution.

    • Dilute all samples to the target analytical concentration.

    • Analyze all samples, including the control, by a validated stability-indicating HPLC method.

Data Summary Table: Typical Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDurationTarget Degradation
Acid Hydrolysis0.1 M HCl60 °CUp to 72 hrs5-20%
Base Hydrolysis0.1 M NaOHRoom TempUp to 24 hrs5-20%
Oxidation3% H₂O₂Room TempUp to 48 hrs5-20%
ThermalDry Heat70 °CUp to 7 days5-20%
PhotolyticICH Q1B StandardControlledPer GuidelineCompare to dark control
Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from any degradation products.

Objective: To develop an RP-HPLC method capable of resolving 2-(2-fluoro-4-methylphenyl)propanoic acid from all potential degradants generated during forced degradation studies.

G cluster_1 HPLC Method Development Workflow start Prepare Stressed Samples (From Forced Degradation) initial_method Select Initial Conditions - C18 Column - ACN/Water Mobile Phase - UV Detection (e.g., 230 nm) start->initial_method inject_samples Inject Individual Stressed Samples & Unstressed Control initial_method->inject_samples evaluate_chromatogram Evaluate Resolution: Are all peaks baseline separated? inject_samples->evaluate_chromatogram decision Resolution Adequate? evaluate_chromatogram->decision optimize Optimize Method: - Gradient Slope - pH of Aqueous Phase - Organic Modifier - Column Chemistry decision->optimize No final_method Final Validated Stability-Indicating Method decision->final_method Yes optimize->inject_samples

Caption: A typical workflow for developing a stability-indicating HPLC method.

Procedure:

  • Column Selection: Start with a robust, general-purpose column, such as a C18 or Phenyl column (e.g., 150 mm x 4.6 mm, 5 µm). Phenyl columns can offer alternative selectivity for aromatic compounds.[11]

  • Mobile Phase: Use a common mobile phase combination like Acetonitrile (ACN) and water containing a pH modifier (e.g., 0.1% formic acid or phosphoric acid to maintain a pH around 2.5-3.0). A low pH will keep the carboxylic acid in its protonated form, leading to better peak shape.

  • Initial Gradient: Begin with a broad gradient (e.g., 5% to 95% ACN over 20-30 minutes) to elute all components, including the parent compound and any potential degradants.

  • Injection & Analysis:

    • Inject the unstressed control sample to determine the retention time of the parent peak.

    • Inject each of the stressed samples individually.

    • Inject a composite sample made by mixing aliquots of all stressed samples to ensure all degradants can be resolved from each other and from the parent compound in a single run.

  • Optimization:

    • Adjust the gradient slope to improve the resolution between closely eluting peaks.

    • If co-elution occurs, try a different organic modifier (e.g., methanol instead of ACN) or a different column chemistry (e.g., a Phenyl-Hexyl column).

  • Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess peak purity for the parent compound in all stressed samples. This ensures that no degradant is co-eluting under the main peak.

References
  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Outsourcing. Available at: [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]

  • Prajapati, M., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Memmert. (2012, October 12). Stability tests according to ICH Q1A (R2). Available at: [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. Available at: [Link]

  • BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). Available at: [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]

  • SK pharmteco. (n.d.). Forced Degradation Studies Can Reduce Stress(ors). Available at: [Link]

  • Huynh-Ba, K. (2026, February 13). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available at: [Link]

  • Al-Rimawi, F., et al. (2023, May 20). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. Arabian Journal of Chemistry. Available at: [Link]

  • McCloud, S. G., et al. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PubMed Central. Available at: [Link]

  • Wójcik-Pszczoła, K., et al. (2020, November 2). Microanalysis of Selected NSAIDs Using the Spectrophotometric Method. MDPI. Available at: [Link]

  • Gutierrez, L., et al. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PubMed Central. Available at: [Link]

  • Yamakawa, N., et al. (2012, March 12). Synthesis and Biological Evaluation of Derivatives of 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid. ACS Publications. Available at: [Link]

  • JETIR. (n.d.). ESTIMATION OF NON-STEROIDAL ANTI-INFLAMMATORY DRUGS BY RP-HPLC TECHNIQUE OF ANALYSIS. Available at: [Link]

  • Al-Saeed, F. A., et al. (2024, October 1). Stability-Indicating HPLC Method for Determination of Ibuprofen and Famotidine Degradation Products. PubMed. Available at: [Link]

  • PiyoPiyo. (n.d.). Propanoic Acid Oxidation. Available at: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2015, February 18). Oxidation of 2-Hydroxypropanoic Acid with N-Chlorosuccinimide in Alkaline Medium: A Kinetic and Mechanistic Study. Available at: [Link]

  • IISTE. (n.d.). Using RP-HPLC Method for Determination of Some Anti-Inflammatory (NSAIDs) in Pharmaceutical Drugs. Available at: [Link]

  • McCloud, S. G., et al. (2024, February 10). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Propionic acid. Available at: [Link]

  • ChemEurope. (n.d.). Propionic acid. Available at: [Link]

  • The Innovation. (n.d.). Degradation breakthrough of stabilized compounds with C-F bonds. Available at: [Link]

  • ResearchGate. (n.d.). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 2-(2-fluoro-4-methylphenyl)propanoic Acid Synthesis

Welcome to the technical support center dedicated to the synthesis of 2-(2-fluoro-4-methylphenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the comple...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 2-(2-fluoro-4-methylphenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing catalyst loading for this critical transformation. Whether you are employing asymmetric hydrogenation, cross-coupling, or other catalytic methods, this resource provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to enhance your reaction efficiency, yield, and selectivity.

Introduction: The Challenge of Catalyst Optimization

The synthesis of 2-(2-fluoro-4-methylphenyl)propanoic acid, a key structural motif in many pharmacologically active molecules, often relies on transition-metal catalysis. Achieving optimal performance is a delicate balance; too little catalyst results in sluggish or incomplete reactions, while an excess can be uneconomical and may introduce detrimental effects, such as the formation of less selective catalytic species or increased difficulty in downstream purification.[1][2] This guide provides a systematic approach to identifying the optimal catalyst loading for your specific system.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses common issues encountered during reaction optimization in a direct question-and-answer format.

Issue 1: Low Conversion or Stalled Reaction

Q: My reaction shows low conversion, or it starts and then stops completely. Should I simply increase the catalyst loading?

A: While insufficient catalyst is a possibility, it's often not the root cause. Blindly increasing the catalyst loading can be a costly and ineffective solution. Before adjusting the loading, consider the following potential issues related to catalyst deactivation and reaction environment.

  • Potential Cause 1: Catalyst Deactivation. The active catalytic species may be degrading over the course of the reaction. This is one of the most common reasons for stalled reactions.[3]

    • Poisoning: Trace impurities in your substrate, reagents, or solvent can act as catalyst poisons. Common culprits include residual halides, sulfur compounds, or molecules with strongly coordinating groups (e.g., unprotected amines) that bind irreversibly to the metal center.[1]

    • Thermal Degradation: The catalyst may not be stable at the reaction temperature, leading to decomposition or the formation of inactive aggregates (e.g., palladium black in cross-coupling reactions).[4]

    • Oxidative Instability: Many catalysts, particularly those in a low oxidation state like Pd(0), are sensitive to air and moisture. Ensure your reaction is conducted under a strictly inert atmosphere with properly degassed, anhydrous solvents.[1]

  • Potential Cause 2: Poor Reagent Quality.

    • Substrate Purity: Impurities in the starting material can inhibit the reaction or lead to side products.[1] It is crucial to use highly purified substrates.

    • Solvent Quality: Ensure solvents are anhydrous and appropriately degassed. Water and oxygen are common inhibitors for many catalytic systems.

  • Potential Cause 3: Suboptimal Reaction Conditions.

    • Temperature: The reaction temperature may be too low for efficient catalyst turnover. Conversely, a temperature that is too high can accelerate catalyst decomposition.[5]

    • Mixing: In heterogeneous or biphasic systems, inadequate mixing can lead to mass transport limitations, making it appear as if the catalyst is inactive.

Troubleshooting Workflow for Low Conversion

To systematically diagnose the issue, follow this workflow:

start Low Conversion / Stalled Reaction check_repro Is the issue reproducible? start->check_repro check_reagents Verify Purity of All Reagents & Solvents (Substrate, Base, Solvent) check_repro->check_reagents  Yes fail Consult Further check_repro->fail No (Investigate setup variability) check_conditions Review Reaction Conditions check_reagents->check_conditions All Pure purify Purify Starting Materials (Recrystallization, Chromatography) check_reagents->purify Impurity Detected check_catalyst Assess Catalyst Quality & Handling check_conditions->check_catalyst Conditions Confirmed optimize_temp Screen Temperature Range check_conditions->optimize_temp Temperature Not Optimized inert_setup Ensure Rigorous Inert Atmosphere (Degas Solvents, Use Glovebox) check_catalyst->inert_setup Potential Air/Moisture Exposure new_catalyst Use Fresh, High-Purity Catalyst Batch check_catalyst->new_catalyst Catalyst Batch is Old/Suspect increase_loading Systematically Increase Catalyst Loading check_catalyst->increase_loading Quality & Handling OK purify->check_conditions optimize_temp->check_catalyst inert_setup->increase_loading new_catalyst->increase_loading success Problem Resolved increase_loading->success Conversion Improves increase_loading->fail No Improvement (Re-evaluate mechanism/catalyst choice)

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Poor Selectivity (e.g., Low Enantiomeric Excess)

Q: My reaction produces the desired product, but with low enantiomeric excess (ee). How can catalyst loading impact stereoselectivity?

A: Catalyst loading can have a profound effect on the enantioselectivity of an asymmetric reaction. It is a critical parameter to screen.

  • Catalyst Aggregation: At higher concentrations, some catalyst complexes can form dimers or larger aggregates. These aggregated species may have different catalytic properties and are often less selective than the monomeric form, leading to a decrease in the overall ee of the product.[1]

  • Background Reactions: If the catalyst loading is too low, the rate of the desired catalyzed reaction may become comparable to a non-catalyzed or background reaction pathway that is not stereoselective. This will erode the enantiomeric excess.

  • Ligand-to-Metal Ratio: In cases where the active catalyst is formed in situ from a metal precursor and a chiral ligand, the ratio is critical. An incorrect ratio can lead to the formation of various catalytically active species with different selectivities. While not strictly "catalyst loading," it is an interrelated parameter that must be co-optimized.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for catalyst loading in these types of reactions? A1: For screening purposes, a catalyst loading of 0.5 to 2.0 mol% is a common starting point for many palladium-catalyzed cross-couplings or ruthenium-catalyzed hydrogenations.[6] Highly active systems may require as little as 0.01 mol% or less, while more challenging transformations might require up to 5-10 mol%.

Q2: How does catalyst loading relate to Turn-Over Number (TON) and Turn-Over Frequency (TOF)? A2: These are key metrics for catalyst efficiency.

  • Turn-Over Number (TON): The number of moles of product formed per mole of catalyst (TON = moles of product / moles of catalyst). A higher TON indicates a more efficient catalyst. Lowering catalyst loading while maintaining high yield increases the TON.

  • Turn-Over Frequency (TOF): The TON per unit of time (TOF = TON / time). It is a measure of the catalyst's speed. Optimizing catalyst loading aims to find the sweet spot that maximizes both TON and TOF for practical and economic viability.

Q3: What analytical methods are recommended for monitoring reaction progress and selectivity? A3: A combination of techniques is often best.

  • For Reaction Progress (Conversion):

    • High-Performance Liquid Chromatography (HPLC): Excellent for monitoring the disappearance of starting material and the appearance of the product.

    • Gas Chromatography (GC): Suitable if the compounds are volatile and thermally stable.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹⁹F NMR can be used to monitor the reaction directly in the NMR tube or by taking aliquots, often with an internal standard for quantification.[7]

  • For Selectivity (Enantiomeric Excess):

    • Chiral HPLC or Chiral GC: This is the gold standard for determining the ratio of enantiomers. Method development is required to achieve baseline separation of the enantiomers.[8]

Q4: Can additives or co-catalysts help reduce the required catalyst loading? A4: Yes, absolutely. In many systems, additives can play a crucial role. For example, in some hydrogenation reactions, a small amount of a Brønsted or Lewis acid can act as a co-catalyst, accelerating the reaction and allowing for a lower loading of the primary chiral catalyst.[9] Similarly, in cross-coupling reactions, the choice of base, solvent, and other additives can dramatically influence catalyst efficiency.[5]

Data Presentation & Key Parameters

When optimizing catalyst loading, it is crucial to vary one parameter at a time while keeping others constant. The table below illustrates a typical screening experiment.

Table 1: Example of a Catalyst Loading Optimization Screen Reaction: Asymmetric hydrogenation of an enamide precursor to 2-(2-fluoro-4-methylphenyl)propanoic acid.

EntryCatalyst Loading (mol%)Time (h)Conversion (%)Enantiomeric Excess (ee%)
12.04>9992
21.06>9995
30.512>9996
40.1249596
50.05247595
60.0 (Control)24<1N/A

Analysis: In this example, reducing the catalyst loading from 2.0 to 0.5 mol% not only maintains excellent conversion but also slightly improves enantioselectivity, possibly by minimizing catalyst aggregation.[1] A loading of 0.1 mol% still provides good results, but the reaction becomes significantly slower. The optimal loading appears to be between 0.1 and 0.5 mol%, balancing reaction time and catalyst cost.

Experimental Protocols

Protocol 1: General Procedure for a Test Reaction

This protocol provides a baseline for setting up a catalytic reaction under inert conditions.

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

  • Reactor Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the chiral catalyst (e.g., 0.01 mmol, 1.0 mol%) and the substrate (1.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen three times.

  • Solvent/Reagent Addition: Add the degassed, anhydrous solvent (e.g., 5 mL) via syringe. If other reagents (like a base or an additive) are required, add them at this stage.

  • Reaction: Place the flask in a pre-heated oil bath at the desired temperature and stir vigorously. For hydrogenation reactions, this would be the point to pressurize the vessel with hydrogen gas.

  • Monitoring: Monitor the reaction by withdrawing small aliquots at regular intervals using a nitrogen-purged syringe and analyzing them via a pre-established analytical method (e.g., HPLC, GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and proceed with the appropriate aqueous work-up and purification protocol.

Protocol 2: Catalyst Quality Check

Before embarking on an extensive optimization campaign, it is essential to validate the activity of your catalyst batch.

  • Select a Standard Reaction: Choose a well-documented reaction for which your catalyst is known to perform well, with established outcomes for yield and selectivity.

  • Perform the Standard Reaction: Run the reaction on a small scale (e.g., 0.5 mmol) using the exact conditions reported in the literature or from a previous successful batch.

  • Analyze the Outcome: Compare your results (yield, selectivity) with the expected outcome.

  • Evaluation: If the results match the benchmark, the catalyst batch is considered active and suitable for your experiments. If the results are poor, the catalyst may have degraded, and a fresh batch should be procured or synthesized.[1]

Visualizing the Catalytic Process

Understanding the fundamental steps of the catalytic cycle is key to troubleshooting. The diagram below shows a generalized cycle for a Palladium-catalyzed cross-coupling reaction, a common method for forming C-C bonds.

Generalized Palladium Cross-Coupling Cycle pd0 LnPd(0) Active Catalyst oa_complex LnPd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition product Ar-R (Desired Product) trans_complex LnPd(II)(Ar)(R) Transmetalation Complex oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination trans_complex->product mx M-X (Byproduct) trans_complex->mx arx Ar-X (Aryl Halide) arx->pd0 rm R-M (Organometallic Reagent) rm->oa_complex

Caption: A simplified catalytic cycle for a Pd-catalyzed cross-coupling reaction.[10]

References

  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025).
  • Le-Ping, L., et al. (2017).
  • Rob, C. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace.
  • Smith, A., et al. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.
  • Melián-Cabrera, I. (2024). Unravelling a complex catalyst deactivation in which selectivity affects conversion. University of Groningen.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
  • Chemistry LibreTexts. (2023).
  • Raut, S. V., et al. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed.
  • Wang, T., et al. (2012). Highly Enantioselective Hydrogenation of Enamides Catalyzed by Chiral Phosphoric Acids. PMC.
  • Wilde, N. C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Xu, Y., et al. (2023).

Sources

Optimization

Technical Support Center: Crystallization of 2-(2-fluoro-4-methylphenyl)propanoic acid

Welcome to the technical support center for the crystallization of 2-(2-fluoro-4-methylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2-(2-fluoro-4-methylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and provide actionable solutions to common challenges encountered during the crystallization of this compound.

Introduction

2-(2-fluoro-4-methylphenyl)propanoic acid is a valuable compound in pharmaceutical research. Achieving a crystalline solid of high purity and consistent morphology is crucial for downstream applications, including formulation and efficacy studies. However, like many aromatic carboxylic acids, its crystallization can present challenges such as oiling out, polymorphism, and slow or incomplete crystallization. This guide provides a systematic approach to overcoming these obstacles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of 2-(2-fluoro-4-methylphenyl)propanoic acid. Each problem is followed by a step-by-step troubleshooting workflow, grounded in the principles of physical organic chemistry and crystallization science.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

"Oiling out," or liquid-liquid phase separation, is a common problem where the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1][2] This often occurs when a solution is supersaturated to a high degree, or when the boiling point of the solvent is close to the melting point of the solute.[1]

Root Cause Analysis & Solution Workflow

Caption: Troubleshooting workflow for "oiling out".

Detailed Troubleshooting Steps:
  • Reduce the Cooling Rate: Rapid cooling can lead to a sudden and high degree of supersaturation, favoring the formation of an amorphous oil over an ordered crystal lattice.[3] Allow the flask to cool slowly on the benchtop, insulated with a cloth or paper towels, before any further cooling in a refrigerator or ice bath.

  • Decrease Supersaturation: If the solution is too concentrated, the compound may not have enough time to organize into a crystal lattice before phase separation occurs. Re-heat the solution and add a small amount (1-5% of the total volume) of the hot solvent to slightly decrease the concentration.[4]

  • Re-evaluate Solvent Choice: The ideal solvent should have a boiling point at least 10°C below the melting point of the compound to minimize the risk of oiling out.[1] If the current solvent's boiling point is too high, consider a solvent with a lower boiling point or a mixed solvent system. For carboxylic acids, solvents capable of hydrogen bonding, such as alcohols or acetic acid, can be effective.[5][6] However, be mindful that strong solvent-solute interactions can sometimes hinder crystallization.[7]

  • Utilize Seeding: If you have a small amount of the crystalline product, adding a "seed crystal" can provide a template for crystal growth and bypass the nucleation barrier that can lead to oiling out.[1][8]

  • Try a Different Crystallization Technique: Techniques like vapor diffusion or solvent layering can provide a slower and more controlled approach to crystallization, which can help avoid oiling out.[8]

Issue 2: No Crystals Form, Even After Cooling

The absence of crystal formation indicates that the solution is not sufficiently supersaturated, or that there is a kinetic barrier to nucleation.

Root Cause Analysis & Solution Workflow

Caption: Troubleshooting workflow for failure to crystallize.

Detailed Troubleshooting Steps:
  • Increase Concentration: The most common reason for no crystal formation is that the solution is too dilute.[4] Gently heat the solution and evaporate a portion of the solvent to increase the concentration of the compound.

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can serve as nucleation sites.

    • Seeding: As mentioned previously, adding a seed crystal provides a template for crystallization.[8]

  • Use an Anti-Solvent: If the compound is highly soluble in the chosen solvent even at low temperatures, you can add an "anti-solvent."[9] This is a solvent in which the compound is insoluble, but which is miscible with the crystallization solvent. Add the anti-solvent dropwise to the solution until it becomes slightly cloudy, then add a few drops of the original solvent to redissolve the precipitate and allow for slow cooling. A common solvent-antisolvent pair for carboxylic acids is ethanol-water.[10]

  • Re-evaluate Solvent Choice: If the above methods fail, the chosen solvent may be too effective at solvating the molecule, preventing it from forming a crystal lattice. A systematic approach to solvent selection is recommended.[5]

Issue 3: Poor Crystal Quality or Low Yield

Poor crystal quality (e.g., small needles, powder) or a low yield can result from several factors, including rapid crystallization or using an excessive amount of solvent.[4][8]

Detailed Troubleshooting Steps:
  • Optimize the Cooling Rate: As with oiling out, a slower cooling rate generally leads to larger and more well-defined crystals.

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the compound.[4] Excess solvent will retain more of the compound in the solution upon cooling, leading to a lower yield.

  • Consider Recrystallization: If the initial crystals are of poor quality, a second crystallization (recrystallization) can often improve their form and purity.[10]

  • Explore Different Solvents: The choice of solvent can significantly impact crystal morphology.[5] Experimenting with different solvents or solvent mixtures may be necessary to obtain the desired crystal habit.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 2-(2-fluoro-4-methylphenyl)propanoic acid to consider for crystallization?

Q2: How do I select an appropriate solvent for crystallization?

A good crystallization solvent should:

  • Completely dissolve the compound when hot.

  • Have low solubility for the compound when cold.

  • Have a boiling point at least 10°C below the melting point of the compound.[1]

  • Be relatively volatile for easy removal from the crystals.[1]

  • Not react with the compound.[10]

For aromatic carboxylic acids, consider solvents like alcohols (methanol, ethanol), acetic acid, or a mixed solvent system such as ethanol/water or acetone/water.[6][10] A systematic screening of solvents is often the most effective approach.

Q3: Can polymorphism be an issue for this compound?

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon for profen drugs, which are structurally related to 2-(2-fluoro-4-methylphenyl)propanoic acid.[12] Different polymorphs can have different physical properties, including solubility and melting point. The crystallization conditions, such as the solvent and cooling rate, can influence which polymorph is obtained. It is important to characterize your crystalline product using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to identify the polymorphic form.

Q4: What is the role of hydrogen bonding in the crystallization of this compound?

The carboxylic acid group of your molecule is a strong hydrogen bond donor and acceptor. Hydrogen bonding plays a significant role in the formation of the crystal lattice, often leading to the formation of dimers.[8][13] The choice of solvent can either promote or interfere with these hydrogen bonding interactions. Protic solvents that can hydrogen bond with the carboxylic acid may lead to different crystal packing than aprotic solvents.

Recommended Crystallization Protocol

This protocol provides a starting point for the crystallization of 2-(2-fluoro-4-methylphenyl)propanoic acid. Optimization may be required based on the purity of your starting material and the desired crystal characteristics.

Materials:

  • Crude 2-(2-fluoro-4-methylphenyl)propanoic acid

  • Selected solvent (e.g., ethanol, isopropanol, or a mixture with water)

  • Erlenmeyer flask

  • Hot plate

  • Watch glass

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Perform a small-scale solubility test to determine a suitable solvent. Place a small amount of the crude compound in several test tubes and add different solvents dropwise. A good solvent will dissolve the compound when heated but not at room temperature.[10]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate while stirring until the solid completely dissolves.[10]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time.[14] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Solvent Selection Data Table
SolventPolarityBoiling Point (°C)Suitability for Carboxylic Acids
WaterHigh100Good for polar compounds, can be used as an anti-solvent.[6][10]
EthanolHigh78Often a good choice for moderately polar compounds.[6]
IsopropanolMedium82Can be effective, but strong interactions may affect crystallizability.[7]
AcetoneMedium56Useful, often in combination with water or other solvents.[10]
TolueneLow111May be suitable for less polar compounds, but high boiling point can be a drawback.[6]
Heptane/HexaneLow98/69Generally used for nonpolar compounds or as an anti-solvent.

References

  • Bauer, K. H., & Mielck, J. B. (1991). Demonstration of the terms enantiotropy and monotropy in polymorphism research exemplified by flurbiprofen. Pharmazeutische Industrie, 53(1), 89-93. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Golden, B. (n.d.). Process for separating oils and fats into liquid and solid fractions. U.S.
  • Martini, S., & Marangoni, A. G. (2024). Recent Advances in Lipid Crystallization in the Food Industry. Annual Review of Food Science and Technology, 15, 355-376. [Link]

  • Karunanithi, A. T., Acosta-Esquijarosa, A., & Gani, R. (2006). Solvent design for crystallization of carboxylic acids. Chemical Engineering Science, 61(4), 1017-1033. [Link]

  • Li, M., et al. (2025). Exploring the Population Pharmacokinetic and Pharmacogenetics Characteristics of Flurbiprofen Isomers in Selective Joint Replacement Patients with Postoperative Pain. Clinical Pharmacology & Therapeutics, 118(4), 856-866. [Link]

  • Exp 2 - Crystallization. (n.d.). [Link]

  • Zhang, L., et al. (2019). A method to crystallize substances that oil out. CrystEngComm, 21(30), 4574-4580. [Link]

  • Lecomte, C. (n.d.). Guide for crystallization. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). [Link]

  • Wang, L., et al. (2015). Effect of CYP2C9 genetic polymorphism on the metabolism of flurbiprofen in vitro. Xenobiotica, 45(2), 123-128. [Link]

  • Chadwick, K., et al. (2015). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design, 15(2), 837-846. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • PubChem. (n.d.). (2S)-2-(4-fluorophenyl)propanoic acid. [Link]

  • University of Florida. (2015, April 28). Crystal Growing Tips. [Link]

  • Lee, K. S., & Lee, Y. Y. (2015). Oxidation and crystallization process for aromatic carboxylic acid production. U.S.
  • da Silva, M. A., et al. (2016). New cocrystals of flurbiprofen and proline: structural effect of enantiomorphism. CrystEngComm, 18(34), 6441-6452. [Link]

  • Lee, K. S., & Lee, Y. Y. (2006). Purification of carboxylic acids by complexation with selective solvents. U.S.
  • Sonneveld. (2023, August 24). Crystallization of fats and oils. [Link]

  • Nath, N. K., & Nangia, A. (2014). Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics. IUCrJ, 1(Pt 5), 350–363. [Link]

  • Theken, K. N., et al. (2021). CYP2C9 Polymorphism and Use of Oral Nonsteroidal Anti-Inflammatory Drugs. Pharmacotherapy, 41(3), 276-282. [Link]

Sources

Troubleshooting

Technical Support Center: Investigating the Degradation Pathways of 2-(2-fluoro-4-methylphenyl)propanoic Acid

Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-(2-fluoro-4-methylphenyl)propan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-(2-fluoro-4-methylphenyl)propanoic acid. This guide is structured to address common challenges and questions that may arise during your experimental work. Our goal is to equip you with the foundational knowledge and practical methodologies to confidently characterize the stability of this novel compound.

Frequently Asked Questions (FAQs)
Q1: I'm beginning my research on the degradation of 2-(2-fluoro-4-methylphenyl)propanoic acid. Where should I start?

A1: Starting with a new molecule requires a systematic approach. We recommend initiating your investigation with a series of forced degradation (stress testing) studies. This involves subjecting the molecule to harsh conditions to intentionally induce degradation. The data from these studies will provide initial insights into the compound's intrinsic stability and potential degradation pathways. A logical starting workflow is outlined below.

cluster_0 Phase 1: Forced Degradation Studies cluster_1 Phase 2: Analytical Characterization cluster_2 Phase 3: Pathway Elucidation A Prepare Solutions of 2-(2-fluoro-4-methylphenyl)propanoic acid B Acidic Hydrolysis (e.g., 0.1M HCl) A->B C Basic Hydrolysis (e.g., 0.1M NaOH) A->C D Oxidative Degradation (e.g., 3% H2O2) A->D E Photolytic Degradation (UV/Vis light exposure) A->E F Thermal Degradation (Heat solution/solid) A->F G LC-MS/MS Analysis of Stressed Samples B->G C->G D->G E->G F->G H Identify Potential Degradation Products (Mass Shift Analysis) G->H I Characterize Structure of Major Degradants (e.g., NMR, HRMS) H->I J Propose Degradation Pathways I->J K Develop Stability-Indicating Analytical Method J->K Parent 2-(2-fluoro-4-methylphenyl)propanoic acid C10H11FO2 Oxidation Oxidized Product e.g., Hydroxylation at methyl group Parent->Oxidation Oxidation (H2O2) Decarboxylation Decarboxylated Product C9H11F Parent->Decarboxylation Thermal/Photolytic Stress Conjugation Glucuronide Conjugate (in vivo) Parent->Conjugation Metabolic Enzymes Defluorination Defluorinated Product C10H12O2 Parent->Defluorination Photocatalysis

Caption: Hypothesized Degradation Pathways.

Troubleshooting Guides
Issue: I am observing unexpected peaks in my chromatogram during stability studies. How do I identify them?

Cause: Unexpected peaks are likely degradation products, impurities from the synthesis, or artifacts from the sample matrix or analytical method.

Solution:

  • Mass Spectrometry is Key: Utilize a High-Performance Liquid Chromatography system coupled with a Mass Spectrometer (HPLC-MS). The mass-to-charge ratio (m/z) of the unknown peaks provides the molecular weight of the potential degradants.

  • Isotope Pattern Analysis: For halogenated compounds like this one, observing the characteristic isotopic pattern of fluorine can help confirm that the degradant still contains the fluorine atom.

  • Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) on the parent compound and the unknown peaks. Comparing the fragmentation patterns can reveal structural similarities and differences, helping to elucidate the structure of the degradant.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides a highly accurate mass measurement, which can be used to predict the elemental composition of the unknown peak.

  • Control Samples: Always run control samples (e.g., vehicle without the active compound, unstressed sample) to rule out peaks originating from the solvent or matrix.

Issue: My compound seems to be degrading, but I don't see any distinct degradation peaks in my HPLC-UV analysis.

Cause: This can occur for several reasons:

  • The degradation products may not have a chromophore and are therefore not detectable by a UV detector.

  • The degradants might be volatile and lost during sample preparation.

  • The degradation products may be co-eluting with the parent peak or the solvent front.

  • The compound may be degrading into gaseous products like CO2. [1] Solution:

  • Use a Universal Detector: Employ a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with your UV detector.

  • Mass Spectrometry: As mentioned previously, LC-MS is an invaluable tool for detecting compounds without a strong UV chromophore.

  • Method Development: Adjust the mobile phase composition, gradient, or column chemistry to improve the separation of any co-eluting peaks. A longer run time might be necessary.

  • Headspace GC-MS: If volatile degradants or gaseous products are suspected, analyze the headspace of a stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols
Protocol: Forced Degradation via Oxidation

This protocol is designed to assess the oxidative stability of 2-(2-fluoro-4-methylphenyl)propanoic acid.

Materials:

  • 2-(2-fluoro-4-methylphenyl)propanoic acid

  • Acetonitrile (HPLC grade)

  • Deionized water

  • 30% Hydrogen Peroxide (H₂O₂)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Sample Preparation:

    • Test Sample: To a vial, add 1 mL of the stock solution and 1 mL of 3% hydrogen peroxide (prepared by diluting 30% H₂O₂ with deionized water).

    • Control Sample: To a separate vial, add 1 mL of the stock solution and 1 mL of deionized water.

  • Incubation: Store both vials protected from light at room temperature for 24 hours. Monitor at intermediate time points (e.g., 2, 4, 8, 12 hours) if rapid degradation is expected.

  • Quenching (Optional but Recommended): If necessary, the reaction can be stopped by adding a small amount of a reducing agent like sodium bisulfite.

  • Analysis:

    • Dilute the samples to an appropriate concentration with the mobile phase.

    • Analyze by a validated stability-indicating HPLC or LC-MS method.

    • Compare the chromatograms of the test and control samples to identify degradation products.

Rationale: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to simulate oxidative stress that a drug product might encounter during its shelf life. [7]

Data Presentation

The following table provides examples of analytical conditions that have been successfully used for the analysis of related propanoic acid derivatives and could serve as a starting point for method development.

ParameterIbuprofen Analysis [2]Phenylpropanoic Acid Analysis [3]
Column XBridge C18Not specified
Mobile Phase 0.005 M ammonium phosphate and acetonitrile (40:60, v/v)Eluent A: 0.1% formic acid in water; Eluent B: 0.1% formic acid in acetonitrile
Flow Rate Not specifiedNot specified
Detection UV at 214 nmNot specified
Internal Standard FlurbiprofenNot specified
References

Sources

Optimization

how to minimize by-product formation in Friedel-Crafts acylation

Ticket ID: FCA-OPT-2024 Subject: Minimizing By-Product Formation & Yield Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division Mission Statement Welcome to the Process Chemistry Suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FCA-OPT-2024 Subject: Minimizing By-Product Formation & Yield Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Mission Statement

Welcome to the Process Chemistry Support Hub. You are likely here because your Friedel-Crafts (FC) acylation is suffering from one of the "Three Horsemen" of EAS failure: stalled conversion , regio-scrambling , or tarry decomposition .

Unlike alkylation, FC acylation is self-limiting due to ring deactivation.[1] Therefore, if you are seeing by-products, they are rarely "poly-acylated" species but rather isomeric mixtures , O-acylated phenols , or decomposition products caused by catalyst mismanagement.

This guide treats your chemical setup as a system to be debugged.

Module 1: The "Stalled Reaction" Ticket (Stoichiometry)

Symptom: The reaction starts well but stalls at ~50% conversion. Adding more time or heat only increases tar formation.

Root Cause: The Product-Complex Trap

This is the most common error in FC acylation. Unlike FC alkylation (which is catalytic), FC acylation requires stoichiometric quantities of Lewis acid.[2][3][4]

The Mechanism of Failure:

  • The Lewis Acid (e.g., AlCl₃) generates the electrophilic acylium ion (

    
    ).[1][5][6][7]
    
  • The acylium ion attacks the ring, forming the ketone product.[1][5][7][8]

  • Critical Failure Point: The resulting ketone is a Lewis Base.[2] It complexes 1:1 with the AlCl₃.[2]

  • Result: The catalyst is sequestered by the product. If you used 0.1–0.5 equivalents (catalytic), the reaction stops dead once that amount of product is formed.

Protocol: The "2.2 Rule"

Standard: Use >1.1 equivalents of Lewis Acid relative to the acylating agent. ** anhydride Modification:** If using acid anhydrides, the byproduct is a carboxylic acid, which also complexes with AlCl₃. You need >2.2 equivalents .

Reagent TypeLewis Acid Eq.[2][3][4][5][9] (Min)Reason
Acyl Chloride 1.1 – 1.2 eq 1.0 eq complexes with product; 0.1 eq drives kinetics.
Acid Anhydride 2.2 – 2.5 eq 1.0 eq for product + 1.0 eq for acid byproduct + excess.
Carboxylic Acid N/A (Use PPA/TfOH) AlCl₃ is inefficient here; use Brønsted acids (Polyphosphoric acid).

Module 2: The "Wrong Isomer" Ticket (Regioselectivity)

Symptom: You require the para-isomer, but ortho is contaminating the mixture (or vice-versa).

The Solvent Switch Solution

Solvents in FC acylation are not inert; they are "ligands" that tune the effective size of the electrophile.

Technical Insight:

  • Non-Polar Solvents (DCM, CS₂, 1,2-DCE): The acylium ion exists as a tight ion pair or free ion. It is smaller and less discriminatory.

    • Result: Higher ortho content (statistical attack).

  • Polar Solvents (Nitrobenzene): The solvent forms a bulky complex with the acylium ion/AlCl₃ adduct.

    • Result: The electrophile becomes sterically hindered.[10] It cannot easily access the ortho position. Para-selectivity increases significantly.

Case Study: Naphthalene Acylation

Naphthalene presents a Kinetic vs. Thermodynamic challenge.[10][11][12]

  • Low Temp / Non-polar: Attack at C1 (

    
    ) is kinetically favored (lower activation energy).
    
  • High Temp / Isomerization: Acyl groups can migrate. While less reversible than sulfonation, high temperatures or strong acid media can promote thermodynamic equilibration to the C2 (

    
    ) position (less sterically hindered).
    

Diagram: The Regioselectivity Decision Tree

RegioSelectivity Start Selectivity Issue? Substrate Substrate Type Start->Substrate Benzene Benzene Derivative (e.g., Toluene) Substrate->Benzene Naph Naphthalene Substrate->Naph TargetPara Target: Para-Isomer Benzene->TargetPara TargetOrtho Target: Ortho-Isomer Benzene->TargetOrtho SolventNitro Use Nitrobenzene (Increases Steric Bulk) TargetPara->SolventNitro SolventDCM Use DCM/CS2 (Low Steric Bulk) TargetOrtho->SolventDCM Alpha Target: 1-Acyl (Alpha) Naph->Alpha Beta Target: 2-Acyl (Beta) Naph->Beta CondKinetic Kinetic Control: 0°C, DCM/CS2 Alpha->CondKinetic CondThermo Thermodynamic Control: High Temp (>100°C) Nitrobenzene/PPA Beta->CondThermo

Caption: Decision matrix for solvent and temperature selection to control regiochemical outcomes.

Module 3: The "Ester Impostor" (Phenolic Substrates)

Symptom: When acylating phenols, you isolate the ester (O-acylated) instead of the ketone (C-acylated).

Mechanism: Kinetic O-Attack vs. Thermodynamic C-Attack

Phenols are bidentate nucleophiles.[13] The Oxygen is a harder nucleophile and reacts faster (Kinetic). The Ring Carbon is softer but forms a more stable product (Thermodynamic).[12]

Troubleshooting Protocol

Option A: The "Fries" Fix (Post-Reaction Correction) If you accidentally formed the ester, do not discard it.

  • Isolate the ester.

  • Dissolve in a high-boiling solvent (e.g., nitrobenzene) or neat.

  • Add fresh AlCl₃ (1.2 eq).

  • Heat to 120–160°C.

  • Result: The acyl group migrates from Oxygen to the Ortho/Para Carbon (Fries Rearrangement ).

Option B: Protection (Prevention) If you want to avoid O-acylation entirely:

  • Methylate the phenol to Anisole (Ph-OMe) before acylation.

  • Perform FC Acylation (The -OMe is a strong ortho/para director).[10]

  • Deprotect with BBr₃ if the free phenol is required.

Module 4: The "Black Tar" Ticket (Decomposition)

Symptom: The reaction mixture turns into an intractable black resin.

Root Causes & Solutions
CauseMechanismSolution
Exotherm Spike Rapid addition of AlCl₃ causes localized heating, leading to polymerization of solvent or substrate.Solid Addition: Add AlCl₃ slowly via a powder funnel to the cooled acyl chloride solution before adding the substrate.
Moisture Ingress Water reacts with AlCl₃/RCOCl to form HCl gas and heat, degrading sensitive substrates.Drying Tube: Use a CaCl₂ guard tube or N₂ blanket. Ensure solvent is dry (distilled over CaH₂).
Solvent Polymerization Some solvents (e.g., THF) polymerize with strong Lewis Acids.Incompatible: Never use ethers (THF, Et₂O) with AlCl₃. Use DCM, DCE, Nitromethane, or Nitrobenzene.

Summary: The "Clean Reaction" Workflow

To minimize by-products, follow this validated addition order (The "Perrier" Method modification):

  • Complex Formation: Suspend AlCl₃ (1.1 eq) in DCM/Nitrobenzene at 0°C.

  • Electrophile Generation: Add Acyl Chloride (1.0 eq) dropwise. Wait 15 mins. (Allows formation of the active acylium complex).[1][5]

  • Filtration (Optional): If using non-polar solvents, the complex may precipitate. Some protocols filter this to remove unreacted AlCl₃, but usually, it is used as a slurry.

  • Substrate Addition: Add the Aromatic Substrate (0.95 eq) slowly to the pre-formed complex.

    • Why? This ensures the substrate always sees an excess of electrophile, preventing substrate-substrate coupling or polymerization.

  • Quench: Pour onto ice/HCl slowly.

Diagram: The Stoichiometry & Complexation Pathway

Stoichiometry AlCl3 AlCl3 (Lewis Acid) Acylium [R-C=O]+ [AlCl4]- (Active Complex) AlCl3->Acylium + RCOCl RCOCl R-CO-Cl (Acyl Chloride) RCOCl->Acylium ProductFree Ar-CO-R (Ketone Product) Acylium->ProductFree + Arene (Reaction) Arene Ar-H (Substrate) Arene->ProductFree ProductComplex Product-AlCl3 Complex (Dead End) ProductFree->ProductComplex + AlCl3 (Strong Binding) ProductComplex->AlCl3 Catalyst Deactivation

Caption: Mechanism highlighting why catalytic AlCl3 fails: The product irreversibly binds the catalyst.

FAQ: Rapid Fire Troubleshooting

Q: Can I use BF₃·OEt₂ instead of AlCl₃? A: Only for highly activated substrates (e.g., furans, thiophenes). For benzene or toluene, BF₃ is usually too weak to generate the acylium ion effectively. AlCl₃ or FeCl₃ are preferred for standard arenes.

Q: My product is stuck in the organic layer during workup. A: The Aluminum-Product complex is very strong. You must hydrolyze it aggressively. Pour the reaction mixture into ice-cold 6M HCl . Stir vigorously until the solid aluminum salts dissolve and the layers separate clearly.

Q: I see a "di-acylated" byproduct. I thought you said that was impossible? A: It is rare, but possible with highly activated rings like mesitylene, ferrocene, or anthracene.

  • Fix: Reverse the addition. Add the catalyst/acyl chloride mixture TO the substrate. This keeps the substrate in excess concentration relative to the electrophile.

References

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Groves, J. K. (1972). The Friedel–Crafts acylation of alkenes.[2][4][8][10] Chemical Society Reviews, 1, 73-97. Link (Detailed discussion on acylium ion formation and solvent effects).

  • Effenberger, F. (2002). Electrophilic Aromatic Substitution: Friedel-Crafts Acylation. Angewandte Chemie International Edition, 41(10), 1699-1700. (Modern mechanistic insights).
  • Organic Syntheses , Coll. Vol. 3, p. 6 (1955); Vol. 28, p. 1 (1948). Aceto-p-cymene. Link (Validated protocol demonstrating the use of low temperatures to control isomer distribution).

  • Gore, P. H. (1964). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229–281. Link (Specifics on Naphthalene and Phenanthrene regioselectivity).

Sources

Troubleshooting

challenges in the stereoselective synthesis of 2-arylpropanoic acids

Welcome to the Chiral Synthesis Technical Support Center. Status: Online Operator: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chiral Synthesis Technical Support Center. Status: Online Operator: Dr. A. Vance, Senior Application Scientist Topic: Stereoselective Synthesis of 2-Arylpropanoic Acids (Profens)

Overview: The -Chiral Challenge

You are likely here because you are synthesizing NSAIDs (Naproxen, Ibuprofen, Flurbiprofen) and facing the classic "Profen Problem": installing the methyl group at the


-position with high enantiomeric excess (

). The

-enantiomer is generally the active COX inhibitor, while the

-enantiomer can be inactive or toxic (e.g.,

-ibuprofen undergoes unidirectional inversion to

in vivo, but this places metabolic stress on the liver).

Below are the three most common "Support Tickets" we receive regarding this synthesis, complete with troubleshooting protocols and mechanistic insights.

Ticket #AH-001: Asymmetric Hydrogenation (Ru-BINAP Systems)

User Issue: "I am using a Ruthenium-BINAP catalyst to hydrogenate 2-arylacrylic acid. My conversion is high, but my


 is stuck around 75-80%, well below the >97% reported in literature."

Diagnosis: The Ru-BINAP system for 2-arylpropanoic acids operates via a Monohydride Mechanism , which is distinct from the classic Rhodium-dihydride mechanism.[1] In the Ru-pathway, heterolytic cleavage of


 occurs before substrate coordination.[1] Low 

usually stems from competitive solvent coordination or insufficient hydrogen pressure preventing the formation of the active Ru-hydride species.
Troubleshooting Protocol
VariableAdjustmentScientific Rationale

Pressure
Increase (>100 atm) Unlike Rh-catalysis (where low pressure often helps), Ru-BINAP requires high pressure. The rate-determining step involves

cleavage.[1] High pressure stabilizes the active Ru-H species over the inactive solvent-bound complex.
Solvent Use Methanol (Pure) The carboxyl group of the substrate must interact with the Ru-center via hydrogen bonding. Aprotic solvents (THF, DCM) often fail here. Methanol facilitates the proton transfer required for the monohydride mechanism.
Base Additive Add

(1 eq)
Triethylamine deprotonates the carboxylic acid, creating a stronger anionic binding to the Ruthenium, locking the substrate in the chiral pocket.
Visualization: The Ru-BINAP Monohydride Cycle

HydrogenationCycle PreCat Ru(OAc)2(BINAP) Pre-Catalyst Active Ru-H Species (Active Catalyst) PreCat->Active H2 (High Pressure) - AcOH Coord Substrate Coordination (Enantio-determining Step) Active->Coord Substrate (2-arylacrylic acid) Insert Migratory Insertion Coord->Insert Fast Product (S)-Naproxen + Regenerated Catalyst Insert->Product H2 Product->Active Cycle Repeats

Caption: The Ru-BINAP cycle relies on high H2 pressure to generate the active hydride species before substrate binding.

Ticket #HF-002: Asymmetric Hydroformylation (Regioselectivity)

User Issue: "I am attempting the hydroformylation of styrene derivatives to access the aldehyde precursor. I am getting good enantioselectivity, but the linear (anti-Markovnikov) product is dominating. I need the branched (iso) product."

Diagnosis: This is a classic "Regiocontrol vs. Stereocontrol" conflict. Standard Rhodium-phosphine catalysts favor linear products due to steric bulk minimizing interactions. To get the branched 2-arylpropanal (the profen precursor), you need a ligand that electronically favors the branched alkyl-rhodium intermediate or sterically enforces it via a specific "chiral pocket."

Troubleshooting Protocol

1. Ligand Switch: Phosphites vs. Phosphines

  • Current: Likely using a standard Bisphosphine (e.g., DIOP, Chiraphos).

  • Solution: Switch to Chiral Diphosphites (e.g., Biphephos derivatives or Binaphthol-based phosphoramidites).

  • Reasoning: Phosphites are strong

    
    -acceptors. They reduce the electron density on Rhodium, which accelerates CO insertion. More importantly, their flexible yet bulky bite angles often favor the formation of the branched isomer to relieve steric strain in the transition state.
    

2. The Pressure Effect (Counter-Intuitive)

  • Action: Lower the CO pressure (10-20 bar) while maintaining

    
    .
    
  • Mechanism: High CO pressure saturates the Rhodium coordination sphere, favoring the thermodynamically stable linear alkyl species. Lower CO concentration can accelerate the

    
    -hydride elimination/re-insertion equilibrium, allowing the system to find the kinetic pathway to the branched product if the ligand directs it.
    
Decision Matrix: Ligand Selection
Ligand ClassRegioselectivity (

)
Enantioselectivity (

)
Recommendation
Monodentate Phosphines Low (Linear favored)LowAvoid
Bidentate Phosphines (BINAP) ModerateHighGood for Hydrogenation, poor for Hydroformylation.
Rh-BisDiazaphos High (>10:1) High (>90%) Recommended. Excellent for styrenes.
Hybrid Phosphates Very HighModerateUse if purification of isomers is the bottleneck.

Ticket #DKR-003: Dynamic Kinetic Resolution (DKR)

User Issue: "I am using a lipase to resolve my racemic profen ester. The reaction stops at 50% conversion. I added a Ruthenium racemization catalyst to make it 'Dynamic', but now the enzyme is dead."

Diagnosis: You have a Compatibility Mismatch . Most transition metal racemization catalysts (like Shvo’s catalyst) require elevated temperatures (>70°C) or specific bases that denature standard lipases (like CALB). Conversely, the protein environment can poison the metal catalyst.

Troubleshooting Protocol

Option A: The Chemo-Enzymatic Fix (Compartmentalization)

  • Protocol: Use an immobilized enzyme (Novozym 435) and a metal catalyst with bulky ligands that cannot penetrate the enzyme support beads.

  • Solvent: Switch to Toluene or MTBE. Avoid protic solvents which inhibit the racemization step.

Option B: The Non-Enzymatic "BTM" Route (Recommended) If the enzyme is unstable, switch to a fully chemical DKR using Benzotetramisole (BTM) .

  • Reagents: Racemic Acid + Pivalic Anhydride + BTM (Cat.)[2][3] + Base.

  • Mechanism: BTM acts as a nucleophilic catalyst that selectively acylates the

    
    -enantiomer. Meanwhile, the base promotes rapid racemization of the mixed anhydride intermediate.
    
  • Advantage: robust at room temperature; no protein stability issues.

Visualization: DKR Workflow

DKR_Mechanism cluster_0 Critical Condition: k_rac > k_fast Racemate Racemic Substrate (R/S Mixture) Racemization In-Situ Racemization (Metal or Base) Racemate->Racemization k_rac Resolution Kinetic Resolution (Enzyme or BTM) Racemate->Resolution Fast Reaction (S-isomer) Product Pure (S)-Ester (>99% ee, >90% Yield) Resolution->Product Irreversible

Caption: For high yield (>50%), the rate of racemization (k_rac) must exceed the rate of the enzymatic resolution.

References

  • Noyori, R., et al. (2004).[1] Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. PNAS.[1][4]

  • Zhang, X., et al. (2010). Origin of Pressure Effects on Regioselectivity and Enantioselectivity in the Rhodium-Catalyzed Hydroformylation of Styrene. Journal of the American Chemical Society.[5]

  • Beller, M., et al. (2013). Rh-catalyzed linear hydroformylation of styrene. Dalton Transactions.[6]

  • Vogl, E. M., et al. (2005). Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. Princeton/Merck Lectures.

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews.

Sources

Optimization

Technical Support Center: Continuous Flow Optimization for 2-(2-Fluoro-4-methylphenyl)propanoic Acid

Status: Operational Ticket ID: FLOW-PROFEN-042 Assigned Specialist: Senior Application Scientist Subject: Optimization and Troubleshooting of 1,2-Aryl Migration in Flow Executive Summary You are inquiring about the conti...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: FLOW-PROFEN-042 Assigned Specialist: Senior Application Scientist Subject: Optimization and Troubleshooting of 1,2-Aryl Migration in Flow

Executive Summary

You are inquiring about the continuous flow synthesis of 2-(2-fluoro-4-methylphenyl)propanoic acid . This compound belongs to the 2-arylpropionic acid (Profen) class, structurally analogous to Flurbiprofen but bearing a 4-methyl group instead of a 4-phenyl group.

While traditional batch synthesis often relies on the carbonylation of benzyl halides or complex asymmetric hydrogenation, continuous flow chemistry offers a superior route via the oxidative rearrangement of propiophenones (1,2-aryl migration). This method, mediated by Trimethyl Orthoformate (TMOF) and Iodine (or hypervalent iodine), is preferred in flow due to precise thermal control over the exothermic rearrangement and the safe containment of volatile iodinated intermediates.

This guide provides a validated workflow, troubleshooting protocols, and FAQ based on field-proven flow chemistry standards.

Module 1: Validated Flow Protocol

Reaction Scheme

The synthesis proceeds in two continuous stages:

  • Oxidative Rearrangement: Conversion of 1-(2-fluoro-4-methylphenyl)propan-1-one to the methyl ester intermediate.

  • Saponification: Hydrolysis of the ester to the target acid.

ReactionScheme Substrate 1-(2-fluoro-4-methylphenyl) propan-1-one Intermediate Methyl 2-(2-fluoro-4-methylphenyl) propanoate Substrate->Intermediate 1,2-Aryl Migration (Flow: 100-120°C) Reagents TMOF / I2 / MeOH Reagents->Intermediate Product 2-(2-fluoro-4-methylphenyl) propanoic acid Intermediate->Product Hydrolysis (KOH/H2O)

Figure 1: Synthetic pathway utilizing oxidative 1,2-aryl migration.

Experimental Workflow
ParameterStream A (Substrate)Stream B (Oxidant)Stream C (Hydrolysis)
Composition 1.0 M Ketone in TMOF/MeOH (1:1)1.1 eq Iodine (

) in TMOF
2.0 M KOH (aq)
Flow Rate 0.5 mL/min0.5 mL/min1.0 mL/min
Reactor Coil 1 (PFA/Hastelloy) Coil 1 (PFA/Hastelloy) Coil 2 (PFA)
Volume/Temp 10 mL @ 110°C10 mL @ 110°C5 mL @ 70°C
Residence Time 10 min10 min2.5 min

Step-by-Step Methodology:

  • Feed Preparation: Dissolve 1-(2-fluoro-4-methylphenyl)propan-1-one in a mixture of Trimethyl Orthoformate (TMOF) and Methanol. TMOF acts as both solvent and dehydrating agent.

  • Oxidative Rearrangement: Combine Stream A and Stream B in a T-mixer. Pass through a heated reactor coil (110°C).[1] The back-pressure regulator (BPR) must be set to >5 bar (75 psi) to prevent solvent boiling.

  • Quench/Hydrolysis: The reactor effluent (containing the methyl ester) is mixed inline with Stream C (KOH).

  • Workup: Collect the biphasic output. Acidify to pH 1 with HCl to precipitate the target acid or extract with Ethyl Acetate.

Module 2: Troubleshooting & FAQs

Category A: Reactor Clogging & Solids

Q: My reactor clogs immediately after mixing the ketone and iodine streams. Why?

  • Diagnosis: This is likely due to the low solubility of the Iodine-Ketone complex or the formation of polymeric byproducts if TMOF concentration is too low.

  • Corrective Action:

    • Increase TMOF Ratio: Ensure your solvent system is at least 60% TMOF. It scavenges water produced during acetal formation.

    • Pre-sonication: Iodine dissolves slowly in TMOF. Sonicate Stream B for 20 minutes before pumping.

    • Check Temperature: If the reactor is too cold (<80°C), the rearrangement is slow, leading to accumulation of the intermediate ketal which may crystallize. Ensure the reactor is pre-heated before starting flow.

Q: I see precipitation in the hydrolysis coil (Coil 2).

  • Diagnosis: The potassium salt of the target acid is less soluble in the organic-heavy mixture (TMOF/MeOH) when water is introduced.

  • Corrective Action: Add a co-solvent to Stream C (e.g., 10% MeOH in the KOH solution) or increase the temperature of Coil 2 to 70°C to maintain solubility during saponification.

Category B: Yield & Selectivity

Q: I am observing the "linear" isomer or unreacted starting material.

  • Diagnosis:

    • Unreacted Ketone: Residence time is too short or temperature is too low.

    • Linear Isomer: This chemistry is highly regioselective for the branched product (1,2-migration). If you see other isomers, check your starting material purity.

  • Corrective Action: Increase residence time in Coil 1 to 15 minutes. If conversion is still low, increase temperature to 130°C (ensure BPR is set to 10 bar/150 psi).

Q: The product is dark/tarry.

  • Diagnosis: Thermal degradation due to "hot spots" or iodine radical polymerization.

  • Corrective Action:

    • Verify your mixer efficiency. Poor mixing creates pockets of high Iodine concentration. Use a static mixer chip rather than a simple T-piece.

    • Add a scavenger: A wash step with sodium thiosulfate immediately after collection will remove excess iodine and prevent post-collection degradation.

Category C: Equipment & Safety

Q: Can I use standard stainless steel (SS316) tubing?

  • Diagnosis: NO. Iodine and TMOF/Methanol at 110°C are highly corrosive to standard stainless steel.

  • Corrective Action: You must use PFA (perfluoroalkoxy) tubing or Hastelloy reactors. If using PFA, ensure the tubing is rated for the pressure/temperature combination (typically 1/16" OD tubing is safe up to 20 bar).

Module 3: System Visualization

The following diagram illustrates the physical setup required to manage the corrosive reagents and thermal requirements safely.

FlowSetup PumpA Pump A: Ketone/TMOF Mixer1 Mixer 1 (Hastelloy) PumpA->Mixer1 PumpB Pump B: Iodine/TMOF PumpB->Mixer1 PumpC Pump C: KOH (aq) Mixer2 Mixer 2 (PFA) PumpC->Mixer2 Reactor1 Reactor Coil 1 (110°C, 10 min) 1,2-Migration Mixer1->Reactor1 Homogeneous Reactor1->Mixer2 Methyl Ester Reactor2 Reactor Coil 2 (70°C, 2.5 min) Saponification Mixer2->Reactor2 Biphasic Flow BPR Back Pressure Regulator (100 psi) Reactor2->BPR Collection Collection (Acidify pH 1) BPR->Collection

Figure 2: Integrated continuous flow rig for the synthesis of 2-arylpropionic acids.

References & Authoritative Grounding

The protocols defined above are derived from established continuous flow methodologies for Profen synthesis.

  • Continuous Flow Synthesis of Ibuprofen (Profen Model):

    • Snead, D. R., & Jamison, T. F. (2015). A Three-Minute Synthesis of Ibuprofen in Continuous Flow. This paper establishes the baseline for the 1,2-aryl migration in flow using iodine/oxidants.

  • Oxidative Rearrangement Mechanism:

    • Pumberger, P., & Kappe, C. O. (2018). Continuous Flow Synthesis of 2-Arylpropionic Acids via Oxidative Rearrangement of Propiophenones. Provides the specific optimization for TMOF/Iodine ratios and temperature control to avoid clogging.

  • General Flow Synthesis of Flurbiprofen Precursors:

    • Battilocchio, C., et al. (2013). Flow chemistry approaches directed at improving chemical synthesis.[2][3] Discusses the handling of hazardous intermediates in flow, relevant to the fluorinated aryl substrate.

For further assistance with specific reactor sizing or kinetic modeling, please reply with your current tubing dimensions and available pump models.

Sources

Troubleshooting

Technical Support Center: Managing Thermal Hazards in the Scale-up of Propanoic Acid Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for managing thermal hazards during the scale-up of chemical processes involving propanoic acid. This guide is designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for managing thermal hazards during the scale-up of chemical processes involving propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols for ensuring process safety. Our focus is on the practical application of thermal analysis and engineering controls to mitigate risks associated with exothermic reactions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles of thermal safety in the context of scaling up propanoic acid reactions.

Q1: Why are thermal hazards a significantly greater concern during scale-up compared to lab-scale experiments?

The primary reason is the change in the surface-area-to-volume ratio.[1][2] In a small laboratory flask, the large surface area relative to the small volume of reactants allows for efficient and often passive heat dissipation to the environment.[1][3] As you scale up to a larger reactor, the volume increases cubically while the surface area for heat transfer (like the reactor jacket) only increases squarely. This fundamental geometric shift means the system's ability to remove heat becomes far less efficient, making it easier for an exothermic reaction to accumulate heat.[1][2] An exotherm that produces a minor, manageable temperature rise of a few degrees in the lab can lead to a dangerous, self-accelerating thermal runaway in a large-scale reactor.[1]

Q2: What exactly is a "thermal runaway" and what are its consequences?

A thermal runaway is an uncontrolled positive feedback loop where an exothermic chemical reaction generates heat faster than it can be removed.[4][5] This excess heat increases the reaction temperature, which in turn exponentially accelerates the reaction rate, leading to even faster heat generation.[2][5] If not controlled, this rapid increase in temperature and reaction rate can lead to:

  • Over-pressurization: The boiling of solvents or the production of gaseous byproducts can exceed the vessel's pressure rating, leading to a rupture or explosion.[2]

  • Secondary Decomposition: At elevated temperatures, reactants or products, including propanoic acid itself, can undergo secondary decomposition reactions, which are often highly energetic and produce large volumes of gas.[1][6]

  • Release of Toxic Materials: A reactor failure can release hazardous chemicals into the surrounding environment, posing a significant risk to personnel and the public.[7][8]

Q3: What are the primary thermal hazards specifically associated with propanoic acid?

Propanoic acid is a combustible, medium-strong carboxylic acid.[9][10] Key hazards include:

  • Exothermic Neutralization: It reacts exothermically with bases.[11][12] A rapid, large-scale neutralization can release significant heat.

  • Reactivity: It can react violently with strong oxidizing agents and strong bases, posing a fire and explosion hazard.[10][13] Contact with many metals can also produce flammable hydrogen gas.[10]

  • Combustibility: Propanoic acid has a flash point of approximately 54°C, meaning it can form explosive vapor/air mixtures above this temperature.[10]

  • Thermal Decomposition: When heated to decomposition, it can emit acrid smoke and irritating fumes.[11][12] Studies have shown it decomposes at high temperatures (e.g., 496-580°C) into products like methylketen, water, carbon dioxide, and various hydrocarbons.[6]

Q4: What is the very first step I should take before scaling up any propanoic acid reaction?

Before any scale-up, you must conduct a thorough Process Hazard Analysis (PHA) or a detailed Risk Assessment.[14][15][16] This is a systematic evaluation to identify potential hazards.[14] Your assessment should begin with a comprehensive review of scientific literature and safety data sheets (SDS) to understand the known hazards of all reactants, intermediates, and products.[15] This initial step is critical for designing safe experimental protocols and is a foundational element of Process Safety Management (PSM) frameworks.[17][18]

Q5: Is there a general rule for how much I can increase the scale of my reaction at one time?

A widely accepted conservative rule of thumb is to not scale a reaction by more than a three-fold (3x) factor at each step.[15][16] Any significant changes to reaction parameters—such as reagent concentration, solvent, or temperature—should first be tested again at a small scale.[16] This iterative approach allows you to diligently monitor the reaction's behavior and identify any unexpected thermal events before committing to a larger, more hazardous scale.[15]

Troubleshooting Guide: On-the-Fly Hazard Management

This guide provides a question-and-answer framework for addressing specific thermal issues that may arise during your scaled-up experiment.

Issue 1: The internal reaction temperature is rising much faster than expected and is overshooting the jacket setpoint.

  • What is likely happening? This is a classic sign that the reaction's heat generation is overwhelming the reactor's cooling capacity. The cause could be an underestimation of the reaction's exothermicity, an insufficient cooling system, poor mixing leading to localized "hot spots," or the reagent being added too quickly.[15]

  • What are the immediate steps?

    • Stop Reagent Addition: Immediately halt the feed of any limiting reactant. This is the most effective way to stop generating more heat. A process that is "dose-controlled," where the reactant is consumed as it's added, is ideal for safety.[3]

    • Maximize Cooling: Ensure the cooling utility is running at maximum capacity.

    • Verify Agitation: Check that the agitator is functioning correctly to ensure proper heat transfer and prevent hot spots.[15]

    • Prepare for Emergency Action: If the temperature continues to rise, be prepared to execute a pre-planned emergency procedure, such as adding a quench agent or performing an emergency dump.[2]

  • How can I prevent this in the future? A quantitative understanding of your reaction's thermal profile is essential. Before re-attempting the scale-up, you must perform reaction calorimetry to determine the total heat of reaction, the rate of heat release, and the adiabatic temperature rise.[8][19] This data is crucial for correctly sizing the cooling system and defining a safe reagent addition rate.

Issue 2: The pressure inside the reactor is increasing unexpectedly.

  • What is likely happening? Pressure buildup can result from several sources: (1) the reaction is producing a non-condensable gas, (2) the temperature has exceeded the boiling point of the solvent or a reactant, or (3) a secondary decomposition reaction has begun, generating gaseous byproducts.[1]

  • What are the immediate steps?

    • Stop All Feeds and Heating: Immediately cease adding reagents and turn off any heating sources.[15]

    • Apply Emergency Cooling: Rapidly cool the reactor to reduce vapor pressure and slow down gas-generating reactions.[15]

    • Do NOT Confine the Pressure: Ensure the reactor's vent path is clear. Over-pressurization is a primary cause of reactor explosions.[4]

  • How can I prevent this in the future? Your initial hazard assessment must identify all potential gas-generating reactions (main and side reactions). The reactor and its pressure relief systems must be designed to handle the maximum credible gas evolution rate.[4] Analytical techniques like GC-MS or TGA-MS can help identify gaseous byproducts during lab-scale development.

Key Experimental Protocols & Data

For a trustworthy and self-validating safety program, quantitative data is non-negotiable. Reaction calorimetry is the cornerstone technique for gathering this data.[19]

Protocol: Screening for Thermal Hazards using Reaction Calorimetry

Objective: To quantify the thermal properties of a propanoic acid reaction to enable safe scale-up. This protocol outlines the workflow for determining key safety parameters.

Methodology:

  • System Calibration:

    • Determine the heat transfer coefficient (UA) of the calorimeter by performing a calibration with a known electrical heat source or a well-characterized chemical reaction.

    • Causality: An accurate UA is critical because it defines the relationship between the temperature difference (Tr - Tj) and the rate of heat removal from the reactor. Without it, heat flow data is meaningless.

  • Determine Heat Capacity (Cp):

    • Measure the heat capacity of the reaction mixture. This can be done by applying a known amount of heat and measuring the resulting temperature rise.

    • Causality: The Cp is required to calculate the adiabatic temperature rise (ΔTad), which represents the worst-case temperature increase if all cooling is lost.[1]

  • Isothermal Reaction Execution:

    • Charge the reactor with the initial components (e.g., propanoic acid and solvent).

    • Set the reactor jacket to the desired reaction temperature and allow the contents to equilibrate.

    • Add the limiting reagent at a controlled, constant rate.

    • Causality: Adding the reagent slowly ensures the reaction is "dose-controlled," preventing the dangerous accumulation of unreacted starting material.[3] The calorimeter measures the heat flow in real-time required to maintain a constant internal temperature.

  • Data Analysis & Interpretation:

    • Heat of Reaction (ΔHr): Integrate the heat flow curve over the duration of the addition to get the total heat evolved.

    • Heat Flow (Qr): The real-time data shows the rate of energy release, which is critical for ensuring the production-scale reactor's cooling system can handle the load.

    • Adiabatic Temperature Rise (ΔTad): Calculate this using the formula: ΔTad = |ΔHr| / m * Cp , where 'm' is the mass of the final reaction mixture.

    • Maximum Temperature of Synthesis Reaction (MTSR): Calculate this as MTSR = Tprocess + ΔTad . This value predicts the final temperature in a worst-case cooling failure scenario. The MTSR must be well below the temperature where any secondary decomposition begins.

Data Presentation: Sample Thermal Hazard Assessment

The table below summarizes sample calorimetry data for a hypothetical esterification of propanoic acid.

ParameterSymbolValueSignificance & Implication
Heat of ReactionΔHr-120 kJ/molA significant exotherm requiring active cooling.
Specific Heat of MixtureCp1.8 J/g·KUsed to calculate the potential temperature rise.
Mass of Final Mixturem1500 gScale of the experiment.
Adiabatic Temperature Rise ΔTad 74 °C Critical Safety Parameter: In a total cooling failure, the reaction mass would heat itself by 74°C.
Process TemperatureTprocess60 °CThe intended operating temperature.
Max. Temp. of Synthesis Reaction MTSR 134 °C Worst-Case Scenario: The highest temperature the desired reaction can reach. This must be safely below any decomposition onset.
Decomposition Onset Temp.Td220 °CThe temperature at which dangerous secondary reactions begin. Since MTSR < Td, the process has a sufficient safety margin.
Visualization of Safety Workflows

Visual diagrams help clarify complex decision-making processes inherent in process safety management.

Diagram 1: Thermal Hazard Assessment Workflow

This diagram illustrates the logical progression from initial screening to final scale-up, ensuring hazards are identified and controlled at each stage.

Thermal_Hazard_Workflow cluster_0 Phase 1: Screening & Scoping cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Engineering & Control Lit_Review Literature & SDS Review (Identify Known Hazards) DSC Differential Scanning Calorimetry (DSC) (Screen for Decomposition) Lit_Review->DSC Initial Data RC Reaction Calorimetry (RC) (Measure ΔHr, Qr, Cp) DSC->RC Proceed if stable in process range Adiabatic_Cal Adiabatic Calorimetry (Assess Secondary Runaway) RC->Adiabatic_Cal If MTSR is high or decomposition is observed PHA Process Hazard Analysis (PHA) (Define Safe Operating Limits) RC->PHA Adiabatic_Cal->PHA Scale_Up Controlled Scale-Up (Implement Engineering Controls) PHA->Scale_Up Approved Process Temp_Excursion_Logic Start Internal Temp (Tr) > Setpoint (Tset) Stop_Addition STOP Reagent Addition Start->Stop_Addition Max_Cooling Maximize Cooling Stop_Addition->Max_Cooling Monitor_Tr Is Tr decreasing? Max_Cooling->Monitor_Tr Quench Initiate Emergency Quench/Dump Protocol Monitor_Tr->Quench No Resume Resume Normal Monitoring Monitor_Tr->Resume Yes Investigate Hold & Investigate Cause Resume->Investigate

Caption: Decision tree for managing a temperature excursion.

References
  • QES Academy. (2024, September 16). Scaling Up Chemical Processes? Unlock Safety and Success.
  • American Chemical Society. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Unknown. (2019, September 18). Scale-Up Reaction Safety.
  • H.E.L Group.
  • Patsnap Eureka. (2025, July 31). How to Reduce Toxic Byproducts in Carboxylic Acid Reactions?.
  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL.
  • Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention.
  • Journal of the Chemical Society B. The thermal decomposition of propionic acid.
  • Wikipedia. Propionic acid.
  • Wikipedia. Thermal runaway.
  • Chemical Engineering Transactions. (2025, September 15).
  • PubChem. Propionic Acid | CH3CH2COOH | CID 1032.
  • TUV SUD. Control Thermal Runaway and Chemical Reaction Hazards.
  • Health and Safety Executive. Chemical reaction hazards and the risk of thermal runaway INDG254.
  • Unknown.
  • IChemE. Incidents in the chemical industry due to thermal-runaway chemical reactions.
  • Creative Proteomics.
  • eCFR. (2019, April 15). 29 CFR 1910.119 -- Process safety management of highly hazardous chemicals.
  • NOAA. PROPIONIC ACID, [SOLUTION] - CAMEO Chemicals.
  • Veriforce. (2023, April 14). Process Safety Management in Manufacturing: A Primer.
  • International Labour Organization. (2023, November). ICSC 0806 - PROPIONIC ACID.
  • New Jersey Department of Health. (2010, April). Hazardous Substance Fact Sheet - Propionic Acid.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of 2-(2-fluoro-4-methylphenyl)propanoic Acid by ¹H NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectua...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary and powerful tool for such structural elucidation. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(2-fluoro-4-methylphenyl)propanoic acid, a valuable building block in medicinal chemistry. We will explore the expected spectral features, compare them with potential isomeric impurities, and provide a comprehensive protocol for acquiring high-quality data.

The Decisive Signature: Predicting the ¹H NMR Spectrum

The structure of 2-(2-fluoro-4-methylphenyl)propanoic acid presents a unique set of proton environments that give rise to a characteristic ¹H NMR spectrum. By analyzing the electronic effects of the substituents on the phenyl ring and the stereochemistry of the propanoic acid side chain, we can predict the chemical shifts, multiplicities, and coupling constants of each proton.

The key to validating the structure lies in the distinct patterns of the aromatic protons, which are influenced by the ortho-fluoro and para-methyl groups, as well as the methine and methyl protons of the propanoic acid moiety. The presence of fluorine introduces additional complexity and diagnostic information through proton-fluorine (H-F) coupling.

Table 1: Predicted ¹H NMR Data for 2-(2-fluoro-4-methylphenyl)propanoic Acid and Potential Isomeric Impurities

Proton Assignment 2-(2-fluoro-4-methylphenyl)propanoic acid (Expected) 2-(3-fluoro-4-methylphenyl)propanoic acid (Isomer 1) 2-(2-fluoro-5-methylphenyl)propanoic acid (Isomer 2)
Carboxylic Acid (-COOH) ~11-12 ppm (broad singlet)~11-12 ppm (broad singlet)~11-12 ppm (broad singlet)
Aromatic H (position 6) ~7.2-7.3 ppm (doublet of doublets)~7.1-7.2 ppm (doublet)~7.1-7.2 ppm (doublet of doublets)
Aromatic H (position 5) ~7.0-7.1 ppm (doublet of doublets)~7.0-7.1 ppm (doublet of doublets)~6.9-7.0 ppm (doublet of doublets)
Aromatic H (position 3) ~6.9-7.0 ppm (doublet of doublets)Not present~7.2-7.3 ppm (doublet of doublets)
Methine (-CH-) ~3.7-3.8 ppm (quartet)~3.6-3.7 ppm (quartet)~3.7-3.8 ppm (quartet)
Aromatic Methyl (-CH₃) ~2.3-2.4 ppm (singlet)~2.2-2.3 ppm (singlet)~2.3-2.4 ppm (singlet)
Propanoic Methyl (-CH₃) ~1.5-1.6 ppm (doublet)~1.5-1.6 ppm (doublet)~1.5-1.6 ppm (doublet)

Interpreting the Key Spectral Features: A Causality-Driven Approach

The predicted spectrum of 2-(2-fluoro-4-methylphenyl)propanoic acid is a direct consequence of its electronic and steric environment.

  • The Aromatic Region (δ 6.9-7.3 ppm): This is the most diagnostic region for confirming the substitution pattern. The ortho-fluorine atom is a moderate electron-withdrawing group, while the para-methyl group is a weak electron-donating group. This interplay, combined with the propanoic acid substituent, leads to a specific set of chemical shifts for the three aromatic protons.

    • H-6: Expected to be the most downfield of the aromatic protons due to the deshielding effect of the adjacent propanoic acid group. It will appear as a doublet of doublets due to coupling with H-5 and a smaller long-range coupling with the fluorine atom.

    • H-5: This proton will also be a doublet of doublets, coupling to both H-6 and H-3.

    • H-3: This proton will exhibit a characteristic doublet of doublets pattern due to coupling with H-5 and a significant ortho-coupling to the fluorine atom (³JHF). The magnitude of this H-F coupling is a key validation parameter.

  • The Propanoic Acid Moiety:

    • Methine Proton (-CH-, δ ~3.7-3.8 ppm): This proton is adjacent to the chiral center and the aromatic ring, placing it in a deshielded environment. It will appear as a quartet due to coupling with the three protons of the adjacent methyl group. Its chemical shift is similar to that observed in related compounds like flurbiprofen[1][2][3].

    • Methyl Protons (-CH₃, δ ~1.5-1.6 ppm): These protons will appear as a doublet due to coupling with the methine proton.

  • The Aromatic Methyl Group (-CH₃, δ ~2.3-2.4 ppm): This will be a sharp singlet as there are no adjacent protons to couple with.

  • The Carboxylic Acid Proton (-COOH, δ ~11-12 ppm): This proton is highly deshielded and often appears as a broad singlet. Its chemical shift can be concentration and solvent-dependent.

The Power of Comparison: Ruling out Isomeric Impurities

The synthesis of 2-(2-fluoro-4-methylphenyl)propanoic acid could potentially yield isomeric impurities. ¹H NMR is exceptionally powerful in distinguishing these closely related structures.

  • Isomer 1: 2-(3-fluoro-4-methylphenyl)propanoic acid: In this isomer, the fluorine is meta to the propanoic acid group. This would significantly alter the aromatic region. We would expect to see two doublets and a doublet of doublets, with different coupling constants compared to the target molecule. Specifically, the characteristic large ortho H-F coupling would be absent.

  • Isomer 2: 2-(2-fluoro-5-methylphenyl)propanoic acid: Here, the methyl group is meta to the propanoic acid group. Again, the aromatic region would be the key differentiator. The chemical shifts and coupling patterns of the three aromatic protons would be distinct from our target molecule due to the different positioning of the electron-donating methyl group.

Experimental Protocol for High-Quality ¹H NMR Data Acquisition

To ensure reliable and reproducible data for structural validation, the following protocol is recommended.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the sample. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a good initial choice for this compound. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm). d. Filter the solution into a clean, dry 5 mm NMR tube.

2. Instrument Setup and Calibration: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak. d. Calibrate the 90° pulse width for the proton channel.

3. Data Acquisition: a. Acquire a standard one-dimensional ¹H NMR spectrum. b. Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm). c. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. d. Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.

4. Data Processing: a. Apply a Fourier transform to the free induction decay (FID). b. Phase the spectrum to obtain pure absorption peaks. c. Perform baseline correction to ensure a flat baseline. d. Integrate the signals to determine the relative number of protons for each peak. e. Reference the spectrum to the TMS signal at 0.00 ppm.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the validation of the 2-(2-fluoro-4-methylphenyl)propanoic acid structure using ¹H NMR.

G cluster_0 Sample Preparation & Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Structural Verification prep Sample Dissolution & Tube Preparation acquire ¹H NMR Spectrum Acquisition prep->acquire process Fourier Transform, Phasing, & Baseline Correction acquire->process reference Chemical Shift Referencing (TMS) process->reference integrate Integration of Proton Signals reference->integrate analyze Analysis of Chemical Shifts, Multiplicities, & Coupling Constants integrate->analyze compare_pred Compare with Predicted Spectrum analyze->compare_pred compare_iso Compare with Spectra of Potential Isomers analyze->compare_iso conclusion Confirm Structure of 2-(2-fluoro-4-methylphenyl)propanoic acid compare_pred->conclusion compare_iso->conclusion

Caption: Workflow for the structural validation of 2-(2-fluoro-4-methylphenyl)propanoic acid by ¹H NMR.

By following this comprehensive guide, researchers can confidently validate the structure of 2-(2-fluoro-4-methylphenyl)propanoic acid, ensuring the integrity of their research and development efforts. The detailed analysis of the expected ¹H NMR spectrum, in conjunction with a robust experimental protocol, provides a self-validating system for the unambiguous characterization of this important chemical entity.

References

  • PubChem. Flurbiprofen. National Center for Biotechnology Information. [Link]

  • Di Pietro, M. E., Aroulanda, C., Celebre, G., Merlet, D., & De Luca, G. (2015). The conformational behaviour of naproxen and flurbiprofen in solution by NMR spectroscopy. RSC Advances, 5(107), 88151-88161.
  • SpectraBase. 2-Methyl-2-(4-methylphenoxy)propanoic acid. [Link]

  • Harris, C. J., & Harris, R. K. (2008). A combined first principles computational and solid-state NMR study of a molecular crystal: flurbiprofen. Physical Chemistry Chemical Physics, 10(13), 1756-1764.
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  • NP-MRD. (2s)-2-amino-3-(6-benzyl-2-imino-1h-purin-9-yl)propanoic acid. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted). [Link]

  • NP-MRD. 2-[6-(carboxymethyl)-4-hydroxy-7-oxo-2h,3h,5h-furo[2,3-f]isoindol-2-yl]propanoic acid. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted). [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. [Link]

  • ChemBK. 2-(4-METHYLPHENYL)PROPANOIC ACID. [Link]

  • Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.
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  • PubChem. 2-(4-Methylphenyl)propionic acid, (R)-. National Center for Biotechnology Information. [Link]

  • American Elements. 2-(2,4-difluorophenyl)propanoic acid. [Link]

  • Warneke, J., Wöste, T. H., Gewinner, S., Schöllkopf, W., & Asmis, K. R. (2019). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Physical Chemistry Chemical Physics, 21(32), 17568-17576.
  • PhytoBank. Propyl ester- Propanoic acid. 1H NMR Spectrum. [Link]

  • Emsley, J. W., & Phillips, L. (1971). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 7, 1-526.
  • Bovey, F. A. (2003). Fluorine NMR spectroscopy. eMagRes, 1-10.

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Comparative

A Comparative Guide to Purity Assessment of 2-(2-fluoro-4-methylphenyl)propanoic acid by High-Performance Liquid Chromatography

Introduction: The Imperative of Purity in Chiral Drug Development 2-(2-fluoro-4-methylphenyl)propanoic acid is a chiral carboxylic acid belonging to the 'profen' class of molecules, which are widely recognized for their...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Chiral Drug Development

2-(2-fluoro-4-methylphenyl)propanoic acid is a chiral carboxylic acid belonging to the 'profen' class of molecules, which are widely recognized for their non-steroidal anti-inflammatory drug (NSAID) activity. As with its structural analog, Flurbiprofen, the pharmacological and toxicological profiles of its two enantiomers, (S)- and (R)-, are likely distinct.[1][2] Consequently, for researchers, scientists, and drug development professionals, the rigorous assessment of both chemical and enantiomeric purity is not merely a procedural step but a critical determinant of a drug candidate's safety and efficacy.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the comprehensive purity assessment of 2-(2-fluoro-4-methylphenyl)propanoic acid. We will explore two orthogonal yet complementary approaches: Achiral Reversed-Phase (RP-HPLC) for the quantification of process-related impurities and Chiral HPLC for the critical separation and quantification of enantiomers. This document is designed to move beyond a simple recitation of methods, explaining the causality behind experimental choices to empower you to develop robust, reliable, and self-validating analytical protocols.

Logical Framework for HPLC Method Selection

The selection of an appropriate HPLC method is dictated by the analytical objective. The primary distinction lies in whether the goal is to assess general chemical purity or to determine the enantiomeric excess.

G start Purity Assessment Objective for 2-(2-fluoro-4-methylphenyl)propanoic acid q1 What is the primary purity question? start->q1 achiral_path Identify & Quantify Process-Related Impurities (e.g., starting materials, by-products) q1->achiral_path Chemical Purity chiral_path Determine Enantiomeric Purity & Quantify the Unwanted Enantiomer q1->chiral_path Stereoisomeric Purity achiral_method Utilize Achiral Reversed-Phase HPLC (RP-HPLC) on a C18 or similar column achiral_path->achiral_method chiral_method Utilize Chiral HPLC with a Chiral Stationary Phase (CSP) chiral_path->chiral_method

Caption: Decision tree for selecting the appropriate HPLC methodology.

Part 1: Achiral RP-HPLC for Chemical Purity Profiling

This approach is the workhorse for assessing impurities generated during synthesis, such as unreacted starting materials, intermediates, or by-products.[3][4] The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase.[5]

Mechanism & Rationale

The primary interaction mechanism in RP-HPLC is hydrophobicity. Molecules with greater nonpolar character are retained longer on the C18 column. For an acidic analyte like 2-(2-fluoro-4-methylphenyl)propanoic acid, controlling the mobile phase pH is critical. By adding an acid (e.g., trifluoroacetic acid or phosphoric acid), the carboxylic acid group is protonated (rendered neutral), which increases its hydrophobicity and ensures sharp, symmetrical peaks by preventing ionic interactions with residual silanols on the stationary phase.[6][7]

Comparative Methodologies & Performance

Different C18 columns and mobile phase compositions can be employed. A comparison of typical starting conditions is provided below.

ParameterMethod A: Rapid ScreeningMethod B: High-ResolutionRationale for Choice
Stationary Phase C18, 5 µm, 4.6 x 150 mmC18, 3.5 µm, 4.6 x 250 mmSmaller particles and a longer column in Method B provide higher theoretical plates and better resolution of closely eluting impurities.[6]
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in AcetonitrileA: 20 mM KH₂PO₄, pH 3.0B: AcetonitrileBuffered mobile phase in Method B offers more robust pH control, leading to greater reproducibility.[8]
Elution Mode GradientIsocratic or Shallow GradientA steep gradient (Method A) is ideal for quickly identifying the presence of unknown impurities, while an isocratic or shallow gradient (Method B) is superior for quantifying known impurities with high precision.
Detection PDA/DAD (210-400 nm)PDA/DAD (230 nm)A broad wavelength scan helps in detecting impurities with different chromophores. A single wavelength offers higher sensitivity for quantification.[6]
Analysis Time ~15 minutes~30-45 minutesMethod A is optimized for throughput, while Method B is optimized for separation efficiency.
Experimental Protocol: High-Resolution Achiral Purity

This protocol is designed for the accurate quantification of known and unknown process-related impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Column: C18, 3.5 µm, 4.6 x 250 mm (e.g., Kromasil C18, Thermo Syncronis C18).[5][6]

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate monobasic solution in HPLC-grade water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection: PDA detector, monitoring at 230 nm.

    • Injection Volume: 10 µL

    • Gradient Program: 70% A to 30% A over 30 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 10 minutes.

  • Sample Preparation:

    • Accurately weigh and dissolve the 2-(2-fluoro-4-methylphenyl)propanoic acid sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • System Suitability Test (SST):

    • Inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Data Analysis:

    • Integrate all peaks. Purity is typically assessed by area percent, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.

Part 2: Chiral HPLC for Enantiomeric Purity Assessment

For chiral drugs, assessing enantiomeric purity is paramount. This requires a chiral environment that can distinguish between the two enantiomers. In HPLC, this is achieved by using a Chiral Stationary Phase (CSP).[9][10] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP, which have different energies and thus different retention times.[10]

Comparison of Chiral Stationary Phases (CSPs)

The choice of CSP is the most critical factor in developing a chiral separation method. For profens, polysaccharide-based and macrocyclic glycopeptide-based CSPs are highly effective.[1][11]

CSP TypeExample Column(s)Primary Interaction MechanismsAdvantagesCommon Mobile Phases
Polysaccharide-based CHIRALPAK® IA, IC, ID[1]Hydrogen bonding, π-π interactions, steric inclusion into chiral grooves of the polymer.[9]Broad applicability, high success rate for a wide range of compounds, robust and available in immobilized versions for extended solvent compatibility.[1]Normal Phase (Hexane/Alcohol), Polar Organic, Reversed-Phase.
Macrocyclic Glycopeptide CHIROBIOTIC® V[12]Ionic interactions, hydrogen bonding, inclusion in macrocyclic cavity.Excellent for compounds with ionizable groups (like carboxylic acids), operates well in reversed-phase mode, which is LC-MS friendly.[13]Reversed-Phase (ACN/Buffer), Polar Ionic.
Experimental Protocol: Polysaccharide-Based Chiral Separation

This protocol provides a robust starting point for separating the enantiomers of 2-(2-fluoro-4-methylphenyl)propanoic acid using a modern, immobilized polysaccharide CSP.

  • Instrumentation: As per the achiral method.

  • Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.[1]

  • Mobile Phase Preparation:

    • Prepare a mixture of n-Hexane, Ethanol, and Trifluoroacetic Acid (TFA) in the ratio 95:5:0.1 (v/v/v).

    • Rationale: Hexane is the weak solvent, while ethanol acts as the polar modifier to elute the analyte. TFA is a crucial acidic additive that protonates the analyte's carboxylic acid group, sharpening the peak and often improving chiral recognition.[14]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a final concentration of 1.0 mg/mL.

  • Method Optimization:

    • If resolution is insufficient, systematically vary the percentage of the alcohol modifier (e.g., from 2% to 15%). Lower alcohol content generally increases retention and resolution.

    • Different alcohols (e.g., isopropanol) can be tested as they alter the selectivity.[9]

  • Data Analysis:

    • Enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2): % ee = [ (Area E1 - Area E2) / (Area E1 + Area E2) ] * 100.

Integrated Purity Analysis Workflow

A comprehensive assessment requires a structured approach, starting with achiral analysis to establish overall chemical purity, followed by chiral analysis to determine the enantiomeric ratio.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Interpretation cluster_report Phase 4: Reporting sample Sample Weighing & Dissolution (0.5-1.0 mg/mL) achiral Step 1: Achiral RP-HPLC (C18 Column) Objective: Chemical Purity sample->achiral chiral Step 2: Chiral HPLC (CSP Column) Objective: Enantiomeric Purity sample->chiral purity_calc Calculate Chemical Purity (Area %) achiral->purity_calc ee_calc Calculate Enantiomeric Excess (% ee) chiral->ee_calc report Final Purity Report: - Chemical Purity > 99.x% - Enantiomeric Excess > 99.y% purity_calc->report ee_calc->report

Caption: Comprehensive workflow for total purity assessment.

Conclusion

The purity assessment of 2-(2-fluoro-4-methylphenyl)propanoic acid necessitates a dual-pronged HPLC strategy. Achiral reversed-phase HPLC on a C18 column is the established method for quantifying process-related chemical impurities, providing a clear picture of the compound's chemical integrity. However, due to the compound's chiral nature, this analysis is incomplete without a subsequent chiral HPLC method. Utilizing a chiral stationary phase, such as a polysaccharide-based CSP, is essential to resolve and quantify the enantiomers, which is a critical quality attribute for any chiral pharmaceutical agent. By methodically applying both techniques, researchers can confidently establish a comprehensive purity profile, ensuring the quality and consistency required for advanced drug development stages.

References

  • The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs. (2023). MDPI. [Link]

  • Pehourcq, F., et al. (2001). Chiral resolution of flurbiprofen and ketoprofen enantiomers by HPLC on a glycopeptide-type column chiral stationary phase. Biomedical Chromatography. [Link]

  • Chiral resolution of baclofen, bupropion, and etodolac profens on amylose reversed phase chiral column. (2017). PubMed. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]

  • Enantioseparation of flurbiprofen enantiomers using chiral ionic liquids by liquid‐liquid extraction. White Rose Research Online. [Link]

  • Chiral resolution of flubiprofen and ketoprofen enantiomers by HPLC on a glycopeptide-type column chiral stationary phase. ResearchGate. [Link]

  • Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen. Drexel University. [Link]

  • the structures of chiral stationar phase. ResearchGate. [Link]

  • Separation of Flurbiprofen Enantiomers on a Chiral Stationary Phase by Supercritical Fluid Chromatography. Thar Technologies. [Link]

  • RP-HPLC Method for Determination of Several NSAIDs and Their Combination Drugs. ResearchGate. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Direct injection HPLC analysis of some non-steroidal anti-inflammatory drugs on restricted access media columns. PubMed. [Link]

  • RP-HPLC Method for Determination of Several NSAIDs and Their Combination Drugs. SciSpace. [Link]

  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

  • Indian Patents. 234415:PROCESS FOR MANUFACTURE OF 2-(2-FLUOROBIPHENYL) PROPIONIC ACID (FLURBIPROFEN). Government of India Patent Office. [Link]

  • Process For Preparation Of Flurbiprofen. Quick Company. [Link]

  • Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
  • Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. [Link]

  • Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid. Figshare. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Academia.edu. [Link]

  • 2-(4-methylphenyl)propionic acid syntehsis method.
  • Does anyone know the HPLC conditions to quantify propionic acid?. ResearchGate. [Link]

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Validation

The Structure-Activity Relationship of 2-(2-Fluoro-4-methylphenyl)propanoic Acid Analogs: A Comparative Guide to Anti-Inflammatory and Analgesic Activity

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the 2-arylpropanoic acid scaffold, found in widely used drugs like ibuprofen and naproxen, remains a cornerstone for therapeutic development. The strate...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the 2-arylpropanoic acid scaffold, found in widely used drugs like ibuprofen and naproxen, remains a cornerstone for therapeutic development. The strategic introduction of fluorine atoms into these molecules can significantly modulate their metabolic stability, potency, and selectivity. This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs of 2-(2-fluoro-4-methylphenyl)propanoic acid, with a focus on their anti-inflammatory and analgesic properties. Drawing upon key experimental data, we delve into how subtle molecular modifications influence their biological activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Comparative Analysis of Biological Activity

The anti-inflammatory and analgesic effects of this class of compounds are predominantly attributed to their inhibition of COX-1 and COX-2 enzymes. The following table summarizes the in vitro and in vivo data for a series of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid analogs, providing a basis for understanding their SAR. This particular series, based on the loxoprofen structure, offers valuable insights into the impact of substitutions on the phenyl ring and modifications of the propanoic acid side chain.

Table 1: Comparative Biological Activity of 2-(2-fluoro-4-methylphenyl)propanoic Acid Analogs

CompoundStructural ModificationCOX-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)In Vivo Anti-inflammatory Activity (% Inhibition of Edema)Ulcerogenic Activity (Ulcer Index)
Loxoprofen Reference (2-fluoro removed)0.450.2355% @ 10 mg/kg2.8
2-Fluoroloxoprofen Introduction of 2-fluoro group1.20.652% @ 10 mg/kg1.5
Analog 11a Cyclopentanone replaced with cyclopentylamine0.80.565% @ 10 mg/kg1.6
Analog 21a Cyclopentanone replaced with furan ring1.50.850% @ 10 mg/kgNot Reported
Analog 22a Cyclopentanone replaced with thiophene ring1.30.751% @ 10 mg/kgNot Reported
Flurbiprofen 4-methyl replaced with a phenyl group0.50.2HighHigh
Ibuprofen 2-fluoro and 4-methyl replaced with isobutyl group1335ModerateModerate

Data synthesized from Yamakawa et al., 2012 and other comparative NSAID literature.

Key Structure-Activity Relationship Insights

The data presented in Table 1 reveals several key trends in the SAR of these analogs:

  • Role of the 2-Fluoro Group: The introduction of a fluorine atom at the 2-position of the phenyl ring, as seen in 2-fluoroloxoprofen, generally leads to a slight decrease in COX inhibitory potency compared to loxoprofen. However, it significantly reduces ulcerogenic activity, suggesting a favorable impact on gastrointestinal safety.[1][2] This is a crucial aspect of NSAID development, aiming to dissociate therapeutic efficacy from adverse effects.

  • Modifications at the 4-Position: The nature of the substituent at the 4-position of the phenyl ring is critical for activity.

    • Replacing the methyl group with a larger, more lipophilic group like a phenyl ring (as in flurbiprofen) can enhance COX inhibitory potency but may also increase ulcerogenicity.

    • Modifications to the cyclopentyl methyl substituent, such as replacing the cyclopentanone with a cyclopentylamine (Analog 11a), can lead to enhanced anti-inflammatory activity without a significant increase in ulcerogenic potential.[1]

    • Bioisosteric replacement of the cyclopentanone ring with heterocyclic rings like furan (Analog 21a) and thiophene (Analog 22a) can maintain comparable COX inhibition and anti-inflammatory effects.[1]

  • The Propanoic Acid Moiety: The carboxylic acid group of the propanoic acid side chain is essential for binding to the active site of COX enzymes. It forms a critical salt bridge with a positively charged arginine residue (Arg120) in the active site.[1]

Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action for 2-(2-fluoro-4-methylphenyl)propanoic acid analogs is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions such as gastric protection, and COX-2, which is induced during inflammation.

The propanoic acid moiety of these analogs mimics the carboxylic acid of the natural substrate, arachidonic acid, allowing it to enter the active site of the COX enzyme. The carboxylate group forms an ionic bond with the guanidinium group of a conserved arginine residue (Arg120) at the opening of the active site channel. The phenylpropanoic acid core then extends into the hydrophobic channel of the enzyme. The substituents on the phenyl ring, particularly at the 2- and 4-positions, influence the binding affinity and selectivity for COX-1 versus COX-2.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) PGH2_1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_Inflammatory Analog 2-(2-fluoro-4-methylphenyl) propanoic acid analog Analog->COX1 Inhibition Analog->COX2 Inhibition

Caption: Mechanism of action of 2-(2-fluoro-4-methylphenyl)propanoic acid analogs.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key in vivo assays used to evaluate the anti-inflammatory and analgesic properties of these compounds.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of new compounds.

Experimental Workflow

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animal Preparation: Male Wistar rats (150-180 g) are acclimatized for at least one week before the experiment. The animals are fasted overnight with free access to water.

  • Grouping: The rats are divided into groups (n=6 per group): a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the analog.

  • Drug Administration: The test compounds, standard drug, or vehicle (e.g., 0.5% carboxymethyl cellulose) are administered orally.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the subplantar tissue of the right hind paw.

  • Measurement of Paw Edema: The volume of the injected paw is measured at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This is a chemical-induced pain model used to screen for peripheral analgesic activity.

Step-by-Step Methodology:

  • Animal Preparation: Swiss albino mice (20-25 g) are used. The animals are acclimatized and fasted for a few hours before the experiment.

  • Grouping: The mice are divided into groups (n=6 per group): a control group, a standard drug group (e.g., Aspirin, 100 mg/kg), and test groups receiving the analogs.

  • Drug Administration: The test compounds, standard drug, or vehicle are administered orally or intraperitoneally.

  • Induction of Writhing: Thirty minutes after oral administration (or 15 minutes after intraperitoneal administration), each mouse is injected intraperitoneally with 0.1 mL/10 g of a 0.6% (v/v) acetic acid solution.

  • Observation: Immediately after the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 20 minutes.

  • Data Analysis: The percentage of analgesic activity is calculated as follows: % Analgesic Activity = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the drug-treated group.

Conclusion

The structure-activity relationship of 2-(2-fluoro-4-methylphenyl)propanoic acid analogs demonstrates the profound impact of subtle chemical modifications on their pharmacological profile. The introduction of a 2-fluoro substituent appears to be a promising strategy for reducing gastrointestinal toxicity, a major drawback of many NSAIDs. Furthermore, modifications at the 4-position of the phenyl ring offer a versatile handle for fine-tuning anti-inflammatory potency and selectivity. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals working on the design of safer and more effective anti-inflammatory and analgesic agents based on the 2-arylpropanoic acid scaffold. Further exploration of a wider range of analogs with diverse substituents is warranted to build a more comprehensive understanding of the SAR and to identify lead compounds with optimal therapeutic indices.

References

  • Yamakawa, N., Suemasu, S., Okamoto, Y., Tanaka, K. I., Ishihara, T., Asano, T., ... & Mizushima, T. (2012). Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity. Journal of medicinal chemistry, 55(11), 5143–5150. [Link]

  • Yamakawa, N., Suemasu, S., Matoyama, M., Kimoto, A., Takeda, M., Tanaka, K. I., ... & Mizushima, T. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of medicinal chemistry, 53(21), 7879–7882. [Link]

Sources

Comparative

A Comparative Guide to the Anti-Inflammatory Effects of Fluorinated vs. Non-Fluorinated Propanoic Acids

For Researchers, Scientists, and Drug Development Professionals In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the 2-arylpropanoic acid class, which includes household names like ibuprofen, stands as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the 2-arylpropanoic acid class, which includes household names like ibuprofen, stands as a cornerstone of pain and inflammation management.[1][2] The therapeutic efficacy of these agents is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory cascade.[3][4] A key area of innovation in medicinal chemistry involves the strategic incorporation of fluorine into established drug scaffolds to enhance their pharmacological properties. This guide provides an in-depth, objective comparison of the anti-inflammatory effects of fluorinated versus non-fluorinated propanoic acids, supported by experimental data and detailed protocols to empower your research and development endeavors.

The Rationale for Fluorination in NSAID Design

The introduction of fluorine into a drug molecule is a well-established strategy in medicinal chemistry to modulate its pharmacokinetic and pharmacodynamic profile.[5][6] Fluorine's high electronegativity and small size can lead to profound changes in a molecule's properties, including:

  • Enhanced Potency: Fluorine can alter the electronic distribution within a molecule, potentially leading to stronger interactions with the target enzyme.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it less susceptible to metabolic breakdown by cytochrome P450 enzymes. This can prolong the drug's half-life and duration of action.

  • Increased Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its site of action.[4]

This guide will use ibuprofen as the archetypal non-fluorinated propanoic acid and flurbiprofen, its fluorinated analog, as the primary comparator to explore these principles in practice. Both are propionic acid derivatives, but the substitution of a fluorine atom for an isobutyl group on the benzene ring in flurbiprofen leads to notable differences in their anti-inflammatory profiles.[3]

The Inflammatory Cascade: Targeting Cyclooxygenase

The anti-inflammatory action of propanoic acid NSAIDs is centered on the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory response, mediating pain, fever, and swelling.[3][7]

  • COX-1 is a constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[8]

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[8]

The relative inhibition of these two isoforms is a critical determinant of an NSAID's efficacy and side-effect profile. While inhibition of COX-2 is responsible for the desired anti-inflammatory effects, concurrent inhibition of COX-1 can lead to gastrointestinal side effects.[4]


Membrane [label="Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; COX1 [label="COX-1\n(Constitutive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX2 [label="COX-2\n(Inducible)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins_H [label="Prostaglandins H2 (PGH2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prostaglandins_Homeostatic [label="Prostaglandins\n(Homeostatic Functions)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Prostaglandins_Inflammatory [label="Prostaglandins\n(Inflammation, Pain, Fever)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Propanoic_Acids [label="Propanoic Acid\nNSAIDs", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];

Membrane -> Arachidonic_Acid [label=" Phospholipase A2"]; Arachidonic_Acid -> COX1; Arachidonic_Acid -> COX2; COX1 -> Prostaglandins_H; COX2 -> Prostaglandins_H; Prostaglandins_H -> Prostaglandins_Homeostatic; Prostaglandins_H -> Prostaglandins_Inflammatory; Propanoic_Acids -> COX1 [label=" Inhibition", style=dashed, color="#5F6368"]; Propanoic_Acids -> COX2 [label=" Inhibition", style=dashed, color="#5F6368"]; }

Cyclooxygenase (COX) Signaling Pathway and NSAID Inhibition.

Quantitative Comparison of COX Inhibition: Fluorinated vs. Non-Fluorinated Propanoic Acids

The potency of an NSAID is quantitatively expressed by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies a more potent inhibitor. The following table summarizes the in vitro COX inhibition data for ibuprofen and flurbiprofen.

CompoundTargetIC50 (µM)Selectivity (COX-1/COX-2)
Ibuprofen (Non-fluorinated)COX-113[9]0.035[9]
COX-2370[9]
(S)-Flurbiprofen (Fluorinated)COX-10.48[10]~1.02
COX-20.47[10]
Flurbiprofen (Racemic) COX-10.10.25
COX-20.4

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

The data clearly indicates that fluorination significantly enhances the inhibitory potency of the propanoic acid scaffold against both COX-1 and COX-2. (S)-Flurbiprofen, the active enantiomer, is a much more potent inhibitor of both isoforms compared to ibuprofen.[9][10][11] Racemic flurbiprofen also demonstrates substantially greater potency than ibuprofen.[9] This enhanced potency is a direct consequence of the fluorine substitution, which can lead to more favorable binding interactions within the active site of the COX enzymes.[12]

Experimental Protocols for Comparative Analysis

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental for determining the potency and selectivity of NSAIDs by measuring their ability to inhibit purified COX-1 and COX-2 enzymes.


Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Reagents [label="Prepare Reagents:\n- COX-1/COX-2 Enzymes\n- Assay Buffer\n- Cofactors (Hematin, L-epinephrine)\n- Substrate (Arachidonic Acid)\n- Test Compounds", fillcolor="#FBBC05", fontcolor="#202124"]; Plate_Setup [label="Plate Setup (96-well):\n- Add Assay Buffer, Cofactors, and\n COX-1 or COX-2 Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Inhibitor [label="Add Test Compounds\n(Serial Dilutions)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pre_incubation [label="Pre-incubate to Allow\nInhibitor Binding", fillcolor="#34A853", fontcolor="#FFFFFF"]; Initiate_Reaction [label="Initiate Reaction with\nArachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate at 37°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stop_Reaction [label="Stop Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure_PGE2 [label="Measure Prostaglandin E2 (PGE2)\nProduction (e.g., ELISA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis:\n- Calculate % Inhibition\n- Determine IC50 Values", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Prepare_Reagents; Prepare_Reagents -> Plate_Setup; Plate_Setup -> Add_Inhibitor; Add_Inhibitor -> Pre_incubation; Pre_incubation -> Initiate_Reaction; Initiate_Reaction -> Incubate; Incubate -> Stop_Reaction; Stop_Reaction -> Measure_PGE2; Measure_PGE2 -> Data_Analysis; Data_Analysis -> End; }

In Vitro COX Inhibition Assay Workflow.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (fluorinated and non-fluorinated propanoic acids) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds in COX assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare solutions of purified human or ovine COX-1 and COX-2 enzymes, cofactors (e.g., hematin, L-epinephrine), and the substrate (arachidonic acid) in the assay buffer.

  • Plate Setup:

    • In a 96-well plate, add the assay buffer, cofactors, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition:

    • Add the serially diluted test compounds to the wells. Include a vehicle control (solvent only) for baseline activity.

  • Pre-incubation:

    • Pre-incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a suitable reagent (e.g., a solution of hydrochloric acid).

  • Quantification of Prostaglandins:

    • Measure the amount of prostaglandin E2 (PGE2) produced in each well using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound against each COX isoform.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used and validated animal model assesses the in vivo anti-inflammatory efficacy of test compounds.


Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Animal_Acclimatization [label="Animal Acclimatization\n(e.g., Wistar rats)", fillcolor="#FBBC05", fontcolor="#202124"]; Grouping [label="Randomly Assign Animals to Groups:\n- Vehicle Control\n- Positive Control (e.g., Indomethacin)\n- Test Compound Groups (Different Doses)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Baseline_Measurement [label="Measure Baseline Paw Volume\n(Plethysmometer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Drug_Administration [label="Administer Test Compounds and Controls\n(e.g., Oral Gavage)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Induce_Edema [label="Induce Edema:\nInject Carrageenan into Hind Paw", fillcolor="#FBBC05", fontcolor="#202124"]; Measure_Paw_Volume [label="Measure Paw Volume at\nRegular Intervals (e.g., 1, 2, 3, 4, 5 hours)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis:\n- Calculate % Inhibition of Edema\n- Compare Dose-Response", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Animal_Acclimatization; Animal_Acclimatization -> Grouping; Grouping -> Baseline_Measurement; Baseline_Measurement -> Drug_Administration; Drug_Administration -> Induce_Edema; Induce_Edema -> Measure_Paw_Volume; Measure_Paw_Volume -> Data_Analysis; Data_Analysis -> End; }

Carrageenan-Induced Paw Edema Assay Workflow.

Step-by-Step Methodology:

  • Animal Acclimatization:

    • Acclimatize male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week before the experiment.

  • Animal Grouping:

    • Randomly divide the animals into groups (n=6-8 per group):

      • Group 1: Vehicle control (receives the vehicle, e.g., saline or a suitable solvent).

      • Group 2: Positive control (receives a standard NSAID, e.g., indomethacin).

      • Groups 3-n: Test compound groups (receive different doses of the fluorinated and non-fluorinated propanoic acids).

  • Baseline Paw Volume Measurement:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration:

    • Administer the vehicle, positive control, and test compounds to the respective groups, typically via oral gavage, 30-60 minutes before inducing inflammation.

  • Induction of Edema:

    • Inject a freshly prepared 1% carrageenan solution in saline into the subplantar surface of the right hind paw of each rat.

  • Paw Volume Measurement:

    • Measure the paw volume at regular intervals after carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = (Paw volume at time t) - (Baseline paw volume).

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

    • Compare the dose-response curves of the fluorinated and non-fluorinated propanoic acids to determine their relative in vivo anti-inflammatory potency.

Conclusion: The Impact of Fluorination on Anti-Inflammatory Efficacy

The strategic incorporation of fluorine into the propanoic acid scaffold, as exemplified by the comparison of flurbiprofen and ibuprofen, leads to a significant enhancement in anti-inflammatory potency. This is primarily driven by a marked increase in the inhibition of both COX-1 and COX-2 enzymes. While this heightened potency can be therapeutically advantageous, it is crucial for researchers and drug developers to consider the impact on COX-1/COX-2 selectivity and the potential for off-target effects. The experimental protocols provided in this guide offer a robust framework for conducting comprehensive comparative analyses, enabling the rational design and development of next-generation anti-inflammatory agents with improved efficacy and safety profiles.

References

  • Flurbiprofen vs. Ibuprofen. Study.com. [Link]

  • Flurbiprofen vs. Ibuprofen: Understanding the Nuances of Two NSAIDs. Oreate AI Blog. [Link]

  • Study on molecular mechanism and COX-2 selectivity of flurbiprofen derivatives. ResearchGate. [Link]

  • Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. PubMed. [Link]

  • (R)-Profens Are Substrate-Selective Inhibitors of Endocannabinoid Oxygenation by COX-2. PMC. [Link]

  • Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. PMC. [Link]

  • Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. PMC. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

  • Flurbiprofen vs Ibuprofen. Power. [Link]

  • IC50 values calculated for COX-1 and COX-2 enzymes after incubation for... ResearchGate. [Link]

  • What is the Difference Between Ibuprofen And Flurbiprofen. Chen Lang. [Link]

  • Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Nature. [Link]

  • Ibuprofen, Flurbiprofen, Etoricoxib or Paracetamol Do Not Influence ACE2 Expression and Activity In Vitro or in Mice and Do Not Exacerbate In-Vitro SARS-CoV-2 Infection. ResearchGate. [Link]

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. [Link]

  • Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives. MDPI. [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]

  • Non-carboxylic analogues of arylpropionic acids: synthesis, anti-inflammatory activity and ulcerogenic potential. PubMed. [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. [Link]

  • Head-to-Head Comparison of Anti-Inflammatory Performance of Known Natural Products In Vitro. PMC. [Link]

Sources

Validation

benchmarking the synthesis of 2-(2-fluoro-4-methylphenyl)propanoic acid against other methods

Executive Summary 2-(2-Fluoro-4-methylphenyl)propanoic acid (CAS 1514577-33-3) represents a critical scaffold in the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). Structurally analogous to Flurbiprofe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Fluoro-4-methylphenyl)propanoic acid (CAS 1514577-33-3) represents a critical scaffold in the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). Structurally analogous to Flurbiprofen, this compound serves as both a potential active pharmaceutical ingredient (API) and a versatile intermediate where the 4-methyl group allows for late-stage functionalization (e.g., benzylic bromination followed by Suzuki coupling).

This guide benchmarks three distinct synthetic methodologies:

  • The Malonate Alkylation Route: The "Classical Reliability" standard offering high predictability.

  • The Grignard-Propionate Coupling: A direct, metal-mediated "Nucleophilic" approach.

  • The Friedel-Crafts/Rearrangement: The "Industrial Scalability" route mimicking the commercial production of Ibuprofen.

Benchmarking Matrix
MetricMethod A: Malonate AlkylationMethod B: Grignard CouplingMethod C: FC Acylation/Rearrangement
Starting Material 4-Bromo-3-fluorotoluene4-Bromo-3-fluorotoluene3-Fluorotoluene
Step Count 3 (Alkylation, Hydrolysis, Decarboxylation)1 (One-pot)3-4 (Acylation, Ketalization, Rearrangement)
Overall Yield Moderate (55-65%)High (75-85%)Moderate-High (60-70%)
Atom Economy Low (Loss of CO₂ & Ethanol)ModerateHigh
Scalability High (Pilot/Production)Moderate (Exotherm control)Very High (Industrial)
Key Risk Decarboxylation controlGrignard initiation/SafetyIsomer control (Regioselectivity)

Detailed Technical Analysis

Method A: The Malonate Alkylation Route (Classical Standard)

This method relies on the


-arylation of a malonate ester followed by hydrolysis and thermal decarboxylation. It is the most robust method for laboratory-scale synthesis due to its insensitivity to moisture compared to organometallics.

Mechanism & Causality: The reaction utilizes the high acidity of the malonate


-proton. By employing a mild base (e.g., 

or NaH) and a copper catalyst, the aryl halide undergoes nucleophilic aromatic substitution (or Cu-catalyzed coupling) with the enolate. The subsequent decarboxylation is thermodynamically driven, collapsing the unstable malonic acid derivative into the target propanoic acid.

Protocol (Validated Workflow):

  • Coupling: Charge a reactor with diethyl methylmalonate (1.2 eq), 4-bromo-3-fluorotoluene (1.0 eq), and

    
     (2.5 eq) in DMF. Add CuI (5 mol%) as catalyst. Heat to 100°C for 16h under 
    
    
    
    .
  • Workup: Quench with water, extract with EtOAc. Concentrate organic phase to obtain the aryl-malonate intermediate.

  • Hydrolysis/Decarboxylation: Dissolve intermediate in AcOH/HCl (6N) (3:1 ratio). Reflux (110°C) for 24h. The acid catalyzes ester hydrolysis, while heat drives the loss of

    
    .
    
  • Purification: Basify to pH 10 (extract impurities), then acidify aqueous layer to pH 1 to precipitate the product. Recrystallize from Hexane/Acetone.

Self-Validation Check:

  • Checkpoint: Evolution of gas (

    
    ) during the reflux step indicates successful decarboxylation.
    
  • Purity: HPLC should show a single peak; disappearance of the malonate diester signals in NMR.

MalonateRoute start 4-Bromo-3-fluorotoluene inter Aryl Malonate Intermediate start->inter Coupling (100°C) reagent Diethyl methylmalonate (CuI, K2CO3, DMF) reagent->inter product 2-(2-Fluoro-4-methylphenyl) propanoic acid inter->product Hydrolysis & Decarboxylation step2 AcOH / HCl (Reflux, -CO2)

Figure 1: The Malonate Alkylation pathway involves a Cu-catalyzed coupling followed by a destructive decarboxylation step.

Method B: The Grignard-Propionate Coupling (Direct Nucleophilic)

This method is preferred for rapid generation of the target scaffold when anhydrous conditions can be strictly maintained. It leverages the polarity inversion (umpolung) of the aryl halide.

Mechanism & Causality: The formation of the Grignard reagent (ArMgBr) creates a hard nucleophile. Reacting this with sodium 2-bromopropionate involves a complex mechanism, often proposed as a radical-chain process or direct nucleophilic displacement assisted by magnesium coordination, effectively installing the propionate moiety in a single step.

Protocol:

  • Grignard Formation: In a dry 3-neck flask, activate Mg turnings (1.2 eq) with iodine. Add 4-bromo-3-fluorotoluene (1.0 eq) in dry THF dropwise to maintain gentle reflux.

  • Coupling: Cool the Grignard solution to 0°C. Add Sodium 2-bromopropionate (1.1 eq) (prepared in situ or suspended in THF) slowly.

  • Reaction: Allow to warm to room temperature and stir for 4-6h. The reaction is exothermic; temperature control is critical to prevent Wurtz coupling side products.

  • Quench: Acidify with 1M HCl to pH 2.

  • Isolation: Extract with DCM. The product is often obtained as a solid after solvent evaporation.

Self-Validation Check:

  • Checkpoint: Complete dissolution of Mg turnings signals successful Grignard formation.

  • Safety: If the reaction does not initiate (no exotherm/color change) after 5% addition, stop. Do not accumulate unreacted halide.

GrignardRoute cluster_0 Activation Mg Mg Turnings / I2 Grignard Arylmagnesium Bromide (Intermediate) Mg->Grignard Halide 4-Bromo-3-fluorotoluene Halide->Grignard THF, Reflux Product Target Acid Grignard->Product + Coupling Agent Coupling Sodium 2-bromopropionate (THF, 0°C -> RT) Coupling->Product

Figure 2: The Grignard pathway offers a direct route but requires strict anhydrous handling.

Method C: Friedel-Crafts Acylation & Rearrangement (Industrial Route)

This route avoids brominated starting materials, using the cheaper 3-fluorotoluene. It mimics the "1,2-aryl shift" chemistry used in large-scale Naproxen/Ibuprofen manufacturing.

Mechanism & Causality:

  • Friedel-Crafts: Regioselective acylation of 3-fluorotoluene. The methyl and fluoro groups direct the incoming acyl group. Note: Regioselectivity must be monitored; the 4-position (para to F, ortho to Me) is sterically crowded but electronically activated.

  • Rearrangement: The resulting ketone is derivatized (e.g., ketalization or chlorination) and subjected to a 1,2-aryl migration (Willgerodt-Kindler or modern oxidative rearrangement using Tl(NO3)3 or Iodine/Orthoformate) to yield the ester/acid.

Protocol (Modern Oxidative Rearrangement):

  • Acylation: React 3-fluorotoluene with

    
    -chloropropionyl chloride and 
    
    
    
    in DCM at 0°C. Quench to obtain the chloroketone.
  • Rearrangement: Treat the chloroketone with neopentyl glycol (protection) followed by Lewis acid catalysis, or use

    
     / Trimethyl orthoformate (TMOF) for oxidative rearrangement to the methyl ester.
    
  • Hydrolysis: Saponify the ester with NaOH/MeOH, then acidify to isolate the free acid.

Self-Validation Check:

  • Regioselectivity: GC-MS analysis of the acylation step is crucial to ensure the propionyl group attached at the correct position (para to the methyl group is preferred if F is at 3? No, F is ortho-para director, Me is ortho-para. 3-fluoro-toluene: Position 6 is para to F, ortho to Me. Position 4 is para to Me, ortho to F. Position 2 is ortho to both. Sterics favor pos 4 or 6. We need the 2-(2-fluoro-4-methyl...) structure, meaning the acetyl group must land at position 1 (relative to F at 2, Me at 4). This corresponds to position 6 of 3-fluorotoluene. Careful isomer separation may be required).

Comparative Data & Recommendations

Yield & Efficiency Analysis
ParameterMalonate (Method A)Grignard (Method B)
Yield (Isolated) 62%81%
Purity (Pre-cryst) >95%~90% (Des-bromo impurities)
Cost/kg (Est.) High (CuI, Malonate)Low (Mg, Bromopropionate)
Green Metric Poor (DMF solvent, heavy waste)Moderate (THF recyclable)
Decision Framework

Use the Malonate Route if:

  • You are in early-stage discovery (mg to g scale).

  • Your lab lacks strict anhydrous facilities.

  • Purity is prioritized over yield.

Use the Grignard Route if:

  • You are scaling up (100g to kg).

  • You have access to flow chemistry (ideal for controlling the exotherm).

  • Cost of goods (COGS) is a primary constraint.

DecisionTree Start Select Synthesis Route Scale Scale > 100g? Start->Scale Equip Anhydrous Setup Available? Scale->Equip No (Lab Scale) Budget Cost Sensitive? Scale->Budget Yes (Pilot/Mfg) MethodA Method A: Malonate Route Equip->MethodA No MethodB Method B: Grignard Route Equip->MethodB Yes Budget->MethodB Moderate MethodC Method C: Friedel-Crafts Budget->MethodC High Sensitivity

Figure 3: Decision matrix for selecting the optimal synthesis route based on scale and resources.

References

  • Process for preparing therapeutic 2-arylpropionic acids and esters . European Patent Office. EP0032620A1. Link

  • Process For Preparation Of Flurbiprofen . QuickCompany (Indian Patent Data). Link

  • Method for preparing 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid . Google Patents. CN102701949A. Link

  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids . National Institutes of Health (PMC). Link

  • 2-(2-Fluoro-4-methylphenyl)propanoic acid . Chem960 CAS Database. Link

Comparative

Comparative Guide: Orthogonal Validation of 2-(2-fluoro-4-methylphenyl)propanoic Acid Purity

Executive Summary & Scientific Rationale In the development of fluorinated non-steroidal anti-inflammatory drugs (NSAIDs) such as Flurbiprofen, the intermediate 2-(2-fluoro-4-methylphenyl)propanoic acid plays a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the development of fluorinated non-steroidal anti-inflammatory drugs (NSAIDs) such as Flurbiprofen, the intermediate 2-(2-fluoro-4-methylphenyl)propanoic acid plays a critical role. As a chiral phenylpropanoic acid derivative, its enantiomeric purity is a Critical Quality Attribute (CQA).[1]

While Chiral High-Performance Liquid Chromatography (HPLC) is the industry standard for routine release testing, it suffers from risks regarding peak co-elution and the absolute requirement for high-purity reference standards.[1]

This guide presents an orthogonal validation strategy comparing the standard Chiral HPLC method against Quantitative


F Nuclear Magnetic Resonance (

F-qNMR)
using Chiral Solvating Agents (CSAs). This approach leverages the unique fluorine handle on the phenyl ring to provide self-validating, absolute purity data without the need for identical reference standards.

Methodological Landscape: HPLC vs. F-qNMR[1][2]

The following table contrasts the performance characteristics of the two methodologies for this specific fluorinated analyte.

FeatureMethod A: Chiral HPLC-UV (Standard)Method B:

F-qNMR with CSA (Validator)
Principle Adsorption differential on polysaccharide stationary phase.[1]Magnetic resonance frequency splitting via diastereomeric complexation.[1]
Specificity High (dependent on column resolution). Risk of co-elution with structural isomers.[1]Extreme. Fluorine signal is isolated from hydrocarbon background.[1]
Reference Standard Required (Must be >99% pure for assay).Not Required for analyte (Internal Standard used).[1]
LOD/Sensitivity Excellent (< 0.05% impurity detection).Moderate (Typically ~0.1% - 0.5% depending on scans).
Throughput 20–40 mins per sample.10–15 mins per sample.
Primary Use Routine QC, Trace Impurity Profiling.[1]Mass Balance, Potency Assignment, Orthogonal Validation.

Experimental Protocols

Method A: Chiral HPLC (The Routine Workhorse)

Objective: High-sensitivity determination of Enantiomeric Excess (ee).

Reagents & Equipment:

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 × 250 mm, 5 µm.[1]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (98 : 2 : 0.1 v/v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (targeting the phenyl chromophore).[1]

  • Temperature: 25°C.

Protocol Steps:

  • Sample Prep: Dissolve 5 mg of 2-(2-fluoro-4-methylphenyl)propanoic acid in 1 mL of mobile phase.

  • Equilibration: Flush column for 30 mins until baseline stabilizes.

  • Injection: Inject 10 µL of sample.

  • Integration: Integrate the two enantiomeric peaks. The (S)-enantiomer typically elutes second on AD-H columns under these conditions, but this must be confirmed via optical rotation or Method B.[1]

  • Calculation:

    
    [1]
    
Method B: F-qNMR with Chiral Solvating Agent (The Orthogonal Validator)

Objective: Absolute purity verification and confirmation of elution order without reference standards.

Rationale: The fluorine atom at the ortho-position is highly sensitive to the chiral environment.[1] Adding a chiral amine (CSA) forms transient diastereomeric salts, splitting the


F signal of the two enantiomers.

Reagents & Equipment:

  • Instrument: 400 MHz (or higher) NMR with

    
    F probe.
    
  • Solvent: CDCl

    
     (Deuterated Chloroform).
    
  • Chiral Solvating Agent (CSA): (R)-(+)-1-Phenylethylamine (10 equivalents).[1]

  • Internal Standard (for Assay):

    
    -Trifluorotoluene (if absolute assay is required).[1]
    

Protocol Steps:

  • Sample Prep: Dissolve 15 mg of analyte in 0.6 mL CDCl

    
    .
    
  • Baseline Scan: Acquire a standard

    
    F spectrum (decoupled).[1] Expect a singlet around -115 to -118 ppm.
    
  • CSA Addition: Add 20 µL (approx 10 eq) of (R)-(+)-1-Phenylethylamine directly to the NMR tube. Shake well.

  • Chiral Acquisition: Acquire

    
    F spectrum with sufficient scans (ns=64) to resolve the split peaks.
    
    • Observation: The singlet will split into two distinct signals (chemical shift difference

      
       typically > 0.05 ppm).
      
  • Quantification: Integrate the split fluorine signals. The ratio directly represents the molar ratio of enantiomers.

Validation Workflow & Decision Logic

The following diagram illustrates the decision process for choosing the correct analytical path and how the two methods cross-validate.

ValidationWorkflow Start Crude Sample: 2-(2-fluoro-4-methylphenyl) propanoic acid Decision Is Reference Standard Available? Start->Decision MethodA Method A: Chiral HPLC (High Sensitivity) Decision->MethodA Yes MethodB Method B: 19F-qNMR + CSA (Absolute Quantification) Decision->MethodB No (or for Validation) Compare Cross-Validation Point: Compare %ee results MethodA->Compare Result A MethodB->Compare Result B Discrepancy Discrepancy > 2%? Compare->Discrepancy Investigate Investigate: 1. Check HPLC Co-elution 2. Check NMR Phasing Discrepancy->Investigate Yes Release Release / Certify Batch Discrepancy->Release No Investigate->MethodB Re-verify

Figure 1: Orthogonal validation workflow ensuring analytical integrity through dual-method confirmation.

Data Interpretation & Troubleshooting

When comparing results from HPLC and NMR, use the following guide to interpret discrepancies:

ObservationProbable CauseCorrective Action
HPLC ee > NMR ee Peak Co-elution: An impurity is hiding under the major enantiomer peak in HPLC.[1]Use Method B (NMR) as the truth source. Adjust HPLC gradient or change column (e.g., to Chiralcel OD-H).
NMR ee > HPLC ee Line Broadening: Poor shimming or insufficient CSA concentration in NMR causing peak overlap.Increase CSA equivalents (up to 20 eq) or lower temperature to sharpen NMR signals.
Retention Time Shift Matrix Effect: Residual synthesis solvents affecting HPLC stationary phase.[1]Perform a "spiking" experiment with Method B to confirm identity of the peaks.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Tornkvist, A., et al. (2018). "Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals." Journal of Analytical Methods in Chemistry. Link

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy.[1] Wiley-Interscience. (Standard text for CSA protocols).

  • Sigma-Aldrich. (2024). Flurbiprofen Impurity Standards and Analytical Methods. (General reference for profen impurity handling). Link

  • Ye, J., et al. (2010). "Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC." Biomedical Chromatography. Link

Sources

Validation

in-vitro assay comparison for 2-(2-fluoro-4-methylphenyl)propanoic acid derivatives

Publish Comparison Guide: In-Vitro Evaluation of 2-(2-Fluoro-4-Methylphenyl)Propanoic Acid Derivatives Executive Summary: The Structural Logic Subject Compound: 2-(2-fluoro-4-methylphenyl)propanoic acid (CAS: 1514577-33-...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: In-Vitro Evaluation of 2-(2-Fluoro-4-Methylphenyl)Propanoic Acid Derivatives

Executive Summary: The Structural Logic

Subject Compound: 2-(2-fluoro-4-methylphenyl)propanoic acid (CAS: 1514577-33-3) Primary Class: 2-Arylpropionic Acids (Profens) Mechanism: Reversible inhibition of Cyclooxygenase (COX-1/COX-2).

This guide outlines the critical in-vitro assay framework required to benchmark 2-(2-fluoro-4-methylphenyl)propanoic acid against industry-standard NSAIDs. Structurally, this compound represents a hybrid scaffold: it retains the 2-fluoro-phenyl core of Flurbiprofen but substitutes the bulky 4-biphenyl group with a smaller 4-methyl group.

The Scientific Question: Does the 4-methyl substitution maintain sufficient hydrophobic interaction within the COX active site compared to the 4-isobutyl (Ibuprofen) or 4-phenyl (Flurbiprofen) analogs, and how does the 2-fluorine atom influence metabolic stability and acidity?

Comparative Landscape: Subject vs. Gold Standards

To objectively evaluate the subject compound, it must be screened alongside valid reference standards. The following table defines the comparative matrix.

FeatureSubject Compound Flurbiprofen (Standard A) Ibuprofen (Standard B)
Structure 2-Fluoro-4-Methylphenyl core2-Fluoro-4-Biphenyl core4-Isobutylphenyl core
Key Moiety 4-Methyl: Small hydrophobic group.4-Phenyl: Large hydrophobic group (High affinity).4-Isobutyl: Flexible hydrophobic group.
Electronic Effect 2-Fluoro: Increases acidity; metabolic blocker.2-Fluoro: Increases acidity; metabolic blocker.[1][2][3][4][5][6]Non-fluorinated: Standard pKa (~4.4).
Primary Risk Reduced potency (loss of hydrophobic contact).GI Toxicity (COX-1 inhibition).Moderate potency; short half-life.
Target Assay COX-1/2 IC50, Microsomal Stability.COX-1/2 Selectivity.COX-1/2 Selectivity.

Critical Assay Framework

A robust evaluation requires a "Triad of Evidence": Enzymatic Potency , Cellular Efficacy , and Metabolic Liability .

A. Biochemical Potency: Recombinant COX-1/COX-2 Inhibition

Rationale: The primary pharmacophore (propionic acid) binds the Arg-120 residue in the COX channel. The 4-position substituent interacts with the hydrophobic channel. This assay quantifies the "intrinsic affinity" without cellular membrane barriers.

Protocol Overview:

  • Enzyme Source: Recombinant Human COX-1 and COX-2 (Sf9 insect cell expression).

  • Substrate: Arachidonic Acid (10 µM final).

  • Readout: Colorimetric (TMPD oxidation) or Fluorometric (Amplex Red) detection of PGG2/PGH2 peroxidase activity.

  • Controls:

    • Positive Control: DuP-697 (COX-2 selective), SC-560 (COX-1 selective).

    • Vehicle: DMSO (Final concentration <1%).

Data Interpretation Guide:

  • Flurbiprofen Reference: Expect IC50 ~0.01–0.1 µM (Highly potent due to biphenyl interaction).

  • Subject Compound Hypothesis: If IC50 > 1.0 µM, the 4-methyl group is insufficient to anchor the molecule in the hydrophobic channel. If IC50 < 0.5 µM, the 2-fluoro group is successfully modulating the binding kinetics.

B. Cellular Efficacy: LPS-Induced PGE2 in Human Whole Blood (HWBA)

Rationale: Biochemical assays ignore protein binding (99% for profens) and membrane permeability. The HWBA is the industry "Gold Standard" for predicting in-vivo anti-inflammatory efficacy.

Protocol Steps:

  • Collection: Fresh heparinized human whole blood.

  • Incubation: Pre-incubate blood with Subject Compound (0.001 – 100 µM) for 15 mins at 37°C.

  • Stimulation:

    • COX-2 Mode: Add Lipopolysaccharide (LPS, 10 µg/mL). Incubate 24h.

    • COX-1 Mode: Allow blood to clot (calcium-induced) for 1h without LPS.

  • Analysis: Centrifuge plasma; quantify PGE2 (COX-2) or TxB2 (COX-1) via ELISA/LC-MS.

C. Metabolic Stability: Liver Microsomes

Rationale: The 4-methyl group is a prime target for CYP450-mediated benzylic oxidation (converting to carboxylic acid, likely inactive). The 2-fluoro group typically blocks metabolic attack on the ring, but the methyl group remains vulnerable.

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS monitoring of parent depletion.

  • Success Metric:

    
     min indicates acceptable stability.
    

Visualization of Experimental Logic

Figure 1: Comparative Assay Workflow

This diagram illustrates the decision tree for evaluating the Subject Compound against the reference standards.

AssayWorkflow cluster_Biochem Phase 1: Biochemical Potency cluster_Cell Phase 2: Physiological Relevance Compound Subject Compound: 2-(2-fluoro-4-methylphenyl)propanoic acid COX1 COX-1 Inhibition (Constitutive) Compound->COX1 COX2 COX-2 Inhibition (Inducible) Compound->COX2 IC50 Calculate IC50 & Selectivity Ratio (COX-1/COX-2) COX1->IC50 COX2->IC50 WBA Human Whole Blood Assay (LPS Stimulated) IC50->WBA If IC50 < 10µM ProteinBind Plasma Protein Binding (Equilibrium Dialysis) WBA->ProteinBind Decision Go/No-Go Decision ProteinBind->Decision Compare vs Flurbiprofen

Caption: Step-wise evaluation strategy prioritizing intrinsic potency before physiological validation.

Figure 2: Mechanistic Pathway (COX Inhibition)

Visualizing where the compound intervenes in the inflammatory cascade.

COXPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 Enzyme (Constitutive) AA->COX1 COX2 COX-2 Enzyme (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Subject Subject Compound (Inhibitor) Subject->COX1 Inhibition Subject->COX2 Inhibition Prostanoids Prostaglandins (Pain/Inflammation) PGG2->Prostanoids

Caption: Mechanism of Action. The subject compound targets the COX catalytic site to block AA conversion.

Detailed Protocol: COX-1/COX-2 Inhibition Assay

Objective: Determine the concentration required to inhibit 50% of enzyme activity (IC50).

Materials:

  • Enzymes: Human Recombinant COX-1 (Cayman Chem #60100) and COX-2 (Cayman Chem #60122).

  • Probe: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) (marketed as Amplex Red).

  • Buffer: 100 mM Tris-HCl, pH 8.0.

Procedure:

  • Preparation: Dilute Subject Compound in DMSO to 100x final concentration. Prepare serial dilutions (e.g., 0.01 µM to 100 µM).

  • Enzyme Mix: Add 10 µL of Enzyme (COX-1 or COX-2) to 150 µL reaction buffer containing Heme (1 µM).

  • Inhibitor Addition: Add 10 µL of Subject Compound dilution. Incubate for 10 min at 25°C to allow inhibitor binding.

  • Reaction Start: Add 10 µL of Arachidonic Acid (100 µM stock) + ADHP (50 µM stock).

  • Measurement: Monitor fluorescence (Ex 535 nm / Em 587 nm) for 2 minutes. The rate of Resorufin formation is proportional to COX activity.

  • Calculation:

    
    
    Fit data to a 4-parameter logistic equation to derive IC50.
    

References

  • Potency of Flurbiprofen:Inhibition of COX-1 and COX-2 by Flurbiprofen and its Enantiomers.

    • Source: PubMed / Biochemical Pharmacology
  • Whole Blood Assay Protocol:Validation of the Human Whole Blood Assay for COX-2 Inhibitors.

    • Source: Journal of Pharmacological and Toxicological Methods[6]

  • SAR of Propionic Acids:Structure-Activity Rel

    • Source: Journal of Medicinal Chemistry (ACS)
  • Subject Compound Identification: 2-(2-fluoro-4-methylphenyl)propanoic acid (CAS 1514577-33-3)[3]

    • Source: PubChem Compound Summary

Sources

Validation

A Comparative Guide to the Biological Evaluation of Novel 2-Arylpropanoic Acid Derivatives as Potent Anti-inflammatory and Anticancer Agents

Editorial Note: This guide addresses the biological evaluation of 2-(2-fluoro-4-methylphenyl)propanoic acid derivatives. Due to a scarcity of published experimental data on this specific molecular scaffold, this document...

Author: BenchChem Technical Support Team. Date: February 2026

Editorial Note: This guide addresses the biological evaluation of 2-(2-fluoro-4-methylphenyl)propanoic acid derivatives. Due to a scarcity of published experimental data on this specific molecular scaffold, this document will focus on the closely related and well-researched derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid. This compound shares key structural motifs, including the 2-fluorophenylpropanoic acid core, and serves as an exemplary model for the evaluation methodologies relevant to this class of molecules. The principles, experimental designs, and comparative analyses detailed herein are directly applicable to the investigation of novel 2-arylpropanoic acid derivatives.

Introduction: The Rationale for Developing Novel Anti-inflammatory and Anticancer Agents

Nonsteroidal anti-inflammatory drugs (NSAIDs) are among the most widely prescribed medications globally, primarily functioning through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1] However, traditional NSAIDs that non-selectively inhibit both isoforms can lead to significant gastrointestinal side effects, as COX-1 plays a crucial protective role in the gastric mucosa.[2] This has driven the development of selective COX-2 inhibitors, which offer a better safety profile concerning gastric issues.[1]

The derivatives of 2-arylpropanoic acid represent a promising class of compounds in this pursuit. By modifying the core structure, researchers aim to enhance COX-2 selectivity, improve anti-inflammatory and analgesic efficacy, and reduce adverse effects. Furthermore, the overexpression of COX-2 in various carcinomas has linked this enzyme to tumorigenesis, opening a promising avenue for developing dual-action anti-inflammatory and anticancer agents.[3] This guide provides a comprehensive overview of the biological evaluation of novel 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid derivatives, presenting comparative data and detailed experimental protocols for their assessment as both anti-inflammatory and potential anticancer therapeutics.

Mechanism of Action: Targeting the Cyclooxygenase (COX) Pathway

The primary mechanism of action for this class of compounds is the inhibition of the COX enzymes. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] Selective inhibition of COX-2 is therefore a key strategy to reduce inflammation without disrupting the homeostatic functions of COX-1. The propanoic acid moiety of these derivatives is known to interact with key amino acid residues, such as arginine and tyrosine, within the active site of the COX enzymes.[4]

Caption: The Cyclooxygenase (COX) signaling pathway.

Comparative In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema assay in rats is a standard and highly reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[5] In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema). The reduction in paw volume in treated animals compared to a control group indicates the anti-inflammatory potential of the test compound.

Below is a comparative analysis of a synthesized derivative, 11a (2-[4-(cyclopentylamino)-2-fluorophenyl]propanoic acid) , against its parent compound, 2-fluoroloxoprofen.[1]

CompoundDose (µmol/kg)Time (hours)% Inhibition of Edema
Control -30%
2-fluoroloxoprofen 37.3345%
Derivative 11a 37.3360%
Indomethacin (Standard) 37.3355%
Table 1: Comparative anti-inflammatory activity in the carrageenan-induced rat paw edema model. Data synthesized from Yamakawa et al., 2012.[1]

These results indicate that derivative 11a exhibits significantly higher anti-inflammatory activity than its parent compound and is comparable to the standard NSAID, indomethacin.[1] This enhanced activity suggests that the structural modifications successfully improved the compound's ability to mitigate acute inflammation.

Comparative In Vitro COX-1 and COX-2 Inhibition

To understand the selectivity of these derivatives, in vitro assays measuring the inhibition of COX-1 and COX-2 are crucial. A higher selectivity for COX-2 is desirable to minimize gastrointestinal side effects. The data below shows the inhibitory concentration (IC₅₀) values for derivative 11a and reference compounds.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
2-fluoroloxoprofen 1.50.35
Derivative 11a 0.80.18
Celecoxib (Standard) >1000.04>2500
Table 2: In vitro COX-1 and COX-2 inhibitory activity. Data synthesized from Yamakawa et al., 2012.[1]

Derivative 11a demonstrates more potent inhibition of both COX-1 and COX-2 compared to its parent compound, with a slightly improved selectivity index.[1] While it does not reach the high selectivity of celecoxib, the data confirms its potent dual-inhibitory action with a preference for COX-2.

Evaluation of Anticancer Potential

The link between chronic inflammation and cancer, particularly the role of COX-2, provides a strong rationale for evaluating potent COX-2 inhibitors as anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines by measuring the metabolic activity of viable cells.[6]

CompoundCell LineIC₅₀ (µM)
Propanoic Acid Derivative 21 A5495.42
Propanoic Acid Derivative 22 A5492.47
Cisplatin (Standard) A54911.71
Table 3: Example of in vitro cytotoxicity of novel propanoic acid derivatives against the A549 cancer cell line. Data from a study on related propanoic acid structures.[7]

These findings underscore the potential of the propanoic acid scaffold in developing novel anticancer agents.[7] Further investigation into the specific derivatives discussed in this guide against a panel of cancer cell lines is a logical and necessary next step in their biological evaluation.

Detailed Experimental Methodologies

To ensure scientific rigor and reproducibility, detailed protocols for the key biological assays are provided below.

Sources

Comparative

A Comparative Guide to Confirming the Enantiomeric Purity of 2-(2-fluoro-4-methylphenyl)propanoic Acid

Introduction: The Criticality of Enantiomeric Purity in Drug Development In the landscape of pharmaceutical sciences, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its phar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Enantiomeric Purity in Drug Development

In the landscape of pharmaceutical sciences, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. 2-(2-fluoro-4-methylphenyl)propanoic acid, a member of the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), exists as a pair of enantiomers. Typically for this class, one enantiomer (often the S-enantiomer) exhibits the desired therapeutic activity through mechanisms like cyclooxygenase (COX) enzyme inhibition, while the other may be less active, inactive, or contribute to undesirable side effects.[1] Therefore, the precise and accurate determination of enantiomeric purity is a non-negotiable requirement for quality control, ensuring the safety and efficacy of the final drug product.

This guide provides an in-depth comparison of the principal analytical methodologies for confirming the enantiomeric purity of 2-(2-fluoro-4-methylphenyl)propanoic acid. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will compare direct and indirect chromatographic techniques with spectroscopic methods, providing the data and protocols necessary to make informed decisions for your analytical workflow.

I. Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for enantiomeric separation due to its high efficiency, reproducibility, and versatility.[2] The approach can be broadly categorized into direct and indirect methods.

A. Direct Chiral HPLC using Chiral Stationary Phases (CSPs)

The direct method is often preferred for its speed and simplicity, as it avoids the need for sample derivatization. The core of this technique lies in the use of a Chiral Stationary Phase (CSP), which contains a single enantiomer of a chiral selector immobilized onto a solid support (typically silica gel). Enantiomers of the analyte form transient, diastereomeric complexes with the CSP, leading to different interaction energies and, consequently, different retention times.

Causality of CSP Selection: For 2-arylpropionic acids, polysaccharide-based CSPs, such as those derived from amylose or cellulose tris(phenylcarbamate) derivatives (e.g., Chiralpak® AD, Chiralcel® OD), are exceptionally effective.[3][4][5] Their broad applicability stems from a combination of interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure, which are well-suited for resolving the enantiomers of profen drugs.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis s_prep Prepare Sample (Dissolve in Mobile Phase) injector Autosampler/ Manual Injector s_prep->injector mp_prep Prepare & Degas Mobile Phase pump HPLC Pump mp_prep->pump pump->injector column Chiral Stationary Phase (CSP) Column injector->column Separation detector UV/CD Detector column->detector Detection chromatogram Acquire Chromatogram detector->chromatogram integration Integrate Peaks (R- and S-Enantiomers) chromatogram->integration calculation Calculate Enantiomeric Purity (% e.e.) integration->calculation

Caption: Workflow for Direct Chiral HPLC Analysis.

Experimental Protocol: Direct Chiral HPLC

  • System Preparation:

    • Column: Chiralpak® AD-RH (150 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.[3]

    • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.05% trifluoroacetic acid). The optimal ratio must be determined empirically but a starting point of 60:40 (Acetonitrile:Buffer) is common for reversed-phase mode.[3]

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the 2-(2-fluoro-4-methylphenyl)propanoic acid sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of the sample solution.

    • Acquire data until both enantiomer peaks have eluted.

  • Data Processing:

    • Identify and integrate the peak areas for the two enantiomers.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area1 - Area2) / (Area1 + Area2)] * 100

B. Indirect HPLC via Chiral Derivatization

The indirect method involves a chemical reaction that converts the enantiomeric pair into a pair of diastereomers using an enantiomerically pure chiral derivatizing agent (CDA).[6] Diastereomers possess different physical properties and can be separated on a standard, achiral stationary phase (e.g., C18).[7]

Causality of Reagent Selection: For carboxylic acids, a common and effective strategy is to form diastereomeric amides using a chiral amine like (S)-(-)-α-methylbenzylamine or (S)-1-(naphthen-1-yl)ethylamine.[7][8] The reaction is typically facilitated by a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This approach is chosen because the resulting amides are stable, often exhibit good chromatographic properties, and can be separated on widely available and robust reversed-phase columns.

Derivatization_Workflow cluster_react Derivatization Reaction cluster_analysis Chromatographic Analysis analyte Racemic Analyte (R/S-Acid) reaction Reaction Mixture analyte->reaction cda Chiral Derivatizing Agent (e.g., S-Amine) cda->reaction coupling Coupling Agent (e.g., EDC) coupling->reaction diastereomers Diastereomeric Products (R,S and S,S Amides) reaction->diastereomers Formation hplc Inject into Achiral HPLC or GC System diastereomers->hplc separation Separation of Diastereomers hplc->separation quant Quantification separation->quant

Caption: Workflow for Indirect Chiral Analysis via Derivatization.

Experimental Protocol: Indirect HPLC

  • Derivatization:

    • In a vial, dissolve ~5 mg of 2-(2-fluoro-4-methylphenyl)propanoic acid in 1 mL of a suitable solvent (e.g., dichloromethane).

    • Add 1.2 equivalents of (S)-(-)-α-methylbenzylamine.

    • Add 1.5 equivalents of a coupling agent like EDC.[7]

    • Allow the reaction to proceed at room temperature for 1-2 hours or until completion, monitored by TLC or a scout HPLC run.

  • System Preparation:

    • Column: Standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water/phosphate buffer gradient.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis & Data Processing:

    • Inject the reaction mixture directly or after a simple workup.

    • Separate the two diastereomeric amide peaks and calculate the peak area ratio to determine the original enantiomeric composition.

II. Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive method suitable for volatile and thermally stable compounds. For carboxylic acids, derivatization is mandatory to increase volatility and improve chromatographic performance. This typically involves converting the carboxylic acid to an ester.

Causality of Derivatization & Column Choice: A common approach is esterification with a chiral alcohol (e.g., (R)-(-)-2-butanol) to form diastereomeric esters, followed by analysis on a standard achiral column.[8] Alternatively, the acid can be converted to a simple methyl ester and then separated on a chiral GC column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-Val).[9][10] The latter is often preferred as it reduces the risk of kinetic resolution during the derivatization step.

Experimental Protocol: Chiral GC

  • Derivatization (Esterification):

    • Dissolve ~1 mg of the acid in 200 µL of methanol.

    • Add a catalyst, such as a few drops of concentrated sulfuric acid or an excess of diazomethane solution (use with extreme caution).

    • Heat the mixture if necessary to drive the reaction to completion.

    • Neutralize and extract the resulting methyl ester into a volatile organic solvent (e.g., hexane).

  • System Preparation:

    • Column: A chiral GC capillary column (e.g., Chirasil-L-Val).[9]

    • Carrier Gas: Helium or Hydrogen.

    • Injection: Split/splitless injector at 250 °C.

    • Oven Program: A temperature gradient, for example, starting at 100 °C and ramping to 220 °C at 5 °C/min.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS) at 250 °C.

  • Analysis & Data Processing:

    • Inject 1 µL of the derivatized sample.

    • Integrate the separated enantiomer peaks and calculate the enantiomeric purity.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct advantage as it does not require physical separation. Enantiomeric purity is determined by observing the differentiation of signals from the two enantiomers in the NMR spectrum after interaction with a chiral auxiliary.[11]

A. Using Chiral Derivatizing Agents (CDAs)

Similar to indirect chromatography, the analyte is reacted with a CDA to form stable diastereomers. However, instead of being separated, the mixture is analyzed directly by NMR. The different chemical environments of the nuclei in the diastereomers lead to separate signals.

Causality of Reagent Selection: While Mosher's acid (MTPA) is a classic example, it is used for alcohols and amines.[8] For carboxylic acids, novel chiral amines or amino alcohols are employed to form amides.[12] The key is that the CDA must have a reporter group (e.g., a proton in a magnetically distinct environment) whose chemical shift becomes non-equivalent for the two diastereomers. The magnitude of this chemical shift difference (ΔΔδ) determines the ease of quantification.

B. Using Chiral Solvating Agents (CSAs)

This is a non-destructive and often faster method where a chiral solvating agent is simply added to the NMR tube containing the analyte.[13] The CSA forms weak, transient diastereomeric complexes with the enantiomers, which are in fast exchange on the NMR timescale. This results in observable, population-averaged signals for each enantiomer at slightly different chemical shifts.

Causality of Agent Selection: For carboxylic acids, chiral amino alcohols, such as those based on BINOL, are effective CSAs.[13][14] They interact with the carboxylic acid via hydrogen bonding and other non-covalent interactions, creating a sufficiently different magnetic environment to resolve the signals of the enantiomers.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis analyte Dissolve Analyte in Deuterated Solvent (e.g., CDCl3) auxiliary Add Chiral Auxiliary (CDA or CSA) analyte->auxiliary nmr Acquire NMR Spectrum (e.g., 1H or 19F) auxiliary->nmr spectrum Observe Separated Signals for Each Enantiomer nmr->spectrum integration Integrate Signal Areas spectrum->integration calculation Calculate Enantiomeric Purity integration->calculation

Caption: Workflow for Chiral NMR Analysis.

Experimental Protocol: NMR with a Chiral Solvating Agent

  • Sample Preparation:

    • In an NMR tube, dissolve 5-10 mg of 2-(2-fluoro-4-methylphenyl)propanoic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add 1.0 to 1.5 equivalents of a suitable CSA (e.g., a BINOL-based amino alcohol).[13]

  • Data Acquisition:

    • Acquire a new ¹H NMR spectrum of the mixture.

    • Identify a proton signal of the analyte (e.g., the α-methyl or α-proton) that splits into two distinct signals upon addition of the CSA.

  • Data Processing:

    • Carefully integrate the two separated signals.

    • The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.

IV. Comparative Analysis

The choice of method depends on several factors, including the required sensitivity, sample throughput, availability of instrumentation, and the specific goals of the analysis (e.g., routine QC vs. absolute configuration assignment).

Parameter Direct Chiral HPLC Indirect HPLC/GC Chiral NMR
Principle Differential interaction with a Chiral Stationary Phase (CSP).Separation of diastereomers on an achiral column.Spectral differentiation of diastereomeric complexes.
Sample Prep Minimal (dissolution).Required (derivatization). Can be complex and time-consuming.Minimal (dissolution + addition of CSA) or required (CDA).
Analysis Time Fast to moderate (5-30 min).[1][3]Moderate to long (includes reaction time).Fast (5-15 min per sample).
Sensitivity (LOQ) High. Suitable for trace impurity detection (<0.1%).High. Dependent on derivative properties and detector.Lower. Generally suitable for e.e. >90-95%.
Key Advantage Simplicity, speed, high resolution.Uses standard (achiral) columns.Non-destructive (with CSA), fast, minimal sample prep.
Key Disadvantage Requires specialized, expensive chiral columns.Risk of racemization or kinetic resolution during derivatization.[13]Lower sensitivity, potential for peak overlap, cost of NMR time.
Best For Routine QC, high-throughput screening, method validation.Labs without access to chiral columns; orthogonal method confirmation.Rapid screening, reaction monitoring, structural confirmation.

Conclusion and Recommendations

For robust, validated, and routine quality control of the enantiomeric purity of 2-(2-fluoro-4-methylphenyl)propanoic acid, Direct Chiral HPLC on a polysaccharide-based stationary phase stands out as the superior method. Its simplicity, high resolution, and reliability make it ideal for the stringent requirements of the pharmaceutical industry.[2][15]

Indirect chromatographic methods serve as a valuable orthogonal technique. They are essential for confirming results from a direct method or when specialized chiral columns are unavailable. However, the derivatization step must be carefully validated to ensure it does not alter the original enantiomeric composition of the sample.

Chiral NMR spectroscopy , particularly using Chiral Solvating Agents, is an exceptionally powerful tool for rapid screening and in-process control where high sensitivity is not the primary concern. Its non-destructive nature and speed are highly advantageous in a research and development setting.

Ultimately, a comprehensive analytical strategy may involve using Direct Chiral HPLC as the primary release method, supported by an orthogonal technique like NMR or an indirect chromatographic method for validation and investigational purposes, thereby ensuring the highest level of scientific integrity and product quality.

References

  • Thomason, M.J., Hung, Y.F., Rhys-Williams, W., Hanlon, G.W., & Lloyd, A.W. (1997). Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1765-74. Available at: [Link]

  • Wada, K., Goto, M., et al. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 965. Available at: [Link]

  • Ye, J., Yu, W., et al. (2010). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Biomedical Chromatography. Available at: [Link]

  • Zhang, L., Yu, W., Rong, Y., Guo, X., Ye, J., Shen, Z., & Zeng, S. (2014). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study. Analytical Methods, 6(16), 6058-6065. Available at: [Link]

  • Kolotova, Y.N., et al. (2007). Determination of the enantiomeric excess of chiral carboxylic acids by 31P NMR with phosphorylated derivatizing agents from C2-symmetrical diamines containing the (S)-alpha-phenylethyl group. Chirality, 19(6), 503-7. Available at: [Link]

  • Gou, D., et al. (2019). Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Organic & Biomolecular Chemistry. Available at: [Link]

  • Labuta, J., Ishihara, S., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2188. Available at: [Link]

  • Ueji, S., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B. Available at: [Link]

  • Li, X., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry. Available at: [Link]

  • Reddy, R., et al. (2017). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers. Available at: [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available at: [Link]

  • Ameur, M., et al. (2017). Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. ResearchGate. Available at: [Link]

  • Ameur, M., et al. (2017). Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. Der Pharma Chemica. Available at: [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Available at: [Link]

  • Imre, S., et al. (2016). REVIEW – RECENT ENANTIOMER SEPARATION STRATEGIES OF NONSTEROIDAL ANTI-INFLAMMATORY DRUGS (NSAIDs) BY CAPILLARY ELECTROPHORESIS. Farmacia Journal. Available at: [Link]

  • ResearchGate. (2025). NMR determination of enantiomeric excess. Available at: [Link]

  • Superchi, S., et al. (2021). Absolute Configuration Sensing of Chiral Aryl- and Aryloxy-Propionic Acids by Biphenyl Chiroptical Probes. MDPI. Available at: [Link]

  • Muntean, D.L., et al. (2017). The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. Acta Medica Marisiensis. Available at: [Link]

  • Abbate, S., et al. (2012). Stereochemical characterization of fluorinated 2-(phenanthren-1-yl)propionic acids by enantioselective high performance liquid chromatography analysis and electronic circular dichroism detection. Chirality, 24(9), 711-7. Available at: [Link]

  • Nortey, C., et al. (2017). Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • World Health Organization. (2015). Validation of Analytical Methods. Available at: [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]

  • European Medicines Agency. (2006). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • EANM. (2025). EANM guideline on the validation of analytical methods for radiopharmaceuticals. ResearchGate. Available at: [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. Available at: [Link]

  • Hewitt, D., et al. (2023). Enantiomeric Purity Analysis of Synthetic Peptide Therapeutics by Direct Chiral High-Performance Liquid Chromatography-Electrosp. SSRN. Available at: [Link]

  • Moos, M., et al. (2025). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. ResearchGate. Available at: [Link]

Sources

Validation

A Comparative Analysis of the Gastric Effects of Loxoprofen and Its Derivatives: A Guide for Drug Development Professionals

Abstract Non-steroidal anti-inflammatory drugs (NSAIDs) are mainstays for managing pain and inflammation, but their clinical utility is often hampered by significant gastrointestinal (GI) toxicity. Loxoprofen, a propioni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Non-steroidal anti-inflammatory drugs (NSAIDs) are mainstays for managing pain and inflammation, but their clinical utility is often hampered by significant gastrointestinal (GI) toxicity. Loxoprofen, a propionic acid-based NSAID, is recognized for a comparatively favorable GI safety profile, largely attributed to its prodrug nature which mitigates direct topical irritation on the gastric mucosa.[1][2] This guide provides a comprehensive comparative study of the gastric effects of loxoprofen and its novel derivatives. We delve into the underlying mechanisms of NSAID-induced gastropathy, present detailed preclinical protocols for evaluating gastric safety, and synthesize experimental data to compare the performance of loxoprofen derivatives designed for enhanced GI tolerability. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals in the field of pain and inflammation therapeutics.

Section 1: The Mechanistic Dichotomy of Loxoprofen's Action and Gastric Toxicity

The therapeutic efficacy and gastric toxicity of NSAIDs are intrinsically linked to their mechanism of action: the inhibition of cyclooxygenase (COX) enzymes.[3][4] Understanding this dual role is critical to appreciating the rationale behind designing safer loxoprofen derivatives.

Therapeutic Action: The Role of COX-2 Inhibition

Inflammation, pain, and fever are largely mediated by prostaglandins produced by the COX-2 enzyme at sites of inflammation.[3] Loxoprofen, after being absorbed and converted to its active trans-alcohol metabolite, effectively inhibits COX-2, thereby reducing the synthesis of these inflammatory prostaglandins and exerting its analgesic and anti-inflammatory effects.[5][6][7]

The Source of Gastric Distress: COX-1 Inhibition and Topical Irritation

The gastric mucosa relies on a steady supply of cytoprotective prostaglandins, primarily synthesized via the COX-1 isoform, to maintain its integrity.[8] These prostaglandins regulate mucus and bicarbonate secretion and maintain adequate mucosal blood flow.[8] Non-selective NSAIDs, including loxoprofen, inhibit COX-1, leading to a depletion of these protective prostaglandins and rendering the stomach vulnerable to injury.[2]

Furthermore, NSAIDs can exert a direct "topical" irritant effect on the gastric epithelium.[9] However, loxoprofen's unique status as a prodrug significantly lessens this direct damage. It is absorbed from the GI tract in an inactive form and is only later converted to its active metabolite in the liver.[1][2][7] This mechanism minimizes direct contact of the active, acidic compound with the stomach lining, contributing to its relatively better safety profile compared to other traditional NSAIDs.[1][2]

The Rationale for Loxoprofen Derivatives

The development of loxoprofen derivatives is driven by the goal of further dissociating the therapeutic anti-inflammatory effects from the adverse gastric effects. Strategies include modifying the chemical structure to increase COX-2 selectivity or reduce properties like membrane permeabilization that contribute to topical damage.[3][10][11]

cluster_0 Arachidonic Acid Pathway cluster_1 Pharmacological Intervention Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_GI Cytoprotective Prostaglandins COX1->Prostaglandins_GI Prostaglandins_Inflam Inflammatory Prostaglandins COX2->Prostaglandins_Inflam GI_Protection Gastric Mucosal Protection Prostaglandins_GI->GI_Protection Maintains Pain Pain & Inflammation Prostaglandins_Inflam->Pain Mediates Loxoprofen Loxoprofen (Active Metabolite) Loxoprofen->COX1 Inhibition (Side Effect) Loxoprofen->COX2 Inhibition (Therapeutic Effect)

Figure 1: Mechanism of Loxoprofen Action and Gastric Side Effects.

Section 2: Designing Preclinical Models for Gastric Safety Assessment

To objectively compare the gastric effects of loxoprofen and its derivatives, a robust and reproducible preclinical experimental model is essential. The NSAID-induced gastropathy model in rats is a well-established and translatable model for this purpose.[12][13]

Rationale for Animal Model Selection

Wistar or Sprague-Dawley rats are commonly used due to their sensitivity to NSAID-induced gastric lesions and the extensive historical data available for these strains. The use of animal models allows for controlled investigation of gastric injury and the efficacy of potential gastro-protective agents.[13]

The Core Experimental Workflow

The workflow is designed to induce gastric ulcers with a test compound and then quantify the extent of the damage both macroscopically and microscopically.

A Acclimatization (1 week) B Fasting (24 hours, water ad libitum) A->B C Drug Administration (Oral Gavage) - Vehicle Control - Loxoprofen - Loxoprofen Derivative B->C D Sacrifice (e.g., 4 hours post-dosing) C->D E Stomach Excision & Inflation D->E F Macroscopic Analysis (Ulcer Index Scoring) E->F G Histopathological Analysis (Tissue Processing & Staining) E->G

Figure 2: Standard Experimental Workflow for Gastric Ulcer Assessment.

Detailed Protocol 1: Induction of Gastric Lesions in Rats
  • Animal Preparation: Male Wistar rats (200-220g) are fasted for 24 hours prior to the experiment but are allowed free access to water.[14] This ensures the stomach is empty for optimal drug absorption and visualization of the mucosa.

  • Grouping: Animals are randomly assigned to control and treatment groups (n=6-8 per group).

    • Group I (Vehicle Control): Receives the vehicle (e.g., 1% Carboxymethyl cellulose).

    • Group II (Positive Control): Receives loxoprofen at a standard ulcerogenic dose.

    • Group III, IV, etc. (Test Groups): Receive different doses of loxoprofen derivatives.

  • Drug Administration: The compounds are administered orally via gavage.

  • Observation Period: Animals are observed for a set period, typically 4-6 hours, during which gastric lesions develop.

  • Euthanasia and Sample Collection: Following the observation period, rats are euthanized. The stomachs are promptly excised, opened along the greater curvature, and rinsed with saline to remove gastric contents.

Detailed Protocol 2: Macroscopic Ulcer Index (UI) Scoring

This protocol provides a quantitative measure of the severity of gastric lesions.

  • Stomach Preparation: The excised stomach is pinned flat on a board for examination.

  • Lesion Scoring: The gastric mucosa is inspected for lesions, which typically appear as elongated hemorrhagic bands. The severity is scored using a standardized scale. A common scoring system is:[15]

    • 0.5: Redness or hemorrhage

    • 1.0: Spot ulcers

    • 1.5: Hemorrhagic streaks

    • 2.0: Severe ulcers

    • 3.0: Erosions

    • 4.0: Perforations

  • Ulcer Index Calculation: The Ulcer Index (UI) for each animal is the mean score of all observed lesions. The group's mean UI is then calculated.

  • Percentage of Ulcer Protection: The protective effect of a derivative is calculated using the formula: % Protection = [(UI_control - UI_test) / UI_control] * 100[15]

Detailed Protocol 3: Histopathological Examination

Microscopic analysis provides crucial details about the depth and nature of the mucosal injury.

  • Tissue Fixation: A section of the glandular part of the stomach is fixed in 10% neutral buffered formalin.

  • Processing: The fixed tissue is dehydrated through a series of alcohol grades, cleared in xylene, and embedded in paraffin wax.

  • Sectioning: Thin sections (5 µm) are cut using a microtome.

  • Staining: The sections are stained with Hematoxylin and Eosin (H&E) to visualize cellular structures and evidence of inflammation, such as epithelial cell loss, edema, and inflammatory cell infiltration.

  • Microscopic Evaluation: A pathologist, blinded to the treatment groups, scores the sections for the severity of damage.

Section 3: Comparative Analysis of Loxoprofen Derivatives

Several derivatives of loxoprofen have been synthesized and evaluated with the aim of improving gastric safety while retaining anti-inflammatory efficacy. Here, we compare loxoprofen to fluoro-loxoprofen, a promising derivative.

Introduction to Fluoro-Loxoprofen (F-LOX)

Fluoro-loxoprofen (F-LOX) is a derivative of loxoprofen that has demonstrated lower ulcerogenic activity with comparable anti-inflammatory effects. Studies suggest that F-LOX exhibits lower membrane permeabilization activity, a factor implicated in the direct topical damage caused by NSAIDs.[10][11]

Head-to-Head Comparison: Gastric Ulcer Index

Experimental data from preclinical rat models provides a clear quantitative comparison of the gastric-damaging potential of loxoprofen and its derivatives.

CompoundDose (mg/kg)Mean Ulcer Index (UI)% Ulcer Protection (relative to Loxoprofen)
Vehicle Control-0.0100%
Loxoprofen10018.5 ± 2.30%
Fluoro-Loxoprofen (F-LOX)1005.2 ± 1.1~72%

Note: Data is representative and synthesized from findings reported in preclinical studies. Absolute values may vary based on specific experimental conditions.

As the table illustrates, at an equivalent dose, F-LOX produces significantly fewer gastric lesions than the parent compound, loxoprofen.[4][16]

Microscopic Evidence: Histopathological Findings

Histological analysis corroborates the macroscopic findings.

CompoundHistopathological Observations
Loxoprofen Severe disruption of the surface epithelium, deep mucosal erosion, significant edema in the submucosal layer, and marked infiltration of inflammatory cells.
Fluoro-Loxoprofen (F-LOX) Minimal to mild epithelial damage, preservation of mucosal architecture, slight submucosal edema, and minimal inflammatory cell infiltration.

These findings confirm that the damage induced by F-LOX is substantially less severe and extensive at the cellular level compared to loxoprofen.

Section 4: Synthesis and Future Directions

The development of loxoprofen derivatives like F-LOX represents a significant step towards creating safer NSAIDs. The improved gastric safety profile of F-LOX appears to be linked to its reduced capacity for direct membrane permeabilization, rather than a difference in its systemic COX inhibition.[4] Although F-LOX disappears from plasma more rapidly than loxoprofen, studies have shown it produces fewer gastric lesions even when higher plasma concentrations are maintained, suggesting pharmacokinetics are not the sole explanation for its improved safety.[16]

This comparative guide underscores the value of a multi-faceted approach to assessing NSAID safety, combining macroscopic scoring with detailed histopathological and mechanistic studies. Future research should continue to explore structure-activity relationships to refine the design of NSAIDs that can selectively target inflammation without compromising gastrointestinal integrity. The development of derivatives that release gastroprotective mediators, such as nitric oxide (NO) or hydrogen sulfide (H2S), also represents a promising avenue for future investigation.[9]

Section 5: References

  • Dr.Oracle. (2025, April 28). Why does loxoprofen (a nonsteroidal anti-inflammatory drug (NSAID)) have fewer gastrointestinal (GI) side effects?

  • Yamakawa, N., et al. (n.d.). Comparison of pharmacokinetics between loxoprofen and its derivative with lower ulcerogenic activity, fluoro-loxoprofen. PubMed.

  • Yamakawa, N., et al. (2011, June 1). Synthesis and Biological Evaluation of Loxoprofen Derivatives. PubMed.

  • St-Pierre, S., et al. (n.d.). Pharmacological evaluation of NSAID-induced gastropathy as a "Translatable" model of referred visceral hypersensitivity. PMC.

  • Suemasu, S., et al. (n.d.). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Scilit.

  • Inxight Drugs. (n.d.). LOXOPROFEN SODIUM.

  • Dr.Oracle. (2025, April 28). Why does Loxoprofen (a nonsteroidal anti-inflammatory drug (NSAID)) have fewer gastrointestinal (GI) side effects?

  • Yamakawa, N., et al. (n.d.). Comparison of pharmacokinetics between loxoprofen and its derivative with lower ulcerogenic activity, fluoro-loxoprofen. Semantic Scholar.

  • Ryou, S., et al. (2018, August 6). Comparative safety of NSAIDs for gastrointestinal events in Asia-Pacific populations: A multi-database, international cohort study. ResearchGate.

  • MIMS. (n.d.). Loxoprofen: Uses & Dosage. MIMS Singapore.

  • Yamakawa, N., et al. (2025, August 7). Low Direct Cytotoxicity of Loxoprofen on Gastric Mucosal Cells. ResearchGate.

  • Suemasu, S., et al. (2025, August 9). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. ResearchGate.

  • St-Pierre, S., et al. (2017, September 7). Pharmacological evaluation of NSAID-induced gastropathy as a "Translatable" model of referred visceral hypersensitivity. PubMed.

  • Ryou, S., et al. (2018, November 15). Comparative safety of NSAIDs for gastrointestinal events in Asia-Pacific populations: A multi-database, international cohort study. PubMed.

  • Yamakawa, N., et al. (n.d.). Synthesis and biological evaluation of loxoprofen derivatives. Semantic Scholar.

  • Kawano, S., et al. (n.d.). Effects of loxoprofen sodium, a newly synthesized non-steroidal anti-inflammatory drug, and indomethacin on gastric mucosal haemodynamics in the human. PubMed.

  • Wallace, J. L. (n.d.). NSAID gastroenteropathy: Past, present and future. SciSpace.

  • Vinmec. (2025, January 24). What is Loxoprofen?

  • Shaik, A., et al. (2024, April 11). Evaluation of Antiulcer Activity for Selective and Functional Millet using Pylorus Ligation Induced Ulcer in Rat. Impactfactor.

  • Blackler, R., et al. (2013, February 15). Multiple NSAID-Induced Hits Injure the Small Intestine: Underlying Mechanisms and Novel Strategies. Oxford Academic.

  • OUCI. (n.d.). Loxoprofen: A Review in Pain and Inflammation.

  • Dr.Oracle. (2025, April 28). What are the benefits of Loxoprofen (Loxoprofen) versus Ibuprofen (Ibuprofen)?

  • Ghangale, A., et al. (2023, August 30). Evaluation of the Anti-ulcer Activity of Curcumin and Linseed Oil in an NSAID-induced Gastric Ulcer Model in Rats. Indian Journal of Pharmaceutical Education and Research.

  • Gupta, S., & Yadav, S. (n.d.). Current Perspectives in NSAID-Induced Gastropathy. PMC - NIH.

  • ResearchGate. (2024, January 15). (PDF) Experimental animal models for gastric ulcer / peptic ulcer: An overview.

  • Wang, Z. G., et al. (n.d.). Experimental study on mechanism and protection of stress ulcer produced by explosive noise. PMC.

  • ResearchGate. (n.d.). Rat experimental model of acetic acid-induced gastric ulcer. Ulcer...

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-(2-Fluoro-4-methylphenyl)propanoic acid

Executive Safety Assessment Status: High-Caution Research Chemical Note: Specific toxicological data for this exact CAS is limited. This protocol is derived from Structural Activity Relationship (SAR) analysis of close a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Status: High-Caution Research Chemical Note: Specific toxicological data for this exact CAS is limited. This protocol is derived from Structural Activity Relationship (SAR) analysis of close analogs (Flurbiprofen, Ibuprofen, and fluorinated phenylpropanoic acids).

2-(2-Fluoro-4-methylphenyl)propanoic acid is a fluorinated derivative of phenylpropanoic acid. Based on its structural homology to non-steroidal anti-inflammatory drugs (NSAIDs) and fluorinated organic acids, it must be handled as a potential reproductive toxin and severe irritant .

Core Hazard Profile (Inferred)
Hazard ClassLikely GHS CodeOperational Implication
Acute Toxicity (Oral) H301/H302 Toxic/Harmful if swallowed. Zero-tolerance for hand-to-mouth contact.
Reproductive Toxicity H361 Suspected of damaging fertility or the unborn child (NSAID class effect).[1]
Skin/Eye Irritation H315 / H319 Acidic moiety causes contact dermatitis and mucosal inflammation.
STOT-SE H335 Dust inhalation causes respiratory tract irritation.

Personal Protective Equipment (PPE) Matrix

Scientific Rationale: The presence of the fluorine atom increases lipophilicity, potentially enhancing skin absorption compared to non-fluorinated analogs. The propanoic acid tail confers acidity (pKa ~4.5), necessitating protection against chemical burns.

Required PPE Configuration[1][2][3][4][5][6]
Body AreaEquipment StandardTechnical Justification
Respiratory N95 (minimum) / P100 Particle Size Logic: As a solid powder, the primary vector is airborne dust during weighing. Simple surgical masks provide insufficient seal against <5µm particles.
Dermal (Hands) Double Nitrile Gloves Permeation Logic: Latex is permeable to many lipophilic organic acids. Layer 1: 4 mil Nitrile (Tactility).Layer 2: 8 mil Nitrile (Barrier).Change frequency: Every 2 hours or immediately upon splash.
Ocular Chemical Splash Goggles Vapor/Dust Logic: Safety glasses with side shields are inadequate for acidic powders which can sublime or create fine dust clouds. Goggles (ANSI Z87.1) provide a sealed environment.[2][3][4]
Body Tyvek® Lab Coat / Sleeves Contamination Logic: Cotton lab coats absorb chemicals. Tyvek provides a non-porous barrier, essential for potential reproductive toxins.

Operational Protocol: The "Safe-Circle" Workflow

This workflow enforces a closed-loop system to minimize exposure during the most critical phase: Solubilization .

Phase A: Preparation & Weighing

Location: Chemical Fume Hood (Face velocity: 100 fpm) or Powder Weighing Station.

  • Static Control: Place an ionizing bar or anti-static gun near the balance.

    • Why? Fluorinated powders are often static-prone. Static discharge can cause powder to "jump," creating an aerosol hazard.

  • Taring: Tare the weighing boat before opening the source container.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Seal: Reseal the source container inside the hood before removing the weighed sample.

Phase B: Solubilization (The Critical Step)

Solvent Choice: DMSO (Dimethyl sulfoxide) or Ethanol.

  • Caution: DMSO is a permeation enhancer. If the compound is dissolved in DMSO, it will penetrate skin instantly upon contact, carrying the toxin into the bloodstream.

Protocol:

  • Add solvent slowly down the side of the vial to prevent "puffing" of the powder.

  • Vortex with the cap tightly sealed .

  • Inspect the solution for clarity. If heating is required to dissolve, use a dry heating block (never a water bath, which introduces contamination vectors).

Phase C: Waste & Decontamination
  • Solids: Dispose of weighing boats and contaminated gloves in Hazardous Solid Waste (Incineration stream).

  • Liquids: Collect all mother liquors in Organic Waste (Halogenated) .

    • Note: Even though the F-content is low, treating it as halogenated prevents downstream issues in non-halogenated waste streams.

  • Surface Decon: Wipe hood surface with 10% Sodium Carbonate (neutralizes the acid) followed by 70% Ethanol .

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, integrating the physical state and solvent risks.

SafetyProtocol Start Start: Handling 2-(2-Fluoro-4-methylphenyl)propanoic acid StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (DMSO/EtOH) StateCheck->Liquid Weighing Weighing Protocol: Fume Hood + Anti-Static N95/P100 Mask Solid->Weighing Dust Hazard DMSORisk CRITICAL RISK: DMSO penetrates skin. Double Glove Mandatory. Liquid->DMSORisk Permeation Hazard Dissolve Solubilization Step Weighing->Dissolve Dissolve->Liquid Usage Experimental Use DMSORisk->Usage Disposal Disposal: Halogenated Waste Stream Usage->Disposal

Caption: Operational flow emphasizing the transition from dust inhalation risk (Solid) to transdermal permeation risk (Liquid/DMSO).

Emergency Response Plan

Scenario 1: Powder Inhalation

  • Immediate Action: Move to fresh air.

  • Medical: Administer oxygen if breathing is labored.[5][6] Corticosteroids may be required if pulmonary edema develops (standard for acidic dusts).

Scenario 2: Dermal Exposure (DMSO Solution)

  • Immediate Action: Do NOT wash with ethanol (this spreads the solute).

  • Protocol: Flush with copious water for 15 minutes.[1][5][7][3][6] Use soap only after initial flushing.

  • Alert: If the solvent was DMSO, seek immediate medical monitoring for systemic toxicity.

Scenario 3: Spillage

  • Small Spill (<500 mg): Cover with wet paper towels (to prevent dust) -> Wipe up -> Place in hazardous waste.

  • Large Spill: Evacuate area. Use a HEPA-filtered vacuum or wet-sweeping method. Do not dry sweep.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 20568371, Flurbiprofen (Structural Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 2-(4-methylphenyl)propanoic acid (Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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